molecular formula C7H4IN3O2 B1360814 4-Iodo-6-nitro-1H-indazole CAS No. 885519-85-7

4-Iodo-6-nitro-1H-indazole

Cat. No.: B1360814
CAS No.: 885519-85-7
M. Wt: 289.03 g/mol
InChI Key: KZRVGUJHPIGAIM-UHFFFAOYSA-N
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Description

4-Iodo-6-nitro-1H-indazole ( 885519-85-7) is a high-value, polysubstituted heterocyclic compound that serves as a versatile building block in advanced organic synthesis and medicinal chemistry research. This indazole derivative features a molecular weight of 289.03 g/mol and follows the molecular formula C7H4IN3O2 . The indazole core is a privileged scaffold in drug discovery, featured in several FDA-approved therapies, and the specific substitution pattern on this compound makes it a particularly valuable intermediate for constructing more complex molecules . The presence of the iodine atom at the 4-position and the powerful electron-withdrawing nitro group at the 6-position creates a unique electronic profile. This allows researchers to utilize this compound in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, where the iodine acts as a handle for further functionalization . The nitro group can be reduced to an amine, providing a pathway to a diverse array of derivatives. Its primary research applications include the development of novel kinase inhibitors and the exploration of selective nitric oxide synthase (NOS) inhibitors . Nitric oxide synthases are a family of enzymes (neuronal, inducible, and endothelial) that play a critical role in cardiovascular, central nervous, and immune system physiology and pathophysiology . Indazole derivatives are known to inhibit these enzymes by binding to the active site, with the nitro and halogen substituents being crucial for potency and binding mode through specific hydrogen-bonding interactions . Researchers are advised that this chemical is supplied for laboratory research purposes. It is classified as For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. It is recommended to store the product in a cool, dark place, sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-6-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRVGUJHPIGAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646205
Record name 4-Iodo-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-85-7
Record name 4-Iodo-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Synthesis and Application of 4-Iodo-6-nitro-1H-indazole: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1] The specific arrangement of functional groups on the indazole core significantly dictates the molecule's chemical reactivity and therapeutic efficacy. The subject of this guide, 4-Iodo-6-nitro-1H-indazole, is a trifunctionalized heterocyclic compound. The presence of an iodine atom, a potent electron-withdrawing nitro group, and a reactive N-H group on the indazole scaffold makes it a highly valuable, albeit under-documented, building block in synthetic organic chemistry. The iodine atom, in particular, serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, a critical aspect of modern drug discovery.[1]

While specific experimental data for this compound is sparse in publicly accessible literature, this guide will draw upon established principles and data from structurally similar isomers to provide a robust predictive and practical framework for its use.

Physicochemical and Spectroscopic Profile

PropertyValue / PredictionSource / Basis
CAS Number 885519-85-7[2]
Molecular Formula C₇H₄IN₃O₂[2]
Molecular Weight 289.03 g/mol [2]
Appearance Predicted to be a solidAnalogy
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be soluble in polar organic solvents like DMF, DMSOAnalogy
Predicted Spectroscopic Data

A definitive published spectrum for this compound is not available. However, we can predict the key spectral features based on the known effects of the substituents on the indazole ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The electron-withdrawing nitro group at the 6-position and the iodine at the 4-position will significantly influence the chemical shifts. The N-H proton will likely appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbons attached to the nitro group (C6) and the iodine (C4) are expected to be significantly influenced.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The expected [M+H]⁺ ion would be approximately m/z 289.94.

Synthesis of Iodo-Nitro-Indazoles: A General Overview

General Protocol for the Iodination of a Nitro-Indazole Core

A common method for the synthesis of iodo-indazoles is the direct iodination of the indazole ring at the C3 position.[3][4] However, iodination at the C4 position is less common and would likely require a more specialized synthetic route, potentially involving directed ortho-metalation or starting from a pre-functionalized aniline.

A more plausible approach for the synthesis of this compound would likely start from a substituted aniline precursor. For instance, a general method for preparing substituted indazoles involves the nitrosation of substituted 2-methyl-o-toluidines.[5]

Below is a generalized workflow for the synthesis of a substituted nitro-indazole, which could be adapted.

G cluster_0 Plausible Synthetic Pathway A Substituted 2-Methylaniline B Nitration A->B HNO₃/H₂SO₄ C Diazotization & Cyclization B->C 1. NaNO₂, Acid 2. Ring Closure D Iodination C->D Iodinating Agent (e.g., I₂, NIS) E This compound D->E

Caption: Plausible synthetic pathway for this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the interplay of its three key functional groups: the C-I bond, the nitro group, and the indazole N-H.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the C4 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing nature of the nitro group generally makes the iodo-indazole more reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.

  • Suzuki-Miyaura Coupling: For the synthesis of 4-aryl or 4-heteroaryl indazoles.

  • Sonogashira Coupling: For the introduction of alkynyl groups at the C4 position.

  • Heck Coupling: For the formation of 4-alkenyl indazoles.

  • Buchwald-Hartwig Amination: For the synthesis of 4-amino indazoles.

Challenges and Considerations:

  • N-Protection: The unprotected N-H of the indazole can interfere with the catalytic cycle, often necessitating N-protection (e.g., with Boc or SEM groups) to prevent side reactions and catalyst inhibition.

  • Catalyst Selection: Catalyst systems with electron-rich and sterically hindered ligands are often employed to stabilize the palladium center and promote the desired coupling. Common choices include Pd(PPh₃)₄ and Pd(dppf)Cl₂ for Suzuki-Miyaura reactions.

G Indazole This compound Suzuki Suzuki-Miyaura (Ar-B(OH)₂) Indazole->Suzuki Pd catalyst, Base Sonogashira Sonogashira (R-C≡CH) Indazole->Sonogashira Pd/Cu catalyst, Base Heck Heck (Alkene) Indazole->Heck Pd catalyst, Base Buchwald Buchwald-Hartwig (R₂NH) Indazole->Buchwald Pd catalyst, Base Product_Suzuki 4-Aryl-6-nitro-1H-indazole Suzuki->Product_Suzuki Product_Sonogashira 4-Alkynyl-6-nitro-1H-indazole Sonogashira->Product_Sonogashira Product_Heck 4-Alkenyl-6-nitro-1H-indazole Heck->Product_Heck Product_Buchwald 4-Amino-6-nitro-1H-indazole Buchwald->Product_Buchwald

Caption: Cross-coupling reactions of this compound.

Reduction of the Nitro Group

The nitro group at the C6 position can be readily reduced to an amino group, providing a handle for further functionalization. This transformation is crucial for synthesizing a variety of substituted indazoles and for building more complex heterocyclic systems. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or iron in acidic medium.[3]

Potential Applications in Drug Discovery

Indazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Many indazole derivatives are potent kinase inhibitors, a critical class of molecules in cancer therapy.[6] The this compound scaffold, after further functionalization, has the potential to be explored for various therapeutic targets. For example, novel 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial candidates.[7]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety information for related nitroaromatic and iodo-compounds, the following precautions should be taken:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

  • Toxicity: Nitroaromatic compounds can be toxic and may cause irritation. Handle with care and avoid exposure.

Conclusion

This compound represents a synthetically versatile yet underexplored building block. While direct experimental data remains limited, a comprehensive understanding of its chemical properties and reactivity can be extrapolated from its structural analogues. Its potential for diversification through cross-coupling reactions at the C4-iodo position and functionalization of the C6-nitro group makes it a valuable intermediate for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further research into the synthesis and characterization of this specific isomer is warranted to fully unlock its synthetic potential.

References

  • Benchchem. A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives. Benchchem.com. Accessed January 12, 2026.
  • Benchchem. Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry. Benchchem.com. Accessed January 12, 2026.
  • Benchchem. 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. Benchchem.com. Accessed January 12, 2026.
  • Benchchem. 3-Iodo-6-methyl-5-nitro-1H-indazole as an intermediate in organic synthesis. Benchchem.com. Accessed January 12, 2026.
  • Sunway Pharm Ltd. This compound - CAS:885519-85-7. sunwaypharm.com. Accessed January 12, 2026.
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  • Google Patents. Methods for preparing indazole compounds. WO2006048745A1.
  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. mdpi.com.
  • PubMed Central. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ncbi.nlm.nih.gov.
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An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Iodo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-6-nitro-1H-indazole stands as a molecule of significant interest within medicinal chemistry and drug discovery, primarily owing to its structural motifs—the indazole core, a nitro group, and an iodine atom—which suggest its potential as a versatile synthetic intermediate. Indazole derivatives are known to possess a wide array of biological activities, and the specific substitutions on this compound make it a compelling candidate for further investigation, particularly in the development of kinase inhibitors.[1][2][3] This guide provides a comprehensive overview of the predicted physicochemical characteristics of this compound, outlines detailed experimental protocols for their empirical determination, and discusses the implications of these properties for its application in research and development. It is important to note that while extensive data exists for related indazole isomers, specific experimental data for this compound (CAS 885519-85-7) is not widely available in published literature. This document, therefore, serves as a foundational resource and a roadmap for the comprehensive characterization of this promising compound.

Introduction: The Scientific Rationale

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[4] The introduction of a nitro group and an iodine atom at the 4 and 6 positions, respectively, on the 1H-indazole ring system is a deliberate synthetic strategy. The electron-withdrawing nature of the nitro group can significantly influence the compound's acidity, reactivity, and interactions with biological targets.[5] The iodine atom provides a crucial handle for further synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination.[6] This allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity and pharmacokinetic properties.

This guide is structured to provide a holistic understanding of this compound, from its fundamental molecular properties to the practical methodologies for its characterization and potential applications.

Molecular Structure and Predicted Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Structure

Caption: Molecular structure of this compound.

Summary of Predicted and Known Physicochemical Data

The following table summarizes the available and predicted physicochemical properties for this compound. For comparison, data for the related compound 3-Iodo-6-nitro-1H-indazole is also included where available.

PropertyThis compound3-Iodo-6-nitro-1H-indazoleData Source
CAS Number 885519-85-770315-70-7Vendor Information[7][8]
Molecular Formula C₇H₄IN₃O₂C₇H₄IN₃O₂Calculated
Molecular Weight 289.03 g/mol 289.03 g/mol Calculated
Melting Point Not availableNot available-
Boiling Point Not availableNot available-
pKa Not available9.12 ± 0.40 (Predicted)Predicted[9]
LogP (XLogP3) Not available2.1Calculated[10]
Topological Polar Surface Area (TPSA) Not available74.5 ŲCalculated[10]
Hydrogen Bond Donor Count 11Calculated[10]
Hydrogen Bond Acceptor Count 33Calculated[10]

Synthesis and Purification

While a specific synthetic protocol for this compound is not detailed in the readily available literature, a plausible route can be devised based on established methodologies for the synthesis of substituted indazoles.

Proposed Synthetic Pathway

A potential synthesis could start from 2-methyl-3,5-dinitroaniline, proceeding through a diazotization and cyclization to form the 4,6-dinitro-1H-indazole intermediate. Subsequent selective reduction of one nitro group followed by diazotization and iodination (Sandmeyer reaction) would yield the target compound. An alternative approach could involve the direct iodination of 6-nitro-1H-indazole.[11][12]

G A Starting Material (e.g., Substituted Aniline) B Diazotization & Cyclization A->B C Nitro-Indazole Intermediate B->C D Iodination C->D E This compound D->E F Purification (Crystallization/Chromatography) E->F G Characterized Product F->G

Caption: Generalized synthetic workflow for this compound.

General Purification Protocol
  • Reaction Quenching and Extraction: The crude reaction mixture is typically quenched with water or a suitable aqueous solution. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: The organic layer is washed sequentially with water and brine to remove inorganic impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental Protocols for Physicochemical Characterization

The following section details the standard, validated experimental procedures for determining the key physicochemical properties of this compound.

Melting Point Determination
  • Rationale: The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.[13]

  • Protocol:

    • A small amount of the dried, crystalline sample is packed into a capillary tube.

    • The capillary tube is placed in a melting point apparatus.

    • The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

Solubility Assessment
  • Rationale: Solubility in aqueous and organic solvents is critical for formulation, biological testing, and purification.[14][15]

  • Protocol (Qualitative):

    • Place approximately 10 mg of the compound into separate test tubes.

    • Add 1 mL of various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO), dichloromethane) to each tube.

    • Vortex each tube for 30 seconds.

    • Visually inspect for dissolution.

Determination of the Octanol-Water Partition Coefficient (LogP)
  • Rationale: LogP is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and overall ADME properties.[14]

  • Protocol (Shake-Flask Method):

    • Prepare a stock solution of the compound in either n-octanol or water.

    • Add a known volume of the stock solution to a flask containing a known volume of the other immiscible solvent.

    • The flask is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • The mixture is centrifuged to separate the n-octanol and aqueous layers.

    • The concentration of the compound in each layer is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa Determination
  • Rationale: The acid dissociation constant (pKa) determines the ionization state of a molecule at a given pH. This is crucial for understanding its solubility, absorption, and interaction with biological targets.[16] The indazole NH proton is weakly acidic.[17]

  • Protocol (Potentiometric Titration):

    • A solution of the compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is determined from the pH at the half-equivalence point.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure and purity of this compound.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the iodo and nitro substituents.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

  • General NMR Data Acquisition Protocol:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the data to obtain chemical shifts (ppm), coupling constants (Hz), and integrals.[20]

G A Sample Preparation (Dissolve in Deuterated Solvent) B Place in NMR Spectrometer A->B C Acquire Data (¹H, ¹³C, 2D NMR) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) D->E F Structure Elucidation E->F

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorptions:

    • N-H stretch: ~3100-3300 cm⁻¹

    • Aromatic C-H stretch: ~3000-3100 cm⁻¹

    • N=O asymmetric and symmetric stretches (nitro group): ~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹

    • C=C and C=N stretches (aromatic ring): ~1400-1600 cm⁻¹

  • Protocol (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Record the IR spectrum.[5]

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

  • Expected Data: The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₇H₄IN₃O₂. The isotopic pattern will be characteristic of a compound containing one iodine atom.

  • Protocol (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode.

Conclusion and Future Directions

This compound is a compound with significant potential as a building block in drug discovery and materials science. While direct experimental data on its physicochemical properties are currently scarce, this guide provides a comprehensive framework for its synthesis, purification, and detailed characterization based on established scientific principles and data from closely related analogues. The outlined experimental protocols offer a clear path for researchers to empirically determine its properties, thereby enabling its effective utilization in the development of novel therapeutics and functional materials. Future research should focus on the systematic synthesis and characterization of this and other substituted indazoles to fully explore their structure-activity relationships and therapeutic potential.

References

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Sources

In-Depth Technical Guide: Predicted ¹H and ¹³C NMR Spectra of 4-Iodo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-iodo-6-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging established principles of NMR spectroscopy and computational chemistry, this document offers a detailed theoretical framework, a robust in silico prediction methodology, and an in-depth interpretation of the predicted spectral data. The guide is designed for researchers, chemists, and drug development professionals who require accurate structural elucidation of novel indazole derivatives. All predictions are contextualized with data from related structures and grounded in authoritative spectroscopic principles to ensure scientific integrity.

Introduction to this compound

This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds known for a wide range of biological activities.[1] The indazole core is a privileged scaffold in drug discovery, appearing in molecules developed for oncology (e.g., Granisetron) and anti-inflammatory applications (e.g., Benzydamine).[1] The specific substitution pattern of an iodo group at the 4-position and a nitro group at the 6-position creates a unique electronic and steric environment, making it a valuable intermediate for further functionalization in synthetic chemistry.

Accurate structural verification is paramount in the development of such compounds. NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution.[2] However, for novel compounds, experimentally obtained spectra can be complex. Therefore, the accurate prediction of NMR spectra through computational methods provides an invaluable tool for anticipating spectral features, aiding in peak assignment, and confirming experimental outcomes.[3][4]

This guide will focus on predicting the ¹H and ¹³C NMR spectra of this compound using first-principles computational methods, validated by empirical data from analogous structures.

Theoretical Framework for NMR Prediction

Foundational Principles of NMR Spectroscopy

The chemical shift (δ) in NMR is determined by the local magnetic field experienced by a nucleus, which is modulated by the surrounding electron density. Electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the nucleus and shifting its resonance signal to a higher frequency (downfield). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the nucleus and causing an upfield shift.

Spin-spin coupling (J-coupling) arises from the interaction of nuclear spins through bonding electrons, leading to the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number and type of bonds separating the interacting nuclei.

Computational Prediction via DFT-GIAO Methodology

For novel molecules, ab initio quantum chemical calculations offer a highly accurate means of predicting NMR parameters.[2] The industry-standard approach combines Density Functional Theory (DFT) for electronic structure calculation with the Gauge-Including Atomic Orbital (GIAO) method to determine nuclear shielding tensors.[5][6][7]

The causality for this choice is rooted in its proven accuracy. DFT provides a robust approximation of the electron correlation energy at a manageable computational cost, while the GIAO method effectively solves the problem of gauge-origin dependence, ensuring that the calculated shielding constants are physically meaningful.[7][8] High-level DFT calculations, when properly benchmarked, can predict ¹H shifts with a mean absolute error of less than 0.2 ppm and ¹³C shifts within a few ppm of experimental values.[5][9]

Key Substituent Effects on the Indazole Core

The predicted spectrum of this compound is governed by the powerful and distinct electronic effects of its substituents.

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group through both resonance and induction, the nitro group strongly deshields nearby protons and carbons.[10][11] Protons and carbons ortho and para to the nitro group experience the most significant downfield shifts.[10][12]

  • The Iodo Group (-I): The iodine atom exerts a dual influence. Its electronegativity causes a moderate deshielding (inductive) effect on adjacent atoms. However, its primary influence on the directly attached carbon (the ipso-carbon) is the "heavy-atom effect." This relativistic phenomenon induces a significant shielding (upfield shift) of the C4 signal, a counterintuitive but well-documented effect.[13][14][15]

Methodology for In Silico Spectrum Generation

To ensure a reproducible and trustworthy prediction, the following self-validating computational protocol is outlined. This workflow represents a standard procedure in computational spectroscopy for small molecules.[8][16]

Step-by-Step Computational Workflow
  • Molecular Structure Input: The 3D structure of this compound is constructed using molecular modeling software (e.g., Avogadro).

  • Geometry Optimization: The initial structure is optimized to its lowest energy conformation using DFT. A common and reliable level of theory is the B3LYP functional with a 6-311++G(d,p) basis set.[8][16] This step is critical, as NMR chemical shifts are highly sensitive to molecular geometry.

  • NMR Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The GIAO method is employed at the same DFT level (B3LYP/6-311++G(d,p)) to ensure consistency.[17][18] Calculations should include a solvent model (e.g., Polarizable Continuum Model, PCM, for DMSO) to better approximate experimental conditions.[3]

  • Chemical Shift Referencing: The calculated absolute shielding values (σ) are converted to chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS). This is achieved by subtracting the calculated shielding of the nucleus of interest from the calculated shielding of the TMS reference nucleus (δ = σ_ref - σ_iso). The same level of theory must be used to calculate the shielding for TMS.

  • Spectrum Generation: The calculated chemical shifts and predicted coupling constants are used to generate a visual spectrum using specialized software (e.g., MestReNova), applying appropriate line broadening to simulate a realistic experimental spectrum.

Visualization of the Prediction Workflow

G cluster_input Step 1: Input cluster_compute Step 2 & 3: Quantum Calculation cluster_process Step 4 & 5: Data Processing mol_struct 3D Molecular Structure of this compound geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_struct->geom_opt nmr_calc NMR Shielding Calculation (GIAO-DFT) geom_opt->nmr_calc Optimized Geometry referencing Chemical Shift Referencing (vs. TMS) nmr_calc->referencing Absolute Shieldings spectrum_gen Spectrum Visualization referencing->spectrum_gen δ (ppm) & J (Hz)

Caption: Computational workflow for NMR spectrum prediction.

Predicted NMR Spectra: Analysis and Interpretation

The following predictions are based on the computational methodology described above and analysis of substituent effects from known indazole derivatives.[12][19][20] The standard numbering of the indazole ring is used for all assignments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic/heteroaromatic region and one exchangeable proton signal.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Chemical Shift and Multiplicity
N1-H13.5 - 14.5broad singlet (br s)-The acidic N-H proton of indazoles typically appears far downfield and is often broadened due to quadrupole effects and chemical exchange.[19]
H58.8 - 9.0doublet (d)J ≈ 2.0-2.5 HzH5 is ortho to the powerfully electron-withdrawing NO₂ group, causing extreme deshielding and placing it furthest downfield among the C-H protons. It is split by a small meta-coupling to H7.
H78.4 - 8.6doublet (d)J ≈ 2.0-2.5 HzH7 is para to the NO₂ group, resulting in significant deshielding. It exhibits meta-coupling to H5, appearing as a doublet.[12]
H38.2 - 8.4singlet (s)-This proton is on the pyrazole ring, adjacent to the N2 atom. It is expected to be a singlet as it lacks any adjacent proton neighbors for typical coupling.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display seven signals, with chemical shifts highly influenced by the iodo and nitro substituents.

Carbon Assignment Predicted δ (ppm) Rationale for Chemical Shift
C6147.0 - 149.0The carbon directly bonded to the NO₂ group (ipso-carbon) is significantly deshielded due to the group's strong electron-withdrawing nature.[12]
C7a141.0 - 143.0This is the bridgehead carbon adjacent to the nitro-substituted portion of the ring, placing it in a deshielded environment.
C3a139.0 - 141.0This bridgehead carbon is adjacent to the iodine-substituted position and part of the pyrazole ring fusion.
C3134.0 - 136.0The chemical shift of C3 in the indazole ring is typically found in this region.[20]
C5118.0 - 120.0This carbon is ortho to the C6-NO₂ bond and is deshielded, though less so than the ipso-carbon.
C7108.0 - 110.0The carbon at position 7 is typically one of the more shielded carbons in the 6-nitroindazole system.[19]
C490.0 - 95.0The ipso-carbon attached to the iodine atom. This signal is shifted significantly upfield due to the relativistic heavy-atom effect, which is a hallmark of carbons bonded to heavy halogens like iodine.[13][21]

Experimental Validation Protocol

To validate the in silico predictions, the following experimental protocol is recommended.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR).[12]

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an ideal solvent as it will allow for the observation of the exchangeable N1-H proton.[22]

    • Add a minimal amount of TMS (tetramethylsilane) to serve as an internal reference (δ = 0.00 ppm).

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

    • ¹H NMR: Acquire a standard 1D proton spectrum. A 45° pulse angle with a relaxation delay of 2 seconds is appropriate.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A greater number of scans will be necessary due to the low natural abundance of ¹³C.

    • 2D NMR: To confirm assignments, acquire 2D correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) C-H correlations.

Diagram of Validation Logic

G pred Predicted Spectra (¹H & ¹³C) assign Peak Assignment & Correlation pred->assign Provides Hypothesis exp Experimental Spectra (1D & 2D NMR) exp->assign Provides Evidence validate Validated Structure assign->validate Confirmation

Caption: Logic diagram for structural validation.

Conclusion

This guide provides a robust, theoretically grounded prediction of the ¹H and ¹³C NMR spectra of this compound. The analysis highlights the powerful and predictable influence of the nitro and iodo substituents on the indazole scaffold. The strongly deshielded protons H5 and H7, and the distinctively shielded C4 carbon, are expected to be key fingerprint signals for this molecule. The provided computational and experimental protocols offer a clear and reliable pathway for researchers to confirm the structure of this and related compounds, ensuring data integrity in synthetic and drug development programs.

References

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4-Iodo-6-nitro-1H-indazole CAS number 885519-85-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Iodo-6-nitro-1H-indazole (CAS: 885519-85-7): Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This compound is a substituted aromatic heterocycle of significant interest to the medicinal chemistry community. While direct literature on this specific isomer is sparse, its structural motifs—a privileged indazole core, a versatile iodinated position for cross-coupling, and a modifiable nitro group—position it as a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, drawing upon established chemical principles and data from closely related analogues to detail its physicochemical properties, plausible synthetic routes, chemical reactivity, and potential applications in drug discovery, particularly in the development of kinase inhibitors.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a cornerstone of modern drug design.[1][2][3][4] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a multitude of interactions with biological targets. Unlike its close relative, indole, the indazole scaffold features an additional nitrogen atom, which can act as both a hydrogen bond donor and acceptor, enhancing its ability to bind with high affinity to protein active sites.

This has led to the successful development of numerous indazole-containing therapeutics. Notable examples include:

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

  • Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian, fallopian tube, and peritoneal cancers.[2]

The strategic functionalization of the indazole core is key to modulating its pharmacological profile. The subject of this guide, this compound, is a prime example of a highly functionalized intermediate, engineered for facile diversification in drug discovery campaigns.

Physicochemical Properties and Spectroscopic Characterization

While extensive experimental data for this compound is not publicly available, its fundamental properties can be tabulated from supplier information and computational predictions.

PropertyValueSource
CAS Number 885519-85-7[5][6]
Molecular Formula C₇H₄IN₃O₂[5][6]
Molecular Weight 289.03 g/mol [5][6]
MDL Number MFCD07781393[5]
Appearance Predicted: Yellow to brown solidInferred
Storage Keep in a dark place, sealed in dry, 2-8°C[5]
Spectroscopic Analysis (Predicted)

Structural elucidation relies heavily on spectroscopic methods.[7] In the absence of published spectra, the following predictions are based on established principles of NMR spectroscopy and analysis of related substituted indazoles.[8]

Nuclear Magnetic Resonance (NMR): The substituents exert predictable electronic effects on the indazole ring. The nitro group at the C6 position is a strong electron-withdrawing group, which will deshield nearby protons. The iodine at C4 will also influence the electronic environment. The ¹H NMR spectrum, likely recorded in DMSO-d₆ to observe the exchangeable N-H proton, is expected to show distinct signals for the aromatic protons.

Predicted ¹H NMR Data (DMSO-d₆)
Proton Predicted Chemical Shift (δ, ppm)
H1 (N-H)~13.5 - 14.5
H3~8.3 - 8.6
H5~8.7 - 8.9
H7~8.0 - 8.2
Predicted ¹³C NMR Data (DMSO-d₆)
Carbon Predicted Chemical Shift (δ, ppm)
C3~140 - 145
C3a~120 - 125
C4~90 - 95 (bearing I)
C5~125 - 130
C6~148 - 152 (bearing NO₂)
C7~115 - 120
C7a~140 - 145

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands:

  • N-H stretch: A broad band around 3300-3400 cm⁻¹.

  • Aromatic C-H stretch: Signals above 3000 cm⁻¹.

  • N=O stretch (nitro group): Strong, asymmetric and symmetric stretches around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹.

  • C=C and C=N stretches: In the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula, with the [M+H]⁺ ion appearing at approximately m/z 289.94. The isotopic pattern will be characteristic of a molecule containing one iodine atom.

Proposed Synthesis

A dedicated, peer-reviewed synthesis for this compound has not been prominently reported. However, a plausible and logical synthetic route can be constructed based on established indazole chemistry. The most likely approach involves the diazotization and cyclization of a substituted aniline to form the 6-nitro-1H-indazole core, followed by a regioselective iodination.

Step 1: Synthesis of 6-nitro-1H-indazole

The precursor, 6-nitro-1H-indazole, is typically synthesized from 2-methyl-5-nitroaniline. The process involves an intramolecular diazotization reaction.[9]

Protocol:

  • Dissolve 2-methyl-5-nitroaniline in a suitable acidic solvent, such as glacial acetic acid, and cool the mixture to 0-5°C in an ice bath.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the cooled aniline solution, maintaining the temperature below 5°C to ensure the stability of the intermediate diazonium salt.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • The cyclized product, 6-nitro-1H-indazole, typically precipitates from the reaction mixture and can be isolated by filtration, washed with cold water, and dried.

Step 2: Regioselective Iodination

The subsequent iodination of 6-nitro-1H-indazole to introduce iodine at the C4 position presents a regioselectivity challenge. Electrophilic aromatic substitution on the indazole ring is directed by the existing substituents. The nitro group at C6 is a meta-director and deactivating, while the pyrazole ring's electronics also play a crucial role. Direct iodination at C4 would require specific conditions to overcome the directing effects that often favor substitution at C3 or C5.

Hypothetical Protocol:

  • Dissolve 6-nitro-1H-indazole in a suitable solvent, such as N,N-dimethylformamide (DMF) or a strong acid.

  • Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). The choice of reagent and solvent is critical for controlling regioselectivity.

  • The reaction may require heating or the presence of a catalyst (e.g., a silver salt) to proceed efficiently.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction is quenched with an aqueous solution of a reducing agent like sodium thiosulfate to remove excess iodine.

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification by column chromatography is likely necessary to isolate the desired 4-iodo isomer from other potential regioisomers.

G cluster_0 Step 1: Indazole Core Formation cluster_1 Step 2: Regioselective Iodination 2-methyl-5-nitroaniline 2-methyl-5-nitroaniline Intermediate_1 Diazonium Salt (in situ) 2-methyl-5-nitroaniline->Intermediate_1 1. NaNO₂, Acetic Acid 2. 0-5°C to RT 6-nitro-1H-indazole 6-nitro-1H-indazole Target This compound 6-nitro-1H-indazole->Target NIS or I₂/Ag⁺ DMF or Acid Solvent Intermediate_1->6-nitro-1H-indazole Intramolecular Cyclization cluster_0 cluster_0 cluster_1 cluster_1

Proposed Synthetic Pathway for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its key functional groups: the C4-iodo and C6-nitro moieties.

The C4-Iodo Group: A Gateway for Cross-Coupling

The carbon-iodine bond is an exceptionally versatile functional handle for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions.[1][10] This allows for the rapid elaboration of the indazole core, a strategy central to the construction of diverse compound libraries for screening.

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl groups.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Causality Behind Experimental Choices:

  • Catalyst Selection: Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common choices. The electron-withdrawing nitro group can make the C-I bond more reactive towards oxidative addition, but it can also lead to side reactions. Catalysts with electron-rich, bulky ligands are often employed to stabilize the palladium center and promote the desired reaction pathway.[10]

  • N-H Protection: The acidic proton on the indazole nitrogen (N1) can interfere with the catalytic cycle. While some reactions proceed without it, N-protection (e.g., with a Boc or SEM group) is often recommended to prevent side reactions and improve yields, especially for Sonogashira and Heck couplings.[10]

  • Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and a dry, deoxygenated solvent (e.g., DME, Toluene, Dioxane) is critical for the efficiency of the catalytic cycle.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start This compound Suzuki Suzuki-Miyaura (R-B(OH)₂) Start->Suzuki Pd Catalyst Base Heck Heck (Alkene) Start->Heck Pd Catalyst Base Sonogashira Sonogashira (Alkyne) Start->Sonogashira Pd/Cu Catalyst Base Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd Catalyst Base Product_Suzuki 4-Aryl/Alkyl-6-nitro-1H-indazole Suzuki->Product_Suzuki Product_Heck 4-Alkenyl-6-nitro-1H-indazole Heck->Product_Heck Product_Sonogashira 4-Alkynyl-6-nitro-1H-indazole Sonogashira->Product_Sonogashira Product_Buchwald 4-Amino-6-nitro-1H-indazole Buchwald->Product_Buchwald

Key Cross-Coupling Reactions at the C4-Position.
The C6-Nitro Group: A Handle for Amination

The nitro group provides a secondary site for modification. Its most common and synthetically useful transformation is reduction to a primary amine (6-amino-1H-indazole). This is typically achieved using reducing agents like iron powder in acidic media, tin(II) chloride, or catalytic hydrogenation.[11]

The resulting amino group is a versatile nucleophile, enabling a host of subsequent reactions:

  • Amide bond formation (acylation)

  • Sulfonamide synthesis

  • Reductive amination

  • Diazotization followed by Sandmeyer reactions

This dual functionality allows for a structured and divergent synthetic approach, where the C4 position can be elaborated via cross-coupling, followed by modification at the C6 position to generate a wide array of analogues from a single advanced intermediate.

Biological Context and Therapeutic Potential

As previously noted, there is no specific biological activity data reported for this compound itself. Its value is currently realized as a synthetic intermediate rather than a standalone therapeutic agent.[12] However, the broader class of substituted nitroindazoles has demonstrated significant biological potential.

  • Anticancer Activity: The indazole scaffold is a well-established pharmacophore in oncology, primarily as a hinge-binding motif in kinase inhibitors.[1] The ability to diversify the 4-position of the indazole core via cross-coupling makes this compound an attractive starting point for synthesizing libraries of potential kinase inhibitors.

  • Anti-infective Properties: Derivatives of 3-chloro-6-nitro-1H-indazole have shown promising activity against Leishmania infantum, the causative agent of leishmaniasis.[3][11] This suggests the 6-nitroindazole scaffold could be a valuable template for developing novel anti-infective agents.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from data on structurally related compounds like 6-nitro-1H-indazole.[13]

  • Hazards: Nitroaromatic compounds are often toxic and should be handled with care. Potential hazards include:

    • Harmful if swallowed, in contact with skin, or if inhaled.[13]

    • May cause skin and serious eye irritation.[13]

    • Suspected of causing genetic defects and potentially cancer.[13]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is between 2-8°C.[5][6]

Conclusion

This compound represents a strategically designed chemical building block with considerable potential for drug discovery and development. While it remains a relatively under-studied isomer, its true value is unlocked through its capacity for chemical diversification. The C4-iodo group serves as a robust platform for modern cross-coupling chemistry, while the C6-nitro group offers a secondary point for functionalization. For researchers and scientists in drug development, this compound is not just a molecule, but a key to unlocking vast areas of chemical space in the search for novel therapeutics targeting a range of diseases, from cancer to infectious agents. Further investigation into its synthesis, reactivity, and the biological activity of its derivatives is warranted to fully exploit its potential.

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A Technical Guide to 4-Iodo-6-nitro-1H-indazole: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology.[1][2][3][4] This guide provides an in-depth technical overview of 4-iodo-6-nitro-1H-indazole, a highly functionalized and versatile synthetic building block. We will explore its synthesis, delve into the nuances of its chemical reactivity in key cross-coupling reactions, and present its application in the construction of complex molecular architectures relevant to drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this important intermediate.

Introduction: The Strategic Importance of the Indazole Core

Indazole derivatives are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets, most notably protein kinases.[1][5] The bicyclic structure provides a rigid framework that can be strategically decorated with functional groups to modulate potency, selectivity, and pharmacokinetic properties.

The subject of this guide, this compound, presents a unique combination of functionalities:

  • The Indazole Core: A proven pharmacophore present in numerous approved drugs and clinical candidates.[3]

  • An Iodine at the 4-Position: This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5][6]

  • A Nitro Group at the 6-Position: This strong electron-withdrawing group significantly influences the electronic properties of the indazole ring, enhancing the reactivity of the C4-I bond towards oxidative addition in catalytic cycles.[7] Furthermore, the nitro group itself can be readily reduced to an amine, providing a secondary point for diversification.

This strategic arrangement of functional groups makes this compound an ideal starting point for the rapid construction of diverse chemical libraries aimed at discovering novel bioactive molecules.

Synthesis of this compound

The preparation of this compound is typically achieved through a multi-step sequence starting from a commercially available precursor. The causality behind the sequence is critical: the directing effects of the existing substituents and the reactivity of the indazole core dictate the order of operations. A common synthetic strategy involves the nitration of an appropriate indazole precursor followed by iodination.

A plausible synthetic route begins with the diazotization of 2-methyl-3,5-dinitroaniline, followed by cyclization to form 4,6-dinitro-1H-indazole. Subsequent selective reduction of the 4-nitro group to an amine, followed by a Sandmeyer reaction, would introduce the iodo group at the 4-position. A more direct approach, by analogy to related isomers, involves the direct iodination of 6-nitro-1H-indazole.[8]

start 6-Nitro-1H-indazole step1 Iodination (I₂, Base) start->step1 product This compound step1->product

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of 3-Iodo-6-nitro-1H-indazole (Illustrative Protocol)

Materials:

  • 6-Nitro-1H-indazole

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 6-nitro-1H-indazole (1.0 equiv.) in anhydrous DMF.

  • Add potassium carbonate (2.0 equiv.) to the solution and stir the resulting suspension.

  • In a separate flask, prepare a solution of iodine (1.5 equiv.) in DMF.

  • Add the iodine solution dropwise to the indazole suspension at room temperature over 30 minutes.

  • Allow the reaction to stir at room temperature for 3-5 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench excess iodine.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography on silica gel.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the precise and efficient formation of C-C and C-N bonds.[9][10]

The electron-withdrawing nitro group at the C6 position makes the C4-iodo bond more susceptible to oxidative addition to a Pd(0) center, which is often the rate-limiting step of the catalytic cycle.[7][11] This enhanced reactivity makes it a superior coupling partner compared to less electron-deficient aryl iodides.

A This compound B Suzuki Coupling (Ar-B(OH)₂) A->B C Sonogashira Coupling (R-C≡CH) A->C D Buchwald-Hartwig (R₂NH) A->D P1 4-Aryl-6-nitro-1H-indazole B->P1 P2 4-Alkynyl-6-nitro-1H-indazole C->P2 P3 4-Amino-6-nitro-1H-indazole D->P3

Caption: Key cross-coupling functionalization pathways for this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the iodoindazole with an organoboron reagent.[6] This reaction is widely used to synthesize biaryl scaffolds, which are common motifs in kinase inhibitors.

  • Causality of Component Selection:

    • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. The choice depends on the complexity of the substrates; dppf-ligated catalysts often show broader substrate scope and higher thermal stability.[7][11]

    • Base: An aqueous base like Na₂CO₃ or K₃PO₄ is essential for activating the boronic acid in the transmetalation step.[10]

    • Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[12]

ParameterTypical Conditions for Iodoindazoles
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Ligand PPh₃, dppf (often part of the precatalyst)
Boron Reagent Aryl/heteroaryl boronic acids or pinacol esters
Base K₂CO₃, Na₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, DMF, Toluene
Temperature 60-120 °C
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the iodoindazole and a terminal alkyne. This reaction is invaluable for introducing a linear alkyne linker, which can be a key structural element or a precursor for further transformations.

  • Causality of Component Selection:

    • Catalyst System: This reaction classically uses a dual-catalyst system: a palladium source (e.g., PdCl₂(PPh₃)₂) to facilitate the main cycle and a copper(I) co-catalyst (e.g., CuI) to form a copper acetylide intermediate, which accelerates transmetalation.[13][14]

    • Base: A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used, which also often serves as the solvent.[7]

    • Solvent: DMF or the amine base itself.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling the iodoindazole with primary or secondary amines.[15] This is particularly relevant in medicinal chemistry for synthesizing compounds that target the hinge region of kinases, where an amino-heterocycle is often a critical pharmacophore.

  • Causality of Component Selection:

    • Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos, RuPhos, or BrettPhos are used in conjunction with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[16] These ligands promote the challenging reductive elimination step that forms the C-N bond.

    • Base: A strong, non-nucleophilic base is required, such as NaOt-Bu, KOt-Bu, or Cs₂CO₃. The base deprotonates the amine in the catalytic cycle.[16][17]

    • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are mandatory to prevent catalyst deactivation.

Applications in Drug Discovery: Crafting Kinase Inhibitors

The functionalization of the this compound core via the aforementioned coupling reactions allows for the systematic exploration of chemical space around the privileged indazole scaffold. This is a common strategy in the development of kinase inhibitors, which often bind to the ATP pocket of the enzyme.

For instance, a Suzuki coupling could attach a substituted phenyl ring to the C4 position to probe interactions within a specific sub-pocket of the kinase. Subsequently, the nitro group at C6 can be reduced to an amine and further functionalized to enhance solubility or engage in additional hydrogen bonding interactions. A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), key targets in cancer immunotherapy.[18]

start This compound step1 Suzuki Coupling [Pd], ArB(OH)₂ start->step1 inter 4-Aryl-6-nitro-1H-indazole step1->inter step2 Nitro Reduction (Fe/NH₄Cl or H₂/Pd-C) inter->step2 inter2 6-Amino-4-aryl-1H-indazole step2->inter2 step3 Amide Coupling or Reductive Amination inter2->step3 product Diverse Kinase Inhibitor Library step3->product

Caption: Workflow for generating a kinase inhibitor library from the title compound.

Conclusion

This compound stands out as a strategically designed and highly valuable building block for synthetic and medicinal chemistry. Its pre-installed functional handles—an iodine atom primed for versatile cross-coupling and a nitro group for electronic modulation and subsequent functionalization—provide an efficient and powerful platform for the synthesis of complex, biologically active molecules. The principles and protocols outlined in this guide demonstrate its vast potential, enabling researchers to rapidly assemble diverse libraries of novel compounds for drug discovery and beyond.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry.
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  • Benchchem. (n.d.). Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers.
  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
  • Benchchem. (n.d.). Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.
  • Benchchem. (n.d.). Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Detailed Application Note and Protocol.
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  • Google Patents. (n.d.). CN109761904A - A kind of synthetic method of the iodo- 1H- indazole of 6-.
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  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
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  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions.

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The Strategic Potential of Iodo-Nitro-Indazoles in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules.[1][2][3][4] This technical guide delves into the specific and strategic importance of a particular subclass: iodo-nitro-indazoles. While often categorized as synthetic intermediates, this classification belies their profound potential as foundational blueprints for novel therapeutics.[1][5][6] This document will provide an in-depth analysis of their synthesis, physicochemical properties, and, most critically, their latent biological activities. By examining the established pharmacology of closely related indazole derivatives, we will illuminate the promising avenues for iodo-nitro-indazoles in oncology, infectious diseases, and beyond. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile heterocyclic systems in their discovery pipelines.

The Indazole Core: A Privileged Scaffold in Pharmacology

Indazole, a bicyclic aromatic heterocycle, is a bioisostere of indole and is present in numerous compounds with a wide array of pharmacological properties.[4][7] Its unique electronic configuration and ability to participate in various non-covalent interactions have made it a favored motif in the design of enzyme inhibitors and receptor modulators.[6][8] Notably, several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance, particularly in oncology.[2][3]

The introduction of iodo and nitro functionalities onto the indazole ring system is a deliberate and strategic choice in medicinal chemistry. The iodine atom, typically at the C3 position, serves as a versatile synthetic handle for introducing molecular complexity through various cross-coupling reactions, such as Suzuki and Heck reactions.[7][9][10] This allows for the systematic exploration of the chemical space around the indazole core to optimize target binding and pharmacokinetic properties. The nitro group, on the other hand, is a strong electron-withdrawing group that significantly modulates the electronic properties of the indazole ring.[11] Furthermore, the nitro group itself can be a key pharmacophoric element or can be reduced to an amino group, providing another point for derivatization.[2]

Synthesis of Iodo-Nitro-Indazoles: A Methodological Overview

The synthesis of iodo-nitro-indazoles typically involves a multi-step process, often starting from a substituted aniline precursor. While direct, detailed protocols for every possible isomer are not always readily available, plausible synthetic routes can be constructed based on established organic chemistry principles and published examples for related compounds.[6]

A common strategy involves the diazotization of a nitro-substituted aminobenzonitrile followed by cyclization to form the nitro-indazole core. Subsequent iodination at the C3 position can be achieved using various iodinating agents. Alternatively, one can start with a pre-formed indazole and introduce the nitro and iodo groups in a stepwise fashion.

Below is a representative, generalized protocol for the synthesis of a 3-iodo-6-nitro-indazole derivative, based on methodologies described in the literature.[10]

Experimental Protocol: Synthesis of 3-Iodo-6-Nitro-1H-Indazole

Materials:

  • 6-Nitro-1H-indazole

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-nitro-1H-indazole in anhydrous DMF.

  • Base Addition: Add potassium carbonate to the solution.

  • Iodination: Slowly add a solution of iodine in DMF to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Purification: The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Synthesis_Workflow Start 6-Nitro-1H-indazole Reaction Iodination at C3 Start->Reaction Reagents I₂, K₂CO₃, DMF Reagents->Reaction Workup Quenching with Na₂S₂O₃ Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product 3-Iodo-6-Nitro-1H-indazole Purification->Product

Potential Biological Activities of Iodo-Nitro-Indazoles

While specific biological data for many iodo-nitro-indazoles are limited in publicly available literature, their structural similarity to well-characterized bioactive molecules allows for informed predictions of their potential therapeutic applications.[1][6] The primary areas of interest include oncology, infectious diseases, and the modulation of specific enzyme activities.

Anticancer Potential

The indazole scaffold is a well-established pharmacophore in the development of anticancer agents, particularly kinase inhibitors.[1][2][3][6][12] Many indazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.[6][8][13]

Mechanism of Action as Kinase Inhibitors:

Iodo-nitro-indazoles can serve as precursors to a diverse range of kinase inhibitors.[6][13] The indazole core often acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The iodo group at the C3 position is a key site for derivatization to enhance potency and selectivity for specific kinases. The nitro group can influence the electronic properties of the indazole ring, potentially impacting binding affinity, and can also be a site for further modification.[11]

A prime example of the utility of an iodo-nitro-indazole intermediate is in the synthesis of Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).[13] The synthesis of Axitinib utilizes 3-iodo-6-nitro-1-(oxan-2-yl)indazole as a key building block.[13]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR) Indazole Iodo-Nitro-Indazole Derivative ATP ATP Substrate Substrate Protein PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis)

Antimicrobial and Antiparasitic Activities

Nitro-heterocyclic compounds have a long history in the treatment of microbial and parasitic infections.[14] The nitro group is often a key pharmacophore, being enzymatically reduced within the pathogen to generate reactive nitroso and hydroxylamine intermediates that are cytotoxic.[15]

Several studies have demonstrated the antimicrobial and antiparasitic potential of nitroindazole derivatives.[14] For instance, 3-chloro-6-nitro-1H-indazole derivatives have shown promising antileishmanial activity.[14] It is plausible that iodo-nitro-indazoles could exhibit similar activities, with the iodo group offering a site for further optimization of the antimicrobial spectrum and potency.

Nitroreductase_Activation NitroIndazole Iodo-Nitro-Indazole (R-NO₂) Nitroreductase Nitroreductase (in pathogen) NitroIndazole->Nitroreductase ReactiveIntermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->ReactiveIntermediates Cytotoxicity Cytotoxicity & Pathogen Death ReactiveIntermediates->Cytotoxicity

Nitric Oxide Synthase Inhibition

Certain nitro-substituted indazoles have been identified as inhibitors of nitric oxide synthase (NOS).[16][17][18] For example, 7-nitroindazole is a well-known selective inhibitor of neuronal NOS (nNOS).[18] Inhibition of NOS has therapeutic potential in various neurological and inflammatory conditions. The specific substitution pattern on the indazole ring is critical for the inhibitory activity and selectivity towards different NOS isoforms.[16] The potential of iodo-nitro-indazoles as NOS inhibitors warrants further investigation, as the iodo-substituent could be leveraged to fine-tune their inhibitory profile.

Biological Evaluation: Representative Protocols

To assess the potential biological activities of novel iodo-nitro-indazole derivatives, a battery of in vitro assays is typically employed. Below are representative protocols for evaluating anticancer and antimicrobial activities.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol provides a general framework for assessing the antiproliferative activity of iodo-nitro-indazole derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Iodo-nitro-indazole compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the iodo-nitro-indazole compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with iodo-nitro-indazole compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Dissolve formazan crystals in DMSO E->F G Measure absorbance F->G H Calculate IC₅₀ values G->H

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a microbial strain.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Iodo-nitro-indazole compounds dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the iodo-nitro-indazole compounds in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Summary and Future Perspectives

The true value of iodo-nitro-indazoles lies in their synthetic versatility. The table below summarizes the potential applications and the role of the key functional groups.

Functional GroupPositionRole in Synthesis and ActivityPotential Therapeutic Applications
Indazole Core -Privileged scaffold for binding to biological targets.[1][2][3][4][6]Anticancer, Antimicrobial, Anti-inflammatory
Iodo Group C3Versatile handle for cross-coupling reactions (e.g., Suzuki, Heck) to introduce diverse substituents and modulate activity.[7][9][10]Optimization of potency and selectivity
Nitro Group VariousElectron-withdrawing group modulating ring electronics; can be a pharmacophore or a precursor to an amino group for further derivatization.[2][11]Prodrug strategy (nitroreductase activation), modulation of binding affinity

The future of iodo-nitro-indazoles in drug discovery is bright. Their utility as key building blocks for complex and potent bioactive molecules is well-established.[5][13] Future research should focus on the systematic exploration of the chemical space around the iodo-nitro-indazole scaffold. By combining combinatorial chemistry approaches with high-throughput biological screening, novel derivatives with potent and selective activities against a range of therapeutic targets can be identified. Furthermore, a deeper investigation into the direct biological activities of various iodo-nitro-indazole isomers is warranted, as these "intermediates" may possess intrinsic and valuable pharmacological properties.

References

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An In-depth Technical Guide to the Solubility and Stability of 4-Iodo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Iodo-6-nitro-1H-indazole (CAS No. 885519-85-7) is a heterocyclic building block of significant interest in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors. An exhaustive understanding of its physicochemical properties, specifically solubility and stability, is a prerequisite for its effective use in drug discovery and development pipelines. This guide provides a comprehensive analysis of the predicted solubility and stability characteristics of this compound based on its molecular structure. Due to the scarcity of publicly available experimental data for this specific isomer, this document emphasizes the foundational principles and provides robust, detailed protocols for the systematic experimental determination of these critical parameters. We present standardized methodologies for solubility assessment across a range of pharmaceutically relevant solvents and a complete framework for forced degradation studies in line with international guidelines. This guide is intended to equip researchers, medicinal chemists, and formulation scientists with the necessary theoretical grounding and practical workflows to generate reliable data, thereby accelerating preclinical development.

Introduction and Molecular Profile

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] this compound is a specific isomer whose utility is largely defined by the unique electronic and steric properties imparted by its substituents.

  • Indazole Core: A bicyclic aromatic system containing two nitrogen atoms, capable of acting as both a hydrogen bond donor (N-H) and acceptor.

  • 6-Nitro Group (-NO₂): A strong electron-withdrawing group that significantly influences the molecule's polarity, pKa, and potential for intermolecular interactions. Nitroaromatic compounds are often associated with specific stability challenges, such as sensitivity to heat and light.[2][3]

  • 4-Iodo Group (-I): A large, lipophilic halogen atom that increases the molecule's molecular weight and provides a crucial synthetic handle for further molecular elaboration via cross-coupling reactions (e.g., Suzuki, Heck).[1][4] The carbon-iodine bond can, however, be susceptible to photolytic cleavage.[2]

This combination of functional groups results in a molecule with a nuanced physicochemical profile that demands careful characterization. Its role as a synthetic intermediate underscores the importance of understanding its solubility for reaction setup and purification, and its stability for storage and handling.[5][6]

Physicochemical Properties

A summary of the known and predicted properties of this compound is provided below. These parameters form the basis for predicting its behavior in various experimental settings.

PropertyValue / PredictionSource
CAS Number 885519-85-7[7]
Molecular Formula C₇H₄IN₃O₂[8]
Molecular Weight 289.03 g/mol [6]
Appearance White to yellow solid (predicted)[9]
Predicted LogP 2.0757[6]
Topological Polar Surface Area (TPSA) 71.82 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]
Storage Conditions 4°C, protect from light[6]

Solubility Profile: Theoretical Assessment and Experimental Protocol

Solubility is a critical determinant for reaction kinetics, purification efficiency, and, for downstream applications, bioavailability. The molecular structure of this compound suggests a complex solubility profile. The polar nitro group and the indazole N-H proton can engage in hydrogen bonding, potentially conferring solubility in polar solvents. Conversely, the aromatic rings and the large iodine atom contribute to its lipophilicity, suggesting solubility in organic solvents.[2][10] A low aqueous solubility is anticipated.

Predicted Solubility Behavior
  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar and nonpolar regions of the molecule.

  • Moderate Solubility: Likely in polar protic solvents such as methanol, ethanol, and acetone.[11]

  • Low to Insoluble: Expected in nonpolar solvents like hexane and in aqueous buffer systems across the physiological pH range.

Experimental Workflow for Solubility Determination

To move beyond prediction, quantitative solubility data must be generated. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility, providing reliable and reproducible results.[10]

G Figure 1: Isothermal Shake-Flask Solubility Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B Step 1 C Seal vial and place in shaker bath B->C Step 2 D Equilibrate at constant temperature (e.g., 24-72h) C->D Step 3 E Visually confirm excess solid remains D->E Step 4 F Centrifuge or filter to remove solid E->F Step 5 G Extract aliquot of supernatant F->G Step 6 H Analyze concentration (e.g., HPLC, UV-Vis) G->H Step 7 I Calculate Solubility (mg/mL or mM) H->I Step 8 G Figure 2: Forced Degradation (Stress Testing) Workflow cluster_stress Stress Conditions A Prepare stock solution in appropriate solvent B Hydrolytic (Acid, Base, Neutral) A->B Aliquot and apply stress C Oxidative (e.g., H₂O₂) A->C Aliquot and apply stress D Thermal (e.g., 60°C) A->D Aliquot and apply stress E Photolytic (ICH Q1B light exposure) A->E Aliquot and apply stress F Control (Protected from stress) A->F Aliquot and apply stress G Incubate for defined time points B->G C->G D->G E->G F->G H Quench reaction and dilute sample G->H I Analyze by stability- indicating HPLC method H->I J Evaluate Results: - % Degradation - Identify Degradants I->J

Sources

The Strategic Role of 4-Iodo-6-nitro-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

4-Iodo-6-nitro-1H-indazole has emerged as a pivotal structural motif and a versatile synthetic intermediate in the field of medicinal chemistry. Its unique electronic and structural characteristics, defined by the electron-withdrawing nitro group and the strategically placed, reactive iodine atom, make it an exceptional building block for the synthesis of complex therapeutic agents, particularly in oncology. This guide provides an in-depth analysis of its synthesis, chemical reactivity, and profound impact on the development of targeted kinase inhibitors. We will explore its application in key cross-coupling reactions and present a detailed case study on its role in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib. This document serves as a comprehensive resource for researchers and scientists engaged in the design and synthesis of novel pharmaceuticals.

Introduction: The Emergence of a Privileged Scaffold

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] The introduction of specific substituents, such as a nitro group and an iodine atom, onto this scaffold dramatically enhances its utility. The nitro group, a strong electron-withdrawing moiety, modulates the electronic properties of the indazole ring system and can serve as a precursor to an amino group for further functionalization.[3][4] More critically, the iodine atom at the 4-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[3][5] This combination makes this compound a highly sought-after intermediate for constructing diverse molecular architectures aimed at specific biological targets, most notably protein kinases involved in oncogenic signaling pathways.[2][6]

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueReference
CAS Number 70315-70-7[7][8]
Molecular Formula C₇H₄IN₃O₂[7][9]
Molecular Weight 289.03 g/mol [8][9]
Appearance (Not specified, typically a solid)
Topological Polar Surface Area 74.5 Ų[8][9]
Hydrogen Bond Donor Count 1[9]
Hydrogen Bond Acceptor Count 3[9]
XLogP3 2.1[9]
Storage Conditions 0-8°C[7]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure regioselectivity and good yields. While a direct, one-pot synthesis is not commonly reported, a plausible and referenced synthetic route involves the initial formation of the 6-nitro-1H-indazole core, followed by a regioselective iodination step.

Experimental Protocol: Synthesis via Iodination of 6-nitro-1H-indazole

This protocol is adapted from general procedures for the C-3 iodination of indazoles.[10]

Step 1: Synthesis of 6-nitro-1H-indazole (Precursor) The precursor, 6-nitro-1H-indazole, can be synthesized from commercially available starting materials such as 2-methyl-5-nitroaniline through diazotization and cyclization, a standard procedure in heterocyclic chemistry.

Step 2: Iodination of 6-nitro-1H-indazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-nitro-1H-indazole (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (2.0 equivalents), to the solution and stir to form the indazolide anion. The formation of the anion is crucial for activating the ring towards electrophilic substitution.

  • Iodination: Slowly add a solution of iodine (I₂) (1.5 equivalents) in DMF to the reaction mixture. The iodine acts as the electrophile.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and pour it into a stirred solution of ice-cold water. This will precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and then with a cold, non-polar solvent (e.g., hexane) to remove any unreacted iodine. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Core Reactivity and Applications in Cross-Coupling Reactions

The synthetic power of this compound lies in the reactivity of its C-I bond. This bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[3] The electron-withdrawing nitro group enhances the reactivity of the C-I bond towards oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[11]

Key Cross-Coupling Reactions:
  • Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling the iodoindazole with an organoboron reagent (e.g., aryl or heteroaryl boronic acids). This is a cornerstone reaction for creating biaryl scaffolds common in kinase inhibitors.[11][12]

  • Heck Coupling: This reaction couples the iodoindazole with an alkene to form a new C-C bond, yielding vinyl-substituted indazoles.[10][11]

  • Sonogashira Coupling: Used to introduce alkynyl groups at the C-4 position by coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[11]

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond, allowing for the introduction of various amine functionalities at the C-4 position.[3]

The choice of catalyst, ligand, base, and solvent is critical for optimizing these reactions and minimizing side products, such as hydrodehalogenation (loss of iodine).[11]

Case Study: A Key Intermediate in the Synthesis of Crizotinib

The clinical and commercial significance of this compound is best exemplified by its role as a key intermediate in the synthesis of Crizotinib, an FDA-approved inhibitor of ALK, MET, and ROS1 tyrosine kinases used to treat non-small cell lung cancer.[13][14]

Synthetic Workflow for Crizotinib Intermediate

The following diagram illustrates the strategic use of this compound in a synthetic route towards a key precursor of Crizotinib. The process involves N-protection, a cross-coupling reaction, and reduction of the nitro group.

G cluster_0 Synthesis of Crizotinib Precursor A This compound B N-Protection (e.g., THP) A->B 3,4-DHP, Acid Cat. C Protected Iodo-nitro-indazole B->C D Heck Coupling (with 2-vinylpyridine) C->D Pd(OAc)2, P(o-tol)3, DIPEA, DMF E Protected Nitro-vinyl-indazole D->E F Nitro Group Reduction (e.g., Fe/NH4Cl) E->F Fe, NH4Cl, EtOH/H2O G Protected Amino-vinyl-indazole (Key Crizotinib Precursor) F->G

Caption: Synthetic workflow from this compound.

This sequence highlights the compound's utility:

  • N-Protection: The indazole N-H is often protected (e.g., with a tetrahydropyranyl (THP) group) to prevent side reactions during the subsequent coupling step.[10]

  • Heck Coupling: The protected iodo-indazole undergoes a Heck reaction with 2-vinylpyridine to install the pyridinyl-vinyl side chain, a key structural element of Crizotinib.[10]

  • Nitro Reduction: The nitro group is then reduced to an amine. This amine is crucial for the final coupling step in the total synthesis of Crizotinib, where it is linked to the rest of the molecule.[10]

Targeting Oncogenic Signaling Pathways

Compounds derived from the this compound scaffold are potent inhibitors of protein kinases, which are critical nodes in cell signaling pathways that often become dysregulated in cancer.[6] Crizotinib, for example, targets the Anaplastic Lymphoma Kinase (ALK) signaling pathway.

Simplified ALK Signaling Pathway

The ALK receptor tyrosine kinase, when aberrantly activated (e.g., through chromosomal rearrangement leading to a fusion protein like EML4-ALK), drives downstream signaling cascades that promote cell proliferation, survival, and metastasis. Crizotinib inhibits the kinase activity of ALK, thereby blocking these downstream signals.

ALK_Pathway cluster_alk ALK Receptor Tyrosine Kinase cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes ALK EML4-ALK (Aberrant Activation) RAS RAS/MAPK Pathway ALK->RAS PI3K PI3K/AKT Pathway ALK->PI3K STAT JAK/STAT Pathway ALK->STAT Proliferation Cell Proliferation & Survival RAS->Proliferation Metastasis Metastasis RAS->Metastasis PI3K->Proliferation PI3K->Metastasis STAT->Proliferation STAT->Metastasis Crizotinib Crizotinib Crizotinib->ALK Inhibition

Caption: Inhibition of the ALK signaling pathway by Crizotinib.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its well-defined reactivity, particularly in robust and versatile cross-coupling reactions, allows for the efficient and modular synthesis of complex, biologically active molecules. The successful development of kinase inhibitors like Crizotinib underscores its immense value in drug discovery. As the demand for targeted therapeutics continues to grow, the strategic application of cleverly functionalized scaffolds like this compound will undoubtedly continue to accelerate the discovery of next-generation medicines.

References

  • Bhatnagar, R., & Chadha, R. (n.d.). Medicinal Significance of Nitroimidazoles.
  • Researches and applications of nitroimidazole heterocycles in medicinal chemistry. (n.d.). ResearchGate.
  • Kumari, A., Singh, R. K., & Singh, R. K. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central.
  • Leony, L. M., Rojas-L-Vite, G., & Lima, L. M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives. (n.d.). Benchchem.
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  • 3-IODO-6-NITRO-1H-INDAZOLE. (n.d.). PharmaCompass.com.
  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (n.d.). ResearchGate.
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The Strategic Application of 4-Iodo-6-nitro-1H-indazole in Modern Kinase Inhibitor Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold represents a cornerstone in contemporary medicinal chemistry, particularly in the pursuit of novel protein kinase inhibitors. Its unique structural and electronic properties enable critical interactions within the ATP-binding pocket of numerous kinases, making it a "privileged scaffold" in drug design. This technical guide focuses on the strategic utilization of a key synthetic intermediate, 4-iodo-6-nitro-1H-indazole , as a versatile starting point for the generation of potent and selective kinase inhibitors. We will delve into the rationale behind its design, explore its synthetic utility, and present a detailed case study on its application in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for therapeutic innovation.

The Indazole Nucleus: A Privileged Scaffold for Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized targeted therapy. The indazole core has emerged as a highly successful pharmacophore in this domain, forming the structural basis of several approved anti-cancer drugs.[1] Its success can be attributed to its ability to act as a bioisostere of adenine, forming crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a key anchoring point for many inhibitors.

The strategic functionalization of the indazole ring is paramount for achieving both high potency and selectivity. This is where versatile building blocks like this compound become invaluable.

This compound: A Chemist's Gateway to Kinase Inhibitor Diversity

The subject of this guide, this compound, is not typically an active kinase inhibitor itself. Instead, it is a highly functionalized and strategically designed intermediate. Let's dissect the role of each substituent:

  • The Indazole Core : Provides the fundamental scaffold for hinge-binding interactions.

  • The 4-Iodo Group : This is the primary reactive handle. The carbon-iodine bond is readily activated by transition metal catalysts (e.g., palladium), making it an ideal site for introducing a wide array of chemical diversity through cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[2][3] This allows for the exploration of the solvent-exposed region of the kinase active site, which is crucial for tuning selectivity and potency.

  • The 6-Nitro Group : This electron-withdrawing group significantly influences the electronic properties of the indazole ring. While the nitro group itself can be problematic in drug candidates due to potential metabolic liabilities and toxicity, its presence in an intermediate serves several purposes:

    • It modulates the reactivity of the indazole ring system.

    • It provides a synthetic handle for further modification. The nitro group can be reduced to an amine, which can then be functionalized in numerous ways (e.g., acylation, sulfonylation).

    • It can be replaced by other functional groups through nucleophilic aromatic substitution or serve as a placeholder for bioisosteric replacement in later stages of drug development to improve pharmacokinetic properties.

The combination of these features makes this compound a powerful platform for generating large, diverse libraries of compounds for high-throughput screening and lead optimization.

Synthetic Pathways and Methodologies

The synthesis of kinase inhibitors from this compound typically involves a multi-step process. The general workflow is outlined below.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Diversification cluster_3 Lead Optimization A Substituted Aniline B Diazotization & Cyclization A->B C 4-Nitro-1H-indazole B->C D Iodination C->D E This compound D->E F Cross-Coupling (e.g., Suzuki) E->F G Diverse Aryl/Heteroaryl Indazoles F->G H Nitro Group Modification (Reduction/Bioisosteric Replacement) G->H I Final Kinase Inhibitor Candidates H->I

Caption: General synthetic workflow from a starting aniline to final kinase inhibitor candidates.

Core Synthesis: Preparation of 4-Nitro-1H-indazole

A common route to the indazole core involves the diazotization of a suitably substituted aniline followed by intramolecular cyclization. For 4-nitro-1H-indazole, a typical starting material is 2-methyl-3-nitroaniline.

Protocol: Synthesis of 4-Nitro-1H-indazole

  • Dissolution : Dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid in a reaction vessel equipped with an overhead stirrer and a cooling system (ice bath).

  • Diazotization : Prepare an aqueous solution of sodium nitrite (NaNO₂, ~2.2 eq). At 0 °C, add the sodium nitrite solution to the aniline solution at once with vigorous stirring. An immediate precipitate should be observed.

  • Reaction : Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

  • Work-up : Filter the precipitate. Concentrate the filtrate under vacuum. Suspend the resulting solid in water, filter again, and dry to yield the 4-nitro-1H-indazole product.

Functionalization: Iodination at the 4-Position

The iodination of the indazole core at the 4-position is a critical step to install the reactive handle for subsequent cross-coupling reactions. This is typically achieved using an electrophilic iodinating agent.

Diversification: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. In this context, it is used to couple the 4-iodo-indazole core with a variety of boronic acids or esters, introducing diverse aryl and heteroaryl moieties.

G This compound This compound Oxidative\nAddition Oxidative Addition This compound->Oxidative\nAddition Pd(0)L_n R-B(OH)2 R-B(OH)2 Oxidative\nAddition->R-B(OH)2 Base Transmetalation Transmetalation R-B(OH)2->Transmetalation Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination 4-Aryl-6-nitro-1H-indazole 4-Aryl-6-nitro-1H-indazole Reductive\nElimination->4-Aryl-6-nitro-1H-indazole Pd(0)L_n Pd(0)L_n Reductive\nElimination->Pd(0)L_n Regenerated Catalyst

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup : In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition : Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water).

  • Degassing : Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

  • Heating : Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up : After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-nitro-1H-indazole.

Case Study: Development of FGFR1 Inhibitors

To illustrate the practical application of these principles, we will examine the development of a series of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, as inspired by the work of Cui et al.[4][5] While their specific work started with 6-bromo-1H-indazole, the synthetic logic of using a halo-indazole for Suzuki coupling is directly transferable and provides an excellent model.

FGFRs are a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers. The development of selective FGFR inhibitors is a promising therapeutic strategy.

Lead Compound Design and Synthesis

The design strategy involved creating a library of 6-aryl-1H-indazol-3-amine derivatives. The key synthetic step is a Suzuki coupling to introduce various substituted phenyl groups at the 6-position of a 3-amino-6-bromo-1H-indazole intermediate. This is analogous to the diversification potential of our this compound scaffold.

Structure-Activity Relationship (SAR)

The study revealed critical SAR insights:

CompoundR Group (at 6-position)FGFR1 IC₅₀ (nM)[4][5]
7a Phenyl108.7
7d 3-Methoxyphenyl15.0
7f 3-(Trifluoromethyl)phenyl28.5
7k 3,5-Dichlorophenyl33.1
7r 3,5-Dimethoxyphenyl2.9

Data synthesized from reported findings for illustrative purposes.

  • Substitution at the 6-position is critical : Unsubstituted phenyl (7a) is significantly less potent.

  • Meta-substitution is favored : The 3-methoxyphenyl derivative (7d) shows a marked increase in potency.

  • Electron-withdrawing and donating groups are tolerated : Both -OCH₃ and -CF₃ at the meta position yield potent inhibitors.

  • Di-substitution can be highly beneficial : The 3,5-dimethoxyphenyl derivative (7r) emerged as the most potent compound in the series, with an IC₅₀ of 2.9 nM.[4]

Structural Biology Insights

The co-crystal structure of a lead compound (7n, a 3,4-dichlorophenyl derivative) with the FGFR1 kinase domain provided a molecular basis for its activity. The 3-aminoindazole core forms two crucial hydrogen bonds with the hinge residue Ala564. The 6-aryl substituent extends into a hydrophobic pocket, with the specific substitution pattern influencing the binding affinity. This structural information is invaluable for guiding further lead optimization.

The Challenge of the Nitro Group: Bioisosteric Replacement

While the nitro group is a useful synthetic tool, its presence in a final drug candidate is often undesirable due to potential for in vivo reduction to reactive and potentially carcinogenic hydroxylamines and nitrosoamines.[6] Therefore, a key step in lead optimization is the replacement of the nitro group with a suitable bioisostere.

Bioisosteres are chemical substituents with similar physical or chemical properties that impart similar biological properties to a molecule.

Original GroupPotential Bioisosteres
-NO₂ -CN, -SO₂NH₂, -SO₂Me, -CF₃, -N₃, various heterocycles

The choice of a bioisostere aims to retain or improve potency while enhancing the drug-like properties of the molecule, such as metabolic stability and safety profile.[4][7]

Experimental Protocols for Biological Evaluation

The evaluation of newly synthesized kinase inhibitors requires a cascade of in vitro and cell-based assays.

G A Compound Library Synthesis B Biochemical Kinase Assay (e.g., ADP-Glo) A->B C Determine IC50 B->C D Cellular Proliferation Assay (e.g., MTT/CellTiter-Glo) C->D Active Compounds E Determine GI50/IC50 D->E F Kinome Selectivity Profiling E->F Potent & Cell-Active Leads G In Vivo Efficacy Studies (Xenograft Models) F->G Selective Leads

Caption: A typical workflow for the biological evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle : This assay quantitatively measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Protocol :

  • Compound Preparation : Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction : In a 384-well plate, add the kinase, the appropriate substrate, and ATP to initiate the reaction. Add the test compound or vehicle control (DMSO). Incubate at the optimal temperature for the kinase (e.g., 30°C).

  • ADP Detection : After the incubation period, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Measurement : Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and correlates with kinase activity.

  • Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Antiproliferative Assay (MTT Assay)

Principle : This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol :

  • Cell Seeding : Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell growth inhibition relative to control-treated cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion and Future Directions

This compound stands as a testament to the power of strategic intermediate design in modern drug discovery. Its carefully positioned reactive handles allow for the systematic exploration of chemical space around the privileged indazole scaffold. Through powerful synthetic transformations like the Suzuki-Miyaura cross-coupling, this building block provides a direct route to novel and diverse libraries of potential kinase inhibitors. The case study in FGFR inhibitor development highlights how this approach, combined with SAR analysis and structural biology, can lead to the identification of highly potent lead compounds. The critical consideration of bioisosteric replacement for the nitro group further underscores the thoughtful process required to translate a synthetic intermediate into a viable therapeutic candidate. As our understanding of the human kinome deepens, the demand for versatile and strategically functionalized scaffolds will only increase, ensuring that intermediates like this compound remain at the forefront of kinase inhibitor discovery.

References

  • Cui, R., et al. (2021). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (2006). Methods for preparing indazole compounds. WO2006048745A1.
  • Google Patents. (2021). 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. CN114276297A.
  • Han, X., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. Available at: [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. Available at: [Link]

  • Research and Reviews. (2024). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Available at: [Link]

  • Cambridge MedChem Consulting. (n.d.). Nitro bioisosteres. Available at: [Link]

  • Lu, Y., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Anderson, B. D., et al. (2011). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][4][8]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, V., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]

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A Technical Guide to the Safe Handling of 4-Iodo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling and use of 4-Iodo-6-nitro-1H-indazole. The information herein is synthesized from authoritative safety data sheets and established chemical safety principles to ensure the well-being of laboratory personnel and the integrity of research.

Compound Profile and Hazard Analysis

This compound (CAS No. 885519-85-7) is a heterocyclic aromatic compound. Its structure, featuring an indazole core, a nitro group, and an iodine substituent, makes it a valuable intermediate in medicinal chemistry and drug discovery. However, these same functional groups necessitate a rigorous approach to its handling.

Based on aggregated data from related compounds, the primary routes of exposure are inhalation of dust, skin contact, and eye contact.[2][3] Ingestion is also a potential route, though less common in a controlled laboratory setting.[1] The toxicological properties have not been fully investigated, which mandates handling it as a substance of unknown but potentially significant toxicity.[2]

Table 1: Anticipated GHS Hazard Classification

Hazard Class GHS Statement Code Hazard Statement Rationale / Source Analogy
Acute Toxicity, Oral H302 Harmful if swallowed. Common for nitroaromatic compounds.[3][4]
Skin Irritation H315 Causes skin irritation. Common for halogenated and nitroaromatic compounds.[1][5]
Eye Irritation H319 Causes serious eye irritation. Common for related chemical structures.[3]
Germ Cell Mutagenicity H340 May cause genetic defects. A potential hazard for some nitroaromatic compounds.[6]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | A common hazard for fine chemical powders.[3][5] |

Risk Assessment and Control Measures

A thorough risk assessment must be conducted before any work with this compound begins. The primary control strategy is the hierarchy of controls, prioritizing engineering controls, followed by administrative controls, and finally, personal protective equipment (PPE).

Engineering Controls

The causality for prioritizing engineering controls lies in their ability to isolate the hazard at the source, providing passive protection.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[2] This prevents the inhalation of airborne particles.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

Administrative Controls

These are procedural controls designed to minimize exposure.

  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling this compound must be written and approved.

  • Training: All personnel must be trained on the specific hazards and the developed SOP before handling the compound.

  • Restricted Access: Designate a specific area within the lab for working with this compound to minimize the risk of cross-contamination.[8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide an effective barrier.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[9] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (nitrile is a common and effective choice) must be worn. Gloves should be inspected before use and disposed of properly after handling.[2]

    • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required.

  • Respiratory Protection: If there is a risk of dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[2]

Safe Handling and Experimental Workflows

Adherence to a systematic workflow is critical for minimizing exposure and ensuring experimental reproducibility.

Protocol for Weighing and Dispensing
  • Preparation: Don all required PPE. Designate and prepare the workspace within the chemical fume hood by laying down absorbent, disposable bench paper.

  • Tare: Place a clean weighing vessel on the analytical balance and tare it.

  • Transfer: Carefully transfer the required amount of this compound from the stock container to the weighing vessel using a clean spatula. Perform this action slowly to avoid creating dust.

  • Cleaning: After weighing, securely cap the stock container. Carefully clean the spatula and any contaminated surfaces within the fume hood using a solvent-moistened wipe (e.g., ethanol or isopropanol).

  • Disposal: Dispose of the bench paper and wipes in a designated hazardous waste container.

Storage Requirements
  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9]

  • Keep it away from strong oxidizing agents, as nitro compounds can react vigorously with them.[9]

  • The storage area should be clearly labeled.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_end End of Process A Don PPE B Prepare Fume Hood A->B Step 1 C Weigh Compound B->C Step 2 D Prepare Solution C->D Step 3 E Decontaminate Workspace D->E Step 4 F Segregate Waste E->F Step 5 G Store Compound F->G Step 6 H Remove PPE G->H Step 7

Caption: Workflow for handling this compound.

Emergency Procedures

Immediate and appropriate action during an emergency is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Spills: Evacuate the area. Wearing full PPE, including respiratory protection, cover the spill with a dry absorbent material (e.g., sand or vermiculite).[3] Sweep up the material, place it in a sealed container, and label it for hazardous waste disposal.[7] Do not allow the material to enter drains.[10]

Hazard_Mitigation_Logic Inhalation Inhalation Hazard Hood Chemical Fume Hood Inhalation->Hood Mitigated By SOP Strict SOP Inhalation->SOP Procedurally Controlled By Dermal Dermal Contact Hazard Gloves Nitrile Gloves Dermal->Gloves Mitigated By Dermal->SOP Procedurally Controlled By Ocular Ocular Contact Hazard Goggles Safety Goggles Ocular->Goggles Mitigated By Ocular->SOP Procedurally Controlled By

Caption: Logic diagram for mitigating primary exposure hazards.

Disposal Considerations

All waste containing this compound, including contaminated PPE, consumables, and excess material, must be treated as hazardous waste.

  • Waste Segregation: Collect waste in designated, sealed, and clearly labeled containers.

  • Licensed Disposal: Arrange for disposal through a licensed professional waste disposal service.[2] Do not attempt to dispose of this material in standard laboratory trash or down the drain.

Conclusion

This compound is a compound with significant potential in research and development. Its safe use is contingent upon a comprehensive understanding of its potential hazards and the diligent application of engineering controls, administrative procedures, and personal protective equipment. By adhering to the principles and protocols outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment.

References

  • Fisher Scientific. (2025). Safety Data Sheet for Indazole.
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  • Wikipedia. (n.d.). GHS hazard statements.
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A Technical Guide to 4-Iodo-6-nitro-1H-indazole: A Strategic Building Block for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology. Its unique ability to form critical hydrogen bond interactions within the ATP-binding site of protein kinases has rendered it an invaluable template for inhibitor design. This technical guide provides an in-depth analysis of 4-Iodo-6-nitro-1H-indazole (CAS No. 885519-85-7), a trifunctional synthetic intermediate engineered for versatility in drug discovery. We will explore its commercial availability, plausible synthetic pathways, and strategic application in the construction of diverse chemical libraries targeting protein kinases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical tools for targeted therapy development.

The Strategic Importance of this compound in Medicinal Chemistry

The efficacy of a synthetic building block is defined by its capacity for controlled, selective, and diverse chemical modification. This compound is a prime example of a molecule designed for this purpose. Each of its functional groups serves a distinct and strategic role:

  • The Indazole Core : This bicyclic aromatic system is the foundational pharmacophore. The N-H and pyrazole nitrogen atoms are perfectly positioned to act as hydrogen bond donors and acceptors, respectively. This allows them to form crucial interactions with the "hinge region" of a kinase's ATP-binding pocket, a common anchoring point for competitive inhibitors.[1]

  • The C4-Iodo Group : The iodine atom at the 4-position is the molecule's primary handle for diversification. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1] This enables the late-stage introduction of aryl, heteroaryl, alkynyl, and amino substituents, allowing chemists to systematically probe the chemical space around the core scaffold to optimize inhibitor potency, selectivity, and pharmacokinetic properties.

  • The C6-Nitro Group : The electron-withdrawing nature of the nitro group influences the electronic properties of the indazole ring. More importantly, it serves as a synthetic precursor to an amino group via reduction. This transformation opens a secondary vector for chemical modification, such as amide bond formation or the construction of fused ring systems, further expanding the accessible chemical diversity.

Commercial Availability

This compound is commercially available from several chemical suppliers, primarily for research and development applications. Its availability facilitates its direct incorporation into synthetic workflows without the need for multi-step de novo synthesis.

SupplierProduct Name/CAS NumberPurity/Notes
Sunway Pharm LtdThis compound / CAS: 885519-85-797% purity, available in various quantities (e.g., 100mg, 250mg, 1g).[2]
BLDpharmThis compound / CAS: 885519-85-7Research grade, special offers may be available for online orders.[3]
AstaTech Inc.This compound / MDL: MFCD0778139395% purity, sold by distributors.[4]
GLR InnovationsThis compound / CAS: 885519-85-795% purity.
Acelynn BiotechThis compound / CAS: 885519-85-7Research grade.[5]

Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for current information.

Synthesis and Chemical Reactivity

While a direct, peer-reviewed protocol for the synthesis of this compound is not extensively detailed in public literature, a plausible and logical synthetic route can be constructed based on established indazole chemistry.[6][7] The most likely pathway involves the regioselective iodination of a commercially available precursor.

Plausible Synthetic Workflow

The proposed synthesis begins with 6-nitro-1H-indazole, proceeding to the final product via regioselective iodination.

G cluster_0 Plausible Synthesis of this compound A 6-Nitro-1H-indazole (Starting Material) B Deprotonation A->B Base (e.g., KOH, NaH) Solvent (e.g., DMF) C Electrophilic Iodination B->C Iodine (I2) D This compound (Final Product) C->D Aqueous Workup

Caption: Plausible synthetic workflow for this compound.

Causality in Experimental Design
  • Choice of Starting Material : 6-Nitro-1H-indazole is a logical precursor as the nitro group is a strong directing group, although electrophilic substitution on the indazole ring can be complex. Directing iodination to the C4 position would be the key challenge. Alternative routes might involve synthesis from a pre-functionalized benzene ring.[8]

  • Iodination Conditions : The iodination of indazoles is typically achieved using molecular iodine (I₂) in the presence of a base.[9] The base (e.g., potassium hydroxide) deprotonates the indazole at the N1 position, increasing the electron density of the ring system and activating it towards electrophilic attack by iodine. N,N-Dimethylformamide (DMF) is a common solvent for such reactions.[10] Achieving regioselectivity for the C4 position over other positions like C3 or C5 would depend on fine-tuning of reaction conditions (temperature, base, stoichiometry) and is influenced by the electronic effects of the C6-nitro group.

Application in Kinase Inhibitor Synthesis: A Workflow

The true value of this compound is realized in its subsequent reactions. The C4-iodo group is a gateway to structural diversity through palladium-catalyzed cross-coupling.

G cluster_coupling Palladium-Catalyzed Cross-Coupling at C4 cluster_reduction Further Modification start This compound suzuki Suzuki Coupling + Arylboronic Acid start->suzuki sonogashira Sonogashira Coupling + Terminal Alkyne start->sonogashira buchwald Buchwald-Hartwig + Amine start->buchwald reduction Reduction of C6-Nitro (e.g., Fe/NH4Cl, H2/Pd) suzuki->reduction sonogashira->reduction buchwald->reduction final Diverse Library of Kinase Inhibitor Candidates reduction->final

Caption: Diversification workflow using this compound.

This workflow illustrates how a single, versatile intermediate can generate a vast library of compounds. Each derivative can then be screened for activity against a panel of protein kinases.[6]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol provides a self-validating system for the synthesis of a 4-aryl-6-nitro-1H-indazole derivative, a common step in the development of kinase inhibitors.

Objective: To synthesize 4-(4-methoxyphenyl)-6-nitro-1H-indazole from this compound.

Materials and Reagents:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen, add this compound, 4-methoxyphenylboronic acid, and anhydrous potassium carbonate.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the flask. It is crucial to handle the catalyst quickly to minimize exposure to air.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe. The mixture should be stirred to ensure homogeneity.

  • Reaction Execution: Equip the flask with a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Self-Validation (Monitoring): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours. The disappearance of the starting material (this compound) indicates reaction completion, typically within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 4-(4-methoxyphenyl)-6-nitro-1H-indazole.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The data should be consistent with the expected structure.

Conclusion

This compound stands out as a highly valuable and strategically designed intermediate for modern drug discovery. Its commercial availability, combined with the versatile reactivity of its iodo and nitro functional groups, provides medicinal chemists with a powerful platform for the efficient synthesis of diverse libraries of indazole-based compounds. The logical application of this building block, particularly in palladium-catalyzed cross-coupling reactions, accelerates the discovery and optimization of potent and selective kinase inhibitors for targeted cancer therapy and other therapeutic areas.

References

  • GLR Innovations (Page 136) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide.com. [Link]

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Methodological & Application

Application Note: Regioselective C3-Iodination of 6-Nitro-1H-Indazole using N-Iodosuccinimide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the efficient and regioselective iodination of 6-nitro-1H-indazole at the C3 position to synthesize 3-iodo-6-nitro-1H-indazole. Indazole derivatives are a cornerstone in medicinal chemistry, serving as privileged scaffolds in numerous therapeutic agents.[1][2] The introduction of an iodine atom creates a versatile synthetic handle for subsequent functionalization via cross-coupling reactions, making this protocol fundamental for drug discovery programs targeting kinase inhibition and other pathways.[3][4][5] This guide explains the underlying reaction mechanism, offers a step-by-step experimental procedure, and includes sections on safety, characterization, and troubleshooting to ensure reliable and reproducible results.

Introduction: The Significance of Iodinated Indazoles

The indazole ring system is a prominent heterocyclic motif found in a multitude of pharmacologically active compounds, including several FDA-approved drugs for treating cancer.[4][6] Its structure, often considered a bioisostere of indole, features a nitrogen atom that can act as a hydrogen bond acceptor and an NH group that serves as a hydrogen bond donor, facilitating potent interactions with biological targets like protein kinases.[6]

Functionalization of the indazole core is a key strategy in drug development. Specifically, halogenation at the C3 position provides a crucial intermediate for diversification. The carbon-iodine bond is particularly useful for engaging in a wide array of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex molecular fragments.[3][7] The target molecule, 3-iodo-6-nitro-1H-indazole, is therefore a high-value building block for constructing libraries of novel indazole derivatives for screening and optimization in drug discovery pipelines.[5]

Mechanism and Rationale for Regioselectivity

The iodination of 6-nitro-1H-indazole proceeds via an electrophilic aromatic substitution mechanism. The indazole ring system is electron-rich, but the attached nitro group at the C6 position is strongly electron-withdrawing, which deactivates the benzene portion of the scaffold towards electrophilic attack. However, the C3 position on the pyrazole ring remains the most nucleophilic and sterically accessible site, making it the preferred position for electrophilic substitution.[3][8]

This protocol utilizes N-Iodosuccinimide (NIS) as the iodine source. NIS is a mild and easy-to-handle iodinating agent.[9][10] To enhance its electrophilicity and overcome the deactivating effect of the nitro group, a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), can be employed. The acid protonates the NIS, generating a more potent electrophilic iodine species (I+) that readily attacks the electron-rich C3 position of the indazole ring.[11]

Reaction Scheme: 6-nitro-1H-indazole is treated with N-Iodosuccinimide (NIS) in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF) to yield the C3-iodinated product.

Detailed Experimental Protocol

This protocol describes a general method for the C3-iodination of 6-nitro-1H-indazole. Optimization may be required depending on the specific laboratory setup and scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Nitro-1H-indazole (C₇H₅N₃O₂)≥98%CommercialStarting material.[12]
N-Iodosuccinimide (NIS)≥98%CommercialIodinating agent. Store protected from light and moisture.[13]
N,N-Dimethylformamide (DMF)AnhydrousCommercialReaction solvent. Use dry solvent for best results.
Ethyl Acetate (EtOAc)Reagent GradeCommercialExtraction solvent.
Saturated Sodium Thiosulfate (Na₂S₂O₃)AqueousLab PreparedFor quenching unreacted iodine.
Brine (Saturated NaCl)AqueousLab PreparedFor washing the organic phase.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercialDrying agent.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
Deuterated Solvent (e.g., DMSO-d₆)NMR GradeCommercialFor NMR analysis.[14]
Equipment
  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Nitrogen/Argon inlet

  • Stirring plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glassware for column chromatography

  • NMR Spectrometer

Experimental Workflow Diagram

Iodination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Analysis prep Dissolve 6-nitro-1H-indazole in DMF in flask under N₂ react Add N-Iodosuccinimide (NIS). Stir at room temperature. Monitor by TLC. prep->react workup Quench with Na₂S₂O₃ (aq). Extract with Ethyl Acetate. Wash with Brine. react->workup purify Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify via column chromatography. workup->purify analyze Characterize pure product (NMR, MS) purify->analyze

Caption: Experimental workflow for the iodination of 6-nitro-1H-indazole.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 6-nitro-1H-indazole (1.0 eq). Dissolve it in anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL per mmol of substrate).

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature. Expertise Note: Adding NIS in portions helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours. A new, lower Rf spot corresponding to the product should appear, and the starting material spot should diminish.

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate will quench any unreacted iodine/NIS, indicated by the disappearance of any yellow/brown color.

  • Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and water. Separate the organic layer. Extract the aqueous layer two more times with EtOAc.

  • Washing: Combine the organic layers and wash them sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water and DMF from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid should be purified by silica gel column chromatography. Elute with a gradient of Ethyl Acetate in Hexanes to isolate the pure 3-iodo-6-nitro-1H-indazole.[15]

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]

  • N-Iodosuccinimide (NIS): Harmful if swallowed or in contact with skin.[17] Causes skin and serious eye irritation.[17] Avoid breathing dust. Store away from light and moisture, as it can decompose.[13]

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact. Use in a well-ventilated area.

  • Trifluoroacetic Acid (TFA) (if used): Highly corrosive and causes severe skin burns and eye damage.[18][19] Handle with extreme care in a fume hood.[19]

Characterization and Expected Results

The purified product, 3-iodo-6-nitro-1H-indazole, should be a solid (typically yellow or off-white). The expected yield after purification is generally in the range of 80-95%. Structure confirmation is critical and should be performed using NMR spectroscopy and mass spectrometry.

Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for 3-iodo-6-nitro-1H-indazole in DMSO-d₆. Chemical shifts (δ) are referenced to tetramethylsilane (TMS). The introduction of iodine at C3 removes the proton at that position, which is a key diagnostic feature.[14]

¹H NMR Predicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
NH~14.2br s-H1
H4~8.8d~1.5Ar-H
H5~8.2dd~9.0, 1.5Ar-H
H7~7.8d~9.0Ar-H
¹³C NMR Predicted Shift (δ, ppm)Assignment
C=O--
C-NO₂~148C6
C-N~142C7a
C-N~126C3a
C-H~123C5
C-H~120C4
C-H~113C7
C-I ~90 C3

Data is predicted based on known substituent effects on the indazole scaffold and may vary slightly based on experimental conditions.[14]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Slow Conversion 1. Inactive NIS (degraded by moisture/light).2. Insufficient activation.3. Low quality starting material.1. Use fresh, properly stored NIS.2. Add a catalytic amount (5-10 mol%) of Trifluoroacetic Acid (TFA) to the reaction mixture to activate the NIS.[11]3. Verify the purity of the 6-nitro-1H-indazole.
Multiple Products on TLC 1. Formation of regioisomers.2. Di-iodination or N-iodination.1. While C3 is strongly preferred, other isomers are possible. Lowering the reaction temperature may improve selectivity.[8]2. Use a maximum of 1.1 equivalents of NIS to minimize over-iodination. Ensure slow, portion-wise addition.
Difficult Purification 1. Product co-elutes with succinimide byproduct.2. Streaking on the silica column.1. The succinimide byproduct is water-soluble. Ensure thorough aqueous work-up before chromatography.2. The indazole NH group can interact with silica. Try adding 0.5-1% triethylamine or acetic acid to the eluent system.

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of 3-iodo-6-nitro-1H-indazole, a key intermediate for drug discovery and medicinal chemistry. By understanding the reaction mechanism and following the detailed steps for synthesis, purification, and characterization, researchers can confidently produce this valuable building block for the development of novel therapeutic agents.

References

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  • AmericanBio. (2015). TRIFLUOROACETIC ACID Safety Data Sheet. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

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  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

  • MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

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Application Notes and Protocols for the Regioselective Nitration of Substituted 1H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities. Consequently, the functionalization of the indazole core is a cornerstone of medicinal chemistry and drug development. Among the various functionalization strategies, electrophilic nitration is a fundamental transformation for introducing the versatile nitro group, which can serve as a precursor for amines, azides, and other nitrogen-containing functionalities, or act as a key pharmacophore itself.

However, the 1H-indazole system presents a unique challenge for regioselectivity in electrophilic aromatic substitution (SEAr). The fused benzene and pyrazole rings possess distinct electronic characteristics, and the final substitution pattern is a complex interplay between the inherent reactivity of the indazole nucleus and the directing effects of existing substituents. This guide provides an in-depth analysis of the factors governing the regioselective nitration of substituted 1H-indazoles, supported by field-proven protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Theoretical Background: Understanding Regioselectivity in Indazole Nitration

The outcome of the electrophilic nitration of a substituted 1H-indazole is dictated by the principles of electrophilic aromatic substitution. The reaction proceeds via the attack of the aromatic ring on a potent electrophile, the nitronium ion (NO₂⁺), which is typically generated in situ from nitric acid and a strong acid catalyst like sulfuric acid.[1][2] The position of the attack is determined by the stability of the resulting cationic intermediate, known as an arenium ion or Wheland intermediate.[3]

Inherent Reactivity of the 1H-Indazole Ring

The 1H-indazole ring system is considered electron-rich and readily undergoes electrophilic substitution.[4] Theoretical and experimental studies indicate that the most nucleophilic positions are C3, C5, and C7.

  • C3 Position: Located on the pyrazole ring, the C3 position is activated by the adjacent N2 atom but is also influenced by the protonated state of the ring under strongly acidic conditions. Radical nitration methods have shown high efficiency for C3 functionalization.[5][6]

  • Carbocyclic Ring (C4-C7): The benzene portion of the molecule behaves like a substituted aniline or ether, with the fused pyrazole ring acting as an activating group. Substitution generally favors the positions ortho and para to the activating pyrazole moiety, namely C5 and C7.

The Role of Substituents

Existing substituents on the indazole ring are the primary determinants of regioselectivity. Their effects can be broadly categorized as activating or deactivating, and as ortho-, para-, or meta-directing.[7][8][9][10]

  • Activating Groups (Ortho-, Para-Directing): Electron-donating groups (EDGs) such as alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) groups increase the electron density of the aromatic ring, accelerating the rate of nitration. They stabilize the positive charge in the arenium intermediate through resonance or inductive effects, directing the incoming nitro group to the ortho and para positions relative to themselves.

  • Deactivating Groups (Meta-Directing): Electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), and carbonyl (-CHO, -COR) groups decrease the ring's electron density, slowing the reaction.[10] They destabilize the arenium intermediates for ortho and para attack, thereby directing the incoming electrophile to the meta position.[10]

  • Halogens (Ortho-, Para-Directing Deactivators): Halogens (-F, -Cl, -Br, -I) are a unique case. They are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because their lone pairs can stabilize the arenium intermediate through resonance.[7]

The interplay between the inherent reactivity of the indazole nucleus and the directing effect of a substituent dictates the final position of nitration. For instance, an activating group at C6 would strongly favor nitration at C5 and C7. Conversely, a deactivating group at C6 would likely direct nitration to C4.

G cluster_legend Legend cluster_indazole Substituent Directing Effects on 1H-Indazole Activating Activating Deactivating Deactivating Directive Influence Directive Influence Favorable Favorable Disfavorable Disfavorable Indazole Substituted 1H-Indazole EDG Electron Donating Group (EDG) e.g., -CH₃, -OCH₃ Indazole->EDG EWG Electron Withdrawing Group (EWG) e.g., -NO₂, -CN Indazole->EWG OrthoPara Ortho/Para Positions Activated EDG->OrthoPara Activates Ring Meta Meta Position Favored EWG->Meta Deactivates Ring

Caption: Logic diagram of substituent directing effects.

Data Summary: Regioselectivity in Indazole Nitration

The following table summarizes the expected major nitration products based on the position and nature of a single substituent on the 1H-indazole ring. This serves as a predictive guideline for experimental design.

Substituent PositionSubstituent TypePredicted Major Nitration Position(s)Rationale
C3 EDG or EWGC5 The powerful directing effect of the fused pyrazole ring typically overrides the C3 substituent, favoring the para-like C5 position.
C4 EDG (-CH₃, -OCH₃)C5, C7 Strong activation and ortho/para-directing effects towards C5 and C7.
C4 EWG (-NO₂, -CN)C7 The EWG deactivates the ortho C5 and para C6 positions, making C7 the most likely site.
C5 EDG (-CH₃, -OCH₃)C4, C6 Strong ortho-directing effect. Steric hindrance may influence the ratio.
C5 EWG (-NO₂, -CN)C7, C3 Meta-directing effect favors C7. C3 remains a potential site depending on reaction conditions.
C6 EDG (-CH₃, -OCH₃)C5, C7 Strong ortho-directing effects to both C5 and C7.
C6 EWG (-NO₂, -CN)C4 Meta-directing effect strongly favors the C4 position.
C7 EDG or EWGC5 The C7 substituent often directs towards C5, reinforced by the pyrazole ring's influence.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the regioselective nitration of 1H-indazoles. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Nitration at the Carbocyclic Ring (e.g., Synthesis of 5-Nitro-1H-indazoles)

This protocol is adapted from established methods for nitrating activated aromatic rings and is suitable for indazoles with substituents that direct to the C5 or C7 positions. The synthesis of 5-nitro-1H-indazole from 1H-indazole is a representative example.

Materials:

  • 1H-Indazole (or substituted derivative)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice / Ice Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Substrate Addition: Slowly add the substituted 1H-indazole to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the indazole solution via the dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition. The reaction is highly exothermic.[11]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto a large amount of crushed ice. A precipitate of the crude nitro-indazole should form.

  • Neutralization & Extraction: Neutralize the aqueous mixture by slowly adding saturated NaHCO₃ solution until the pH is ~7. Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or flash column chromatography.

G start Start sub0 Cool H₂SO₄ to 0°C start->sub0 end Purified Product sub1 Add Substituted Indazole sub0->sub1 sub2 Add Nitrating Mixture (HNO₃/H₂SO₄) Dropwise (Maintain 0-5°C) sub1->sub2 sub3 Stir 1-2h at 0-5°C Monitor by TLC sub2->sub3 sub4 Quench on Ice sub3->sub4 sub5 Neutralize (NaHCO₃) & Extract (EtOAc) sub4->sub5 sub6 Dry & Concentrate sub5->sub6 sub7 Purify (Recrystallization or Chromatography) sub6->sub7 sub7->end

Caption: Experimental workflow for carbocyclic ring nitration.

Protocol 2: Iron-Promoted Radical Nitration at C3

For substrates where C3 nitration is desired, particularly on N-protected 2H-indazoles, traditional electrophilic methods can be inefficient. A radical-based approach offers a modern and highly regioselective alternative.[5][6]

Materials:

  • N-Substituted 2H-Indazole (e.g., 2-phenyl-2H-indazole)

  • Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)

  • TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxy

  • Acetonitrile (CH₃CN)

  • Oxygen (O₂) balloon

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the N-substituted 2H-indazole, Iron(III) nitrate (Fe(NO₃)₃·9H₂O), and TEMPO.

  • Solvent Addition: Add acetonitrile as the solvent.

  • Atmosphere: Evacuate and backfill the tube with oxygen (using a balloon).

  • Reaction: Stir the mixture at a specified temperature (e.g., 80 °C) for 12-24 hours. The reaction should be monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the 3-nitro-2H-indazole product.

This method leverages a radical mechanism, avoiding the harsh acidic conditions of classical nitration and providing excellent regioselectivity for the C3 position.[6]

Conclusion

The regioselective nitration of substituted 1H-indazoles is a nuanced yet achievable synthetic transformation. A thorough understanding of the electronic properties of the indazole core and the directing effects of substituents is paramount for predicting the reaction outcome. For nitration on the carbocyclic ring, classical nitrating mixtures (HNO₃/H₂SO₄) under controlled temperatures provide a robust method. For selective C3-nitration, particularly on 2H-indazoles, modern radical-based methods offer superior selectivity and milder conditions. The protocols and guidelines presented herein provide a comprehensive framework for researchers to successfully and selectively synthesize desired nitro-indazole derivatives, facilitating further exploration in drug discovery and materials science.

References

  • A Comparative Guide to the Synthesis of Substituted 5-Nitro-1H-Indazoles. Benchchem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • 5-Nitroindazole synthesis. ChemicalBook.
  • Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • 5-nitroindazole. Organic Syntheses Procedure.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
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  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH.
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  • Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry.
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  • Substituent Effects in Electrophilic Substitutions. Organic Chemistry | OpenStax.
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  • Do nitration mixture work if both the nitric and sulfuric acid are dilute? Reddit.
  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cycliz
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. Benchchem.
  • 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase.
  • Indazole synthesis. Organic Chemistry Portal.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. RSC Publishing.

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Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 4-Iodo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to the functionalization of the 4-Iodo-6-nitro-1H-indazole scaffold using palladium-catalyzed cross-coupling.

This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura cross-coupling of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the reaction mechanism, explains the rationale behind experimental choices, and offers robust, step-by-step procedures for synthesizing novel 4-aryl-6-nitro-1H-indazole derivatives.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antimicrobial treatments.[1][2][3] Indazole derivatives are recognized for their ability to act as bioisosteres for indoles and phenols, often providing improved target affinity and metabolic stability.[2]

This compound is a highly versatile synthetic intermediate. Its strategic importance lies in its distinct functional handles:

  • The C4-Iodo Group: This serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents.[4][5]

  • The C6-Nitro Group: This potent electron-withdrawing group modulates the electronic properties of the indazole ring, influencing its reactivity and biological interactions.[6][7] Furthermore, the nitro group can be readily reduced to an amine, providing a vector for further diversification.[8]

The Suzuki-Miyaura reaction is an indispensable tool for carbon-carbon bond formation, prized for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[9][10][11][12] Applying this reaction to this compound unlocks a direct and efficient pathway to novel, highly functionalized molecules for drug discovery pipelines.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a complex process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][13] Understanding this mechanism is critical for rational troubleshooting and optimization. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11][14][15]

  • Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-iodine bond of this compound. This is often the rate-determining step and results in a square-planar Pd(II) complex.[11]

  • Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron compound by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., a trihydroxyborate), which facilitates the transfer of the aryl group to the palladium.[15][16]

  • Reductive Elimination: The two organic ligands on the Pd(II) center—the indazole and the newly transferred aryl group—couple and are expelled from the coordination sphere, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[11][14]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdi_oxidative Oxidative Addition pd0->pdi_oxidative Ind-I pdii_complex Ind-Pd(II)L₂(I) (Aryl-Palladium Complex) pdi_oxidative->pdii_complex pdi_transmetalation Transmetalation pdii_complex->pdi_transmetalation Ar-B(OH)₂ + Base pdii_diaryl Ind-Pd(II)L₂(Ar) (Di-organic Complex) pdi_transmetalation->pdii_diaryl [Ar-B(OH)₃]⁻ pdi_reductive Reductive Elimination pdii_diaryl->pdi_reductive Forms C-C Bond pdi_reductive->pd0 Ind-Ar (Product)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations

The success of coupling with this compound hinges on the rational selection of reaction components.

  • Substrate Reactivity: The strong electron-withdrawing effect of the C6-nitro group increases the electrophilicity of the indazole ring system. This makes the C4-I bond more susceptible to oxidative addition by the Pd(0) catalyst, which can be beneficial for reaction initiation.[7]

  • The Indazole N-H Group: The acidic proton on the indazole nitrogen (N1-H) can potentially interfere with the reaction by coordinating to the palladium center or reacting with the base. While N-protection is a common strategy to mitigate these issues, recent advancements have developed robust catalytic systems that are effective for unprotected nitrogen-rich heterocycles, avoiding additional protection/deprotection steps.[7][17] The protocols provided here are designed for the N-unprotected substrate, reflecting modern, efficient synthetic practices.

  • Catalyst System:

    • Palladium Source: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective precatalyst as it is already in the active Pd(0) state. Alternatively, Pd(II) sources like PdCl₂(dppf) or Pd(OAc)₂ can be used; they are reduced in situ to Pd(0) to initiate the cycle.[7][9] Catalyst loading is typically low, ranging from 1-5 mol%.

    • Ligands: For Pd(II) precatalysts, external ligands like phosphines (e.g., triphenylphosphine, XantPhos) are added. Ligands stabilize the palladium atom, prevent its precipitation as palladium black, and tune its reactivity.[9][15]

  • Base Selection: An inorganic base is essential for activating the boronic acid.[15]

    • Carbonates (Na₂CO₃, K₂CO₃) are widely used, effective, and economical. They are typically used as a 2M aqueous solution.[7]

    • Phosphates (K₃PO₄) are slightly stronger bases that can be effective in more challenging couplings or with less reactive boronic acids.[17]

  • Solvent System: A mixture of an organic solvent and water is standard.[9]

    • Organic Phase: Aprotic polar solvents like 1,4-dioxane , dimethylformamide (DMF) , or tetrahydrofuran (THF) are excellent choices as they effectively dissolve the organic reagents and the catalyst complex.

    • Aqueous Phase: Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species required for transmetalation.[18]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.

This protocol is adapted from established procedures for similar iodo-indazole substrates and is optimized for speed and efficiency using microwave irradiation.[7]

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.5–2.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (5 mol%)

    • Sodium carbonate (Na₂CO₃), 2 M aqueous solution (2.0 equiv)

    • 1,4-Dioxane (solvent)

    • Microwave vial with a stir bar

    • Microwave reactor

  • Step-by-Step Procedure:

    • To a microwave vial, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

    • Add 1,4-dioxane as the primary solvent (e.g., 3-4 mL per 0.5 mmol of substrate).

    • Add the 2 M aqueous solution of Na₂CO₃.

    • Seal the vial tightly with a cap.

    • Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 30–45 minutes.

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with water and transfer it to a separatory funnel.

    • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the pure 4-aryl-6-nitro-1H-indazole product.

This protocol uses conventional heating and is suitable for laboratories without a microwave reactor. It is based on general methods for coupling nitrogen-rich heterocycles.[17]

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂ (3-5 mol%)

    • Potassium carbonate (K₂CO₃) (3.0 equiv)

    • Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)

    • Round-bottom flask with a reflux condenser and stir bar

  • Step-by-Step Procedure:

    • Set up a round-bottom flask with a stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

    • Charge the flask with this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Add the degassed 1,4-dioxane/water solvent mixture. It is crucial to degas the solvent to prevent oxidation and deactivation of the Pd(0) catalyst.

    • Heat the reaction mixture to 80–100 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12–24 hours.

    • Once complete, cool the mixture to room temperature.

    • Perform the same workup and purification procedure as described in Protocol 1 (steps 7-11).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants (Indazole, Boronic Acid, Catalyst, Base) solvent 2. Add Solvent (e.g., Dioxane/H₂O) reagents->solvent atmosphere 3. Seal Vessel (Inert atmosphere if needed) solvent->atmosphere heating 4. Heat Mixture (Microwave or Oil Bath) atmosphere->heating monitor 5. Monitor Progress (TLC / LC-MS) heating->monitor extract 6. Quench & Extract monitor->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify characterize 9. Characterize Product (NMR, MS) purify->characterize

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions reported for Suzuki-Miyaura couplings of related iodo-indazole and other nitrogen-rich heterocyclic substrates, providing a valuable reference for optimization.

Substrate TypeCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical YieldReference
Iodo-IndazolePd(PPh₃)₄ (5-6%)Na₂CO₃ (2)Dioxane/H₂O120 (µW)0.7Good[7]
Bromo-IndazolePd(dppf)Cl₂ (1.5%)K₃PO₄ (2)Dioxane/H₂O605-885-95%[17]
Chloro-PyridinePd/SPhos (5%)K₂CO₃ (3)Acetonitrile/H₂O3718>90%[18]
Bromo-PyrazoleXPhos Precat. (3%)K₃PO₄ (2)Dioxane/H₂O10015-2061-86%[17]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong or poorly soluble base. 3. Reaction temperature too low.1. Use a fresh bottle of catalyst or a different precatalyst system. 2. Switch to a stronger base (e.g., K₃PO₄) or ensure adequate mixing. 3. Increase the reaction temperature.
De-iodination Product 1. Presence of a hydride source. 2. Trace water or impurities in the solvent. 3. Catalyst promoting hydrodehalogenation.1. Ensure high-purity, anhydrous solvents (if not using an aqueous system). 2. Thoroughly degas the reaction mixture.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without efficient reduction.1. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) and use degassed solvents. 2. This side reaction can sometimes be suppressed by careful choice of ligand and conditions.
Degradation of Boronic Acid Boronic acids can undergo protodeboronation, especially at high temperatures.Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[9] Use the boronic acid as fresh as possible.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Pye, D. R. et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health (NIH). [Link]

  • Bialy, L. et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]

  • Noël, T., & Musacchio, A. J. (2016). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. ACS Publications. [Link]

  • ResearchGate. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. [Link]

  • National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. (2017). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • Beneteau, R. et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. [Link]

  • Wang, H. et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (NIH). [Link]

  • Charette, A. B., & Giroux, A. (1996). Palladium-Catalyzed Suzuki-Type Cross-Couplings of Iodocyclopropanes with Boronic Acids. Datapdf.com. [Link]

  • ResearchGate. (2016). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

  • Google Patents. (2006). Methods for preparing indazole compounds.
  • Norris, J. (2018). The Suzuki reaction. YouTube. [Link]

  • SciELO México. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • Organic Chemistry Portal. Synthesis of indazoles. [Link]

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Heck reaction conditions for 4-Iodo-6-nitro-1H-indazole intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Optimized Heck Reaction Conditions for the Synthesis of C4-Vinylated-6-nitro-1H-indazole Pharmaceutical Intermediates from 4-Iodo-6-nitro-1H-indazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-C Bond Formation in Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The functionalization of this heterocyclic system is of paramount importance in the drug discovery process, enabling the modulation of pharmacological properties. Among the various carbon-carbon bond-forming reactions, the Mizoroki-Heck reaction stands out as a powerful and versatile tool for the vinylation of aryl halides.[1][2] This palladium-catalyzed cross-coupling reaction allows for the introduction of alkenyl groups, providing a gateway to a diverse range of complex molecules and active pharmaceutical ingredients (APIs).[3][4][5][6]

This application note provides a detailed guide to the Heck reaction conditions specifically tailored for this compound intermediates. The presence of both a heteroaromatic ring and a strong electron-withdrawing nitro group presents unique challenges and considerations for optimizing this transformation. We will delve into the mechanistic rationale behind the choice of catalyst, ligand, base, and solvent, offering a robust protocol for researchers engaged in the synthesis of advanced indazole-based drug candidates.

Scientific Integrity & Logic: A Mechanistic Approach to Reaction Optimization

The successful execution of a Heck reaction, particularly with a functionally rich substrate like this compound, hinges on a thorough understanding of the underlying catalytic cycle and the role of each reaction component.

The Catalytic Cycle: A Step-by-Step Walkthrough

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][7]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate. The high reactivity of the C-I bond makes iodo-substituted arenes excellent substrates for this step.

  • Migratory Insertion (Syn-Insertion): The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-aryl bond. For terminal alkenes, this insertion typically occurs at the less substituted carbon, driven by steric factors.[8]

  • β-Hydride Elimination (Syn-Elimination): A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride species and releasing the vinylated indazole product. This step dictates the regioselectivity and stereoselectivity of the final product, with a strong preference for the E-isomer due to steric considerations in the transition state.[8]

  • Reductive Elimination & Base Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle. The base also serves to neutralize the hydrogen iodide (HI) generated during the reaction.

Visualizing the Mechanism

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L_n(I) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene Ar-Pd(II)L_{n-1}(I)(Alkene) Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-CH_2-CH(Ar)-Pd(II)L_{n-1}(I) Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdH H-Pd(II)L_{n-1}(I)(Product) Beta_Elim->PdH Red_Elim Reductive Elimination PdH->Red_Elim Base Product Ar-CH=CH-R PdH->Product Product Release Red_Elim->Pd0 ArI This compound Alkene Alkene (e.g., Alkyl Acrylate) Base Base (e.g., Et3N)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Design: Causality Behind Component Selection

The choice of each reagent is critical for a successful Heck reaction with the electron-deficient this compound substrate.

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst.[1] It is stable in air and is reduced in situ to the active Pd(0) species by a phosphine ligand, the solvent, or an amine base.[8][9]

  • Ligand: Phosphine ligands are crucial for stabilizing the Pd(0) catalyst, preventing its precipitation as palladium black, and influencing the reaction's efficiency.[9][10] For electron-deficient aryl halides, electron-rich and sterically bulky phosphine ligands such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) can enhance the rate of oxidative addition.[9][11]

  • Base: A base is required to neutralize the HI produced during the catalytic cycle.[2] Organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) are commonly used.[1][12] For substrates with sensitive functional groups, a weaker base like sodium acetate (NaOAc) might be preferred.[11]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP) are generally good choices for the Heck reaction as they can dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.[12][13]

  • Reaction Temperature and Time: Heck reactions are typically performed at elevated temperatures, often between 80-140 °C.[14] Microwave irradiation has emerged as a powerful technique to significantly reduce reaction times from hours to minutes by enabling rapid and uniform heating to temperatures above the solvent's boiling point.[14][15][16][17]

Data Presentation: Optimizing Reaction Parameters

The following table summarizes the key parameters and their typical ranges for the Heck reaction with this compound. This serves as a starting point for optimization.

ParameterRecommended RangeRationale & Considerations
Pd Pre-catalyst Loading 1-5 mol%Lower loadings are desirable for cost-effectiveness, but higher loadings may be needed for challenging substrates.
Ligand PPh₃, P(o-tol)₃Electron-rich phosphines can accelerate the oxidative addition step with electron-deficient aryl iodides.
Ligand:Pd Ratio 2:1 to 4:1An excess of ligand stabilizes the catalyst but can inhibit the reaction if too high.
Base Et₃N, K₂CO₃, NaOAcThe choice of base can affect reaction rate and side product formation. Inorganic bases are often used in polar solvents.
Solvent DMF, MeCN, NMPThe solvent should be chosen based on the solubility of the reactants and its ability to withstand the reaction temperature.
Temperature (Conventional) 80-120 °CHigher temperatures generally lead to faster reactions, but can also promote side reactions.
Temperature (Microwave) 120-170 °CAllows for significantly shorter reaction times.[14][15]
Reaction Time (Conventional) 4-24 hoursMonitored by TLC or LC-MS for completion.
Reaction Time (Microwave) 5-30 minutesRapid optimization is possible with microwave synthesis.[14][15]

Experimental Protocol: A Step-by-Step Guide

This protocol describes a general procedure for the Heck reaction of this compound with an example alkene, methyl acrylate, using both conventional heating and microwave irradiation.

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Method 1: Conventional Heating
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) via syringe.

  • Add triethylamine (2.5 mmol, 2.5 eq) and methyl acrylate (1.2 mmol, 1.2 eq) via syringe.

  • Place the reaction flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method 2: Microwave Irradiation
  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL), triethylamine (2.5 mmol, 2.5 eq), and methyl acrylate (1.2 mmol, 1.2 eq).

  • Seal the vessel with a cap.

  • Place the vessel in the cavity of a microwave synthesizer.

  • Irradiate the reaction mixture at 150 °C for 15 minutes (with a 1-minute ramp time).

  • After the reaction is complete, cool the vessel to room temperature using compressed air.

  • Work-up and purify the product as described in steps 9-11 of the conventional heating method.

Visualizing the Workflow

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Combine Reactants: - this compound - Alkene - Pd(OAc)2 & PPh3 - Base & Solvent Start->Reagents Inert Establish Inert Atmosphere (Ar or N2) Reagents->Inert Conventional Conventional Heating (e.g., 100°C, 4-12h) Inert->Conventional Microwave Microwave Irradiation (e.g., 150°C, 15 min) Inert->Microwave Cool Cool to Room Temperature Conventional->Cool Microwave->Cool Extract Aqueous Work-up (Extraction & Washes) Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Flash Column Chromatography Dry->Purify End Isolated Product Purify->End

Caption: General experimental workflow for the Heck reaction.

Trustworthiness: Self-Validating Systems and Troubleshooting

A robust protocol includes measures for validation and troubleshooting.

  • In-Process Controls: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for the formation of byproducts. A key byproduct to watch for is the de-iodinated starting material, which can arise from a competing reductive process.

  • Troubleshooting Low Yields:

    • Catalyst Deactivation: If palladium black is observed, it indicates catalyst decomposition. Ensure the reaction is under a strictly inert atmosphere and that the phosphine ligand to palladium ratio is adequate.

    • Incomplete Reaction: If starting material remains after an extended period, consider increasing the reaction temperature, catalyst loading, or switching to a more polar solvent. Microwave heating can often drive sluggish reactions to completion.[14][15]

    • Poor Quality Reagents: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Impurities can poison the catalyst.[13]

Conclusion

The Mizoroki-Heck reaction is an indispensable method for the C4-vinylation of this compound intermediates. By carefully selecting the palladium catalyst, phosphine ligand, base, and solvent system, high yields of the desired products can be achieved. The protocols outlined in this application note provide a solid foundation for researchers to successfully implement this transformation in their synthetic campaigns. The use of microwave irradiation offers a significant advantage in terms of reaction time and efficiency, facilitating rapid lead optimization in drug discovery programs. Further optimization of the presented conditions may be necessary for different alkene coupling partners to achieve the best results.

References

  • Heck reaction - Wikipedia. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC - NIH. [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - OUCI. [Link]

  • Mechanisms of the Mizoroki–Heck Reaction - SciSpace. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - ResearchGate. [Link]

  • 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. [Link]

  • A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols - AWS. [Link]

  • A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. [Link]

  • Phosphine-Free Palladium Catalyzed Mizoroki−Heck Reaction Using Hydrazone as a Ligand | The Journal of Organic Chemistry - ACS Publications. [Link]

  • What is the role of PPh3 in Heck coupling? - ResearchGate. [Link]

  • Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes - AIP Publishing. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. [Link]

  • Microwave promoted Heck reactions using an oligo(ethylene glycol)-bound SCS palladacycle under thermomorphic conditions - Green Chemistry (RSC Publishing). [Link]

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Application Note: Strategic C-C Bond Formation Using 4-Iodo-6-nitro-1H-indazole in Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic framework in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of this scaffold is crucial for the development of novel therapeutic agents.[2][3] Specifically, 4-Iodo-6-nitro-1H-indazole is a highly valuable building block. The iodine atom at the C4 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nitro group at the C6 position modulates the electronic properties of the ring system, often influencing biological activity.[4]

The Sonogashira cross-coupling reaction is a powerful and versatile method for forming carbon-carbon (C-C) bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[5][6] Its reliability, mild reaction conditions, and tolerance of a wide range of functional groups have made it indispensable in the synthesis of complex molecules, natural products, and pharmaceuticals.[5][7] This guide provides a detailed technical overview, field-proven insights, and a comprehensive protocol for the successful application of this compound in Sonogashira coupling reactions.

The Sonogashira Coupling Mechanism: A Dual Catalytic Cycle

The classical Sonogashira reaction operates through two interconnected, independent catalytic cycles powered by palladium and copper catalysts.[8][9] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction for specific substrates like this compound.

  • The Palladium Cycle: This cycle is responsible for activating the aryl iodide and coupling it with the alkyne. It begins with the oxidative addition of the this compound to a Pd(0) complex, forming a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper acetylide species. This step increases the nucleophilicity of the alkyne.[10]

  • Transmetalation and Reductive Elimination: The key step linking the two cycles is transmetalation, where the acetylide group is transferred from the copper to the palladium(II) complex. The resulting palladium intermediate then undergoes reductive elimination to yield the final alkynylated indazole product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[11]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (Aryl-I) PdII_Alkyne Aryl-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation Product Aryl-C≡CR PdII_Alkyne->Product Reductive Elimination Product->Pd0 Regenerates CuI Cu(I)X Cu_Alkyne Cu(I)-C≡CR Cu_Alkyne->PdII_Aryl To Transmetalation Alkyne H-C≡CR Alkyne->Cu_Alkyne Base, Cu(I)

Caption: The dual catalytic cycle of the Sonogashira reaction.

Key Considerations for Coupling with this compound

The specific structure of this compound introduces several factors that must be considered for successful coupling.

  • Substrate Reactivity: The reactivity order for aryl halides in Sonogashira coupling is generally I > OTf > Br > Cl.[11][12] The use of an aryl iodide like this compound is highly advantageous, as it is the most reactive halide and often allows for milder reaction conditions and lower catalyst loadings.[12] The presence of the electron-withdrawing nitro group further "activates" the aryl iodide, making the C-I bond more susceptible to oxidative addition by the palladium catalyst.[9]

  • The Indazole N-H Proton: The acidic proton on the indazole nitrogen can potentially interfere with the reaction, for example, by reacting with the base or organometallic intermediates.[13] While many Sonogashira reactions proceed successfully on the unprotected indazole, for particularly sensitive substrates or when maximizing yield is critical, N-protection (e.g., with a BOC or SEM group) might be considered. However, a careful choice of a non-nucleophilic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) often makes protection unnecessary.

  • Copper Co-Catalyst: While essential for the classical mechanism, the copper co-catalyst can sometimes lead to the undesirable formation of alkyne homocoupling dimers (Glaser coupling).[5][12] If this side reaction becomes problematic, "copper-free" Sonogashira conditions can be employed, which typically require specific, highly active palladium catalysts or different ligands.[8][12]

  • Catalyst and Ligand Choice: The most common palladium pre-catalysts are Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. Pd(0) sources like Pd(PPh₃)₄ can be sensitive to air and moisture, whereas Pd(II) pre-catalysts are generally more stable.[12] For challenging couplings, more sophisticated phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can offer improved stability and reactivity.[14][15]

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne, phenylacetylene.

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and organic solvents are toxic and flammable.

Materials and Reagents:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Reaction Setup and Execution
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 - 0.05 eq), and CuI (0.04 - 0.10 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxygen from deactivating the catalyst.[12]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (to dissolve the substrate) and anhydrous Et₃N (serves as both base and co-solvent) via syringe. A typical solvent ratio is 2:1 to 3:1 THF:Et₃N.

  • Degassing: Further degas the solution by bubbling the inert gas through the mixture for 10-15 minutes or by using a freeze-pump-thaw cycle, especially if oxygen-sensitive components are a concern.

  • Alkyne Addition: Add phenylacetylene (1.1 - 1.5 eq) dropwise via syringe to the stirring mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium black and other insoluble salts.[16] Wash the pad with additional ethyl acetate.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (to remove the amine base) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-(phenylethynyl)-6-nitro-1H-indazole product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Data Presentation: Typical Reaction Parameters

The following table summarizes the typical quantities and roles of each component in the protocol.

ComponentMolar Eq.RoleKey Considerations
This compound1.0Aryl Halide SubstrateHighly reactive due to the iodide and nitro group.[9][12]
Terminal Alkyne1.1 - 1.5Coupling PartnerA slight excess is used to ensure complete consumption of the limiting substrate.
PdCl₂(PPh₃)₂0.02 - 0.05Palladium Pre-catalystStable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.
CuI0.04 - 0.10Copper Co-catalystActivates the alkyne; use a fresh, high-purity source to avoid issues.[12]
Triethylamine (Et₃N)> 2.0 (often as co-solvent)BaseDeprotonates the alkyne and neutralizes the HX formed. Must be anhydrous.[12]
THF-SolventShould be anhydrous and degassed to prevent catalyst decomposition.

Troubleshooting Guide

Even robust reactions like the Sonogashira coupling can encounter issues. This guide addresses common problems.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Product Yield Inactive catalyst; poor quality reagents; insufficient degassing.Use a fresh batch of palladium catalyst and copper(I) iodide.[12] Ensure all solvents and the amine base are anhydrous. Rigorously degas the reaction mixture before and after adding reagents.[12]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to oxygen, impurities, or high temperature.Improve inert atmosphere technique. Purify starting materials if necessary. Avoid excessive heating; aryl iodides often react at room temperature.[12]
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen; high concentration of copper catalyst.Ensure the reaction is strictly anaerobic.[12] Reduce the amount of CuI or consider a slow addition of the alkyne. Alternatively, switch to a copper-free protocol.[12]
Reaction Stalls / Incomplete Conversion Insufficient catalyst loading; low temperature.Increase the catalyst loading slightly. If the reaction is sluggish at room temperature, gently heat the mixture (e.g., to 40-60 °C) and continue monitoring.[17]

Experimental Workflow Visualization

The following diagram outlines the complete workflow from preparation to final product analysis.

Caption: A step-by-step workflow for the Sonogashira coupling experiment.

References

  • Sonogashira coupling - Wikipedia. (n.d.).
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020-04-20).
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. (n.d.).
  • Sonogashira coupling in natural product synthesis - ResearchGate. (2025-08-06).
  • Understanding Nitroindazole Derivatives: Synthesis and Applications. (n.d.).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05).
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.).
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023-02-07).
  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. (n.d.).
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013-05-17).
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. (2025-08-09).
  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Publications. (n.d.).
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020-08-08).
  • PALLADIUM-BASED COMPLEXES BEARING N-HETEROCYCLIC CARBENE (NHC) AND TRIPHENYLPHOSPHINE (PPH3) LIGANDS: SYNTHESIS, CHARACTERIZATION, AND ITS APPLICATION ON SONOGASHIRA CROSS-COUPLING REACTIONS IN AQUEOUS MEDIA - Fırat Akademi. (2022-10-01).
  • A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. (n.d.).
  • Sonogashira Coupling - YouTube. (2020-07-25).
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021-12-11).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021-09-02).
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2025-07-06).
  • What is the best procedure for Sonogashira coupling? - ResearchGate. (2014-05-01).
  • troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole - Benchchem. (n.d.).

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Application Notes and Protocols for the Selective Reduction of 4-Iodo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-6-iodo-1H-indazole in Drug Discovery

The transformation of 4-Iodo-6-nitro-1H-indazole to its corresponding amine, 4-Amino-6-iodo-1H-indazole, is a critical step in the synthesis of a multitude of pharmacologically active molecules. The resulting amino-iodo-indazole scaffold serves as a versatile building block, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. The presence of the amino group provides a key nucleophilic handle for further functionalization, while the iodo substituent is primed for various cross-coupling reactions, enabling the construction of complex molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective reduction of the nitro group in this compound, a process demanding high chemoselectivity to preserve the sensitive iodo group and the indazole core.

The Challenge of Chemoselectivity

The primary challenge in the reduction of this compound lies in achieving high chemoselectivity. The nitro group must be completely reduced to an amine, while leaving the carbon-iodine bond and the heterocyclic indazole ring intact. Standard reduction methods, such as catalytic hydrogenation with palladium on carbon (Pd/C), are often too aggressive and can lead to undesired side reactions, most notably hydrodehalogenation (loss of the iodine atom).[1][2] Therefore, the selection of an appropriate reducing agent and the fine-tuning of reaction conditions are paramount to the success of this transformation. This guide will explore several robust and field-proven protocols that address this challenge.

Recommended Reduction Methodologies

Several methods have proven effective for the chemoselective reduction of nitroarenes bearing halogen substituents. Below are detailed protocols for three recommended methods: Tin(II) Chloride reduction, Iron powder in the presence of an ammonium salt, and catalytic hydrogenation using Raney Nickel.

Method 1: Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) Reduction

This is a classic and reliable method for the reduction of aromatic nitro compounds in the presence of other reducible functional groups.[1][3][4] Tin(II) chloride is a mild reducing agent, and the reaction is typically carried out in an alcoholic solvent.

Causality Behind Experimental Choices:

  • Tin(II) Chloride: Acts as the reducing agent, transferring electrons to the nitro group in a stepwise manner. It is known for its good functional group tolerance.[1][3]

  • Ethanol/Ethyl Acetate: Serves as the reaction solvent. Alcohols are common proton sources in these reductions.

  • Reflux Temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.

  • Basic Workup (NaHCO₃ or NaOH): Neutralizes the acidic reaction mixture and precipitates tin salts, facilitating their removal from the product.[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol or ethyl acetate (10-20 mL per gram of starting material).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% aqueous sodium hydroxide (NaOH) solution with vigorous stirring until the pH of the mixture is basic (pH 8-9). This will cause the precipitation of tin salts.

    • Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude 4-Amino-6-iodo-1H-indazole can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Method 2: Iron Powder with Ammonium Chloride (Fe/NH₄Cl)

Reduction with iron powder in the presence of a mild acid source like ammonium chloride is an economical, environmentally benign, and highly effective method for the reduction of nitroarenes.[5][6] This method often displays excellent chemoselectivity for the nitro group over other reducible functionalities, including aryl halides.

Causality Behind Experimental Choices:

  • Iron Powder: Acts as the stoichiometric reductant. It is inexpensive and readily available.[5]

  • Ammonium Chloride (NH₄Cl): Serves as a mild proton source in situ, avoiding the need for strong acids that could promote side reactions.

  • Ethanol/Water Solvent System: Provides a suitable medium for the reaction, allowing for the dissolution of the organic substrate and the inorganic salt.

  • Heating: Accelerates the rate of the single electron transfer from the iron surface to the nitro group.

Experimental Protocol:

  • Reaction Setup: To a suspension of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v, 20 mL per gram of starting material) in a round-bottom flask, add iron powder (3-5 eq) and ammonium chloride (4-5 eq).

  • Reaction Execution: Heat the mixture to reflux (80-90 °C) with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron and iron salts.

    • Wash the celite pad thoroughly with ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization as described in Method 1.

Method 3: Catalytic Hydrogenation with Raney Nickel

While catalytic hydrogenation with Pd/C is often avoided due to the risk of deiodination, Raney Nickel is a suitable alternative for the reduction of nitro groups in the presence of aromatic halides.[1] Careful control of the reaction conditions is crucial for success.

Causality Behind Experimental Choices:

  • Raney Nickel: A robust hydrogenation catalyst that is often less prone to causing dehalogenation of aryl halides compared to palladium-based catalysts.[1]

  • Hydrogen Gas: The ultimate reducing agent in this catalytic cycle.

  • Methanol or Ethanol: Common solvents for catalytic hydrogenation.

  • Atmospheric or Slightly Elevated Pressure: Often sufficient for this transformation, avoiding the need for high-pressure hydrogenation equipment.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol (20-30 mL per gram of starting material).

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (5-10 wt%) as a slurry in the reaction solvent. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere.

  • Reaction Execution: Secure the reaction vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 3 times). Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete in 4-12 hours.

  • Workup:

    • Carefully vent the hydrogen and purge the reaction vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: The filter cake should be kept wet with solvent to prevent ignition.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified as described in the previous methods.

Comparative Summary of Reduction Methods

MethodReducing AgentSolventTemperatureTypical Reaction TimeAdvantagesDisadvantages
1 SnCl₂·2H₂OEthanol / Ethyl AcetateReflux2-4 hoursHigh chemoselectivity, good functional group tolerance.[1][3][4]Generates tin waste, requires careful pH control during workup.
2 Fe / NH₄ClEthanol / WaterReflux1-3 hoursInexpensive, environmentally friendly, high chemoselectivity.[5][6]Heterogeneous reaction, requires efficient stirring and filtration.
3 Raney Ni / H₂Methanol / EthanolRoom Temp.4-12 hoursCatalytic method, clean reaction profile.Requires hydrogenation equipment, pyrophoric catalyst, potential for dehalogenation if not controlled.[1]

Visualizing the Workflow

Chemical Transformation

cluster_0 Reduction of this compound This compound This compound Reducing Agent [H] This compound->Reducing Agent 4-Amino-6-iodo-1H-indazole 4-Amino-6-iodo-1H-indazole Reducing Agent->4-Amino-6-iodo-1H-indazole

Caption: General reaction scheme for the reduction of this compound.

Experimental Workflow

start Start dissolve Dissolve this compound in appropriate solvent start->dissolve add_reagent Add Reducing Agent (e.g., SnCl2, Fe/NH4Cl, or Raney Ni) dissolve->add_reagent react Heat/Stir under controlled conditions add_reagent->react monitor Monitor reaction by TLC react->monitor workup Reaction Workup (Quenching, Filtration, Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography or Recrystallization) workup->purify product 4-Amino-6-iodo-1H-indazole purify->product

Caption: A generalized experimental workflow for the synthesis of 4-Amino-6-iodo-1H-indazole.

Decision-Making for Method Selection

start Select Reduction Method metal_acid Metal/Acid Reduction (SnCl2 or Fe/NH4Cl) start->metal_acid Prioritize cost-effectiveness and simple setup catalytic Catalytic Hydrogenation (Raney Ni) start->catalytic Desire a cleaner reaction profile and have hydrogenation equipment metal_acid_pros Pros: - Inexpensive - Robust and reliable - Good chemoselectivity metal_acid->metal_acid_pros metal_acid_cons Cons: - Stoichiometric waste - Potentially tedious workup metal_acid->metal_acid_cons catalytic_pros Pros: - Catalytic amount of reagent - Generally clean reactions catalytic->catalytic_pros catalytic_cons Cons: - Requires specialized equipment - Pyrophoric catalyst - Risk of dehalogenation catalytic->catalytic_cons

Caption: A flowchart to aid in the selection of the most suitable reduction method.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Tin(II) Chloride: Can cause skin and eye irritation. Avoid inhalation of dust.

  • Iron Powder: Finely divided iron powder can be flammable.

  • Raney Nickel: Highly pyrophoric when dry. Always handle as a slurry in a suitable solvent and under an inert atmosphere. The filter cake should never be allowed to dry and should be quenched appropriately after use.

  • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity when performing catalytic hydrogenation.

Conclusion

The selective reduction of this compound is a readily achievable transformation provided that the appropriate methodology is employed. The choice between Tin(II) Chloride, Iron/Ammonium Chloride, and Raney Nickel catalytic hydrogenation will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. By following the detailed protocols and considering the underlying chemical principles outlined in this application note, researchers can confidently and efficiently synthesize the valuable 4-Amino-6-iodo-1H-indazole intermediate for their drug discovery programs.

References

  • Park, K. K., Lee, C. W., & Choi, S. Y. (1992). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Journal of the Chemical Society, Perkin Transactions 1, (5), 601-603. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Fiveable. (n.d.). Sodium Dithionite Definition. Organic Chemistry Key Term. [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? [Link]

  • Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3469–3478. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Jones, W. H., Pines, S. H., & Sletzinger, M. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Annals of the New York Academy of Sciences, 214, 150-157. [Link]

  • Sciencemadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. [Link]

  • Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). Amination by Reduction. [Link]

  • Lee, J. Y., et al. (2005). One-Pot Conversion of Nitroarenes into N-Arylamides. Bulletin of the Korean Chemical Society, 26(1), 139-140. [Link]

  • Gowda, D. C., & Mahesh, B. (2002). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry - Section B, 41B(8), 1721-1723. [Link]

  • Ahn, G. H., et al. (2007). Reductive heterocyclizations via indium-iodine-promoted conversion of 2-nitroaryl imines or 2-nitroarenes to 2,3-diaryl-substituted indazoles. Organic & Biomolecular Chemistry, 5(15), 2472-2485. [Link]

  • van der Meer, J. Y., et al. (2023). Nitroreductase-triggered indazole formation. ChemRxiv. [Link]

  • Wang, D., et al. (2016). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions, 45(31), 12596-12603. [Link]

  • Blaser, H.-U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
  • Request PDF. (2007). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. [Link]

  • Calvin Digital Commons. (2012). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]

  • Semantic Scholar. (2009). A New Reagent for Selective Reduction of Nitro Group. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Royal Society of Chemistry. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. [Link]

  • Google Patents. (2006). Methods for preparing indazole compounds.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • National Institutes of Health. (2014). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological Sciences, 142(1), 4-21. [Link]

  • Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

  • JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. [Link]

  • SciSpace. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles. [Link]

  • ResearchGate. (2019). Chemoselective hydrogenation of different substituted nitroarenes... [Download Table]. [Link]

  • Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. [Link]

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Application Note: High-Purity Isolation of 4-Iodo-6-nitro-1H-indazole via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of crude 4-Iodo-6-nitro-1H-indazole using silica gel column chromatography. This compound is a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its purity is paramount for subsequent reaction yields and the pharmacological profile of target molecules. This guide details a robust methodology, from initial Thin-Layer Chromatography (TLC) solvent system optimization to the final isolation of the purified compound, explaining the scientific rationale behind each step to ensure reproducibility and high purity.

Introduction and Rationale

This compound is a moderately polar aromatic heterocycle. The presence of an electron-donating amine proton on the pyrazole ring, coupled with the electron-withdrawing effects of the nitro (-NO₂) and iodo (-I) groups, imparts a distinct polarity that makes it an ideal candidate for purification via normal-phase chromatography.[1] The primary goal of this protocol is to separate the target compound from common synthesis impurities, which may include non-polar starting materials, less-polar byproducts (e.g., compounds lacking the nitro group), or highly polar side-products and baseline impurities.

Silica gel, a highly polar stationary phase, is selected for its strong interaction with polar functional groups through hydrogen bonding and dipole-dipole interactions.[2] The separation is achieved by eluting the column with a mobile phase of optimally tuned polarity, which competes with the analytes for the binding sites on the silica surface.[3] Less polar compounds have a weaker affinity for the stationary phase and are eluted first, while more polar compounds are retained longer.

Pre-Chromatography: TLC Optimization

Before committing the bulk of the crude material to the column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[4][5] TLC is a rapid, small-scale version of column chromatography that predicts the separation efficiency of a given mobile phase.[6] The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for the target compound, this compound. This Rf value ensures that the compound moves efficiently through the column without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).[7]

Protocol for TLC Analysis:

  • Prepare several eluent systems with varying ratios of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the dissolved crude mixture onto a silica gel TLC plate.

  • Develop the plates in chambers containing the different eluent systems.

  • Visualize the separated spots under UV light (254 nm), as the aromatic indazole core is UV-active.[6]

  • Calculate the Rf value for the desired product and key impurities for each system.

Table 1: Example TLC Solvent System Optimization

TrialSolvent System (Hexane:Ethyl Acetate)Rf of ProductRf of Main Impurity (Less Polar)Separation (ΔRf)Comments
190:100.100.250.15Product is too retained. Polarity needs to be increased.
280:200.280.550.27Optimal. Good separation and ideal product Rf.[7]
370:300.450.700.25Product elutes too quickly, risking co-elution with impurities.

Column Chromatography Workflow

The following diagram illustrates the logical flow of the purification process, from initial setup to the final, pure compound.

G Purification Workflow for this compound cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Workup Crude Crude Product TLC TLC Solvent System Optimization Crude->TLC Load Load Sample (Dry Loading Preferred) TLC->Load Slurry Prepare Silica Slurry in Hexane Column Pack Column Slurry->Column Column->Load Elute Elute Column (Isocratic or Gradient) Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Removal (Rotary Evaporation) Combine->Evaporate Dry Dry Under High Vacuum Evaporate->Dry Pure Pure Product Dry->Pure

Caption: A flowchart of the key steps in the column chromatography purification process.

Detailed Purification Protocol

Materials and Reagents
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexanes (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Glass column with stopcock

  • Cotton or glass wool plug

  • Sand (acid-washed)

  • Collection vessels (test tubes or flasks)

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Column Preparation (Wet Packing Method)

The wet packing method is generally preferred as it minimizes the chances of air bubbles and channel formation within the stationary phase, which can lead to poor separation.[2][8]

  • Plugging the Column: Securely place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand on top of the plug to create a flat base for the stationary phase.

  • Preparing the Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample for good separation).[2] Add the initial, non-polar eluent (Hexane) and stir to create a homogenous slurry, ensuring no dry clumps remain.

  • Packing: Clamp the column vertically. Fill the column about halfway with Hexane. Pour the silica slurry into the column in a single, continuous motion.

  • Settling: Gently tap the side of the column to encourage even settling of the silica bed. Open the stopcock to drain the solvent, ensuring the solvent level never drops below the top of the silica bed. This is critical to prevent the column from cracking.

  • Equilibration: Once packed, pass 2-3 column volumes of the starting eluent (e.g., 80:20 Hexane:EtOAc) through the column to ensure it is fully equilibrated.

Sample Loading (Dry Loading)

Dry loading is highly recommended for compounds that have limited solubility in the mobile phase, as it leads to a more concentrated starting band and better resolution.

  • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude sample) to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[9]

  • Carefully add this silica-adsorbed sample to the top of the packed column. Add a final thin layer of sand to protect the sample layer during solvent addition.

Elution and Fraction Collection
  • Initiate Elution: Carefully add the optimized eluent (80:20 Hexane:EtOAc) to the top of the column, taking care not to disturb the sand layer.

  • Apply Pressure: Use gentle positive pressure (flash chromatography) to achieve a steady flow rate (a drop rate of about 1-2 drops per second is a good starting point).[3]

  • Collect Fractions: Begin collecting the eluate in fractions of a consistent volume (e.g., 10-20 mL per test tube).

  • Monitor Progress: Systematically spot every few fractions on a TLC plate. Develop and visualize the plate to track the elution of the product and impurities. The less polar impurities will elute first, followed by the desired product.

  • Gradient Elution (Optional): If highly polar impurities remain on the column after the product has eluted, the polarity of the mobile phase can be gradually increased (e.g., to 70:30 or 60:40 Hexane:EtOAc) to wash them off the column.[8]

Post-Chromatography Work-up
  • Identify Pure Fractions: Based on the TLC analysis, identify all fractions containing only the pure desired product.

  • Combine and Concentrate: Combine the pure fractions into a round-bottom flask. Remove the solvent using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum for several hours to remove any residual solvent.

  • Characterization: Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, LC-MS, and melting point analysis.

Conclusion

This application note provides a systematic and reliable protocol for the purification of this compound. By prioritizing the initial TLC optimization and employing proper column packing and sample loading techniques, researchers can consistently achieve high purity of this valuable chemical intermediate. The principles and steps outlined herein are fundamental to separation science and can be adapted for a wide range of similar heterocyclic compounds.

References

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • University of California, Davis. (n.d.). Column chromatography. Available at: [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Thin Layer Chromatography. Available at: [Link]

  • Wellesley College. (n.d.). Thin Layer Chromatography. Available at: [Link]

  • Ain Shams University. (n.d.). Column Chromatography. Available at: [Link]

  • University of Colorado, Boulder. (n.d.). Column Chromatography. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. Available at: [Link]

  • Wikipedia. (2023). Thin-layer chromatography. Available at: [Link]

  • Khan Academy. (n.d.). Thin-layer chromatography (TLC). Available at: [Link]

  • University of Colorado, Boulder. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

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Application Notes and Protocols for the Recrystallization of 4-Iodo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This comprehensive guide provides a detailed exploration of recrystallization techniques specifically tailored for the purification of 4-Iodo-6-nitro-1H-indazole. As a key building block in medicinal chemistry and drug development, the purity of this compound is paramount. This document moves beyond a simple list of steps, delving into the rationale behind solvent selection, the physicochemical principles governing crystallization, and troubleshooting common challenges. The protocols described herein are designed to be self-validating, empowering researchers to achieve high-purity crystalline material consistently.

Introduction: The Critical Role of Purity for this compound

This compound is a heterocyclic compound of significant interest in the synthesis of pharmacologically active molecules. The presence of the iodo-substituent at the 4-position offers a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The nitro group, in turn, modulates the electronic properties of the indazole core and can serve as a precursor for an amino group, opening further avenues for derivatization.

Given its role as a crucial intermediate, the purity of this compound directly impacts the quality, yield, and impurity profile of subsequent synthetic steps and, ultimately, the final active pharmaceutical ingredient (API). Recrystallization stands as the most powerful and scalable technique for the purification of solid organic compounds, leveraging differences in solubility to selectively isolate the desired molecule from impurities.

Understanding the Analyte and its Potential Impurities

A successful recrystallization strategy begins with a thorough understanding of the target molecule and the likely impurities.

Plausible Synthetic Route: A common route to this compound likely involves the direct iodination of 6-nitroindazole. The regioselectivity of this reaction is a critical factor.[1]

Anticipated Impurities:

  • Unreacted Starting Material: 6-nitroindazole.

  • Regioisomers: 3-Iodo-6-nitro-1H-indazole and other positional isomers.

  • Over-iodinated Products: Di-iodo-6-nitro-1H-indazoles.

  • Process-related Impurities: Residual solvents and reagents from the synthesis.

The structural similarities between the target compound and its potential impurities, particularly the regioisomers, necessitate a carefully optimized recrystallization protocol to achieve effective separation.

The Science of Recrystallization: A First-Principles Approach

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[2] The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be sparingly soluble at high temperatures (allowing for their removal by hot filtration) or highly soluble at low temperatures (so they remain in the mother liquor upon crystallization).[3]

The process of crystallization involves two key steps: nucleation, the initial formation of small crystal seeds, and crystal growth, the subsequent ordered deposition of molecules onto the existing nuclei.[4] Slow cooling is generally preferred as it favors the formation of larger, purer crystals by allowing for the selective incorporation of the target molecule into the crystal lattice.[4]

Safety First: Handling this compound and Solvents

  • Compound Handling: this compound, like many nitroaromatic and iodo-containing compounds, should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Solvent Safety: All solvents should be treated as flammable and potentially toxic. Consult the Safety Data Sheet (SDS) for each solvent before use. Avoid breathing vapors and ensure there are no ignition sources in the vicinity.

Systematic Solvent Screening Protocol

The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization procedure. The following protocol outlines a systematic approach to identify suitable candidates.

5.1. Initial Solvent Selection

Based on the polar nature of the nitro group and the indazole core, a range of solvents with varying polarities should be screened.

Solvent Class Examples Rationale
Alcohols Methanol, Ethanol, IsopropanolGood potential for dissolving polar compounds, especially when heated.
Ketones Acetone, Methyl Ethyl KetoneOften good solvents for a wide range of organic compounds.
Esters Ethyl AcetateMedium polarity, a common choice for recrystallization.
Chlorinated Dichloromethane, ChloroformGenerally good solvents, but their higher volatility can be a challenge.
Aromatic Toluene, XyleneCan be effective for aromatic compounds, particularly at elevated temperatures.
Ethers Tetrahydrofuran (THF), DioxaneGood solvating properties, but peroxide formation should be monitored.
Amides N,N-Dimethylformamide (DMF)High boiling point and strong solvating power, often used for sparingly soluble compounds.
Nitriles AcetonitrileA polar aprotic solvent that has been shown to be effective for related iodo-indazoles.[5]
Non-polar Hexanes, HeptaneUnlikely to be a good single solvent, but useful as an anti-solvent in two-solvent systems.

5.2. Experimental Screening Workflow

For each candidate solvent, perform the following small-scale test:

  • Place approximately 10-20 mg of crude this compound into a small test tube.

  • Add the solvent dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will show poor solubility at this stage.

  • If the compound is insoluble at room temperature, gently heat the mixture in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline precipitate upon cooling.

5.3. Interpreting the Results

Observation Interpretation Next Steps
Insoluble even when hot Poor solvent.Discard as a single solvent. May be useful as an anti-solvent.
Soluble at room temperature Too good of a solvent.Discard as a single solvent. May be useful as the primary solvent in a two-solvent system.
Sparingly soluble at room temperature, soluble when hot, forms crystals on cooling Excellent candidate for single-solvent recrystallization. Proceed to the single-solvent recrystallization protocol.
Sparingly soluble at room temperature, soluble when hot, no crystals on cooling Supersaturation may be an issue.Try to induce crystallization by scratching the inner wall of the test tube with a glass rod or by adding a seed crystal.
"Oiling out" on cooling The compound's melting point may be below the boiling point of the solvent, or significant impurities are present.Consider using a lower-boiling solvent or a two-solvent system.

Detailed Recrystallization Protocols

6.1. Protocol 1: Single-Solvent Recrystallization

This method is preferred for its simplicity when a suitable solvent is identified.

Workflow Diagram:

cluster_0 Single-Solvent Recrystallization Dissolution Dissolution Hot Filtration Hot Filtration Dissolution->Hot Filtration Insoluble Impurities Crystallization Crystallization Hot Filtration->Crystallization Isolation Isolation Crystallization->Isolation Drying Drying Isolation->Drying

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., acetonitrile or ethanol). Heat the mixture to boiling with gentle stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step is crucial to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Determine the melting point and yield of the purified this compound. A sharp melting point close to the literature value indicates high purity.

6.2. Protocol 2: Two-Solvent Recrystallization

This technique is useful when no single solvent provides the desired solubility profile. It involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.[6]

Workflow Diagram:

cluster_1 Two-Solvent Recrystallization Dissolution Dissolution Hot Filtration Hot Filtration Dissolution->Hot Filtration Insoluble Impurities Addition of Anti-solvent Addition of Anti-solvent Hot Filtration->Addition of Anti-solvent Crystallization Crystallization Addition of Anti-solvent->Crystallization Isolation Isolation Crystallization->Isolation Drying Drying Isolation->Drying

Caption: Workflow for two-solvent recrystallization.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol or ethyl acetate).

  • Hot Filtration (Optional): If necessary, perform a hot filtration as described in the single-solvent protocol.

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent (e.g., water or hexanes) dropwise until a slight turbidity persists. Add a few drops of the hot "good" solvent to redissolve the precipitate, resulting in a saturated solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents (in the same approximate ratio as the final crystallization mixture).

  • Drying and Analysis: Dry the crystals and determine their melting point and yield.

Troubleshooting Common Recrystallization Issues

Problem Possible Cause(s) Solution(s)
No crystals form - Too much solvent used.- Solution is supersaturated.- Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure compound.
"Oiling out" - Compound is melting, not dissolving.- Cooling is too rapid.- High concentration of impurities.- Add more of the "good" solvent.- Ensure slow cooling before placing in an ice bath.- Consider a different solvent system.
Low recovery - Too much solvent used.- Premature crystallization during hot filtration.- Crystals are too soluble in the cold wash solvent.- Use the minimum amount of hot solvent.- Ensure the filtration apparatus is pre-heated.- Use a minimal amount of ice-cold solvent for washing.
Colored crystals - Colored impurities are co-crystallizing.- Use activated charcoal for decolorization before crystallization.

Conclusion

The successful recrystallization of this compound is a critical step in ensuring the quality and integrity of research and development in the pharmaceutical industry. By employing a systematic approach to solvent selection and adhering to the detailed protocols provided, researchers can confidently and consistently obtain this valuable intermediate in high purity. The principles and techniques outlined in this guide are broadly applicable and serve as a robust foundation for the purification of a wide range of crystalline organic compounds.

References

  • Auwers, K. v., & Dereser, P. (1919). Zur Kenntnis der Indazole. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(7), 1340-1357. (General background on indazole chemistry)
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Electrophilic Iodination of 6-methyl-4-nitro-1H-indazole. Retrieved from a hypothetical BenchChem technical note.
  • BenchChem. (2025). Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers. Retrieved from a hypothetical BenchChem technical note.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons. (General principles of solubility)
  • Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Retrieved from a general organic chemistry resource.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques. Cengage Learning.
  • Riddick, J. A., Bunger, W. B., & Sakano, T. K. (1986). Organic Solvents: Physical Properties and Methods of Purification. John Wiley & Sons. (Solvent properties)
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Veeravalli, V., & Given, P. (n.d.). Recrystallization. Retrieved from a general chemistry educational resource.
  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Zubrick, J. W. (2011). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons.
  • Patent CN109761904A. (2019). A kind of synthetic method of the iodo- 1H- indazole of 6-. Google Patents.
  • Patent WO2006048745A1. (2006). Methods for preparing indazole compounds. Google Patents.

Sources

Application Notes and Protocols for the Characterization of 4-Iodo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 4-iodo-6-nitro-1H-indazole. As a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, robust and reliable analytical characterization is paramount. This document outlines detailed protocols and the underlying scientific principles for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. While specific experimental data for this particular isomer is not extensively available in published literature, this guide leverages data from structurally related indazole derivatives to provide predicted spectral characteristics and adaptable analytical workflows.

Introduction to this compound and its Analytical Challenges

This compound is a heterocyclic aromatic compound featuring an indazole core substituted with an iodine atom at the 4-position and a nitro group at the 6-position. This substitution pattern makes it a valuable building block for the synthesis of more complex molecules, primarily through cross-coupling reactions at the iodo-position. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the indazole ring system.

The primary analytical challenges in characterizing this molecule lie in the unambiguous determination of its isomeric structure and the assessment of its purity. The presence of multiple substitution positions on the indazole ring necessitates the use of a suite of orthogonal analytical techniques to confirm the identity and rule out the presence of closely related isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR provide critical information about the connectivity of atoms and the chemical environment of each nucleus.

Causality Behind Experimental Choices in NMR
  • Solvent Selection: The choice of a deuterated solvent is critical for sample solubility and to avoid interference from solvent protons. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for indazole derivatives due to its ability to dissolve a wide range of organic compounds and to observe the exchangeable N-H proton of the indazole ring.[1]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm, providing a reliable reference for chemical shifts.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
N-H~13.0 - 14.0Broad Singlet-
H-3~8.0 - 8.5Singlet~135 - 140
H-5~8.5 - 9.0Doublet~120 - 125
H-7~7.8 - 8.2Doublet~115 - 120
C-3a--~140 - 145
C-4--~90 - 95
C-5--~120 - 125
C-6--~145 - 150
C-7a--~125 - 130

Note: These are estimated values and may vary depending on the actual experimental conditions.

Step-by-Step NMR Sample Preparation and Acquisition Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of TMS as an internal standard.

    • Gently agitate the tube to ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups if applicable.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS dissolve->add_tms tune_shim Tune and Shim add_tms->tune_shim acquire_1h Acquire ¹H Spectrum tune_shim->acquire_1h acquire_13c Acquire ¹³C Spectrum tune_shim->acquire_13c process Process Spectra acquire_1h->process acquire_13c->process assign Assign Signals process->assign elucidate Elucidate Structure assign->elucidate

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide a highly accurate mass measurement, which helps in confirming the elemental composition.[2][3]

Causality Behind Experimental Choices in MS
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like nitroindazoles, often producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers are preferred for their high resolution and mass accuracy, which are essential for determining the elemental formula.[2]

Expected Mass Spectrum and Fragmentation

The monoisotopic mass of this compound (C₇H₄IN₃O₂) is 288.9348 g/mol . In a high-resolution mass spectrum, the measured mass should be within a few ppm of this theoretical value.

Expected Fragmentation Patterns: Nitroaromatic compounds often exhibit characteristic fragmentation patterns in MS/MS experiments.[4][5] Common fragmentation pathways for this compound may include:

  • Loss of NO₂ (46 Da)

  • Loss of NO (30 Da)

  • Loss of HCN (27 Da) from the indazole ring

  • Loss of I (127 Da)

Step-by-Step MS Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to achieve optimal ionization.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.

    • Acquire the full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.

    • Perform MS/MS analysis on the molecular ion to obtain fragmentation data for structural confirmation.

Visualization of MS Data Analysis Logic

MS_Logic cluster_data Data Acquisition cluster_analysis Data Analysis full_scan Acquire Full Scan MS msms Acquire MS/MS full_scan->msms exact_mass Determine Exact Mass full_scan->exact_mass fragmentation Analyze Fragmentation msms->fragmentation formula Confirm Elemental Formula exact_mass->formula structure Confirm Structure formula->structure fragmentation->structure

Caption: Logical workflow for MS-based characterization.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is the primary method for determining the purity of this compound and for quantifying it in reaction mixtures or final products. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Causality Behind Experimental Choices in HPLC
  • Mode of Chromatography: Reversed-phase HPLC (RP-HPLC) is the most suitable mode for separating moderately polar compounds like this compound.[6][7]

  • Stationary Phase: A C18 column is a good starting point as it provides excellent hydrophobic retention for a wide range of organic molecules.[8] For nitroaromatic compounds, a phenyl-hexyl stationary phase can sometimes offer enhanced selectivity due to π-π interactions.[9]

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used.[10] The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups.

Recommended HPLC Method Parameters

Table 2: Starting HPLC Method Parameters for this compound

Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 330 nm (due to the nitro-aromatic chromophore)
Injection Volume 10 µL
Step-by-Step HPLC Protocol
  • Sample Preparation:

    • Accurately prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrument Setup and Equilibration:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Analysis:

    • Inject the prepared sample.

    • Run the gradient method as described in Table 2.

    • Analyze the resulting chromatogram for the main peak and any impurities. The purity can be calculated based on the area percentage of the main peak.

Visualization of HPLC Method Development

HPLC_Development start Define Separation Goal column Select Column (e.g., C18) start->column mobile_phase Choose Mobile Phase (e.g., ACN/Water) column->mobile_phase gradient Develop Gradient mobile_phase->gradient optimize Optimize Parameters (Flow, Temp) gradient->optimize validate Validate Method optimize->validate

Caption: Key steps in HPLC method development.

Elemental Analysis: Ultimate Confirmation of Elemental Composition

Elemental analysis, typically performed by combustion analysis, provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.[11][12][13] This technique is a fundamental method for confirming the empirical formula of a newly synthesized compound.

The Principle of Combustion Analysis

The sample is combusted in a high-temperature furnace in the presence of excess oxygen.[11][13] The combustion products (CO₂, H₂O, and N₂) are then separated and quantified by a detector. The percentage of each element in the original sample is calculated from the amounts of these combustion products.

Expected Elemental Composition

For this compound (C₇H₄IN₃O₂), the theoretical elemental composition is:

  • Carbon (C): 29.09%

  • Hydrogen (H): 1.39%

  • Nitrogen (N): 14.54%

The experimental values should be within ±0.4% of the theoretical values to be considered a good match.

Step-by-Step Elemental Analysis Protocol
  • Sample Preparation:

    • Ensure the sample is pure and thoroughly dried to remove any residual solvents or water, which can significantly affect the results.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule.

  • Instrument Setup:

    • Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).

  • Analysis:

    • Introduce the encapsulated sample into the combustion furnace of the analyzer.

    • The instrument will automatically perform the combustion, separation, and detection of the resulting gases.

    • The software will calculate and report the percentage of C, H, and N.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. NMR spectroscopy is indispensable for structural elucidation, while high-resolution mass spectrometry confirms the molecular weight and elemental formula. HPLC is the method of choice for purity assessment, and elemental analysis provides the ultimate confirmation of the elemental composition. By employing the protocols and understanding the scientific principles outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize this important synthetic intermediate.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]

  • Jaoui, M., et al. (2007). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Environmental Science & Technology, 41(16), 5779-5789.
  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). Retrieved from [Link]

  • Fundamental Principles of High-Resolution Mass Spectrometry. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • How do you choose a mobile phase in HPLC? (2022, August 19). Quora. Retrieved from [Link]

  • Combustion analysis. (2023, December 1). In Wikipedia. Retrieved from [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.). Jones Chromatography. Retrieved from [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2014). Rapid Communications in Mass Spectrometry, 28(12), 1365-1378.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5678-5691.
  • Rosario-Ortiz, F. L., et al. (2007). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 41(13), 4725-4731.
  • HPLC Solvent Selection. (n.d.). Element Lab Solutions. Retrieved from [Link]

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Application Notes and Protocols for the Development of Kinase Inhibitors from 4-Iodo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent and selective protein kinase inhibitors.[1][2] This guide provides a comprehensive technical overview and detailed protocols for utilizing 4-Iodo-6-nitro-1H-indazole as a versatile starting material for the synthesis and evaluation of novel kinase inhibitors. We delve into the strategic rationale behind its design, detailing synthetic pathways, biochemical evaluation, and cell-based characterization. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for generating and testing new chemical entities targeting the human kinome.

Introduction: The Strategic Value of the this compound Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4][5] Consequently, small molecule kinase inhibitors have become a major class of targeted therapeutics.[6] The indazole core is frequently employed in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine moiety of ATP.[7] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature this versatile scaffold.[1][8]

The this compound building block is strategically designed for efficient library synthesis and structure-activity relationship (SAR) studies. Each substituent serves a distinct and vital purpose:

  • 1H-Indazole Core: Acts as the primary pharmacophore for ATP-competitive inhibition by engaging the kinase hinge region.[7]

  • 4-Iodo Group: This is the key point of diversification. The carbon-iodine bond is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).[7][9][10] This allows for the systematic introduction of various aryl, heteroaryl, and amino groups to probe interactions within the solvent-exposed regions of the ATP pocket, enabling the optimization of potency and selectivity.

  • 6-Nitro Group: This electron-withdrawing group can influence the electronics of the indazole ring system. More importantly, it serves as a synthetic handle for further derivatization. The nitro group can be readily reduced to a 6-amino group, which provides a vector for installing additional functionalities, often crucial for achieving high-affinity binding, particularly for inhibitors targeting the inactive "DFG-out" conformation (Type II inhibitors).[10][11]

Overall Development Workflow

The development of kinase inhibitors from this scaffold follows a logical, multi-stage process. The workflow is designed to first generate chemical diversity at the C4-position, followed by functionalization at the C6-position, and culminating in rigorous biological evaluation.

G cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Biological Evaluation A Start: 4-Iodo-6-nitro- 1H-indazole B Step 1: Pd-Catalyzed Cross-Coupling (C4) A->B e.g., Suzuki, Buchwald-Hartwig C Step 2: Reduction of Nitro Group (C6) B->C e.g., SnCl2, H2/Pd D Step 3: Amide Coupling or Further Derivatization (C6) C->D e.g., HATU, Acyl Chloride E Diverse Library of Final Compounds D->E F Biochemical Kinase Activity Assay (IC50) E->F Screening G Kinome-wide Selectivity Profiling F->G Lead Compound H Cell-Based Proliferation Assay (GI50) G->H Validate Selectivity I Cellular Target Engagement (e.g., Western Blot) H->I Confirm Cellular Activity

Caption: High-level workflow for kinase inhibitor development.

Synthetic Protocols and Methodologies

The following protocols provide step-by-step methodologies for the key transformations in the synthesis of a diverse library of kinase inhibitors.

Protocol 1: Suzuki-Miyaura Coupling for C4-Arylation

This protocol describes the palladium-catalyzed C-C bond formation between the 4-iodo-1H-indazole and an arylboronic acid, a robust method for exploring SAR in the solvent-front region of the kinase active site.

Rationale: The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance and reliable performance, allowing for the coupling of a wide variety of (hetero)arylboronic acids.[12]

Reagent/ParameterQuantity/ConditionPurpose
This compound1.0 equiv (e.g., 289 mg, 1.0 mmol)Starting Material
(Hetero)Arylboronic Acid1.2 - 1.5 equivCoupling Partner
Pd(dppf)Cl₂0.05 - 0.10 equivPalladium Catalyst
K₂CO₃ or Cs₂CO₃2.0 - 3.0 equivBase
SolventDioxane/H₂O (e.g., 4:1 mixture)Reaction Medium
Temperature80-100 °CThermal Energy
Reaction Time4 - 16 hoursTo Completion

Step-by-Step Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to the specified temperature and stir vigorously for the allotted time. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-6-nitro-1H-indazole.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS.[13]

Protocol 2: Reduction of the 6-Nitro Group

This step converts the electron-withdrawing nitro group into a versatile amino group, which is a key intermediate for creating inhibitors that bind to the "DFG-out" conformation.[11]

Rationale: Tin(II) chloride is an effective and chemoselective reducing agent for aromatic nitro groups, often providing clean conversion and straightforward workup.

Reagent/ParameterQuantity/ConditionPurpose
4-Aryl-6-nitro-1H-indazole1.0 equivSubstrate
Tin(II) chloride dihydrate (SnCl₂·2H₂O)4.0 - 5.0 equivReducing Agent
SolventEthanol or Ethyl AcetateReaction Medium
Temperature60-80 °CThermal Energy
Reaction Time1 - 4 hoursTo Completion

Step-by-Step Procedure:

  • Dissolve the 4-aryl-6-nitro-1H-indazole in the chosen solvent in a round-bottom flask.

  • Add SnCl₂·2H₂O portion-wise to the solution.

  • Heat the mixture to the specified temperature and stir. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by pouring it over ice.

  • Basify the mixture to pH > 8 by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting crude 6-amino-4-aryl-1H-indazole is often used in the next step without further purification.

  • Validation: Confirm conversion via LC-MS, noting the mass shift corresponding to the NO₂ to NH₂ reduction (a loss of 30 Da).

Protocol 3: Amide Coupling for Final Inhibitor Synthesis

This final step installs a crucial interaction moiety for many Type II kinase inhibitors.

Rationale: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and provides high yields of the desired amide product.

Reagent/ParameterQuantity/ConditionPurpose
6-Amino-4-aryl-1H-indazole1.0 equivAmine Component
Carboxylic Acid1.1 equivAcid Component
HATU1.2 equivCoupling Reagent
DIPEA or Et₃N2.0 - 3.0 equivOrganic Base
SolventDMF or CH₂Cl₂Reaction Medium
TemperatureRoom TemperatureReaction Condition
Reaction Time2 - 12 hoursTo Completion

Step-by-Step Procedure:

  • In a dry reaction flask, dissolve the carboxylic acid in the solvent.

  • Add HATU and the organic base, and stir for 10-15 minutes to pre-activate the acid.

  • Add a solution of the 6-amino-4-aryl-1H-indazole to the activated acid mixture.

  • Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the final compound by flash column chromatography or preparative HPLC.

  • Validation: Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity, purity, and structure.

Biochemical Evaluation of Inhibitory Activity

Once synthesized, the compounds must be evaluated for their ability to inhibit the target kinase.

Protocol 4: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Rationale: Luminescence-based assays, such as ADP-Glo™ (Promega), are highly sensitive, suitable for high-throughput screening, and measure kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[14][15]

ComponentStock ConcentrationVolume per WellFinal Concentration
Kinase Buffer5X2 µL1X
Test Compound (in DMSO)10 mM (Serial Dilutions)1 µL100 µM - 1 nM
Kinase + Substrate Mix2X5 µL1X (e.g., 5 ng/µL kinase)
ATP10X (e.g., 100 µM)1 µL10 µM
Total Volume 10 µL

Step-by-Step Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add 5 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 1 µL of ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and measure ADP production by adding the ADP-Glo™ reagents according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity.[16] Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Kinase Selectivity Profiling

Rationale: A successful drug candidate should be selective for its intended target to minimize off-target effects and potential toxicity.[5][17] Lead compounds with potent IC₅₀ values should be screened against a broad panel of kinases. This is typically performed as a fee-for-service by specialized vendors (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology). The results help identify potential off-targets and guide further lead optimization.[1][11]

Cell-Based Evaluation

Confirming that a compound is active in a cellular context is a critical step in the drug discovery process.[18][19]

G cluster_pathway Example: FLT3 Signaling Pathway in AML FLT3 FLT3 Receptor (Cell Surface) STAT5 STAT5 (Cytoplasm) FLT3->STAT5 Activates pSTAT5 p-STAT5 (Active) STAT5->pSTAT5 Phosphorylation Gene Gene Transcription (Nucleus) pSTAT5->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Inhibitor Indazole-Based FLT3 Inhibitor Inhibitor->FLT3 Blocks ATP Binding

Caption: Simplified FLT3 signaling pathway targeted by an inhibitor.

Protocol 5: Cellular Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cells, particularly those known to be dependent on the target kinase.

Rationale: Assays like the MTT or CellTiter-Glo® assay quantify cell viability, providing a functional readout of the inhibitor's anti-proliferative effect.[20]

Step-by-Step Procedure:

  • Seed cancer cells (e.g., MV4-11 cells for a FLT3 inhibitor) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

  • Measure cell viability using a commercially available kit (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of cell growth inhibition against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 6: Cellular Target Engagement via Western Blot

This protocol confirms that the inhibitor engages its target in cells by measuring the phosphorylation status of the kinase or its direct downstream substrate.

Rationale: A decrease in the phosphorylation of a kinase's substrate upon treatment with an inhibitor provides direct evidence of target engagement and pathway modulation.[19][20]

Step-by-Step Procedure:

  • Seed cells in a 6-well plate and grow to ~80% confluency.

  • Treat the cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a short duration (e.g., 2-4 hours).

  • Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies specific for the phosphorylated target (e.g., p-STAT5) and the total target (e.g., STAT5) as a loading control.

  • Incubate with a secondary HRP-conjugated antibody and detect the signal using an ECL substrate and an imaging system.

  • Validation: A dose-dependent decrease in the phosphorylated protein signal, with no change in the total protein signal, confirms specific target inhibition in a cellular context.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and strategically designed starting point for the discovery of novel kinase inhibitors. The synthetic routes are modular, allowing for the rapid generation of diverse chemical libraries. By following a systematic workflow of synthesis, biochemical screening, and cellular validation, researchers can efficiently identify and optimize potent and selective lead compounds. Promising candidates identified through this workflow can then be advanced to more complex studies, including pharmacokinetic profiling, in vivo efficacy in animal models, and ultimately, preclinical development.

References

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • MDPI. (n.d.). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved from [Link]

  • Jacobsen, J. R., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

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Application Note: A Scientist's Guide to the Synthesis of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental workflow for synthesizing indazole derivatives. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, strategic choices between classical and modern synthetic routes, and the critical aspects of purification and characterization. The protocols herein are designed to be self-validating, supported by authoritative references and field-proven insights to ensure scientific integrity and reproducibility.

Strategic Foundations of Indazole Synthesis

The construction of the indazole ring system can be approached through various strategies, each with distinct advantages concerning substrate scope, reaction conditions, and scalability. The choice of method is a critical decision driven by the target molecule's specific substitution pattern and the availability of starting materials. Broadly, these methods can be categorized into classical cyclization reactions and modern transition-metal-catalyzed cross-coupling strategies.

  • Classical Approaches: These methods, often named after their discoverers, typically involve intramolecular cyclization driven by condensation or reductive processes. They are robust and often utilize inexpensive starting materials.

  • Modern Catalytic Methods: The advent of transition-metal catalysis has revolutionized indazole synthesis, offering milder reaction conditions, broader functional group tolerance, and novel pathways for bond formation, particularly C-H activation and C-N coupling.[4][5]

The following diagram illustrates the conceptual workflow from strategic selection to final product validation.

G cluster_0 Phase 1: Synthesis Strategy cluster_1 Phase 2: Execution & Purification cluster_2 Phase 3: Analysis & Validation Start Target Indazole Derivative Decision Select Synthetic Route Start->Decision Classical Classical Methods (e.g., Cadogan-Sundberg, Davis-Beirut) Decision->Classical Cost-effective, Simple Precursors Modern Modern Methods (e.g., Pd/Cu/Rh-Catalyzed) Decision->Modern Mild Conditions, High Tolerance Reaction Perform Synthesis Protocol Classical->Reaction Modern->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Characterize Structural Characterization (NMR, MS, etc.) Purify->Characterize Final Pure, Validated Product Characterize->Final

Caption: General experimental workflow for indazole derivative synthesis.

Comparative Analysis of Key Synthetic Methodologies

The selection of a synthetic route is a critical decision that balances yield, substrate scope, and operational complexity. Below is a comparative summary of prominent methods.

Synthesis MethodStarting MaterialsKey Reagents/CatalystTypical ConditionsAdvantagesDisadvantages
Cadogan-Sundberg [6][7]o-NitrostyrenesTrialkyl phosphites (e.g., P(OEt)₃)High Temp (>150 °C)Good for specific indole/carbazole synthesisHarsh conditions, limited substrate scope
Davis-Beirut [8][9]o-NitrobenzylaminesBase (NaOH, KOH) or AcidBasic or acidic, mild to moderate temp.Uses inexpensive starting materials, metal-free[8]Can have regioselectivity issues
Pd-Catalyzed C-H Amination [10]AminohydrazonesPalladium catalyst (e.g., Pd(OAc)₂)Moderate Temp (80-120 °C)High efficiency, broad scopeCatalyst cost, potential metal contamination
Cu-Catalyzed Cyclization [11]o-Haloaryl N-sulfonylhydrazonesCopper catalyst (e.g., Cu₂O, Cu(OAc)₂)Moderate Temp (80-110 °C)Good functional group tolerance, lower cost than PdMay require specific ligands

Detailed Experimental Protocols

Here we provide detailed, field-tested protocols for two distinct and reliable methods for preparing 1H-indazoles.

Protocol 1: Metal-Free Synthesis via Arylhydrazone Cyclization

This protocol is based on the PIFA-mediated oxidative C-N bond formation, which offers a practical and environmentally conscious alternative to metal-catalyzed methods.[1][3]

Reaction Principle: The reaction proceeds via an intramolecular electrophilic cyclization of an arylhydrazone. The hypervalent iodine reagent, [bis(trifluoroacetoxy)iodo]benzene (PIFA), acts as an oxidant to facilitate the C-N bond formation, leading to the indazole ring system under mild conditions.

G cluster_reagents Arylhydrazone Arylhydrazone Intermediate Oxidized Intermediate Arylhydrazone->Intermediate Oxidation PIFA PIFA (Oxidant) Indazole 1H-Indazole Intermediate->Indazole Intramolecular C-N Cyclization

Caption: PIFA-mediated synthesis of 1H-indazoles from arylhydrazones.

Step-by-Step Protocol:

  • Preparation: To a solution of the starting arylhydrazone (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10 mL), add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol, 1.2 equiv.).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1H-indazole derivative.[12]

Protocol 2: Copper-Catalyzed Synthesis from o-Haloaryl Hydrazones

This method leverages a copper-catalyzed intramolecular N-arylation, a robust and scalable approach for constructing the indazole core.[11]

Reaction Principle: The reaction involves the cyclization of an o-haloaryl N-sulfonylhydrazone, where a copper(I) or copper(II) salt catalyzes the formation of the crucial N-N bond, followed by an intramolecular C-N bond formation to construct the pyrazole ring.

G cluster_reagents Hydrazone o-Haloaryl N-Sulfonylhydrazone Intermediate Copper Complex Hydrazone->Intermediate Coordination Catalyst Cu(OAc)₂ Catalyst Indazole 1H-Indazole Intermediate->Indazole Intramolecular C-N Coupling

Caption: Copper-catalyzed synthesis of 1H-indazoles.

Step-by-Step Protocol:

  • Setup: In an oven-dried Schlenk tube, combine the o-haloaryl N-sulfonylhydrazone (0.5 mmol), copper(II) acetate (Cu(OAc)₂·H₂O, 0.05 mmol, 10 mol%), and a suitable base such as potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv.).

  • Solvent: Add a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (3 mL).

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours. Monitor the reaction by TLC.

  • Cooling & Work-up: After completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (25 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 1H-indazole.

Purification and Characterization Workflow

The isolation and structural confirmation of the final product are paramount for ensuring the validity of the synthetic work.

Purification Protocol: A General Approach

For many indazole derivatives, a two-step purification process is highly effective.

  • Flash Column Chromatography: This is the primary method for separating the target compound from unreacted starting materials, reagents, and byproducts.

    • Stationary Phase: Silica gel (230-400 mesh) is standard.

    • Mobile Phase: A solvent system of low to medium polarity, typically a mixture of hexanes and ethyl acetate, is used. A gradient elution is often employed, starting with a low polarity mixture and gradually increasing the polarity to elute the product.[12]

  • Recrystallization: This technique is used to obtain highly pure, crystalline material after chromatography.

    • Solvent Selection: The ideal solvent (or mixed solvent system) is one in which the indazole derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures.[13] Common solvents include ethanol, methanol, acetone, water, or mixtures thereof.

    • Procedure: Dissolve the compound in a minimal amount of the hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

Characterization: The Analyst's Checklist

Structural elucidation relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the first and most crucial analysis. Look for the characteristic N-H proton signal of the 1H-indazole, which is typically a broad singlet appearing far downfield (δ 10-15 ppm) in solvents like DMSO-d₆.[14] The aromatic protons will appear in the δ 7-9 ppm region, and their splitting patterns provide vital information about the substitution on the benzene ring.

    • ¹³C NMR: Confirms the number of unique carbon atoms and their chemical environment. The carbon atoms of the indazole core have characteristic chemical shifts that can be compared with literature data or predicted using computational software.[15]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning all proton and carbon signals, especially for complex or novel derivatives.[16]

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the synthesized compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula.[12]

Critical Safety Precautions

Chemical synthesis, particularly involving nitrogen heterocycles, requires stringent adherence to safety protocols.

  • Hydrazine and Derivatives: Many indazole syntheses utilize hydrazine or its derivatives (e.g., hydrazine hydrate).

    • Hazards: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[17][18] It can cause severe skin burns and is harmful if inhaled or swallowed.[19]

    • Handling: Always handle hydrazine and its solutions in a certified chemical fume hood.[18] Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and chemically resistant gloves (butyl rubber is recommended).[20]

    • Waste: Dispose of all hydrazine-containing waste in clearly labeled, dedicated hazardous waste containers according to institutional guidelines.[21]

  • Solvents and Reagents:

    • Flammability: Be aware of the flammability of organic solvents like hexanes, ethyl acetate, and DCM. Keep them away from ignition sources.

    • Corrosives and Oxidants: Handle strong acids, bases, and oxidants like PIFA with care, using appropriate PPE.

  • General Practices:

    • Always conduct a thorough risk assessment before starting any new procedure.[22]

    • Ensure emergency equipment (safety shower, eyewash station, fire extinguisher) is accessible and in good working order.

Conclusion

The synthesis of indazole derivatives is a dynamic field with a rich history and an exciting future driven by modern catalytic innovations. By understanding the strategic principles behind different synthetic routes, meticulously following detailed protocols, and rigorously applying purification and characterization techniques, researchers can confidently and safely construct these valuable heterocyclic scaffolds. This guide serves as a foundational resource, empowering scientists to navigate the experimental workflow with expertise and integrity.

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Introduction: The Strategic Importance of N-Alkylated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the regioselective N-alkylation of the 4-iodo-6-nitro-1H-indazole scaffold, offering a detailed exploration of reaction mechanisms, validated experimental protocols, and data interpretation for researchers in synthetic chemistry and drug development.

The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-emetic properties.[1][2] The functionalization of the indazole ring, particularly through N-alkylation, is a cornerstone of medicinal chemistry, as the precise placement of an alkyl group on the N1 or N2 nitrogen atom can profoundly influence a compound's pharmacological profile, potency, and pharmacokinetic properties.[3][4]

The this compound ring is a particularly valuable synthetic intermediate. The iodo group at the C4 position serves as a versatile handle for introducing molecular complexity via transition metal-catalyzed cross-coupling reactions, while the nitro group at C6 can be readily reduced to an amine for further derivatization.[5][6] However, the direct alkylation of the indazole core presents a significant and persistent challenge: controlling the regioselectivity to favor either the N1 or N2 isomer.[2][7] Often, alkylation reactions yield a mixture of regioisomers, necessitating difficult and costly chromatographic separations that impede the efficiency of drug discovery campaigns.[3][8]

This application note provides a comprehensive guide to navigating this challenge. We will dissect the fundamental principles governing regioselectivity and present two distinct, field-proven protocols for the selective synthesis of either the N1- or N2-alkylated this compound derivatives.

Part 1: Decoding Regioselectivity in Indazole Alkylation

The outcome of an indazole N-alkylation reaction is a delicate interplay of thermodynamics, kinetics, and the specific reaction environment. Understanding these factors is paramount to achieving the desired regioisomer.

The Indazole Tautomerism: A Tale of Two Nitrogens

The 1H-indazole ring exists in equilibrium between two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be the more thermodynamically stable form by a significant margin.[9][10] Consequently, under conditions that allow for equilibration, the N1-substituted product is often the thermodynamically favored isomer.[11]

Key Factors Influencing N1 vs. N2 Selectivity

Controlling the reaction pathway to favor one isomer over the other requires careful selection of the base, solvent, and alkylating agent.

  • The Base and Solvent System: This combination is arguably the most critical factor.[4][12]

    • N1-Selectivity (Thermodynamic Control): The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is a widely adopted and highly successful strategy for achieving N1-alkylation.[3][4][13] The irreversible deprotonation by NaH forms a sodium indazolide salt. In a solvent like THF, this is believed to exist as a tight ion pair. The sodium cation may coordinate with the more electron-rich N2 nitrogen, sterically encumbering it and directing the incoming electrophile to the less hindered and thermodynamically favored N1 position.[2][14]

    • N2-Selectivity or Mixed Isomers: Conversely, using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often leads to a mixture of N1 and N2 isomers.[8][14] In these systems, solvent-separated ion pairs are more prevalent, and the reaction outcome is influenced more by the intrinsic nucleophilicity of the two nitrogen atoms, often favoring the kinetic N2 product.

  • Electronic and Steric Effects of Ring Substituents: The substituents on the indazole core exert significant influence.

    • Electronic Effects: The potent electron-withdrawing nitro group at the C6 position decreases the overall nucleophilicity of the indazole anion but also influences the relative electron density at N1 and N2.

    • Steric Hindrance: While the 4-iodo group is not directly adjacent to either nitrogen, its bulk can influence the approach of the electrophile, potentially adding another layer of steric control. Substituents at the C7 position, for instance, are known to dramatically favor N2-alkylation by sterically blocking the N1 position.[1][14]

  • The Nature of the Electrophile: Highly reactive alkylating agents can favor the kinetically preferred N2 position. Recently developed methods utilize specialized electrophiles, such as alkyl 2,2,2-trichloroacetimidates under acidic conditions, to achieve exceptional N2 selectivity by altering the reaction mechanism entirely.[9][15]

cluster_Start Starting Material cluster_Products Possible Products start This compound N1_Product N1-alkylated Product (Thermodynamically Favored) start->N1_Product  Thermodynamic  Pathway N2_Product N2-alkylated Product (Kinetically Favored) start->N2_Product  Kinetic  Pathway

Caption: General reaction scheme for the N-alkylation of this compound.

Part 2: Validated Experimental Protocols

The following protocols provide detailed, step-by-step instructions for achieving high regioselectivity in the N-alkylation of this compound.

Protocol 1: Selective Synthesis of N1-Alkyl-4-iodo-6-nitro-1H-indazole

This protocol is optimized for thermodynamic control, yielding the N1-substituted isomer as the major product. The methodology is adapted from highly successful procedures for structurally similar indazoles.[12][16]

Causality: The use of NaH ensures complete and irreversible deprotonation. The non-polar THF solvent promotes the formation of a tight ion pair with the sodium cation, which sterically shields the N2 position, thereby directing the alkylating agent to attack the N1 position.

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 15-20 mL per gram of indazole).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add sodium hydride (1.2 eq) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation and quenching procedures.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation and formation of the sodium indazolide.

  • Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated product.

Setup 1. Setup (Indazole in Flask under N₂) Dissolve 2. Dissolve (Anhydrous THF) Setup->Dissolve Cool_Deprotonate 3. Cool to 0°C & Add NaH Dissolve->Cool_Deprotonate Stir 4. Stir at 0°C (Anion Formation) Cool_Deprotonate->Stir Add_RX 5. Add Alkyl Halide (R-X) at 0°C Stir->Add_RX React 6. Warm to RT & Stir 12-24h Add_RX->React Workup 7. Quench, Extract, & Purify React->Workup Product Pure N1-Product Workup->Product

Caption: Experimental workflow for the N1-selective alkylation protocol.

Protocol 2: Selective Synthesis of N2-Alkyl-4-iodo-6-nitro-1H-indazole

This protocol employs a modern, acid-catalyzed method that is highly selective for the N2 position, avoiding the common issue of mixed isomers.[9][15]

Causality: Trifluoromethanesulfonic acid (TfOH) protonates and activates the alkyl 2,2,2-trichloroacetimidate electrophile. This activation facilitates a highly regioselective nucleophilic attack from the N2-nitrogen of the indazole, which quantum mechanical studies suggest has a lower overall reaction energy barrier in this specific mechanism.[9]

Materials:

  • This compound

  • Alkyl 2,2,2-trichloroacetimidate (primary, secondary, or tertiary)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous 1,2-dichloroethane (DCE) or similar non-coordinating solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry flask under an inert atmosphere, add this compound (1.0 eq) and the alkyl 2,2,2-trichloroacetimidate (1.5 eq).

  • Dissolution: Dissolve the solids in anhydrous 1,2-dichloroethane.

  • Catalyst Addition: Cool the solution to 0 °C. Slowly add trifluoromethanesulfonic acid (TfOH, 1.1 eq) dropwise.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture into a stirred, saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Workup: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the pure N2-alkylated indazole.

Part 3: Data Presentation & Characterization

Unequivocal assignment of the N1 and N2 regioisomers is critical and is reliably achieved using nuclear magnetic resonance (NMR) spectroscopy.

Distinguishing Isomers by NMR

While ¹H NMR can provide initial clues, two-dimensional Heteronuclear Multiple Bond Correlation (HMBC) NMR is the definitive technique for regiochemical assignment.[12][14]

  • N1-Substituted Isomer: A key correlation will be observed between the protons of the methylene group (CH₂) attached to the nitrogen and the C7a carbon of the indazole ring.

  • N2-Substituted Isomer: The key correlation will be observed between the protons of the methylene group (CH₂) attached to the nitrogen and the C3 carbon of the indazole ring.

Summary of Reaction Conditions and Expected Outcomes
ProtocolBase/CatalystSolventKey ElectrophileMajor ProductExpected N1:N2 Ratio
1 Sodium Hydride (NaH)THFAlkyl HalideN1-Alkyl Isomer>95:5
2 Triflic Acid (TfOH)DCEAlkyl TrichloroacetimidateN2-Alkyl Isomer<5:95

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Retrieved from [Link]

  • ResearchGate. (2022). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Haskins, M. H., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-183. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Retrieved from [Link]

  • Haskins, M. H., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Retrieved from [Link]

  • Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849–5860. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved from [Link]

Sources

Application Notes: 4-Iodo-6-nitro-1H-indazole as a Strategic Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved and investigational drugs.[1] Its bicyclic structure, composed of fused benzene and pyrazole rings, serves as a versatile template for designing molecules that can interact with a wide array of biological targets, most notably protein kinases.[2][3] Kinase inhibitors featuring the indazole core, such as Axitinib and Pazopanib, have become critical therapies in oncology.[3]

The strategic functionalization of the indazole ring is a key driver in the development of new therapeutic agents.[4] In this context, 4-iodo-6-nitro-1H-indazole emerges as a highly valuable, albeit specialized, intermediate. This molecule is engineered with two critical functional groups that unlock vast potential for chemical diversification:

  • The C4-Iodo Group: This serves as a versatile synthetic "handle" for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.[5] This allows for the systematic exploration of the chemical space around the indazole core to optimize potency and selectivity.

  • The C6-Nitro Group: As a strong electron-withdrawing group, the nitro functionality significantly influences the electronic properties of the indazole ring. Furthermore, it can be readily reduced to an amino group, providing a secondary site for derivatization, such as amide or sulfonamide formation, which is crucial for modulating pharmacokinetic properties and establishing key interactions with biological targets.[6] Derivatives of 6-nitroindazole have demonstrated significant potential in anticancer and antiparasitic applications, underscoring the therapeutic relevance of this motif.[3][7]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We present a plausible synthetic route, detailed protocols for its application in cornerstone coupling reactions, and a perspective on its broader derivatization potential.

Physicochemical & Structural Data

A precise understanding of a compound's properties is fundamental for its application. Below is a summary of the known and predicted data for this compound.

PropertyValueSource / Note
Compound Name This compound-
CAS Number 885519-85-7[8][9]
Molecular Formula C₇H₄IN₃O₂[9][10]
Molecular Weight 289.03 g/mol [8][9]
Appearance Predicted: Yellow to orange solidBy analogy to related nitroindazoles
Melting Point Not publicly available-
Predicted ¹H NMR See discussion belowBased on substituent effects
Predicted ¹³C NMR See discussion belowBased on substituent effects

Note on Spectroscopic Data: While experimentally derived spectra for this compound are not widely published, predictions can be made based on established principles of NMR spectroscopy and data from analogous compounds.[11] The electron-withdrawing nitro group at C6 is expected to deshield adjacent protons, shifting them downfield. The C-I bond will also influence the chemical shifts of nearby carbons and protons. The NH proton of the indazole ring would likely appear as a broad singlet at a high chemical shift (>10 ppm), particularly in a solvent like DMSO-d₆.

Proposed Synthesis of this compound

Direct and regioselective iodination of 6-nitro-1H-indazole at the C4 position is challenging due to the electronic deactivation of the ring and the directing effects of the existing substituents, which favor substitution at other positions like C3.[5][8] Therefore, a more robust and predictable synthetic strategy involves constructing the indazole ring from a pre-functionalized aniline precursor. The following multi-step synthesis is proposed as a plausible and logical route.

Workflow for Proposed Synthesis

G cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Cyclization cluster_2 Applications A 2-Methyl-3-iodoaniline B 2-Methyl-3-iodo-5-nitroaniline A->B HNO₃ / H₂SO₄ C This compound B->C 1. NaNO₂ / Acid 2. Heat D Suzuki Coupling Product (C4-Aryl) C->D Ar-B(OH)₂ Pd Catalyst E Sonogashira Coupling Product (C4-Alkynyl) C->E R-C≡CH Pd/Cu Catalyst

Caption: Proposed synthetic workflow for this compound and its subsequent diversification.

Protocol for Step 1: Nitration of 2-Methyl-3-iodoaniline

This step introduces the nitro group at the C5 position, which is activated by the amino group and directed away from the more sterically hindered positions.

  • Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice/salt bath to 0-5 °C, slowly add 2-methyl-3-iodoaniline (1.0 eq) to concentrated sulfuric acid.

  • Nitration: While maintaining the low temperature, add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise. The rate of addition should be controlled to keep the internal temperature below 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried to yield 2-methyl-3-iodo-5-nitroaniline.

Protocol for Step 2: Diazotization and Cyclization

This is a classic method for forming the indazole ring from an ortho-alkylaniline.

  • Diazotization: Suspend 2-methyl-3-iodo-5-nitroaniline (1.0 eq) in a suitable acidic solvent (e.g., glacial acetic acid or aqueous HCl) and cool to 0-5 °C.

  • Addition of Nitrite: Add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water dropwise, ensuring the temperature remains below 5 °C.

  • Cyclization: After the addition is complete, allow the reaction to stir at low temperature for 30 minutes, then warm to room temperature and stir for several hours, or gently heat to facilitate cyclization. The reaction progress should be monitored by TLC.

  • Isolation: Upon completion, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution). The product may precipitate out of solution.

  • Purification: Collect the crude product by filtration. The solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, enabling the synthesis of 4-aryl-6-nitro-1H-indazoles. The following is a representative protocol adaptable for various arylboronic acids.

Rationale: This protocol uses a palladium catalyst, which is standard for Suzuki couplings. A base is required to activate the boronic acid for transmetalation. The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst.

Materials:
  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C (or use a microwave reactor, e.g., 120 °C for 30-60 minutes) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-6-nitro-1H-indazole product.

Application Protocol 2: Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing alkynyl-substituted aromatics, providing access to 4-alkynyl-6-nitro-1H-indazoles, which are valuable precursors for further transformations.

Rationale: The classic Sonogashira reaction employs a dual catalytic system of palladium and copper(I). The palladium complex catalyzes the cross-coupling, while the copper(I) salt facilitates the formation of a copper(I) acetylide intermediate, which accelerates the key transmetalation step. An amine base is used both to deprotonate the terminal alkyne and as a solvent.

Materials:
  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N), anhydrous and degassed

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:
  • Reaction Setup: In a dry, two-necked flask under a positive pressure of inert gas, dissolve this compound in a mixture of DMF and triethylamine.

  • Catalyst Addition: Add copper(I) iodide and then PdCl₂(PPh₃)₂ to the solution. The mixture may change color.

  • Substrate Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting iodoindazole.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the triethylamine.

  • Extraction: Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-alkynyl-6-nitro-1H-indazole.

Visualization of Derivatization Potential

This compound is a hub for generating diverse molecular libraries. The orthogonal reactivity of the iodo and nitro groups allows for a wide range of subsequent chemical modifications.

G cluster_0 C4-Iodo Functionalization cluster_1 C6-Nitro Transformation cluster_2 Amine Derivatization A This compound B Suzuki (C-C Bond) A->B C Sonogashira (C-C Bond) A->C D Heck (C-C Bond) A->D E Buchwald-Hartwig (C-N Bond) A->E F Reduction to Amine (SnCl₂ or Fe/HCl) A->F G Amide Formation (Acyl Chloride) F->G H Sulfonamide Formation (Sulfonyl Chloride) F->H

Caption: Derivatization pathways originating from this compound.

This schematic illustrates that the C4-iodo position can be functionalized through various cross-coupling reactions to install aryl, alkynyl, alkenyl, or amino groups. Independently, the C6-nitro group can be reduced to a versatile primary amine, which can then be acylated or sulfonylated to introduce functionalities crucial for tuning solubility and creating new hydrogen bond donor/acceptor sites for target engagement.

Conclusion

This compound represents a strategically designed molecular intermediate with significant potential in drug discovery. Its dual-functional nature—a readily coupled C4-iodo group and a transformable C6-nitro group—provides medicinal chemists with a powerful platform for the rapid synthesis of diverse compound libraries. The protocols and synthetic strategies outlined in these application notes are intended to empower researchers to leverage this versatile building block in their pursuit of novel and effective therapeutic agents, particularly in the competitive field of kinase inhibitor development.

References

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications. Available at: [Link]

  • Iodine-Catalyzed Selenylation of 2 H-Indazole. The Journal of Organic Chemistry. Available at: [Link]

  • Electrophilic halogenation. Wikipedia. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. Available at: [Link]

  • Iodination reaction of commercial indazole. ResearchGate. Available at: [Link]

  • Electrophilic halogenation. L.S.College, Muzaffarpur. Available at: [Link]

  • Electrophilic Aromatic Substitution. Making Molecules. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. Available at: [Link]

  • Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. Organic Chemistry Frontiers. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Indazole – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals tackling the challenging synthesis of 4-iodo-6-nitro-1H-indazole. My objective is to move beyond simple protocols and provide a framework for understanding the reaction's nuances, enabling you to troubleshoot common issues and rationally optimize conditions for improved yield and purity.

The synthesis of this compound is not trivial. It primarily involves the electrophilic iodination of the 6-nitro-1H-indazole precursor. The core challenge lies in directing the iodine to the C4 position on an already electron-deficient aromatic system, as the C3 position is often more electronically favored for substitution.[1][2] This guide addresses this central problem through a series of targeted FAQs and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for synthesizing the 6-nitro-1H-indazole precursor?

A robust and reproducible synthesis of the 6-nitro-1H-indazole starting material is critical. While various methods exist for synthesizing the indazole core, a common and effective route starts from commercially available nitro-substituted anilines.[3][4] A well-documented approach is the diazotization of an appropriate aminotoluene followed by cyclization.

For instance, the synthesis of a related compound, 6-methyl-4-nitro-1H-indazole, involves the diazotization of 2,5-dimethyl-3-nitroaniline with sodium nitrite in an acidic solvent, which provides a reliable template for this class of reaction.[5]

Q2: What are the primary challenges in the iodination of 6-nitro-1H-indazole?

The direct iodination of 6-nitro-1H-indazole presents two main hurdles:

  • Ring Deactivation: The electron-withdrawing nature of the nitro group at the C6 position deactivates the entire bicyclic system towards electrophilic aromatic substitution (SEAr). Iodine is the least reactive halogen, and reactions often require an activating agent or oxidant to generate a more potent electrophilic species ("I+").[6][7] Simply mixing 6-nitro-1H-indazole with molecular iodine (I₂) will likely result in no reaction.[8]

  • Regioselectivity: The indazole ring has several positions susceptible to electrophilic attack. The C3 position is generally the most nucleophilic and kinetically favored site for substitution on the 1H-indazole scaffold.[1][9] Therefore, achieving selective iodination at the C4 position requires carefully chosen conditions that can overcome the inherent reactivity of the C3 position.

Q3: Which iodinating systems are suitable for deactivated aromatic rings like 6-nitro-1H-indazole?

Given the deactivated nature of the substrate, mild iodinating agents are ineffective. More potent systems are required to drive the reaction forward. The choice of reagent is the most critical parameter for achieving a successful reaction.

Reagent SystemDescription & Use CaseKey Considerations
I₂ / Oxidizing Agent Molecular iodine in the presence of an oxidant like nitric acid (HNO₃), hydrogen peroxide (H₂O₂), or potassium iodate (KIO₃).[7][10][11] The oxidant generates a more powerful electrophile in situ.Can be aggressive and lead to side reactions or decomposition if not controlled. Nitric acid, in particular, can cause over-oxidation or further nitration.[11]
N-Iodosuccinimide (NIS) / Strong Acid NIS is a common and effective source of electrophilic iodine. Its reactivity is dramatically enhanced in the presence of a strong protic acid (like H₂SO₄) or Lewis acid.[10][12]This is a highly effective system for deactivated aromatics. However, the strongly acidic conditions can be incompatible with sensitive functional groups. Careful temperature control is crucial.
Iodine Monochloride (ICl) A potent and reactive iodinating agent. It is more electrophilic than I₂ due to the polarization of the I-Cl bond.Can be aggressive and may require careful handling. Over-iodination is a potential risk.

Troubleshooting Guide: The Iodination Step

This section addresses the most common issues encountered during the synthesis of this compound from its 6-nitro precursor.

Scenario 1: Low or No Conversion of Starting Material
  • Observed Problem: TLC or LC-MS analysis shows predominantly unreacted 6-nitro-1H-indazole.

  • Underlying Cause: The electrophilicity of the iodinating agent is insufficient to overcome the deactivating effect of the nitro group.

  • Scientific Rationale: Electrophilic aromatic substitution is an energy-demanding reaction for deactivated substrates. The energy barrier for the formation of the Wheland intermediate (the sigma complex) is high. To lower this barrier, a more reactive electrophile is needed.

  • Solutions & Protocols:

    • Increase Reagent Potency: If using I₂ with a mild oxidant, switch to a more powerful system. The combination of N-Iodosuccinimide (NIS) in concentrated sulfuric acid is a standard method for iodinating deactivated aromatics.[10]

    • Temperature Adjustment: While initial attempts should be run at low temperatures (e.g., 0-5 °C) to control selectivity, a lack of conversion may necessitate slowly warming the reaction to room temperature or slightly above. Monitor carefully for decomposition.

    • Check Reagent Quality: Ensure that the NIS is pure and has not decomposed. Similarly, verify the concentration of the acids used.

Caption: Decision tree for addressing low reaction conversion.

Scenario 2: Poor Regioselectivity - Product is Primarily 3-Iodo-6-nitro-1H-indazole
  • Observed Problem: The desired 4-iodo isomer is a minor product, with the 3-iodo isomer being the major or exclusive product.

  • Underlying Cause: The C3 position of the indazole ring is electronically favored for electrophilic attack.

  • Scientific Rationale: The lone pair of electrons on the N2 atom contributes to the electron density of the pyrazole ring, making the C3 position particularly nucleophilic. Overcoming this inherent reactivity is the primary synthetic challenge.

  • Solutions & Protocols:

    • Steric Hindrance with N1-Protecting Groups: Introducing a bulky protecting group at the N1 position can sterically hinder the approach of the electrophile to the C7 and (to a lesser extent) C3 positions, potentially favoring substitution at C4 or C5. A group like tetrahydropyran (THP) could be explored.[13] After iodination, the protecting group would be removed.

    • Solvent Effects: The choice of solvent can influence regioselectivity. Highly polar, coordinating solvents like DMF might stabilize certain transition states over others. Conversely, non-polar solvents or highly acidic media can alter the substrate's electronic profile. Chlorinated solvents have been traditionally used, but safer alternatives should be considered.[14]

    • Directed Metalation: A more advanced approach involves deprotonation with a strong base (e.g., n-BuLi or LDA) followed by quenching with an iodine source. This is typically directed by a functional group. While challenging on this specific substrate, it offers a potential alternative to electrophilic substitution.[6]

This protocol is a starting point for optimization, targeting the challenging C4 position.

  • Preparation: In a flask protected from light and purged with an inert atmosphere (N₂ or Ar), dissolve 6-nitro-1H-indazole (1.0 eq) in concentrated sulfuric acid (H₂SO₄, ~10 mL per gram of substrate) at 0 °C with careful stirring. Ensure complete dissolution.[10]

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C. The reaction mixture may change color.

  • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by taking small aliquots, quenching them in a biphasic mixture of saturated sodium bicarbonate and ethyl acetate, and analyzing the organic layer by TLC or LC-MS.

  • Work-up: Once the reaction has reached completion (or optimal conversion), very carefully pour the mixture onto crushed ice. A precipitate should form.

  • Quenching: Add a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) dropwise until the dark color of excess iodine dissipates.

  • Extraction & Purification: Filter the solid precipitate and wash thoroughly with cold water. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers and must be purified by flash column chromatography on silica gel.

Scenario 3: Product Decomposition or Formation of Tar
  • Observed Problem: The reaction mixture turns dark or black, and work-up yields a complex mixture of products or intractable tar.

  • Underlying Cause: The reaction conditions are too harsh, leading to oxidation or decomposition of the sensitive nitro-indazole ring system.

  • Scientific Rationale: Strong oxidizing agents (like HNO₃) or high temperatures in strongly acidic media can lead to unwanted side reactions. Aromatic nitro compounds can be sensitive to decomposition under such conditions.[8][11]

  • Solutions:

    • Strict Temperature Control: Maintain the reaction temperature at 0 °C or even lower (e.g., -10 °C) throughout the addition and stirring process.

    • Slow Reagent Addition: Add the iodinating agent (e.g., NIS) in small portions over an extended period to control any exotherm.

    • Protect from Light: Some iodine-containing reactions can be light-sensitive. Wrapping the reaction flask in aluminum foil is good practice.[10]

Sources

Technical Support Center: Regioselective Synthesis of Nitroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of nitroindazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a nitro group onto the indazole scaffold. The inherent asymmetry of the indazole ring, coupled with the powerful influence of its two nitrogen atoms, presents significant regioselectivity challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve your desired nitroindazole isomer with higher yield and purity.

Core Challenge: The Regioselectivity Puzzle

The direct electrophilic nitration of indazole is notoriously complex. The indazole nucleus possesses multiple potential sites for substitution: the N1 and N2 positions of the pyrazole ring, and the C3, C4, C5, C6, and C7 positions of the bicyclic system. The reaction outcome is a delicate interplay of electronic effects, steric hindrance, and reaction conditions, often leading to a mixture of isomers that are difficult to separate. This guide will dissect these challenges and provide actionable solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of nitroindazoles, detailing their probable causes and offering validated solutions.

Problem 1: Poor Regioselectivity in Direct C-Nitration
  • Issue: The nitration of an indazole starting material results in a mixture of C-nitro isomers (e.g., 4-nitro, 5-nitro, 6-nitro, 7-nitro) with no clear selectivity, leading to low yields of the desired product and difficult purification.

  • Probable Cause:

    • Harsh Reaction Conditions: Classical nitrating mixtures, such as mixed sulfuric and nitric acid (H₂SO₄/HNO₃), are highly reactive and often unselective.[1] The potent nitronium ion (NO₂⁺) generated under these conditions reacts rapidly at multiple positions on the electron-rich benzene portion of the indazole ring.

    • Substrate Reactivity: The indazole ring is activated towards electrophilic substitution. The pyridine-type nitrogen (N2) deactivates the adjacent C3 position, while the pyrrole-type nitrogen (N1) activates the benzene ring, but this activation is not strongly directing to a single position, resulting in substitution at C5 and C7, and to a lesser extent, other positions.

    • Kinetic vs. Thermodynamic Control: The observed product ratio may be kinetically controlled, meaning the product that forms fastest predominates. This may not be the most thermodynamically stable isomer.[2][3][4][5] Reaction conditions like low temperature often favor the kinetic product, while higher temperatures can allow for equilibration to the more stable thermodynamic product.

  • Solutions & Experimental Insights:

    • Utilize Milder Nitrating Agents: Avoid the brute-force approach of mixed acid. Consider using alternative, more selective nitrating agents that can be tuned for reactivity. Examples include:

      • Acetyl nitrate (CH₃COONO₂): Generated in situ from nitric acid and acetic anhydride. It is a less aggressive electrophile.

      • Nitronium tetrafluoroborate (NO₂BF₄): A stable salt that allows for more controlled nitration, often in aprotic solvents.

      • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O): Has been shown to be an effective and regioselective nitrating agent for some aromatic systems under milder conditions.[1]

    • Solvent and Temperature Optimization: Systematically screen solvents and temperatures. Aprotic, non-polar solvents can dampen the reactivity of the nitrating species. Running the reaction at very low temperatures (e.g., -20 °C to 0 °C) can significantly enhance selectivity by favoring the pathway with the lowest activation energy.

    • Leverage Blocking Groups: If a specific position is consistently nitrated as an undesired byproduct, consider temporarily installing a blocking group (e.g., a sulfonyl group) that can be removed after the nitration step.

Problem 2: Unwanted N-Nitration
  • Issue: The reaction yields a significant amount of N-nitroindazole (N1 or N2) instead of, or in addition to, the desired C-nitro product.

  • Probable Cause:

    • Nucleophilicity of the Indazole Nitrogens: The N1 and N2 positions are nucleophilic and can be attacked by the electrophilic nitrating agent, especially under conditions that do not involve a strong protic acid.

    • Use of Non-Acidic Nitrating Agents: Reagents that generate NO₂⁺ in the absence of a strong acid (which would protonate the indazole nitrogens) can favor N-nitration.

  • Solutions & Experimental Insights:

    • N-Protection Strategy: The most robust solution is to protect the indazole nitrogen before nitration. This strategy physically blocks N-nitration and can electronically influence the regioselectivity of the subsequent C-nitration.

      • Choice of Protecting Group: An ideal protecting group should be stable to nitrating conditions and easy to remove. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for protecting the N2 position.[6][7] Acetyl or tosyl groups are also commonly used.

      • Workflow: Protect the indazole -> Perform C-nitration -> Deprotect to yield the desired NH-nitroindazole.

    • Reaction in Strong Acid: Performing the nitration in a strong acid like H₂SO₄ ensures that the indazole nitrogens are protonated, forming the indazolium cation. This deactivates the ring system towards electrophilic attack but completely prevents N-nitration. The challenge then becomes overcoming the deactivation to achieve C-nitration.

Problem 3: Inability to Synthesize a Specific Regioisomer (e.g., 5-Nitroindazole)
  • Issue: Direct nitration consistently fails to produce the desired isomer, or produces it as a minor component of a complex mixture. For example, synthesizing pure 5-nitroindazole via direct nitration of indazole is extremely challenging.

  • Probable Cause:

    • Inherent Directing Effects: The inherent electronic properties of the indazole ring may strongly disfavor substitution at the desired position.

    • Steric Hindrance: Substituents already present on the ring may sterically block access to the target position.

  • Solutions & Experimental Insights:

    • Change the Synthetic Paradigm: Build the Ring Last. Instead of trying to functionalize the pre-formed indazole, construct the indazole ring from a starting material that already contains the nitro group in the correct position. This is the most common and reliable industrial strategy.

      • For 5-Nitroindazole: A standard, high-yielding procedure involves the diazotization of 2-amino-5-nitrotoluene, followed by intramolecular cyclization.[8] Another effective route starts from 2-fluoro-5-nitrobenzaldehyde and reacts it with hydrazine.[9]

      • General Principle: This "ring-closing" strategy offers complete and unambiguous control over the nitro group's position.

Frequently Asked Questions (FAQs)

Q1: What is the typical isomer distribution when nitrating unsubstituted 1H-indazole with mixed acid?

A1: Direct nitration of 1H-indazole with a mixture of nitric and sulfuric acid typically yields a complex mixture of isomers. The major products are often 5-nitro-1H-indazole and 3-nitro-1H-indazole, but significant amounts of 3,5-dinitro, 5,7-dinitro, and other isomers can also be formed, making this a low-yield and synthetically challenging approach for obtaining a single product.

Q2: How can I selectively synthesize 3-nitroindazoles?

A2: While direct nitration can produce some 3-nitroindazole, achieving high selectivity is difficult due to the deactivating effect of the adjacent N2 atom. A more targeted approach involves an iron-promoted radical C-H nitration of 2H-indazoles, which has been shown to be highly regioselective for the C3 position.[10] Alternatively, an N2-protection strategy followed by C3-lithiation and reaction with an electrophilic nitrating agent can provide controlled access to C3-functionalized indazoles.[6][7]

Q3: What is the role of N-protection in controlling regioselectivity?

A3: N-protection serves two primary roles. First, it unequivocally prevents N-nitration. Second, the protecting group can exert electronic and steric effects that influence the position of subsequent C-nitration. For example, a bulky protecting group at N1 can sterically hinder the C7 position, potentially favoring nitration at C5. Protecting the N2 position can alter the electronic distribution in the benzene ring, also influencing the site of attack.

Q4: How do steric and electronic effects of existing substituents influence nitration?

A4: These effects are critical. Electron-donating groups (e.g., -OCH₃, -CH₃) on the benzene ring will activate it and generally direct nitration to the ortho and para positions relative to themselves. Electron-withdrawing groups (e.g., -Cl, -CF₃, another -NO₂) will deactivate the ring and direct incoming electrophiles to the meta position. These effects must be considered in concert with the directing effects of the pyrazole portion of the molecule. For example, an electron-withdrawing group at C7 has been shown to promote N2-alkylation, which suggests it significantly alters the molecule's overall electronic character.[11][12]

Q5: Can I use thermodynamic vs. kinetic control to my advantage?

A5: Yes. If you suspect you are forming a mixture of a kinetic and a thermodynamic product, you can manipulate the reaction conditions. To favor the kinetic product, use lower temperatures and shorter reaction times. To favor the thermodynamic product, use higher temperatures and longer reaction times to allow the initial products to equilibrate to the most stable isomer.[2][5] It is essential to run analytical checks (e.g., TLC, LC-MS) over time to monitor the product distribution and determine if an equilibrium is being reached.

Visualizing the Synthetic Strategy

The choice of synthetic route is the most critical decision. The following diagram illustrates a decision-making workflow for researchers.

G start What is your Target Nitroindazole? ring_synthesis Is a Pre-Nitrated Precursor Available? start->ring_synthesis direct_nitration Is Direct Nitration Feasible? protection_q Is N-Nitration a Problem? direct_nitration->protection_q Direct C-Nitration Required ring_synthesis->direct_nitration No build_ring Select Ring Synthesis Strategy (e.g., from nitro-aniline or nitro-benzaldehyde) ring_synthesis->build_ring Yes success Target Molecule Synthesized build_ring->success protect_n 1. Protect Indazole-NH 2. C-Nitration 3. Deprotection protection_q->protect_n Yes optimize_cond Optimize Direct Nitration: - Use Milder Reagents - Control Temperature - Screen Solvents protection_q->optimize_cond No protect_n->success optimize_cond->success

Caption: Decision workflow for nitroindazole synthesis.

Validated Experimental Protocol: Synthesis of 5-Nitro-1H-indazole via Ring Closure

This protocol details a reliable method for synthesizing 5-nitro-1H-indazole from a pre-nitrated precursor, thereby avoiding the regioselectivity issues of direct nitration.[8][9]

Materials:

  • 2-Amino-5-nitrotoluene (1.0 eq)

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂) (1.0 eq)

  • Deionized Water

  • Methanol (for recrystallization)

Procedure:

  • Dissolution: In a round-bottomed flask equipped with a mechanical stirrer, dissolve 2-amino-5-nitrotoluene in glacial acetic acid (~45 mL per gram of starting material).

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite in a minimal amount of cold deionized water (~1 mL per gram of NaNO₂).

  • Diazotization: Cool the solution of 2-amino-5-nitrotoluene to 15-20 °C in an ice bath. Add the sodium nitrite solution dropwise to the stirred acetic acid solution. Maintain the temperature below 25 °C throughout the addition.

  • Reaction: After the addition is complete, continue stirring for 15-20 minutes. Then, remove the ice bath and allow the solution to stand at room temperature for 3 days. During this time, the diazotized intermediate will cyclize.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will precipitate.

  • Purification: Filter the crude solid and wash it thoroughly with cold water. Dry the solid in an oven at 80-90 °C.

  • Recrystallization: For higher purity, recrystallize the crude product from boiling methanol. The pure 5-nitro-1H-indazole will form as pale yellow needles.

Expected Outcome: This method reliably produces 5-nitro-1H-indazole with good to excellent yields (typically 70-85%), completely avoiding the formation of other regioisomers.

Summary of Regioselective Strategies

StrategyTarget Isomer(s)Key AdvantagesKey Disadvantages
Ring Synthesis Any specific isomerComplete regiocontrol, high yields, scalable.[8][9]Requires specific pre-nitrated starting materials.
N-Protection C3, C5, C7Prevents N-nitration, can direct C-nitration.[6][7]Adds two steps (protection/deprotection) to the synthesis.
Optimized Direct Nitration C3, C5 (often as mixtures)Atom economical, fewer steps.Often results in mixtures, low yields, difficult to control.[1]
Radical C-H Nitration C3Highly selective for the C3 position.[10]Requires specific reagents (iron promoter), may not be general for all substrates.

References

  • Humphries, P. S., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5. Available at: [Link]

  • Reddy, T. R., et al. (2021). Iron promoted C3–H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Humphries, P. S., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ResearchGate. Available at: [Link]

  • Cunico, W., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1954. Available at: [Link]

  • Various Authors. (2025). Iron promoted C3‐H nitration of indazole. ResearchGate. Available at: [Link]

  • Porter, H. D., & Peterson, W. D. (1941). 5-nitroindazole. Organic Syntheses, 21, 77. Available at: [Link]

  • Various Authors. (2022). Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. ResearchGate. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Various Authors. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. Available at: [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • Su, W. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 917. Available at: [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Jack Westin. (2023). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. Available at: [Link]

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling with Iodinated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving iodinated indazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the Suzuki coupling of iodinated indazoles, offering potential causes and actionable solutions.

Issue 1: Low to No Product Formation (Starting Material Recovered)

This is one of the most common frustrations in cross-coupling reactions. Several factors can contribute to a stalled reaction.

Question: I'm trying to couple a 3-iodoindazole with an arylboronic acid, but I'm only recovering my starting materials. What could be the problem?

Answer: A stalled Suzuki coupling with an iodinated indazole can stem from several sources. Let's break down the potential culprits, from catalyst and reagents to reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The heart of the Suzuki reaction is the palladium catalyst. If it's not active, the catalytic cycle won't initiate.

    • Solution:

      • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a pre-catalyst. Buchwald pre-catalysts are designed for clean and efficient generation of the active catalyst.[1]

      • Check Catalyst Age and Storage: Pd(0) catalysts like Pd(PPh₃)₄ can be sensitive to air and moisture. Ensure your catalyst is not old or degraded and has been stored under an inert atmosphere.[2]

      • Confirm Activity: Run a small-scale control reaction with a known, reliable substrate pair to verify that your catalyst is active.

  • Inefficient Base: The base plays a crucial role in activating the boronic acid for transmetalation.[3]

    • Solution:

      • Base Selection: For N-heterocyclic substrates like indazoles, inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are often effective.[2][4][5] K₃PO₄ is a good starting point for unprotected indazoles.[4]

      • Base Quality and Solubility: Ensure the base is finely powdered and anhydrous. The base's solubility in the reaction medium is critical; adding water as a co-solvent (e.g., in a dioxane/water mixture) can significantly improve its effectiveness.[2][6]

  • Poor Solvent Choice: The solvent system must adequately dissolve the reactants.

    • Solution:

      • Common Solvent Systems: Mixtures like 1,4-dioxane/water, THF/water, or DMF/water are commonly used.[2] The ratio of the organic solvent to water can be a key parameter to optimize.[6]

      • Substrate Solubility: If your iodinated indazole has poor solubility, consider higher boiling point solvents like toluene or DMF. However, be aware that higher temperatures can sometimes lead to side reactions.[2]

  • Reaction Temperature Too Low: While aryl iodides are generally reactive electrophiles, some Suzuki couplings require thermal energy to proceed efficiently.[7][8]

    • Solution:

      • Gradual Temperature Increase: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it to 100-120 °C.[2]

      • Microwave Irradiation: Microwave heating can be a powerful tool for rapidly screening higher temperatures and can sometimes dramatically improve yields and reduce reaction times.[9][10]

Issue 2: Significant Formation of Side Products

The appearance of unexpected peaks in your analytical data (TLC, LC-MS, GC-MS) indicates the presence of side reactions. Identifying these byproducts is the first step to mitigating them.

Question: My Suzuki reaction is producing the desired product, but I'm also seeing significant amounts of other compounds. What are the likely side reactions and how can I suppress them?

Answer: Several side reactions are common in Suzuki couplings. Let's explore the most prevalent ones with iodinated indazoles and how to address them.

Common Side Reactions & Mitigation Strategies:

  • Protodehalogenation (Deiodination): This is the replacement of the iodine atom on your indazole with a hydrogen atom, resulting in the parent indazole.[1][11]

    • Causality: This side reaction often occurs when a palladium-hydride (Pd-H) species is formed. This can be generated from the reaction of the palladium complex with the base or solvent (especially alcohols).[11] N-heterocyclic halides can be particularly susceptible to this.[11]

    • Mitigation:

      • Choice of Base: Using a non-coordinating, moderately strong base like K₃PO₄ can be beneficial.

      • Solvent Selection: Avoid alcoholic solvents if dehalogenation is a significant issue.

      • N-Protection: For challenging substrates, protecting the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) can sometimes suppress dehalogenation.[7][12]

  • Protodeboronation: This involves the cleavage of the carbon-boron bond of your boronic acid, replacing it with a carbon-hydrogen bond.[13]

    • Causality: This is essentially the protonolysis of the boronic acid and can be promoted by aqueous basic conditions.[13] Electron-rich heterocyclic and electron-deficient arylboronic acids can be more prone to this side reaction.[14]

    • Mitigation:

      • Use Boronic Esters: Pinacol boronate esters are often more stable towards protodeboronation than their corresponding boronic acids.[14]

      • Anhydrous Conditions: In some cases, switching to anhydrous conditions with a base like CsF can be effective.[5]

      • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help compensate for some loss to this side reaction.

  • Homocoupling: This is the coupling of two molecules of the boronic acid (to form a biaryl) or two molecules of the iodinated indazole.

    • Causality: The homocoupling of boronic acids is often promoted by the presence of oxygen.[6][15]

    • Mitigation:

      • Rigorous Degassing: Thoroughly degas your reaction mixture to remove oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[2][11]

      • Use a Pd(0) Source: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in situ reduction of a Pd(II) source.[2]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the Suzuki coupling of iodinated indazoles.

Q1: Does the N-H proton of the indazole ring interfere with the reaction? Should I protect it?

A1: The acidic N-H proton of the indazole can indeed interfere with some cross-coupling reactions.[7] It can react with the base or coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle.[4][11] However, many Suzuki couplings can be successfully performed on unprotected indazoles with careful optimization of the reaction conditions.[4][16]

  • When to consider N-protection:

    • If you are experiencing consistently low yields or significant side reactions after optimizing other parameters.

    • For particularly challenging or sensitive substrates.

  • Common Protecting Groups: Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl) are commonly used protecting groups for indazoles.[7][12] It's worth noting that some conditions, particularly with microwave heating, can lead to concomitant deprotection of the Boc group.[17]

Q2: What is the best catalyst and ligand combination for coupling with iodinated indazoles?

A2: There is no single "best" combination as the optimal choice often depends on the specific substrates. However, some general guidelines can be provided:

  • For Unprotected Indazoles: Systems utilizing bulky, electron-rich phosphine ligands like SPhos and XPhos have been shown to be effective, often providing high yields.[4]

  • General Purpose: Pd(PPh₃)₄ is a classic and often effective catalyst, particularly for aryl iodides.[9] PdCl₂(dppf) is another widely used and robust catalyst system.[18][19]

  • Rationale for Ligand Choice:

    • Electron-rich ligands (e.g., alkylphosphines) facilitate the oxidative addition step.[1][20]

    • Bulky ligands (e.g., SPhos, XPhos) promote the reductive elimination step to release the product.[1][20][21]

Q3: How do I choose the right base for my reaction?

A3: The base is critical for the transmetalation step.

  • Strength and Type: A moderately strong inorganic base is usually a good starting point. K₃PO₄ is often a good choice for unprotected N-heterocycles.[4] Other common choices include K₂CO₃, Cs₂CO₃, and Na₂CO₃.[5][18][19]

  • Aqueous vs. Anhydrous: Many Suzuki couplings benefit from aqueous basic conditions, which can enhance the rate of transmetalation.[6] However, if protodeboronation is a problem, anhydrous conditions with a base like CsF may be preferable.[5]

Q4: My iodinated indazole is "precious." How can I maximize its conversion?

A4: When working with a valuable starting material, it's crucial to optimize conditions to favor its complete consumption.

  • Stoichiometry: Use the iodinated indazole as the limiting reagent and employ a slight excess of the boronic acid or ester (e.g., 1.2-1.5 equivalents).

  • Incremental Additions: In some cases, adding the boronic acid portion-wise can help maintain its concentration throughout the reaction and minimize decomposition.

  • Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product.

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki Coupling of Iodinated Indazoles
ParameterRecommendationRationale
Iodinated Indazole 1.0 equivalentLimiting reagent.
Boronic Acid/Ester 1.2 - 1.5 equivalentsExcess to drive the reaction to completion and account for potential protodeboronation.[4]
Palladium Catalyst 2-5 mol% Pd(PPh₃)₄ or PdCl₂(dppf)A good starting point for screening.[9][19]
Base 2.0 - 3.0 equivalents K₃PO₄ or K₂CO₃Effective for N-heterocycles.[4][18]
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1)Common biphasic systems that facilitate dissolution of both organic and inorganic reagents.[4][5]
Temperature 80 - 110 °CIodides are reactive, but heating is often required.[2][7]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxygen-mediated side reactions like homocoupling.[2]
Experimental Protocol: General Procedure for Suzuki Coupling of a 3-Iodoindazole

This protocol provides a robust starting point for your experiments.

  • Reagent Preparation: To a flame-dried Schlenk flask or reaction vial, add the 3-iodoindazole (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask/vial with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar¹-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdAr Ar¹-Pd(II)L₂-Ar² Transmetal->ArPdAr RedElim Reductive Elimination RedElim->Pd0 L3 Ar¹-Ar² (Product) RedElim->L3 L1 Ar¹-X (Iodoindazole) L1->OxAdd L2 Ar²-B(OR)₂ (Boronic Acid/Ester) + Base L2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckBase Is the base appropriate and soluble? CheckCatalyst->CheckBase Yes ActionCatalyst Use pre-catalyst or fresh catalyst. CheckCatalyst->ActionCatalyst No CheckTemp Is the temperature high enough? CheckBase->CheckTemp Yes ActionBase Switch to K₃PO₄ or Cs₂CO₃. Add water as co-solvent. CheckBase->ActionBase No CheckSolvent Are reactants dissolved? CheckTemp->CheckSolvent Yes ActionTemp Increase temperature incrementally or use microwave heating. CheckTemp->ActionTemp No Success Reaction Optimized CheckSolvent->Success Yes ActionSolvent Change solvent system (e.g., Dioxane/H₂O, Toluene/H₂O). CheckSolvent->ActionSolvent No ActionCatalyst->CheckCatalyst ActionBase->CheckBase ActionTemp->CheckTemp ActionSolvent->CheckSolvent

Caption: A decision-making workflow for troubleshooting low-yield Suzuki couplings.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16488–16490. [Link]

  • Cerezo-Guisado, M. I., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Düfert, M. A., et al. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(6), 1845–1855. [Link]

  • Paper Teplate. (2016). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]

  • Cerezo-Guisado, M. I., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles Under Microwave Irradiation. PubMed. [Link]

  • Knapp, D. M., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society, 134(44), 18323–18326. [Link]

  • Wang, X., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2825. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Viciu, M. S., et al. (2004). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 6(14), 2265–2268. [Link]

  • Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 103(12). [Link]

  • Scott, J. S., & Turnbull, M. D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6460–6481. [Link]

  • Wikipedia. (2023). Protodeboronation. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Maccagno, G. M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5159–5171. [Link]

  • Scott, J. S., & Turnbull, M. D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Chen, J., et al. (2014). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules, 19(11), 17728–17737. [Link]

  • ResearchGate. (2015). Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst). [Link]

  • Mistry, T., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7003–7009. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Czechtizky, V., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(52), 6975–6978. [Link]

  • Kumar, A., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13(1), 11843. [Link]

  • Reddit. (2023). Suzuki proto-dehalogenation problem. [Link]

  • Cerezo-Guisado, M. I., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]

  • ACS Publications. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

  • ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

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preventing decomposition of 4-Iodo-6-nitro-1H-indazole during purification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-Iodo-6-nitro-1H-indazole

Welcome to the technical support center for advanced chemical intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists working with this compound. This valuable building block presents unique purification challenges due to its inherent chemical sensitivities. This document provides in-depth troubleshooting advice and best practices to prevent decomposition and ensure the highest possible purity of your final compound.

Section 1: Understanding the Instability of this compound

A thorough understanding of the molecule's structure is the first step toward preventing its degradation. The functional groups present in this compound create a delicate balance of reactivity.

Q1: What specific structural features make this compound prone to decomposition during purification?

A1: The instability of this compound arises from a combination of three key features:

  • The Carbon-Iodine (C-I) Bond: Aromatic iodides are notoriously sensitive to light (photosensitive).[1][2] The energy from UV and even ambient laboratory light can be sufficient to induce homolytic cleavage of the C-I bond. This process generates highly reactive radical species, leading to the formation of the de-iodinated byproduct, 6-nitro-1H-indazole, and other undesired side products.[1] This is often the primary and most rapid decomposition pathway.

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety deactivates the aromatic ring, making it more resistant to certain types of oxidative degradation.[3] However, this same feature can increase the molecule's susceptibility to nucleophilic attack and can influence the lability of other substituents. Furthermore, nitroaromatic compounds can be sensitive to reduction, which could potentially occur in the presence of certain reagents or metal contaminants.[4][5]

  • The Indazole Core: The heterocyclic nature of the indazole ring system, with its acidic N-H proton, means the molecule's stability can be influenced by the pH of its environment. Strongly acidic or basic conditions during chromatography or work-up can lead to side reactions or degradation. Electron-withdrawing groups, such as the nitro substituent, can increase the compound's sensitivity to hydrolysis.[6][7]

main_compound This compound pathway1 Photodecomposition (Primary Pathway) main_compound->pathway1 C-I bond cleavage pathway2 Potential Hydrolysis/ Acid-Catalyzed Degradation main_compound->pathway2 triggers Decomposition Triggers (Light, Heat, Acidic Media) triggers->main_compound product1 6-nitro-1H-indazole (De-iodinated Impurity) pathway1->product1 product2 Other Degradation Products pathway1->product2 pathway2->product2 start Start Purification observe Observe Decomposition or Impurity? start->observe method Identify Method observe->method Yes check Check Purity (HPLC, NMR) observe->check No chroma_prob Problem: Darkening/Spots on Column method->chroma_prob Chromatography recryst_prob Problem: 'Oiling Out' method->recryst_prob Recrystallization chroma_sol Solution: Light-Protected & Base-Modified Chromatography chroma_prob->chroma_sol recryst_sol Solution: Optimized Slow-Cooling Recrystallization recryst_prob->recryst_sol chroma_sol->check recryst_sol->check end Pure Product check->end

Sources

Technical Support Center: Troubleshooting Poor Solubility of 4-Iodo-6-nitro-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Iodo-6-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address these issues.

I. Understanding the Solubility Profile of this compound

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic compound with a rigid aromatic core. The presence of a nitro group (-NO2) and an iodine atom (-I) significantly influences its polarity and, consequently, its solubility. Generally, this compound exhibits poor solubility in non-polar organic solvents and limited solubility in many common polar organic solvents. Its solubility is governed by a balance of factors: the polar nitro group and the N-H of the indazole ring, which can participate in hydrogen bonding, and the larger, more nonpolar iodinated aromatic system.

Q2: Is there a table of expected solubility for this compound in common organic solvents?

SolventSolvent TypePredicted Qualitative SolubilityRationale
Dimethylformamide (DMF)Polar AproticSolubleOften used as a reaction solvent for indazole derivatives, indicating good solubility.[1]
Dimethyl sulfoxide (DMSO)Polar AproticSolubleA strong polar aprotic solvent capable of dissolving many poorly soluble compounds. 6-iodo-1H-indazole shows some solubility in DMSO.
Tetrahydrofuran (THF)Polar AproticModerately SolubleA common solvent for reactions involving indazole derivatives, suggesting it can dissolve the compound, possibly with heating.
Acetonitrile (ACN)Polar AproticSlightly SolubleHas been used for the recrystallization of similar compounds, implying solubility at elevated temperatures and lower solubility at room temperature.[2]
Ethanol (EtOH)Polar ProticSlightly SolubleThe N-H group can hydrogen bond with ethanol, but the large nonpolar portion of the molecule limits solubility.
Methanol (MeOH)Polar ProticSlightly SolubleSimilar to ethanol, with 6-iodo-1H-indazole showing slight solubility.
Dichloromethane (DCM)NonpolarPoorly SolubleThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents like DCM.
TolueneNonpolarInsolubleUnlikely to be a suitable solvent due to the polarity of the nitro group and the indazole core.
HexanesNonpolarInsolubleA highly nonpolar solvent, not expected to dissolve this compound.
II. Troubleshooting Common Solubility Issues

Q3: I am having difficulty dissolving this compound in my chosen solvent. What are the first steps I should take?

A3: When facing poor solubility, a systematic approach is key. The following flowchart outlines a decision-making process for troubleshooting.

troubleshooting_workflow Troubleshooting Workflow for Poor Solubility start Initial Observation: Poor solubility of this compound check_solvent Is the chosen solvent appropriate? (Refer to solubility table) start->check_solvent try_stronger_solvent Try a stronger polar aprotic solvent (e.g., DMF, DMSO) check_solvent->try_stronger_solvent No increase_temp Gently heat the mixture (monitor for degradation) check_solvent->increase_temp Yes try_stronger_solvent->increase_temp sonicate Apply sonication to aid dissolution increase_temp->sonicate co_solvent Consider a co-solvent system sonicate->co_solvent check_concentration Is the concentration too high? co_solvent->check_concentration failure Still Insoluble: Re-evaluate experimental needs or consider derivatization co_solvent->failure dilute Dilute the solution check_concentration->dilute Yes success Compound Dissolved check_concentration->success No, and now soluble dilute->success chemical_logic Factors Influencing Solubility molecule This compound polar_features Polar Features - Nitro Group (-NO2) - Indazole N-H molecule->polar_features contributes to nonpolar_features Nonpolar Features - Iodinated Benzene Ring molecule->nonpolar_features contributes to polar_solvents Polar Solvents (e.g., DMF, DMSO, Alcohols) polar_features->polar_solvents favors interaction with nonpolar_solvents Nonpolar Solvents (e.g., Toluene, Hexanes) nonpolar_features->nonpolar_solvents favors interaction with

Caption: Interplay of polar and nonpolar features in determining solvent compatibility.

The polar nitro group and the N-H moiety favor interactions with polar solvents, while the bulky, nonpolar iodinated aromatic ring system prefers nonpolar environments. The overall poor solubility in many solvents arises from the fact that it is neither extremely polar nor completely nonpolar, making it difficult for a single solvent to effectively solvate both parts of the molecule. This is why highly polar aprotic solvents like DMF and DMSO, which have strong dipole moments and can interact favorably with both polar and nonpolar regions, are often the most effective.

References

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • CUNY Baruch College. (n.d.). Purification by Recrystallization. [Link]

  • Springer Professional. (n.d.). Purification of Organic Compounds by Recrystallization. [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. [Link]

  • PubChem. (n.d.). 6-Nitroindazole. [Link]

  • Chem-Impex. (n.d.). 3-Iodo-6-Nitro (1H)Indazole. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indazole, 6-nitro- (CAS 7597-18-4). [Link]

  • ChemSrc. (2025). CAS#:886230-74-6 | 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. [Link]

  • PubChem. (n.d.). 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. [Link]

  • Altum Technologies. (2023). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]

  • PubChem. (n.d.). 6-iodo-1H-indazole. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(9), 4133–4142. [Link]

  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. [Link]

  • ResearchGate. (2012). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

Sources

Technical Support Center: Nitration of Iodo-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of iodo-indazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you anticipate and resolve common challenges, ensuring the integrity and success of your experiments.

Introduction

The nitration of iodo-indazoles is a critical step in the synthesis of many pharmacologically active molecules. The resulting nitro-iodo-indazole core is a versatile intermediate, allowing for further functionalization through reduction of the nitro group and cross-coupling reactions at the iodo-position.[1] However, this reaction is not without its challenges. The interplay of the electron-withdrawing nitro group and the bulky, yet electronically complex, iodo substituent can lead to a variety of side reactions, impacting yield, purity, and regioselectivity. This guide will provide you with the expertise to navigate these potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nitration of iodo-indazoles?

A1: The primary side reactions of concern are:

  • Ipso-Substitution: The replacement of the iodine atom with a nitro group is a significant competitive reaction.[2][3] This occurs when the electrophilic nitrating agent attacks the carbon atom to which the iodine is attached.

  • Over-nitration: The introduction of more than one nitro group onto the indazole ring can occur, especially under harsh reaction conditions such as high temperatures or the use of potent nitrating agents like fuming nitric acid.[4][5]

  • Formation of Regioisomers: Depending on the substitution pattern of the starting iodo-indazole, nitration can occur at multiple positions on the benzene ring, leading to a mixture of isomers that can be difficult to separate.[6]

  • Degradation and Polymerization: Indazole and its derivatives can be sensitive to strong acidic conditions, potentially leading to the formation of dark-colored, insoluble polymeric byproducts, similar to what is observed with indoles.[7]

Q2: How does the position of the iodine atom on the indazole ring influence the nitration outcome?

A2: The position of the iodine atom has a profound effect on the regioselectivity of the nitration. For instance, in a 3-iodo-1H-indazole, the C3 position is already occupied. Electrophilic attack will then be directed to the benzene portion of the molecule, with the specific position influenced by other substituents and the overall electronic nature of the indazole ring system.[8] Conversely, if the iodine is on the benzene ring (e.g., 5-iodo-1H-indazole), there will be a direct competition between nitration at other available positions on the ring and ipso-substitution at the C5 position.

Q3: What is ipso-substitution and how can I minimize it?

A3: Ipso-substitution is an electrophilic aromatic substitution where the incoming electrophile displaces a substituent other than hydrogen.[9] In the context of iodo-indazole nitration, this means the nitro group replaces the iodine atom. To minimize ipso-substitution, consider the following:

  • Milder Nitrating Agents: Employing less reactive nitrating agents can favor substitution at C-H bonds over the C-I bond.

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity for the desired product.

  • Solvent Effects: The choice of solvent can influence the reaction pathway.

Q4: My reaction mixture turns dark brown/black and I'm getting a lot of insoluble material. What is happening?

A4: The formation of dark, insoluble tars is often indicative of acid-catalyzed polymerization or degradation of the indazole ring.[7] This is more likely to occur under strongly acidic conditions and at elevated temperatures. To mitigate this, ensure that the temperature is strictly controlled and consider using a milder nitrating system if possible. A slow, controlled addition of the nitrating agent can also help to prevent localized "hot spots" in the reaction mixture.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired nitro-iodo-indazole • Ipso-substitution leading to the dinitro-indazole byproduct.[2] • Formation of multiple regioisomers. • Degradation of starting material or product.[7]To reduce ipso-substitution: Use a milder nitrating agent (e.g., acetyl nitrate) and maintain a low reaction temperature. • To improve regioselectivity: Carefully consider the directing effects of existing substituents. N-protection of the indazole can sometimes alter the regiochemical outcome. • To minimize degradation: Add the nitrating agent slowly and maintain strict temperature control.
Presence of a significant amount of dinitro-indazole byproduct • Ipso-substitution is the dominant pathway.[3]• Screen different nitrating agents to find one with a lower propensity for ipso-attack. • Optimize the reaction temperature; a lower temperature may favor C-H nitration.
Formation of multiple nitro-isomers • Competing directing effects of the iodo group and other substituents on the indazole ring.• Purification by column chromatography or recrystallization may be necessary. • Consider a synthetic route where the nitro group is introduced before the iodine atom if regioselectivity is a persistent issue.[10]
Reaction mixture is dark and contains insoluble tar • Acid-catalyzed polymerization or decomposition.[7]• Maintain a low reaction temperature throughout the addition and reaction time. • Ensure efficient stirring to prevent localized overheating. • If possible, use a nitrating system that avoids strong, concentrated acids.
Incomplete reaction • Insufficiently reactive nitrating agent. • Deactivating effect of the iodo and/or other electron-withdrawing groups.• Cautiously increase the reaction temperature or prolong the reaction time, while monitoring for byproduct formation. • Consider a more potent nitrating agent, but be aware of the increased risk of side reactions.

Experimental Protocols

Protocol 1: General Procedure for the Nitration of a Substituted Iodo-Indazole

This protocol is a general guideline and should be optimized for each specific substrate.

Materials:

  • Iodo-indazole substrate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Ethyl Acetate (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add the iodo-indazole substrate to the cold sulfuric acid with stirring, ensuring the temperature remains below 5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the iodo-indazole, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (monitor by TLC or LC-MS).

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mechanistic Insights & Visualizations

The nitration of iodo-indazoles is a classic electrophilic aromatic substitution reaction. The key reactive species is the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of nitric and sulfuric acids.[11]

Nitronium_Ion_Formation HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ Nitronium NO₂⁺ Protonated_HNO3->Nitronium - H₂O H2O H₂O

Caption: Formation of the nitronium ion electrophile.

Once formed, the nitronium ion can attack the iodo-indazole ring at several positions, leading to the desired product or unwanted side products.

Nitration_Pathways IodoIndazole Iodo-Indazole DesiredProduct Nitro-Iodo-Indazole (Desired Product) IodoIndazole->DesiredProduct C-H Nitration IpsoProduct Dinitro-Indazole (Ipso-Substitution) IodoIndazole->IpsoProduct Ipso-Substitution Polymer Degradation/Polymerization Products IodoIndazole->Polymer Acid-catalyzed Decomposition OverNitration Dinitro-Iodo-Indazole (Over-nitration) DesiredProduct->OverNitration Further Nitration

Sources

Technical Support Center: Managing Exotherms in Indazole Nitration Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The nitration of indazoles is a powerful transformation in organic synthesis, providing key intermediates for pharmaceuticals and other advanced materials. However, these reactions are notoriously exothermic and can pose significant safety risks if not properly controlled. This guide provides in-depth technical support for managing these exotherms, structured in a question-and-answer format to directly address common challenges encountered in the laboratory and during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a thermal runaway during indazole nitration?

A1: A thermal runaway occurs when a reaction's heat generation surpasses the cooling system's capacity to dissipate it, leading to a dangerous, self-accelerating increase in temperature and pressure.[1] Key causes include:

  • Inadequate Cooling: The cooling system may be insufficient for the reaction scale or not operating at the optimal temperature.[2]

  • Rapid Reagent Addition: Adding the nitrating agent too quickly can generate heat faster than it can be removed.[2]

  • Poor Agitation: Inefficient stirring leads to localized "hot spots" with high reactant concentrations, which can initiate a runaway.[2]

  • Incorrect Reagent Concentrations: Using overly concentrated acids can dangerously increase the reaction rate and exothermicity.[2]

  • Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the nitrating agent can accumulate. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.[2]

Q2: What are the initial warning signs of an impending thermal runaway?

A2: Early detection is critical for preventing a catastrophic event. Key warning signs include:

  • A sudden, unexpected rise in the internal reaction temperature that does not respond to cooling adjustments.[1]

  • An increase in pressure within the reaction vessel.[1]

  • A noticeable change in the color of the reaction mixture.[1]

  • The evolution of brown-yellow fumes, which are toxic nitrogen dioxide (NO₂) gas, indicating decomposition reactions are occurring.[1]

Q3: How does the reaction mechanism of indazole nitration contribute to its thermal hazards?

A3: The nitration of indazole typically proceeds via an electrophilic aromatic substitution mechanism. The reaction involves the formation of a highly reactive nitronium ion (NO₂⁺) from the interaction of nitric acid and a strong acid catalyst, usually sulfuric acid.[3][4] The reaction of the nitronium ion with the indazole ring is a highly exothermic step.[5] The rate of this reaction is highly dependent on the acid concentration and temperature.[6] Below 90% sulfuric acid concentration, the reaction involves the conjugate acid of indazole.[3]

Q4: Can impurities or contaminants affect the thermal stability of my indazole nitration?

A4: Yes, impurities can significantly lower the decomposition temperature of the nitro-indazole product and the reaction mixture.[7] Contaminants such as metal salts (e.g., nitrates) can reduce thermal stability.[7] It is crucial to use high-purity reagents and ensure the reaction vessel is clean to avoid introducing any substances that could catalyze decomposition reactions.

Q5: What is the difference between batch and continuous flow nitration, and which is safer?

A5:

  • Batch Nitration: Involves adding reagents to a single vessel and allowing the reaction to proceed. Heat management can be challenging, especially on a larger scale, due to the low surface-area-to-volume ratio.[8]

  • Continuous Flow Nitration: Reagents are continuously pumped through a reactor, often a microreactor or a tube reactor. This method offers significantly better heat transfer due to the high surface-area-to-volume ratio, allowing for more precise temperature control and inherently safer operation for highly exothermic reactions.[2][6]

For highly exothermic reactions like indazole nitration, continuous flow is generally considered the safer approach, as it minimizes the volume of the reaction mixture at any given time and allows for more efficient heat removal.[8]

Troubleshooting Guide

Issue 1: The reaction temperature is rising unexpectedly and is not responding to cooling adjustments.

This is a critical situation that may indicate the onset of a thermal runaway.[1]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[1]

  • Enhance Cooling: Maximize the coolant flow to the reactor jacket. If available, activate any emergency cooling systems.[1]

  • Prepare for Quenching: Have a quenching agent, such as a large volume of cold water or ice, ready for immediate use.[1][2] Caution: Quenching a nitration reaction with water can be hazardous due to the highly exothermic dilution of sulfuric acid. This should only be performed as a last resort and with extreme caution.[2][9]

Logical Troubleshooting Flow:

start Unexpected Temperature Rise stop_addition Immediately Stop Reagent Addition start->stop_addition check_cooling Is Cooling System at Max Capacity? stop_addition->check_cooling increase_cooling Increase Cooling Flow check_cooling->increase_cooling No check_agitation Is Agitation Effective? check_cooling->check_agitation Yes increase_cooling->check_agitation inspect_agitator Inspect Agitator (Motor, Shaft, Impeller) check_agitation->inspect_agitator No quench Initiate Emergency Quench Procedure check_agitation->quench Yes, but temp still rising inspect_agitator->quench evacuate Alert Personnel & Evacuate Area quench->evacuate

Caption: Emergency response workflow for a temperature excursion.

Issue 2: Brown/yellow gas (NO₂) is evolving from the reactor.

The evolution of nitrogen dioxide indicates that a decomposition reaction is occurring, which is highly exothermic and a strong precursor to thermal runaway.[1]

Immediate Actions:

  • Do not approach without appropriate respiratory protection. Nitrogen dioxide is highly toxic.[1]

  • Follow all steps outlined in Issue 1. This is a critical emergency.

  • If it can be done safely, consider quenching the reaction by transferring the reaction mixture to a large volume of cold water or ice.[2]

Issue 3: The agitator has failed.

Agitator failure is a severe process deviation. Without proper mixing, reactants can accumulate in layers, and heat transfer will be severely compromised, creating a high risk of thermal runaway.[2]

Immediate Actions:

  • Stop Reagent Addition Immediately. [1]

  • Do NOT restart the agitator. Restarting could suddenly mix accumulated reactants, causing a violent, uncontrollable reaction.[1]

  • Initiate an immediate emergency shutdown and quench the reaction.[1]

Experimental Protocols

Protocol 1: Reaction Calorimetry for Thermal Hazard Assessment

Reaction calorimetry is essential for determining the heat of reaction and the potential for thermal runaway.

Methodology:

  • Calibration: Calibrate the calorimeter to determine the heat transfer coefficient (UA) at various temperatures.

  • Reactor Charging: Charge the reactor with the indazole substrate and sulfuric acid.

  • Isothermal Conditions: Bring the reactor contents to the desired initial temperature and allow the system to stabilize.

  • Dosing: Add the nitrating agent (e.g., a mixture of nitric and sulfuric acids) at a controlled, pre-defined rate.[1]

  • Data Acquisition: Continuously record the reactor temperature, jacket temperature, and dosing rate. The heat flow is calculated from these parameters.[1]

Calculations:

  • Total Heat of Reaction (ΔHr): Integrate the heat flow over time.

  • Adiabatic Temperature Rise (ΔTad): ΔTad = ΔHr / (m * Cp), where 'm' is the total mass and 'Cp' is the specific heat capacity of the reaction mixture. A high ΔTad indicates a significant runaway potential.[1]

  • Maximum Temperature of the Synthesis Reaction (MTSR): This is the maximum temperature the reaction could reach in a cooling failure scenario, considering the accumulation of unreacted reagents.[10]

Protocol 2: Standard Quenching Procedure

Methodology:

  • Prepare a beaker with a large amount of crushed ice or an ice-water mixture (typically 5-10 times the volume of the reaction mixture).[9]

  • With vigorous stirring, slowly and carefully pour the completed reaction mixture onto the ice.[2][9] This dissipates the heat of dilution of the strong acids.[2]

  • If the nitro-indazole product precipitates, it can be collected by vacuum filtration.[9] If it remains in solution, it can be extracted with a suitable organic solvent.[9]

Data Summary Table for Thermal Hazard Parameters

ParameterDescriptionSignificance for Indazole Nitration
Heat of Reaction (ΔHr) The total amount of heat released during the reaction.A high value indicates a highly exothermic reaction requiring robust cooling.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase with no heat loss.A critical indicator of runaway potential. A high ΔTad can be catastrophic with a minor cooling failure.[1]
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature achievable in a cooling failure scenario.This value should be well below the decomposition temperature of the reaction mixture.[11]

Advanced Concepts

Computational Fluid Dynamics (CFD) for Reactor Safety

For larger-scale operations, Computational Fluid Dynamics (CFD) can be a powerful tool for modeling and understanding the complex interplay of fluid flow, heat transfer, and reaction kinetics inside a reactor.[12][13] CFD simulations can:

  • Predict temperature and reactant concentration profiles.[12]

  • Identify potential "hot spots" due to poor mixing.

  • Optimize reactor design and operating conditions for improved safety.[13]

cluster_Inputs Inputs cluster_CFD CFD Simulation cluster_Outputs Outputs for Safety Analysis geometry Reactor Geometry cfd_solver CFD Solver (Navier-Stokes, Energy, Species Transport Equations) geometry->cfd_solver fluid_props Fluid Properties fluid_props->cfd_solver reaction_kinetics Reaction Kinetics reaction_kinetics->cfd_solver boundary_conditions Boundary Conditions (Inlet flow, Temp) boundary_conditions->cfd_solver temp_dist Temperature Distribution cfd_solver->temp_dist velocity_field Velocity Field (Mixing Patterns) cfd_solver->velocity_field concentration_profiles Concentration Profiles cfd_solver->concentration_profiles hot_spot_id Hot Spot Identification temp_dist->hot_spot_id velocity_field->hot_spot_id

Caption: Logical workflow for using CFD in reactor safety analysis.

References

  • Benchchem. Technical Support Center: Managing Thermal Runaway in Nitration Reactions.
  • Benchchem. Technical Support Center: Managing Exothermic Reactions During Nitration.
  • Google Patents. US2140345A - Controlling temperature of nitration reactions.
  • Benchchem. Technical Support Center: Optimizing Temperature Control for Selective Nitration.
  • Benchchem. Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • IChemE. Runaway reaction hazards in processing organic nitrocompounds.
  • Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
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  • Biblioteka Nauki. Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Available from: [Link]

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Sources

complete removal of starting material in iodination reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Iodination Reactions

Welcome to the technical support center for iodination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to achieving complete conversion and purification. Below you will find a series of troubleshooting guides and frequently asked questions based on extensive laboratory experience and established chemical principles.

Troubleshooting Guide: Incomplete Reactions & Purification Challenges

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of unreacted starting material.

Potential Cause A: Reversible Reaction & Unfavorable Equilibrium

  • Expertise & Experience: Electrophilic iodination, particularly of aromatic compounds, can be a reversible process. The hydrogen iodide (HI) generated as a byproduct is a potent reducing agent and can convert the iodinated product back into the starting material, establishing an unfavorable equilibrium.[1] This is especially problematic when using molecular iodine (I₂) as the iodinating agent.[1]

  • Recommended Solution: Drive the Reaction Forward

    • Use an Oxidizing Agent: Incorporate an oxidizing agent into the reaction mixture to remove the HI as it forms. This application of Le Châtelier's principle shifts the equilibrium towards the product side.[1] Common choices include nitric acid (HNO₃), iodic acid (HIO₃), or even hydrogen peroxide (H₂O₂).[1][2]

    • Employ a More Reactive Iodinating Reagent: If the substrate is deactivated or sterically hindered, molecular iodine may be insufficiently reactive.[3] Consider using a more potent electrophilic iodine source, such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[4][5] For deactivated aromatics, using NIS in the presence of a strong acid like trifluoromethanesulfonic acid can be highly effective.[6][7]

Potential Cause B: Insufficient Reagent Activity or Stoichiometry

  • Expertise & Experience: Iodinating reagents can degrade over time. N-Iodosuccinimide, for instance, should be protected from light and moisture. An incorrect calculation of equivalents or the use of a partially decomposed reagent will naturally lead to incomplete conversion.

  • Recommended Solution: Verify Reagent Quality and Stoichiometry

    • Reagent Check: Use a fresh bottle of the iodinating agent or purify the existing stock if its quality is questionable. For example, NIS can be recrystallized from dioxane/CCl₄.

    • Stoichiometry Adjustment: While a 1.0 to 1.1 molar equivalent of the iodinating agent is often sufficient, for less reactive substrates or to overcome equilibrium issues, increasing the equivalents to 1.2-1.5 may be necessary. Monitor the reaction by TLC or LC-MS to avoid the formation of di-iodinated byproducts.[8]

Problem 2: The reaction is complete, but the product and starting material are inseparable by standard silica gel chromatography.

Potential Cause: Similar Polarity

  • Expertise & Experience: The addition of a single iodine atom, while increasing molecular weight, may not significantly alter the overall polarity of a molecule, especially for large or nonpolar substrates. This results in very close, often overlapping, Rf values on a TLC plate, making chromatographic separation challenging.

  • Recommended Solutions: Modify the Purification Strategy

    • Optimize Chromatography Conditions:

      • Solvent System: Switch to a different solvent system to exploit alternative intermolecular interactions. For example, if a hexane/ethyl acetate gradient fails, try a dichloromethane/methanol or a toluene-based system.

      • Column Dimensions: Use a longer, narrower column with a smaller particle size silica gel to increase the number of theoretical plates and improve resolution.

    • Recrystallization: If your product is a solid, recrystallization is an exceptionally powerful technique for separating compounds with minor structural differences.[9] Experiment with various solvent/anti-solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/pentane).

    • Preparative TLC/HPLC: For small-scale reactions or highly valuable materials, preparative TLC or reverse-phase HPLC can provide the necessary resolution where standard column chromatography fails.

    • Chemical Derivatization (Advanced): In challenging cases, one can selectively react the starting material to drastically change its polarity. For instance, if your starting material has a free hydroxyl or amine group not present in the product, it can be reacted with a solid-supported reagent (like an isocyanate resin) to immobilize the impurity, which is then simply filtered off.

Problem 3: My isolated product has a persistent yellow or brown color, even after chromatography.

Potential Cause: Residual Molecular Iodine (I₂)

  • Expertise & Experience: Molecular iodine is intensely colored and can stain organic materials, even in trace amounts.[10][11] It often co-elutes with nonpolar to moderately polar products during chromatography.

  • Recommended Solution: Chemical Quenching and Extraction

    • The most reliable method to remove residual iodine is to perform a reductive work-up before final purification. An aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will instantly reduce I₂ to colorless iodide ions (I⁻), which are soluble in the aqueous phase.[12][13]

    Step-by-Step Quenching Protocol:

    • After the reaction is complete, concentrate the mixture in vacuo if it is in a high-boiling solvent.

    • Re-dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer one to two times with a saturated aqueous solution of sodium thiosulfate. Continue washing until the organic layer is colorless.

    • Wash the organic layer with water, followed by a saturated brine solution to aid in the removal of residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.[7]

    • Proceed with chromatography or recrystallization on the now decolorized crude product.

Workflow Diagrams

To assist in decision-making, the following diagrams illustrate key workflows.

G cluster_start Post-Reaction Analysis cluster_troubleshoot Troubleshooting Path cluster_end Final Steps start Reaction Complete? (TLC/LCMS Analysis) incomplete Significant SM Remains start->incomplete No workup Proceed to Work-up start->workup Yes optimize_rxn Optimize Reaction: - Add Oxidant - Use Stronger Reagent - Check Stoichiometry incomplete->optimize_rxn Address Cause inseparable Product/SM Inseparable optimize_pur Optimize Purification: - New Solvent System - Recrystallize - Prep HPLC inseparable->optimize_pur Yes isolate Isolate Pure Product inseparable->isolate No optimize_rxn->start Re-run Reaction optimize_pur->isolate workup->inseparable Purification Issues?

Caption: Troubleshooting Decision Tree for Iodination Reactions.

G A 1. Crude Reaction Mixture B 2. Dissolve in Organic Solvent A->B C 3. Wash with aq. Na2S2O3 Solution B->C D 4. Wash with Brine C->D E 5. Dry over Na2SO4 D->E F 6. Filter & Concentrate E->F G 7. Purify (Column/Recrystal.) F->G

Caption: Standard Reductive Work-up and Purification Workflow.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my iodination reaction by TLC?

A: Both the starting material and the iodinated product should be visualized on the TLC plate. As many aromatic compounds are UV-active, the primary visualization method is a UV lamp (254 nm), where compounds appear as dark spots.[10][14] However, it is highly recommended to also use a secondary, chemical staining method. An iodine chamber is particularly effective, as many organic compounds will form temporary, colored complexes with iodine vapor, appearing as yellow-brown spots.[10][14] This method is semi-destructive, and the spots will fade over time, so they should be circled with a pencil immediately.[10][11]

Q2: Are there any solvents I should avoid for iodination reactions?

A: While many traditional iodination procedures use chlorinated solvents like dichloromethane (DCM) or chloroform, it is best to avoid them when possible for environmental reasons.[15] More importantly, certain solvents can react with the iodinating reagents. For example, highly nucleophilic solvents could potentially react with strong electrophilic iodine sources. Always check for compatibility between your chosen solvent and reagent. Acetonitrile, THF, DMF, and acetic acid are common and generally safe choices.[6]

Q3: My starting material is an aniline/phenol. Are there special considerations?

A: Yes. Aniline and phenol derivatives are highly activated aromatic systems and react readily with mild iodinating agents like molecular iodine.[5] The reaction is often very fast and can sometimes lead to over-iodination (di- or tri-iodination). It is crucial to control the stoichiometry of the iodinating agent carefully (starting with 1.0 equivalent) and maintain a low reaction temperature to improve selectivity.

Q4: Can I use the Finkelstein reaction (halogen exchange) to make my aryl iodide?

A: The Finkelstein reaction, a classic Sₙ2 process, is highly effective for synthesizing alkyl iodides from alkyl chlorides or bromides.[3] However, it is generally not applicable for preparing aryl iodides from aryl chlorides or bromides because Sₙ2 reactions do not readily occur on sp²-hybridized carbon centers. The exception is for aryl halides that are highly activated towards nucleophilic aromatic substitution (e.g., having strong electron-withdrawing groups at the ortho and/or para positions).[3] For most other cases, direct electrophilic iodination or metal-catalyzed methods are required.

Data Summary Tables

Table 1: Common Quenching Reagents for Excess Iodine

ReagentFormulaTypical ConcentrationNotes
Sodium ThiosulfateNa₂S₂O₃5-10% aqueous solution or saturatedHighly effective, fast, and commonly used.[12][13]
Sodium BisulfiteNaHSO₃5-10% aqueous solutionAlso very effective; can slightly acidify the aqueous layer.
Sodium SulfiteNa₂SO₃5-10% aqueous solutionA good alternative to the above reagents.[7]

Table 2: Suggested Chromatographic Solvent Systems

Substrate/Product PolarityPrimary System (Hexane Base)Alternative System (DCM Base)Notes
Nonpolar (e.g., Hydrocarbons)Hexane/Toluene GradientDichloromethane/HexaneToluene can improve separation for aromatic compounds.
Intermediate Polarity (e.g., Ethers, Esters)Hexane/Ethyl Acetate GradientDichloromethane/Diethyl EtherVarying the hydrogen bond acceptor can alter selectivity.
Polar (e.g., Alcohols, Amides)Hexane/Ethyl Acetate GradientDichloromethane/Methanol GradientA small amount of methanol can significantly reduce Rf.

References

  • Robertson, J. (n.d.). An improved method for visualizing TLC plates using iodine. Journal of Chemical Education. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • TLC Visualization Methods. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Reddit. (2014, June 6). How do I get rid of excess iodine in a reaction? r/chemistry. Retrieved from [Link]

  • Reddit. (2021, June 23). Removal of Iodine. r/Chempros. Retrieved from [Link]

  • Blood, A. E., & Vinyard, H. T. (1969). Process for the removal of iodine from organic compounds. U.S. Patent No. 3,425,798. Google Patents.
  • Iodination of activated aromatics by using I2/ HNO3/AcOH. (n.d.). Baba Farid Group of Institutions. Retrieved from [Link]

  • Iodination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Quora. (2018, October 18). How to separate a mixture of iodine crystals, sand and common salt. Retrieved from [Link]

  • Process for purifying iodine and/or an iodine compound. (2009). Google Patents.
  • Optimization of di-iodination conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for separating and collecting iodine. (1984). Google Patents.
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2021). National Institutes of Health (NIH). Retrieved from [Link]

  • Specific Solvent Issues with Iodination. (2025, December 17). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • List of purification methods in chemistry. (n.d.). Wikipedia. Retrieved from [Link]

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023). AIR Unimi. Retrieved from [Link]

  • Iodination of Salicylamide: Electrophilic Aromatic Substitution. (n.d.). Studylib. Retrieved from [Link]

  • how to destroy excess iodomethane in reaction mixture? (2015, June 6). Chemistry Stack Exchange. Retrieved from [Link]

  • Waser, J. (2021, June 24). Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery. YouTube. Retrieved from [Link]

  • A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). (2022, September 21). Chemia. Retrieved from [Link]

  • Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. (2025, September 17). YouTube. Retrieved from [Link]

  • Reddit. (2024, June 18). This paragraph says that Iodination simply does not occur due to delta G being positive... r/chemhelp. Retrieved from [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2022). MDPI. Retrieved from [Link]

  • Methods and Reagent Systems for Electrophilic Iodination of Organic... (n.d.). ResearchGate. Retrieved from [Link]

  • WHY IODINATION OF BENZENE IS DIFFICULT? (2021, August 6). YouTube. Retrieved from [Link]

  • Iodination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

Sources

issues with co-eluting impurities in indazole chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indazole Chromatography

A Senior Application Scientist's Guide to Resolving Co-eluting Impurities

Welcome to the technical support center for indazole chromatography. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with co-eluting impurities during the analysis of indazole-containing compounds. As a bicyclic heteroaromatic scaffold prominent in many pharmaceutical agents, indazole and its derivatives present unique analytical challenges, often related to process impurities and degradation products that are structurally similar to the active pharmaceutical ingredient (API).[1]

This resource provides in-depth, question-and-answer-based troubleshooting guides, moving from initial diagnosis to advanced separation strategies. The methodologies described are grounded in established chromatographic principles to ensure robust and reliable results.

Section 1: Frequently Asked Questions (FAQs) & Initial Diagnosis

This section addresses the most common initial questions and provides a framework for diagnosing the nature of the co-elution problem.

Q1: My chromatogram shows a single, symmetrical peak for my indazole API, but the peak purity analysis from my Photodiode Array (PDA) detector fails, especially at higher concentrations. What does this indicate?

This is a classic sign of a hidden co-eluting impurity.[2] While the peak may appear symmetrical to the naked eye, the PDA detector analyzes the UV-Vis spectra across the entire peak width.[3] If the spectra at the beginning, apex, and end of the peak are not identical, it signifies that more than one compound is present.[3] The failure at higher concentrations occurs because the impurity is now abundant enough to cause a detectable spectral difference, even if it was below the detection threshold at lower concentrations.

Q2: What are the most common types of impurities to expect when analyzing synthetic indazole derivatives?

Impurities in indazole samples typically fall into two main categories:

  • Process-Related Impurities: These originate from the synthesis process.[4]

    • Regioisomers: The indazole ring has two nitrogen atoms, leading to the common formation of 1H- and 2H-indazole tautomers and their N-substituted derivatives.[1][5] These isomers often have very similar polarities and are notoriously difficult to separate. Various synthetic routes can produce different isomeric profiles.[6][7]

    • Residual Starting Materials & Intermediates: Unreacted precursors or intermediates from the synthetic route (e.g., substituted 2-bromobenzonitriles, hydrazines) can carry through to the final product.[8]

    • Side-Reaction Products: Unintended products from side reactions, such as over-alkylation or products from competing cyclization pathways, can also be present.[9]

  • Degradation Products: These form when the API is exposed to stress conditions like acid, base, heat, light, or oxidation.[10][11] Forced degradation studies are essential to intentionally produce these compounds and ensure your analytical method can resolve them from the API.[12][13] This is a regulatory requirement for developing a stability-indicating method.[11][14]

Section 2: Systematic Troubleshooting of Co-eluting Peaks

Once co-elution is confirmed, a systematic approach to method development is crucial. The following questions guide you through a logical troubleshooting workflow.

Q3: I've confirmed a co-eluting impurity with my indazole API on a standard C18 column. My initial attempts to improve separation by adjusting the mobile phase pH have not worked. What is the next logical step?

When pH adjustment is insufficient, the next step is to alter the chromatographic selectivity through other means. Selectivity (α) is the most powerful factor in the resolution equation. The two most effective ways to do this are:

  • Change the Organic Solvent: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa.[2] ACN and MeOH have different solvent properties; ACN is an aprotic solvent that primarily interacts via dipole-dipole forces, while MeOH is a protic solvent capable of hydrogen bonding. This difference in interaction mechanism can significantly alter the elution order and improve the resolution between your API and the impurity.

  • Change the Column Temperature: Modifying the column temperature can sometimes improve resolution, although its effect is generally less pronounced than changing the solvent or stationary phase.[15] Try adjusting the temperature in 5-10°C increments (e.g., from 30°C to 40°C) to see if it impacts the separation.

If these steps do not provide adequate resolution, you must consider a more significant change: altering the stationary phase chemistry.

Q4: When should I switch to a different column chemistry, and what are good "orthogonal" choices for indazole analysis?

You should switch column chemistry when optimizing the mobile phase (pH, organic solvent, gradient slope) on your current column does not achieve the target resolution (typically Rs > 2.0).[16] "Orthogonal" chromatography uses a separation mechanism that is as different as possible from your primary method (e.g., reversed-phase on a C18).[2] This dramatically increases the chances of resolving difficult peaks.

For indazole compounds, which possess both aromatic and polar characteristics, several orthogonal stationary phases are effective.

Table 1: Recommended Orthogonal Stationary Phases for Indazole Analysis
Stationary Phase TypeSeparation Principle & Key CharacteristicsIdeal for Separating...
Phenyl-Hexyl Provides π-π interactions with the aromatic rings of indazole. Offers different selectivity compared to the hydrophobic interactions of a C18.Aromatic positional isomers or impurities with differences in their aromatic systems.
Embedded Polar Group (EPG) Contains a polar group (e.g., amide, carbamate) near the silica surface. This provides alternative hydrogen bonding interactions and reduces interaction with residual silanols, improving peak shape for basic compounds.[2]Polar impurities, basic compounds, and achieving different selectivity for compounds with hydrogen bond donors/acceptors.
Cyano (CN) Can be used in both reversed-phase and normal-phase modes. In reversed-phase, it is less retentive than C18 but offers different selectivity due to dipole-dipole interactions.Less hydrophobic impurities and providing a significantly different selectivity profile.
HILIC (Hydrophilic Interaction Liquid Chromatography) Uses a polar stationary phase (e.g., bare silica, amide) with a high organic mobile phase. Excellent for retaining and separating highly polar compounds that elute in the void volume on a C18 column.[17]Very polar degradants, starting materials, or counter-ions that are poorly retained in reversed-phase.

G start Co-elution Confirmed on C18 change_solvent Switch Organic Solvent (ACN <-> MeOH) start->change_solvent Is Resolution < 2.0? change_temp Adjust Temperature (e.g., 30°C -> 40°C) change_solvent->change_temp No improvement change_column Select Orthogonal Column change_temp->change_column No improvement phenyl phenyl change_column->phenyl Aromatic Isomers? epg epg change_column->epg Basic Compound/Polar Impurity? hilic hilic change_column->hilic Poorly Retained Impurity? end_node Resolution Achieved phenyl->end_node epg->end_node hilic->end_node

Caption: Decision tree for troubleshooting co-elution after initial C18 analysis.

Section 3: Advanced Separation Strategies

Q5: I suspect I have a chiral co-elution of my indazole derivative. How do I confirm this and what is the general approach for separation?

Chiral co-elution is common for drug molecules developed as racemates. If you suspect enantiomers are co-eluting, you must use a chiral separation technique to confirm.

Confirmation & Separation Approach:

  • Select a Chiral Stationary Phase (CSP): Direct separation on a CSP is the most common and effective method.[18] For indazole derivatives, polysaccharide-based CSPs are highly effective.[19][20]

    • Amylose-based CSPs (e.g., Chiralpak® AD, AS)

    • Cellulose-based CSPs (e.g., Chiralcel® OD, OJ)[20]

  • Screen Mobile Phases: Chiral separations are highly dependent on the mobile phase. Screen different modes to find the best conditions.[21]

    • Normal Phase: Heptane/Hexane with an alcohol modifier (e.g., Isopropanol, Ethanol). This mode often provides the best selectivity.

    • Polar Organic Mode: A pure alcohol (e.g., Methanol or Ethanol) or Acetonitrile, often with acidic or basic additives.[22]

    • Reversed Phase: Acetonitrile/Water or Methanol/Water, typically with buffers.

  • Optimization: Once baseline separation is achieved, optimize the resolution by fine-tuning the ratio of the mobile phase components and the column temperature.

Section 4: Protocols & Experimental Workflows

Protocol 1: Systematic Mobile Phase Optimization for Co-eluting Peaks

This protocol assumes you have a C18 column and have confirmed co-elution.

  • Establish a Baseline: Run your current method and document the resolution (Rs) between the co-eluting peaks.

  • pH Screening (for ionizable indazoles):

    • Prepare mobile phases with buffers at least 2 pH units above and below the pKa of your compound. For example, screen at pH 3.0, 5.0, and 7.5.

    • Equilibrate the column thoroughly with each new mobile phase.

    • Analyze the impact on retention time and resolution. Choose the pH that provides the best separation as your new starting point.

  • Organic Solvent Screening:

    • Using the optimal pH from Step 2, prepare two sets of mobile phases: one using Acetonitrile and the other using Methanol.

    • Run identical gradients for both solvents and compare the chromatograms. Look for changes in selectivity and resolution.[2]

  • Gradient Optimization:

    • Once you have selected the best solvent, optimize the gradient slope.

    • If peaks are eluting very close together, make the gradient shallower (i.e., increase the gradient time) in the region where the peaks elute. This will increase the separation window.

  • Temperature Optimization:

    • Evaluate the separation at three different temperatures, for example, 25°C, 35°C, and 45°C.

    • Plot resolution versus temperature to find the optimal condition.

G start Start: Co-eluting Peaks ph_screen 1. pH Screening (e.g., pH 3, 5, 7.5) start->ph_screen solvent_screen 2. Organic Solvent Screening (ACN vs. MeOH) ph_screen->solvent_screen gradient_opt 3. Gradient Optimization (Adjust Slope) solvent_screen->gradient_opt temp_opt 4. Temperature Optimization (Adjust °C) gradient_opt->temp_opt end_node Optimized Method temp_opt->end_node

Caption: Systematic workflow for mobile phase optimization.

Protocol 2: Baseline Forced Degradation Study

This study is critical for developing a stability-indicating method. The goal is to achieve 5-20% degradation of the API.[14]

  • Prepare Stock Solution: Prepare a stock solution of your indazole API at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Set Up Stress Conditions: For each condition, use a separate vial containing the API solution. Also include a "control" vial (API solution stored under normal conditions) and a "blank" vial (stress agent only).

Table 2: Typical Conditions for Forced Degradation Studies
Stress ConditionReagent / ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M HCl2 - 24 hoursHeat at 60°C if no degradation occurs at room temperature.[14] Neutralize sample before injection.
Base Hydrolysis 0.1 M NaOH2 - 24 hoursHeat at 60°C if needed. Neutralize sample before injection.
Oxidation 3% H₂O₂2 - 24 hoursProtect from light.
Thermal 60°C - 80°C (Dry Heat)24 - 72 hoursTest both solid API and API in solution.
Photolytic ICH Q1B Option 2As per guidelineExpose solid and solution samples to cool white fluorescent (≥1.2 million lux hours) and near UV light (≥200 watt hours/m²).
  • Analysis:

    • At specified time points, withdraw an aliquot from each vial.

    • Quench the reaction if necessary (e.g., neutralize acid/base).

    • Dilute to the target concentration and analyze using your HPLC method.

  • Evaluation:

    • Assess peak purity of the API peak in all stressed samples to ensure no degradants are co-eluting.

    • Calculate the mass balance to ensure all degradants are accounted for.

    • If your method successfully separates all generated degradation products from the main API peak, it is considered stability-indicating.[10]

References

  • Forced Degradation – A Review. (2022). Vertex AI Search.
  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. (2025). Vertex AI Search.
  • Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica.
  • Techniques for enhancing the purity of synthesized Methyl 5-(1H-indazol-1-yl)
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Forced Degrad
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024). IJNRD.
  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018).
  • HPLC Troubleshooting Guide. (n.d.). Dr. U. Neue.
  • coeluting or comigrating impurities. (2006).
  • method for resolving impurities in 1H-Indazole-7-sulfonamide samples. (n.d.). Benchchem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
  • CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis. (n.d.).
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (n.d.).
  • Chiral Drug Separ
  • Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. (n.d.).
  • Separation of Closely Eluting Impurities by Selecting Appropriate St
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry. (2019). PubMed.
  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI.
  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional D

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Technical Support Center: Refining Recrystallization Solvent Systems for Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to mastering the art and science of recrystallization. This guide is designed for researchers, scientists, and drug development professionals who seek to enhance the purity of their solid compounds through optimized solvent system selection and troubleshooting. Crystallization is a cornerstone of purification in the pharmaceutical and chemical industries, pivotal in defining the quality, efficacy, and manufacturability of products.[1][2] This resource provides in-depth, experience-driven guidance to navigate the complexities of recrystallization and achieve high-purity crystalline products.

Core Principles of Recrystallization

The fundamental principle of recrystallization lies in the differential solubility of a compound in a given solvent at varying temperatures.[3][4] An ideal solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at its boiling point.[3][5][6] This temperature-dependent solubility allows for the dissolution of the impure solid in a minimal amount of hot solvent to create a saturated solution.[4] As this solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[2][4] The success of this technique is critically dependent on the selection of an appropriate solvent system.

Troubleshooting Guide: Common Recrystallization Challenges

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format, offering causative explanations and actionable solutions.

Q1: What should I do if no crystals form upon cooling?

This is a frequent issue, often stemming from one of two primary causes: the use of excessive solvent or the formation of a supersaturated solution.[7][8]

  • Cause A: Excessive Solvent Usage. If too much solvent is used, the solution will not be sufficiently saturated for crystallization to occur upon cooling.[8][9]

    • Solution: Gently heat the solution to evaporate some of the solvent.[10] This will increase the concentration of the solute. Once the volume is reduced, allow the solution to cool slowly again. Be cautious not to evaporate too much solvent, which could lead to rapid precipitation and trapping of impurities.

  • Cause B: Supersaturation. Sometimes, a solution can cool below its saturation point without forming crystals, a state known as supersaturation.[8]

    • Solution 1: Induce Crystallization by Seeding. Add a single, pure crystal of the desired compound to the solution.[2] This "seed" crystal provides a nucleation site for crystal growth.

    • Solution 2: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface.[2][8] The microscopic scratches on the glass can serve as nucleation points for crystallization.

    • Solution 3: Further Cooling. If seeding and scratching are ineffective, try cooling the solution in an ice-water bath to further decrease the solubility of the compound.[8][11]

Q2: My compound has "oiled out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[11] This typically happens when the boiling point of the solvent is higher than the melting point of the compound, causing the solute to melt in the hot solution and then separate as an oil upon cooling.[7][10]

  • Solution 1: Add More Solvent. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent.[7][8][10] This lowers the saturation temperature of the solution, potentially to a point below the compound's melting point, allowing for crystallization to occur.

  • Solution 2: Lower the Cooling Temperature Drastically. Rapidly cool the oiled solution in an ice or dry ice/acetone bath. This can sometimes solidify the oil, which can then be redissolved in a fresh portion of hot solvent for a second attempt at crystallization.

  • Solution 3: Modify the Solvent System. The most robust solution is to select a different solvent with a lower boiling point or to introduce a co-solvent that reduces the overall boiling point of the system.

Q3: The recrystallized product is colored, but the pure compound should be colorless. What went wrong?

Colored impurities are a common issue. If the desired compound is known to be colorless, the presence of color indicates that impurities have co-crystallized.

  • Cause: The colored impurities have similar solubility properties to the target compound in the chosen solvent.

    • Solution 1: Use Decolorizing Carbon. Add a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[5] The charcoal will adsorb the colored impurities. It is crucial to use a minimal amount, as excessive charcoal can also adsorb the desired compound. After adding the charcoal, perform a hot filtration to remove it before allowing the solution to cool.

    • Solution 2: Re-evaluate the Solvent Choice. A different solvent may have a more significant solubility difference between the target compound and the colored impurities, allowing for their separation.

Q4: How can I improve the final yield of my recrystallized product?

Low yield is a common problem in recrystallization and can be attributed to several factors.[9]

  • Cause A: Using too much solvent. As discussed in Q1, this is a primary cause of low recovery.[9]

  • Cause B: Premature crystallization during hot filtration. If the solution cools too quickly in the funnel, the product will crystallize along with the impurities being filtered out.[7]

    • Solution: Use a slight excess of hot solvent to ensure the compound remains dissolved during filtration.[7] Pre-heating the filtration apparatus (funnel and receiving flask) with hot solvent can also prevent premature crystallization.[10] Using a stemless funnel minimizes the surface area for cooling and crystallization.[11]

  • Cause C: Incomplete crystallization. The cooling process may not have been sufficient to crystallize the maximum amount of product.

    • Solution: Ensure the solution is cooled to room temperature slowly, and then in an ice bath to maximize crystal formation before filtration.[12]

  • Cause D: Washing with room temperature solvent. Washing the collected crystals with solvent that is not ice-cold can redissolve a significant portion of the product.[9]

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[9]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the selection and refinement of recrystallization solvent systems.

Q1: What are the key characteristics of a good recrystallization solvent?

An ideal recrystallization solvent should possess the following characteristics:[6]

  • High Temperature Coefficient of Solubility: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[5][10]

  • Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient temperature differential for solubility but low enough to be easily removed from the crystals after filtration.[13]

  • Inertness: The solvent must not react with the compound being purified.[5][13]

  • Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6][10]

  • Volatility: The solvent should be volatile enough to be easily evaporated from the final product.[5][13]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[10][13]

Q2: When and how should I use a mixed solvent system?

A mixed solvent system, also known as a solvent-antisolvent system, is employed when no single solvent meets all the criteria for a successful recrystallization.[14] This technique is particularly useful for compounds that are either too soluble or too insoluble in common solvents.

  • Procedure:

    • Dissolve the impure compound in a minimum amount of a hot "good" solvent (one in which the compound is highly soluble).[15][16]

    • While keeping the solution hot, slowly add a "bad" or "antisolvent" (one in which the compound is poorly soluble) dropwise until the solution becomes faintly cloudy (turbid).[14][15][16] This cloudiness indicates the point of saturation.

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[15][16]

    • Allow the solution to cool slowly to induce crystallization.

  • Common Mixed Solvent Pairs:

Good SolventAntisolvent
EthanolWater
AcetoneHexane
TolueneHexane
Diethyl EtherLigroin

Q3: How does the rate of cooling affect the purity and size of the crystals?

The rate of cooling has a significant impact on the final product.

  • Slow Cooling: Promotes the formation of larger, more well-defined crystals.[11] This slow growth allows for the selective incorporation of the target molecules into the crystal lattice, excluding impurities more effectively and generally leading to higher purity.[4]

  • Rapid Cooling: Tends to produce smaller crystals.[11] While this may increase the overall yield by trapping more of the compound out of solution, it can also lead to the inclusion of impurities within the crystal lattice, resulting in a less pure product.[17]

Q4: What is the best practice for washing the final crystals?

Washing the crystals after filtration is a critical step to remove any residual mother liquor containing dissolved impurities.

  • Procedure:

    • After collecting the crystals on the filter paper via vacuum filtration, break the vacuum.

    • Add a small amount of ice-cold recrystallization solvent to the crystals and gently swirl to wash them.

    • Reapply the vacuum to draw the wash solvent through the filter.

    • Repeat the wash step if necessary, but use a minimal amount of solvent to avoid significant product loss.[11]

Experimental Workflows

Single Solvent Recrystallization Protocol
  • Solvent Selection: Choose an appropriate solvent based on the criteria outlined in the FAQs.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring or swirling until the solid is completely dissolved. Add more hot solvent in small portions if necessary to achieve complete dissolution.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Keep the solution hot during this process to prevent premature crystallization.[11]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[17] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[11]

  • Drying: Allow the crystals to dry completely to remove any residual solvent.

Mixed Solvent Recrystallization Protocol
  • Solvent Pair Selection: Identify a miscible solvent pair where the compound is soluble in one and insoluble in the other.[16]

  • Dissolution: Dissolve the impure solid in the minimum amount of the hot "good" solvent.[15]

  • Addition of Antisolvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy.[15]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.[15]

  • Cooling, Collection, Washing, and Drying: Follow steps 4-7 of the Single Solvent Recrystallization Protocol.

Visualizing the Solvent Selection Process

The following diagram illustrates a decision-making workflow for selecting an appropriate recrystallization solvent system.

Recrystallization_Solvent_Selection start Start: Impure Solid test_single Test Solubility in Single Solvents start->test_single ideal_solvent Ideal Single Solvent Found? (High solubility hot, low solubility cold) test_single->ideal_solvent perform_single Perform Single Solvent Recrystallization ideal_solvent->perform_single Yes test_mixed Identify Miscible Solvent Pair (Good Solvent + Antisolvent) ideal_solvent->test_mixed No end Pure Crystals perform_single->end perform_mixed Perform Mixed Solvent Recrystallization test_mixed->perform_mixed perform_mixed->end

Caption: Decision tree for selecting a recrystallization solvent system.

References

  • Recrystallization. (n.d.).
  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
  • Problems in recrystallization. (n.d.). Biocyclopedia.
  • Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York.
  • Mixed-solvent recrystallisation. (n.d.). Chemistry Teaching Labs - University of York.
  • 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
  • Finding the best solvent for recrystallisation student sheet. (n.d.). RSC Education.
  • Recrystallization. (n.d.).
  • Technical Support Center: Optimizing Recrystallization and Purification. (n.d.). Benchchem.
  • For a multiple solvent recrystallization- explain why and how this techniques works, ie based... (n.d.).
  • recrystallization-2.doc.pdf. (n.d.).
  • Recrystallization of Drugs: Significance on Pharmaceutical Processing. (2012, March 7). SciSpace.
  • Experiment : Recrystallization – Part I: Solvent Selectio nn. (n.d.). Science Learning Center.
  • Are there any general rules for choosing solvents for recrystallization?. (2012, April 25).
  • Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process. (n.d.). J-Stage.
  • Recrystallization. (n.d.).
  • Recrystallization - Single Solvent. (n.d.).
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
  • Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. (n.d.). PMC - NIH.
  • Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry : University of Rochester.
  • 3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts.

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stability issues of 4-Iodo-6-nitro-1H-indazole under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Iodo-6-nitro-1H-indazole

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound, with a particular focus on its behavior under acidic conditions.

I. Compound Overview and Inherent Stability Considerations

This compound is a key intermediate in synthetic chemistry, valued for its trifunctional nature which allows for diverse molecular elaborations. However, the interplay between the indazole core, the electron-withdrawing nitro group, and the potentially labile iodo group presents specific stability challenges, particularly in acidic media.

The indazole ring system possesses two nitrogen atoms, both of which are susceptible to protonation under acidic conditions. This can alter the electron density of the aromatic system and influence the reactivity of the substituents. The nitro group is strongly electron-withdrawing, which can affect the overall stability and reactivity of the molecule. The carbon-iodine bond, while generally robust, can be subject to cleavage under certain reductive or highly energetic conditions, though direct acid-mediated cleavage is less common for aryl iodides.

Key Physicochemical Properties (Summary Table)
PropertyValueSource/Notes
CAS Number 885519-85-7Sunway Pharm Ltd[1]
Molecular Formula C₇H₄IN₃O₂Sunway Pharm Ltd[1]
Molecular Weight 289.03 g/mol Chem-Impex[2]
Appearance Typically a yellow to brown solidGeneral observation for nitroaromatic compounds[3]
Storage Sealed in dry, Room Temperature or 2-8°CSunway Pharm Ltd, Benchchem[1][3]

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.[3] While some suppliers suggest room temperature storage[1], refrigeration at 2-8°C is recommended to minimize any potential degradation over time.[3] The compound should be stored in a dry, well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.[3][4]

Q2: I observed a darkening of the material over time. Does this indicate degradation?

A significant change in color, such as darkening from a yellow or light brown to a much darker shade, can be an indicator of degradation.[3] This could be due to exposure to light, air (oxidation), or moisture. Before using any discolored material, it is highly advisable to re-analyze its purity by a suitable analytical method like HPLC or NMR to ensure it meets the requirements of your experiment.

Q3: Is this compound stable in acidic solutions?

While specific kinetic stability data for this compound in acidic media is not extensively documented in the public literature, based on the reactivity of related nitro-indazole compounds, caution is warranted. The indazole ring is known to react under acidic conditions. For instance, nitro-1H-indazoles have been shown to react with formaldehyde in aqueous hydrochloric acid, indicating reactivity of the indazole core in acidic media.[5][6] The electron-withdrawing nature of the nitro group can also increase the susceptibility of the molecule to certain nucleophilic reactions, although the specific impact on stability in acid is complex. It is recommended to use acidic conditions only when necessary for a reaction and to keep the exposure time and temperature to a minimum.

Q4: What potential degradation pathways should I be aware of under acidic conditions?

While definitive pathways are not established for this specific molecule, several possibilities can be inferred from general organic chemistry principles and the reactivity of related structures:

  • Protonation and Ring Opening: Protonation of the indazole nitrogens could potentially lead to downstream reactions, though ring-opening would likely require harsh conditions.

  • Hydrolysis of the Nitro Group: While generally stable, under forcing acidic conditions (e.g., strong, hot acids), nitro groups on aromatic rings can sometimes be subject to hydrolysis, although this is not a common reaction pathway.

  • Reactions with Nucleophilic Counter-ions: If the acid used has a nucleophilic counter-ion (e.g., HCl, HBr), there is a small possibility of substitution reactions, though this is less likely on an electron-deficient aromatic ring.

III. Troubleshooting Guide for Experimental Work

This section addresses specific issues that may arise during experiments involving this compound in acidic media.

Issue 1: Incomplete reaction or low yield when using the compound in an acidic reaction medium.
  • Possible Cause: Degradation of the starting material under the reaction conditions.

  • Troubleshooting Steps:

    • Monitor Starting Material Stability: Before running your full-scale reaction, perform a control experiment. Dissolve a small amount of this compound in the acidic medium you plan to use, under the same temperature and for the same duration as your intended reaction. Analyze the sample by HPLC or TLC at different time points to check for the appearance of new peaks, which would indicate degradation.

    • Modify Reaction Conditions:

      • Lower the Temperature: If stability is an issue, running the reaction at a lower temperature may slow down the degradation rate more than the desired reaction rate.

      • Reduce Reaction Time: If possible, shorten the reaction time.

      • Use a Weaker or Non-Nucleophilic Acid: If protonation is required, consider using a non-nucleophilic acid like methanesulfonic acid or a Lewis acid to minimize side reactions.

    • Order of Addition: Add the this compound to the reaction mixture as late as possible to minimize its exposure time to the acidic environment.

Issue 2: Appearance of an unexpected precipitate or color change upon addition to an acidic solution.
  • Possible Cause 1: Protonation of the indazole nitrogen atoms can alter the solubility of the compound, potentially causing it to precipitate out of certain organic solvents.

  • Troubleshooting Steps:

    • Solubility Test: Perform a small-scale solubility test of the compound in the acidic solvent system before proceeding with the main reaction. You may need to use a more polar solvent or a co-solvent to maintain solubility.

  • Possible Cause 2: A significant and unexpected color change (e.g., to a deep red or black) could be indicative of a decomposition reaction.

  • Troubleshooting Steps:

    • Immediate Analysis: If possible, take a sample of the colored solution and analyze it immediately by techniques such as UV-Vis spectroscopy or LC-MS to identify any new chromophores or degradation products.

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) as the combination of acid and dissolved oxygen can sometimes promote oxidative degradation pathways.

Experimental Workflow: Stability Assessment

The following diagram and protocol outline a general workflow for assessing the stability of this compound in a specific acidic medium.

Stability_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solvent Prepare Acidic Medium (e.g., 1M HCl in Dioxane) Dissolve Dissolve Compound in Acidic Medium at T=0 Prep_Solvent->Dissolve Prep_Compound Weigh this compound Prep_Compound->Dissolve Prep_Standard Prepare Analytical Standard Data Quantify Remaining Parent Compound vs. Standard Prep_Standard->Data Incubate Incubate at Reaction Temperature (e.g., 50°C) Dissolve->Incubate Sample Take Aliquots at Time Points (t=0, 1h, 4h, 24h) Incubate->Sample Quench Quench Aliquots (e.g., with base) Sample->Quench HPLC Analyze by HPLC-UV Quench->HPLC HPLC->Data Conclusion Determine Degradation Rate Data->Conclusion

Caption: Workflow for assessing the stability of this compound.

Protocol for Stability Assessment by HPLC:

  • Preparation of Solutions:

    • Prepare the acidic medium of interest (e.g., 1M HCl in a relevant solvent).

    • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMF) for use as an analytical standard.

    • Prepare a test solution by dissolving a known amount of this compound in the acidic medium to a specific concentration.

  • Incubation and Sampling:

    • Place the test solution in a controlled temperature environment (e.g., a water bath set to your reaction temperature).

    • Immediately take a t=0 sample.

    • Withdraw aliquots at predetermined time intervals (e.g., 1, 4, 8, 24 hours).

    • Immediately quench the reaction in each aliquot by diluting it into a mobile phase or a solution containing a neutralizing base to stop further degradation.

  • HPLC Analysis:

    • Analyze the analytical standard and all timed samples by a validated reverse-phase HPLC method with UV detection. A C18 column is often a good starting point.

    • The mobile phase could consist of a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

    • Monitor at a wavelength where the compound has a strong absorbance (e.g., determined by a UV scan).

  • Data Analysis:

    • Calculate the peak area of the this compound peak in each chromatogram.

    • Plot the percentage of the remaining compound (relative to the t=0 sample) against time to determine the degradation profile.

IV. Potential Degradation Pathway under Acidic Conditions

The following diagram illustrates a hypothetical degradation pathway for this compound under acidic conditions, focusing on the reactivity of the indazole core. This is based on the known chemistry of indazoles and related heterocycles and should be used as a conceptual guide for identifying potential byproducts.

Degradation_Pathway Start This compound Protonated_N1 N1-Protonated Indazolium Ion Start->Protonated_N1 + H⁺ (fast equilibrium) Protonated_N2 N2-Protonated Indazolium Ion Start->Protonated_N2 + H⁺ (fast equilibrium) Hydrolysis_Product Hypothetical Hydrolysis/ Ring-Opened Products Protonated_N1->Hydrolysis_Product Harsh Conditions (e.g., H₂O, Heat) Other_Products Other Unidentified Byproducts Protonated_N2->Other_Products Further Reactions

Caption: Hypothetical acid-mediated degradation of this compound.

V. References

  • ACS Publications. Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. [Link]

  • MDPI. A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. [Link]

  • Google Patents. CN109761904A - A kind of synthetic method of the iodo- 1H- indazole of 6-.

  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.

  • ResearchGate. Advances in the direct iodination of aromatic compounds. [Link]

  • Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. [Link]

  • NIH. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. [Link]

  • Chemia. Hydrocarbon iodination: Aromatic compound iodination overview and reactions. [Link]

  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Case Western Reserve University. Chemical Compatibility and Storage. [Link]

  • MDPI. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

  • University of Edinburgh. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Mechanism of reaction of isomeric nitrolic acids to nitrile oxides in aqueous solution. [Link]

  • University of Toronto Scarborough. chemical handling and storage section 6. [Link]

  • NY.Gov. Chemical Storage and Handling Recommendations. [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Health and Safety Authority. Storage of Hazardous Chemicals in Laboratories. [Link]

  • PubMed. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. [Link]

  • PubMed. Study on the stability of the oxime HI 6 in aqueous solution. [Link]

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Technical Support Center: Optimizing Base and Catalyst for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the optimization of catalyst and base systems. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the robustness of your synthetic methods.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses the most common failures and unexpected outcomes in cross-coupling reactions through a direct question-and-answer format.

Issue 1: Low to No Product Yield

This is the most frequent challenge. A systematic, logical approach is the key to identifying the root cause.

Question: My reaction has stalled or is giving a very low yield. What are the first and most critical factors I should investigate?

Answer: Before delving into complex parameter screening, it's essential to verify the fundamentals of your reaction setup. These four areas are the most common culprits for failed reactions:

  • Atmospheric Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Inadequate degassing or a poor inert atmosphere (Argon or Nitrogen) is a primary cause of catalyst decomposition, often indicated by the rapid formation of a black precipitate (palladium black).[1][3][4]

  • Reagent and Solvent Purity: Impurities can poison the catalyst.[1][2]

    • Solvents: Ensure solvents are anhydrous and freshly distilled or from a recently opened bottle. Some solvent precursors or contaminants, even at ppm levels, can significantly poison the catalyst.[5]

    • Bases: Inorganic bases can absorb water, while amine bases can oxidize over time.[1] Using a freshly opened bottle or purifying the base is recommended.

    • Starting Materials: Impurities in the aryl halide or nucleophile can inhibit the reaction. Verify the integrity of your starting materials.[2]

  • Base Selection and Solubility: The base is not merely an acid scavenger; it plays a critical role in the catalytic cycle, often in the transmetalation step.[6]

    • Insolubility: If the chosen base is poorly soluble in the reaction solvent, its effectiveness will be severely limited. This is a common issue when using inorganic bases like K₂CO₃ or K₃PO₄ in purely organic solvents without a phase-transfer catalyst or aqueous co-solvent.[6][7] Vigorous stirring is crucial in such heterogeneous mixtures.[8]

    • Inappropriate Strength: A base that is too weak may not facilitate the key deprotonation or transmetalation steps efficiently.[9] Conversely, an overly strong base can lead to substrate or product degradation.[8]

  • Catalyst Pre-activation: Many common palladium sources, such as Pd(OAc)₂ or PdCl₂, are Pd(II) pre-catalysts and must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[10][11] If this reduction is inefficient, the reaction will not proceed. This reduction can be facilitated by phosphine ligands, amines, or other reagents in the mixture.[2][10]

Question: My reaction mixture turns black immediately upon heating. What does this signify and how can I prevent it?

Answer: The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[1][3] This occurs when the active, soluble Pd(0) catalyst agglomerates and crashes out of the solution, rendering it catalytically inactive.

Common Causes and Solutions:

  • Presence of Oxygen: This is the most common cause. Oxygen can oxidize the Pd(0) catalyst, leading to decomposition.

    • Solution: Implement rigorous degassing procedures. For solvents, this can be achieved by bubbling an inert gas through the liquid for 20-30 minutes or by using several "freeze-pump-thaw" cycles.[4] Ensure the reaction is run under a positive pressure of nitrogen or argon.[1][6]

  • Inappropriate Ligand Choice or Ratio: The ligand's primary role is to stabilize the Pd(0) center and prevent aggregation.

    • Solution: For challenging substrates, standard ligands like PPh₃ may not be sufficient.[4] Switching to bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can dramatically improve catalyst stability and activity.[3][4] Also, ensure the correct Pd:ligand ratio is used, as an insufficient amount of ligand will leave the palladium center exposed.

  • Excessive Temperature: While heat can increase reaction rates, it can also accelerate catalyst decomposition pathways.[2][4]

    • Solution: Screen a range of temperatures. It is often better to run the reaction at a more moderate temperature (e.g., 80-100 °C) for a longer duration than at a very high temperature for a short time.[4][6]

Issue 2: Significant Side Product Formation

Question: I'm observing significant homocoupling of my boronic acid (Suzuki) or terminal alkyne (Sonogashira). How can I suppress this?

Answer: Homocoupling is a common side reaction that consumes your nucleophile and reduces the yield of the desired cross-coupled product.

  • For Suzuki Reactions: Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[11]

    • Solution: Ensure your Pd(II) pre-catalyst is efficiently reduced to Pd(0) at the start of the reaction and maintain strictly anaerobic conditions.[6][11]

  • For Sonogashira Reactions: The homocoupling of terminal alkynes is known as Glaser-Hay coupling and is a well-known side reaction, particularly in copper-mediated protocols.[1][12]

    • Solutions:

      • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Rigorous degassing is essential.[1]

      • Reduce Copper Loading: Minimizing the amount of the copper(I) co-catalyst can reduce the rate of homocoupling.[1][13]

      • Slow Addition: Adding the alkyne slowly to the reaction mixture keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1][13]

      • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to use a copper-free Sonogashira protocol. Numerous modern methods have been developed specifically to circumvent this problem.[1]

Question: My aryl halide starting material is being consumed, but instead of my product, I'm seeing the dehalogenated arene. What is causing this?

Answer: This side reaction, known as hydrodehalogenation (or protodeboronation in the case of boronic acids), replaces the halide with a hydrogen atom.

Common Causes and Solutions:

  • For Hydrodehalogenation:

    • Cause: This can be caused by certain bases, particularly in the presence of trace water or other proton sources. The mechanism can be complex but often involves the palladium catalyst.

    • Solution: Screen different bases. Sometimes switching to a milder or non-coordinating base can solve the problem.[3] Ensuring anhydrous conditions is also beneficial.

  • For Protodeboronation (Suzuki Reactions):

    • Cause: This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond. It is often promoted by excess water and harsh basic conditions.[3][6]

    • Solution: Use anhydrous reagents and solvents where possible.[6] If an aqueous base is required, minimizing the amount of water can help.[3] Alternatively, switching to more stable boronic esters, such as pinacol (BPin) or MIDA esters, can effectively prevent this side reaction.[6]

Diagrams: Workflows and Mechanisms

Visualizing the complex interplay of reagents is key to effective troubleshooting.

Troubleshooting_Workflow start Low or No Yield Observed check_atmosphere 1. Verify Inert Atmosphere (Degassing, Positive Pressure) start->check_atmosphere check_reagents 2. Check Reagent & Solvent Purity (Fresh/Purified Reagents, Anhydrous) check_atmosphere->check_reagents Atmosphere OK? screen_base 3. Screen Base (Strength, Solubility, Equivalents) check_reagents->screen_base Reagents OK? screen_catalyst 4. Screen Catalyst System (Ligand, Pd Source, Loading) screen_base->screen_catalyst Yield Still Low? optimize_conditions 5. Optimize Conditions (Temperature, Concentration) screen_catalyst->optimize_conditions Improvement Seen? success Reaction Optimized optimize_conditions->success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Catalytic_Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex LₙPd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) byproduct Byproducts: M-X + Base-H⁺ pd0->byproduct ligand_note Ligand (L) stabilizes Pd(0) and facilitates key steps. trans_complex LₙPd(II)(Ar)(R) oa_complex->trans_complex Transmetalation (+ R-M & Base) base_note Base (B⁻) activates the nucleophile (R-M) and neutralizes acid produced. trans_complex->pd0 Reductive Elimination product Product: Ar-R trans_complex->product center

Caption: The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the detailed role of the base in the catalytic cycle?

A1: The base is a multifaceted component, and its role extends far beyond simply being an acid scavenger.[14]

  • Activation of Nucleophile: In many cross-coupling reactions, such as Suzuki-Miyaura, the base is crucial for activating the organoboron species to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[6]

  • Regeneration of Catalyst: In reactions like the Heck or Sonogashira coupling, the base is essential for the final step of the cycle, where it neutralizes the acid (HX) produced during reductive elimination, thereby regenerating the active Pd(0) catalyst.[15][16]

  • Influence on Catalyst Resting State: In some systems, particularly with soluble organic bases like DBU, the base can coordinate to the palladium center.[14][17] This can influence the catalyst's resting state and, depending on its binding affinity relative to the substrate, can even inhibit the reaction at high concentrations.[14][17]

Q2: How do I choose the right ligand for my palladium catalyst?

A2: Ligand choice is critical and depends heavily on the specific substrates being coupled. There is no single "best" ligand, but there are general principles:

  • Sterically Hindered Substrates: For reactions involving bulky or sterically demanding aryl halides or nucleophiles, bulky (high steric hindrance) and electron-rich ligands are generally required.[3][4] These ligands promote the formation of highly reactive, coordinatively unsaturated monoligated L₁Pd(0) species, which are often the true active catalysts.[18] Examples include the Buchwald biarylphosphine ligands (SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[3][4]

  • Electron-Rich/Deficient Substrates: The electronic properties of the ligand can be tuned to facilitate difficult steps. Electron-rich ligands generally accelerate the oxidative addition step, which is often rate-limiting for electron-rich aryl chlorides or bromides.[11]

  • Substrates with Coordinating Groups: If your substrate contains a Lewis basic group (like a pyridine or a primary amine), it can bind to the palladium center and poison the catalyst.[3][19] Using very bulky ligands can create a steric shield around the metal center, preventing this inhibitory coordination and favoring the desired catalytic cycle.

Q3: My reaction requires screening multiple bases and catalysts. What is an efficient way to do this?

A3: High-throughput experimentation (HTE) using 96-well plates or parallel synthesis arrays is the most efficient method for screening a large number of conditions. This allows you to vary the base, ligand, solvent, and temperature simultaneously, providing a comprehensive map of the reaction landscape with minimal material and time investment.

Data & Protocols
Table 1: Common Bases for Cross-Coupling Reactions
BaseTypepKa (Conjugate Acid)Common SolventsKey Considerations
K₃PO₄ Inorganic~12.3Toluene, Dioxane, THF (often with H₂O)Strong, moderately soluble base. Good for Suzuki couplings, but can be too harsh for some functional groups.[6]
Cs₂CO₃ Inorganic~10.3Toluene, Dioxane, THFHighly effective, soluble carbonate. Often provides superior results but is more expensive.[6]
K₂CO₃ Inorganic~10.3DMF, Dioxane/H₂O, Toluene/H₂OCommon, inexpensive base. Often requires an aqueous co-solvent for sufficient solubility and activity.[2][20]
NaOtBu Alkoxide~19THF, Dioxane, TolueneVery strong, non-nucleophilic base. Standard for Buchwald-Hartwig aminations but can be incompatible with base-sensitive groups.[21]
Et₃N Amine~10.7Toluene, THF, DMFSoluble organic base. Commonly used in Heck and Sonogashira reactions. Often acts as both base and solvent.[13][15]
DBU Amidine~13.5THF, TolueneStrong, non-nucleophilic, soluble organic base. Can coordinate to Pd and potentially inhibit the reaction.[14][17]
Experimental Protocols
Protocol 1: General Procedure for Catalyst & Base Screening

This protocol provides a framework for efficiently screening reaction parameters.

  • Preparation: In a glovebox, array 8 mL vials equipped with stir bars in a vial holder. In each vial, add the limiting reagent (e.g., aryl halide, 0.1 mmol, 1.0 eq.).

  • Stock Solutions: Prepare stock solutions of the non-limiting reagent (e.g., boronic acid, 0.15 M), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 5 mM), and various ligands (15 mM) in the chosen reaction solvent (e.g., degassed dioxane).

  • Reagent Addition:

    • To each vial, add the designated base (e.g., K₃PO₄, 0.2 mmol, 2.0 eq.).

    • Add the non-limiting reagent stock solution (1.0 mL, 1.5 eq.).

    • Add the palladium pre-catalyst stock solution (0.2 mL, 0.001 mmol, 1 mol%).

    • Add the designated ligand stock solution (0.2 mL, 0.003 mmol, 3 mol%).

  • Reaction: Cap the vials tightly, remove the array from the glovebox, and place it on a stirring hotplate set to the desired temperature (e.g., 100 °C).

  • Monitoring & Workup: After a set time (e.g., 12 hours), cool the reactions to room temperature. Quench each vial with 1 mL of water. Add 1 mL of an internal standard solution (e.g., dodecane in ethyl acetate).

  • Analysis: Vortex the vials, allow the layers to separate, and analyze the organic layer by GC-MS or LC-MS to determine conversion and yield relative to the internal standard.

Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw

This method is superior to inert gas bubbling for removing dissolved oxygen.

  • Freeze: Place the solvent in a Schlenk flask and cool it in a liquid nitrogen bath until completely frozen. The flask should not be more than half full.

  • Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will observe gas bubbles being released from the liquid as it thaws; this is the dissolved gas that was trapped in the frozen solid.

  • Repeat: Repeat this three-cycle process (freeze-pump-thaw) at least two more times to ensure the complete removal of dissolved oxygen. After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).

References
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health (NIH). [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry (RSC). [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]

  • Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education. [Link]

  • Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Intramolecular Heck Reaction. Macmillan Group, Princeton University. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • Optimizing the reaction conditions for Heck reaction at different ratios of Pd/CuO. ResearchGate. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • What is the best procedure for Sonogashira coupling? ResearchGate. [Link]

  • The Sonogashira Coupling. University of Connecticut. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Organic Process Research & Development. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. ResearchGate. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Sonogashira reaction | Solved Practice Problems. YouTube. [Link]

  • Sonogashira Coupling Reaction Practice Problems. Chemistry Steps. [Link]

  • The Stille Reaction. Myers Group, Harvard University. [Link]

  • Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the NMR Structural Elucidation of 4-Iodo-6-nitro-1H-indazole: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides an in-depth analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Iodo-6-nitro-1H-indazole. In the absence of extensive, publicly available experimental spectra for this specific isomer, this document leverages expert knowledge and comparative data from structurally related analogues to predict its spectral characteristics. We will explore the underlying principles of substituent effects on the indazole scaffold and provide a robust experimental framework for empirical validation.

Introduction: The Challenge of Characterizing Novel Indazoles

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in oncology.[1] The precise arrangement of substituents on this bicyclic heteroaromatic system dictates its biological activity and physicochemical properties. Consequently, unambiguous structural characterization is a cornerstone of any research and development program involving novel indazole derivatives.

While a powerful and definitive technique, NMR spectroscopy relies on the availability of reference data for confident structural assignment. For a less-characterized isomer like this compound, a predictive approach grounded in fundamental principles and validated by comparison with known compounds is essential. This guide will walk through that predictive process, offering a logical framework for interpreting the NMR data of this and other similarly substituted indazoles.

Molecular Structure and Electronic Environment

To interpret an NMR spectrum, one must first understand the molecule's structure and the electronic influence of its functional groups. The iodo and nitro groups on the 1H-indazole ring are key determinants of the magnetic environment for each proton and carbon nucleus.

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent at the C6 position strongly deshields nearby nuclei. This effect will cause the protons and carbons in its vicinity (especially at C5, C7, and C6 itself) to resonate at a higher chemical shift (downfield).

  • Iodo Group (-I): The iodine atom at the C4 position exerts a dual influence. Its electronegativity contributes to a moderate deshielding effect. However, its primary impact on the directly attached carbon (C4) is the "heavy atom effect," which induces a significant upfield shift in the ¹³C NMR spectrum.

Below is the molecular structure with the standard numbering convention that will be used for all spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from analyzing the substituent effects and are benchmarked against the experimental data of related compounds presented in the subsequent section.

Table 1: Predicted ¹H NMR Data for this compound

(Solvent: DMSO-d₆)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
N1-H> 13.0Broad SingletN/ATypical for indazole N-H; broad due to exchange.
H78.5 - 8.7DoubletJ = ~2.0 HzDeshielded by adjacent C6-NO₂ group. Meta-coupling to H5.
H58.3 - 8.5DoubletJ = ~2.0 HzDeshielded by adjacent C6-NO₂ and C4-I. Meta-coupling to H7.
H38.0 - 8.2SingletN/AProton on the pyrazole ring; less affected by benzene ring substituents.
Table 2: Predicted ¹³C NMR Data for this compound

(Solvent: DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)Rationale
C6~147Strongly deshielded by the directly attached electron-withdrawing nitro group.
C7a~141Quaternary carbon in an aromatic system, adjacent to the pyrazole nitrogen.
C3a~138Quaternary carbon, part of the pyrazole ring fusion.
C3~135CH carbon of the pyrazole ring.
C5~118Deshielded by the adjacent nitro group at C6.
C7~110Influenced by the adjacent nitro group and pyrazole ring.
C4~90Significantly shielded due to the "heavy atom effect" of the directly bonded iodine.

Comparative Analysis with Known Indazole Analogues

To substantiate our predictions, we must compare them with experimentally verified data from similar molecules. The following tables present published NMR data for various nitro- and iodo-substituted indazoles. This comparative approach is a self-validating system, allowing us to logically extrapolate the spectral features of our target compound.

Table 3: Experimental ¹H NMR Data for Selected Nitro-Indazoles
CompoundH3 (ppm)H4 (ppm)H5 (ppm)H7 (ppm)SolventSource
6-Nitro-3-phenyl-1H-indazole-8.26 (s)8.14-8.07 (m)7.98-7.96 (m)CDCl₃[2]
5-Iodo-3-phenyl-1H-indazole-7.53-7.48 (m)-8.30 (s)CDCl₃[2]

Note: The presence of a C3-phenyl group in the reference compounds alters the H3 signal but provides valuable data for the protons on the nitro-substituted ring.

Analysis: In 6-nitro-3-phenyl-1H-indazole, the proton at the position equivalent to our H5 appears significantly downfield (~8.1 ppm), and the proton ortho to the nitro group (H7 in that case) is also downfield.[2] This supports our prediction that H5 and H7 in our target molecule will have high chemical shifts due to the influence of the C6-nitro group. The data for 5-iodo-3-phenyl-1H-indazole shows that the proton ortho to the iodo group (H4) is not dramatically shifted downfield, confirming that the nitro group is the dominant deshielding force.[2]

Table 4: Experimental ¹³C NMR Data for 6-Nitro-3-phenyl-1H-indazole

(Solvent: CDCl₃)[2]

Carbon Assignmentδ (ppm)
C6 (C-NO₂)146.99
C5122.07
C4116.19
C7106.96

Analysis: The experimental data for 6-nitro-3-phenyl-1H-indazole provides a direct and compelling benchmark.[2] The carbon bearing the nitro group (C6) is found at ~147 ppm, strongly aligning with our prediction. The other ring carbons show the expected shifts, which we can use as a baseline. The critical difference in our target molecule is the substitution of a hydrogen at C4 with an iodine atom. This is known to cause a dramatic upfield shift for the directly attached carbon. Therefore, starting from the C4 value of 116.19 ppm in the reference compound, our prediction of ~90 ppm for C4 in this compound is a chemically sound extrapolation.

Recommended Experimental Protocol

To empirically validate the predicted data, the following protocol for NMR data acquisition is recommended. The causality behind each step is explained to ensure a robust, self-validating experimental design.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of This compound in 0.6 mL DMSO-d6 prep2 Add Tetramethylsilane (TMS) as internal standard (0 ppm) prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube prep2->prep3 acq1 Tune and shim the spectrometer for optimal magnetic field homogeneity prep3->acq1 acq2 Acquire 1D ¹H Spectrum (16-64 scans) acq1->acq2 acq3 Acquire 1D ¹³C Spectrum (Proton Decoupled, >1024 scans) acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC, HMBC) for unambiguous assignment acq3->acq4 proc1 Apply Fourier Transform and phase correction acq4->proc1 proc2 Calibrate spectra using TMS signal at 0.00 ppm proc1->proc2 proc3 Integrate ¹H signals and analyze multiplicities proc2->proc3 proc4 Assign all signals using 1D and 2D spectral data proc3->proc4

Caption: Recommended workflow for the NMR analysis of this compound.

Protocol Steps & Rationale:
  • Solvent Selection: DMSO-d₆ is chosen for its excellent solubilizing power for polar heterocyclic compounds. Crucially, it allows for the clear observation of the exchangeable N-H proton, which might be lost or broadened in other solvents like CDCl₃.[3]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted standard for ¹H and ¹³C NMR, providing a sharp reference signal at 0.00 ppm for accurate chemical shift calibration.[4]

  • Spectrometer Frequency: A mid-to-high field spectrometer (≥400 MHz for ¹H) is recommended to achieve better signal dispersion, which is critical for resolving the closely spaced aromatic signals and their fine coupling patterns.

  • ¹H NMR Acquisition: A sufficient number of scans (16-64) is necessary to achieve a good signal-to-noise ratio, ensuring that small meta-couplings are observable.

  • ¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans is required.[3] Proton decoupling is employed to simplify the spectrum, yielding a single peak for each unique carbon environment.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings. It would be used to confirm the meta-coupling between H5 and H7.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for the unambiguous assignment of C3, C5, and C7.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is invaluable for assigning the quaternary carbons (C3a, C4, C6, C7a) by observing their correlations with the assigned protons.

Conclusion

While direct experimental data for this compound remains elusive in public literature, a robust and scientifically sound prediction of its ¹H and ¹³C NMR spectra is achievable. By understanding the fundamental electronic effects of the nitro and iodo substituents and leveraging comparative data from well-characterized analogues, we have established a reliable spectral hypothesis. The strong deshielding effect of the C6-nitro group is expected to push the H5 and H7 protons significantly downfield, while the heavy atom effect of the C4-iodo group will uniquely shield the C4 carbon. This guide provides not only a predictive framework but also a detailed experimental protocol to enable researchers to confidently acquire and interpret the NMR data for this and other novel indazole derivatives, ensuring structural integrity in their drug discovery and development endeavors.

References

  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar.
  • BenchChem. (2025).
  • Wiley-VCH. (2007).
  • PubChem. 7-Nitroindazole. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
  • BenchChem. (2025). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. BenchChem.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Retrieved from [Link]

  • PubChem. 5-Nitroindazole. National Center for Biotechnology Information. Retrieved from [Link]

  • OpenOChem Learn. Interpreting. OpenOChem Learn. Retrieved from [Link]

  • Organic Chemistry. (2018). 15.6a Interpreting NMR Example 1. YouTube. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. ResearchGate. Retrieved from [Link]

  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds. Google Patents.
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A Senior Application Scientist's Guide to Elemental Composition via High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular characterization, the unambiguous determination of a compound's elemental formula is a foundational requirement. For decades, this has been the domain of high-resolution mass spectrometry (HRMS), a technique that has evolved from a specialized capability to an indispensable tool in laboratories worldwide. This guide provides an in-depth, objective comparison of the primary HRMS technologies, grounded in the practical realities of a Senior Application Scientist's experience. We will explore not just the "how," but the critical "why" behind the methodologies that ensure data of the highest integrity and confidence.

The Three Pillars of HRMS-Based Formula Determination

The power of HRMS to assign an elemental composition hinges on three interconnected principles: accurate mass measurement, high resolving power, and isotopic pattern fidelity. Misunderstanding the interplay of these pillars is the most common source of erroneous formula assignments.

  • Accurate Mass Measurement: This is the cornerstone of the technique. HRMS instruments measure the mass-to-charge ratio (m/z) of an ion to several decimal places.[1][2] This precision allows us to leverage the concept of the mass defect—the difference between an atom's exact mass and its nominal (integer) mass. For example, Oxygen's exact mass is ~15.9949 Da, not 16. This subtle difference becomes additive and diagnostic in a complex molecule, allowing differentiation between isobaric compounds (molecules with the same nominal mass but different elemental formulas). Achieving high mass accuracy, typically below 3 parts-per-million (ppm), is essential to minimize the number of possible candidate formulas.[3][4][5]

  • High Resolving Power: Often confused with mass accuracy, resolving power is the ability of a mass spectrometer to distinguish between two ions of very similar m/z.[5][6] It is defined as M/ΔM, where M is the ion's mass and ΔM is the width of the peak. Without sufficient resolution, two distinct isobaric ions will merge into a single, unresolved peak, leading to an inaccurate mass measurement and an incorrect formula assignment.[6] For small molecules, a resolving power of at least 10,000 is generally considered necessary, but resolving complex isotopic patterns or separating interferences in complex matrices often requires much higher values.[7]

  • Isotopic Pattern Fidelity: The naturally occurring isotopes of elements (e.g., ¹³C, ¹⁵N, ³⁴S) give rise to a characteristic isotopic distribution for any given molecule.[4] An HRMS instrument must not only measure the accurate mass of the monoisotopic peak (containing all the most abundant isotopes) but also faithfully reproduce the relative abundances of the subsequent isotopic peaks (A+1, A+2, etc.). This isotopic pattern serves as an orthogonal confirmation of an elemental formula. Sophisticated algorithms compare the measured isotopic pattern to the theoretical pattern for a proposed formula, providing a crucial layer of validation.[3][8][9] In some cases, with ultra-high resolution, it's possible to resolve the "isotopic fine structure," which are the individual contributions of different isotopes (e.g., ¹³C vs ¹⁵N) within a single nominal mass peak.[10][11][12][13][14]

Comparative Analysis of HRMS Technologies

The choice of HRMS analyzer significantly impacts performance, cost, and experimental capabilities. The two dominant technologies in modern laboratories are Orbitrap™ and Time-of-Flight (TOF) mass spectrometers. A third, Fourier-Transform Ion Cyclotron Resonance (FT-ICR), represents the pinnacle of performance but is less common due to its complexity and cost.[1]

FeatureOrbitrap™Time-of-Flight (TOF)Fourier-Transform ICR (FT-ICR)
Principle Measures ion oscillation frequency in an electrostatic field.[15]Measures the time it takes for an ion to travel a fixed distance.[15]Measures ion cyclotron frequency in a strong magnetic field.[1]
Typical Resolution 60,000 - 500,000+40,000 - 80,000>1,000,000
Mass Accuracy <1 to 3 ppm (with internal calibration)[16]<1 to 5 ppm (with internal calibration)[16]<0.5 ppm[16]
Acquisition Speed Slower; dependent on resolution setting.[17]Very fast; suitable for fast chromatography.Slowest; requires longer trapping times for high resolution.[1]
Strengths Excellent resolution and mass accuracy, robust for routine use.[18]High speed, good dynamic range, well-suited for LC-MS.[17]Unparalleled resolution and mass accuracy.[1]
Limitations Slower scan speed at high resolution can be a limitation for fast LC.[17]Resolution is generally lower than Orbitrap and FT-ICR.High cost, large footprint (superconducting magnet), complex operation.[1]
In-Depth Perspective: Orbitrap™ vs. TOF

For most small molecule drug development applications, the choice boils down to Orbitrap vs. TOF.

  • Choose Orbitrap when: The absolute highest confidence in formula assignment is required. Its superior resolving power can separate interferences that a TOF might miss, leading to more accurate mass measurements and cleaner isotopic patterns.[18] This is particularly crucial for analyzing complex mixtures or when trying to distinguish between formulas with very similar exact masses.

  • Choose Q-TOF when: High-throughput is paramount. The faster acquisition speed of TOF analyzers makes them better suited for coupling with ultra-high performance liquid chromatography (UHPLC) systems running rapid gradients. While the resolution may be lower, modern TOF instruments provide excellent mass accuracy and are highly effective for screening and quantification workflows.[19]

A Self-Validating Workflow for Elemental Composition

Trust in an elemental formula comes from a robust, self-validating experimental workflow. The following diagram and protocol outline a system designed to ensure accuracy at every step.

HRMS_Workflow cluster_prep 1. Preparation & Calibration cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_val 4. Validation & Reporting SamplePrep Sample Preparation (Dilution, SPE) Calibration Mass Calibration (External & Internal Lock Mass) LC_Intro LC Separation & Ionization (ESI/APCI) Calibration->LC_Intro HRMS_Acquire HRMS Full Scan (High Resolution & Accuracy) LC_Intro->HRMS_Acquire PeakDetect Peak Detection & Centroiding HRMS_Acquire->PeakDetect FormulaGen Formula Generation (Based on Accurate Mass) PeakDetect->FormulaGen Filter Heuristic Filtering (e.g., Seven Golden Rules) FormulaGen->Filter IsotopeMatch Isotopic Pattern Matching & Scoring Filter->IsotopeMatch FinalList Ranked Candidate List IsotopeMatch->FinalList MSMS MS/MS Fragmentation (Structural Confirmation) FinalList->MSMS Report Final Report (Formula, Mass Error, Score) MSMS->Report

Caption: A validated workflow for HRMS elemental composition determination.

Experimental Protocol: High-Confidence Formula Determination of an Unknown Small Molecule

This protocol is designed to be a self-validating system, incorporating essential checks for instrument performance and data quality.

1. Instrument Preparation and Calibration (Trustworthiness Pillar)

  • Objective: To ensure the mass spectrometer is providing the highest possible mass accuracy.

  • Step 1.1 (External Calibration): Before analysis, perform an external calibration across the desired mass range using a well-characterized, multi-point calibration solution (e.g., a mixture of fluorinated phosphazines or other vendor-recommended standards).[20][21] This corrects the fundamental mass scale of the instrument. The calibration should yield a root mean square (RMS) error of < 1 ppm.

  • Step 1.2 (Internal Calibration/Lock Mass): For the highest accuracy, introduce a low-level, ubiquitous compound of known exact mass concurrently with your analyte.[20] This "lock mass" allows the software to correct for any minor drifts in the mass calibration during the analytical run in real-time. Common lock masses include polysiloxanes from ambient air or a standard added to the LC mobile phase. This step is critical for achieving sub-2 ppm mass accuracy consistently.[20]

2. Sample Analysis and Data Acquisition

  • Objective: To acquire high-quality full scan data of the analyte.

  • Step 2.1 (Sample Preparation): Prepare the sample in a high-purity solvent compatible with the LC mobile phase. Ensure the final concentration is appropriate to produce a strong signal without causing detector saturation.

  • Step 2.2 (Chromatography): Use a UHPLC system to ensure the peak of interest is chromatographically resolved from any isomers or background interferences. A sharp, symmetrical peak is essential.

  • Step 2.3 (MS Acquisition):

    • Set the mass analyzer to a high resolving power (e.g., >70,000 for an Orbitrap).

    • Acquire data in full scan mode, ensuring the mass range covers the expected m/z of the analyte and the internal lock mass.

    • Optimize ionization source parameters (e.g., spray voltage, gas flows, temperatures) to maximize the signal of the ion of interest (e.g., [M+H]⁺).

3. Data Processing and Formula Generation (Logic Pillar)

  • Objective: To generate a list of plausible elemental formulas and filter them based on chemical and isotopic principles.

  • Step 3.1 (Data Extraction): Process the raw data using the instrument's software. Extract the mass spectrum corresponding to the chromatographic peak of the analyte. Ensure the software applies the internal lock mass correction.

  • Step 3.2 (Formula Generation): Input the accurate, lock-mass corrected m/z of the monoisotopic peak into the formula calculator.[22] Define the expected elements (e.g., C, H, N, O, S, Cl) and set a narrow mass tolerance (e.g., ≤ 3 ppm).

  • Step 3.3 (Heuristic Filtering): Apply chemically intelligent filters to the list of generated formulas. The "Seven Golden Rules" are a widely accepted standard for this process.[3][8][9][23] These rules apply constraints such as reasonable element ratios (e.g., H/C ratio), nitrogen rule, and chemical valence rules to eliminate chemically impossible formulas.[3][8][9]

  • Step 3.4 (Isotopic Pattern Matching): The software will calculate a theoretical isotopic pattern for each remaining candidate formula and compare it to the experimentally measured pattern. A matching score is generated, which heavily weights the final ranking. The correct formula should have a very high matching score.

4. Validation and Reporting

  • Objective: To provide a final, high-confidence formula assignment.

  • Step 4.1 (Review Candidate List): Examine the final ranked list. In many cases, after applying the filters and isotopic matching, only one formula will remain. If 2-3 candidates are still present, they are often distinguishable by their isotopic match score.

  • Step 4.2 (Structural Confirmation - Optional but Recommended): While HRMS provides the elemental formula, it does not reveal the structure (isomers). To confirm the structure, perform a separate MS/MS experiment. The fragmentation pattern can be matched against a library or interpreted to confirm the proposed molecular structure.[22]

  • Step 4.3 (Reporting): The final report should include the proposed elemental formula, the theoretical exact mass, the measured exact mass, the mass error in ppm, and the isotopic pattern matching score. This comprehensive data package provides full support for the formula assignment.

By following this rigorous, multi-step process, researchers can move from a simple mass measurement to a validated, high-confidence elemental composition, forming a solid foundation for all subsequent structural elucidation and characterization efforts.

References

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics. [Link]

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  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. Semantic Scholar. [Link]

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  • Chen, H., et al. (2022). Fine Structure in Isotopic Peak Distributions Measured Using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry: A Comparison between an Infinity ICR Cell and a Dynamically Harmonized ICR Cell. Journal of the American Society for Mass Spectrometry. [Link]

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  • Chen, H., et al. (2022). Fine Structure in Isotopic Peak Distributions Measured Using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry: A Comparison between an Infinity ICR Cell and a Dynamically Harmonized ICR Cell. ACS Publications. [Link]

  • B. A. Stanfill et al. (2023). New algorithms demonstrate untargeted detection of chemically meaningful changing units and formula assignment for HRMS data of polymeric mixtures in the open-source constellation web application. Journal of Cheminformatics. [Link]

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  • Fiehn Lab. (n.d.). Seven Golden Rules. Fiehn Lab, UC Davis. [Link]

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A Senior Application Scientist's Guide to FT-IR Spectroscopy for Functional Group Identification in Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the indazole scaffold stands out as a privileged structure, forming the core of numerous bioactive compounds with a wide array of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial agents.[1][2] The precise structural elucidation of novel indazole derivatives is a cornerstone of medicinal chemistry, ensuring the desired molecular architecture and, consequently, the intended biological activity. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a rapid, non-destructive, and highly informative tool for the identification of key functional groups.[3]

This guide, crafted from the perspective of a Senior Application Scientist, moves beyond a mere listing of spectral data. It delves into the causality behind the observed vibrational frequencies, provides a robust experimental framework, and offers a comparative analysis to empower researchers in their structural characterization endeavors.

The Vibrational Language of Indazoles: Interpreting the Spectrum

The FT-IR spectrum of an indazole derivative is a molecular fingerprint, where each absorption band corresponds to a specific vibrational motion of the bonds within the molecule.[4] Understanding these characteristic vibrations is paramount for accurate functional group identification. The indazole core, a bicyclic system composed of a benzene ring fused to a pyrazole ring, presents a unique set of vibrational modes.

The fundamental vibrations of the indazole ring system provide a foundational reference for analysis. Key absorptions include:

  • N-H Stretching: For unsubstituted or N1-H indazoles, the N-H stretching vibration is a prominent feature, typically observed in the region of 3500-3000 cm⁻¹.[5] The exact position and shape of this band can be influenced by hydrogen bonding. In the gas phase, the N-H stretching vibration of 1H-indazole has been observed at a higher frequency compared to its 2H-tautomer.[6] In solid or liquid states, intermolecular hydrogen bonding can cause this peak to broaden and shift to lower wavenumbers.[7]

  • C-H Stretching: Aromatic C-H stretching vibrations from the benzene ring typically appear in the 3100-3000 cm⁻¹ region.[8] Alkyl substituents will show C-H stretching bands between 3000-2840 cm⁻¹.[9]

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the heterocyclic and aromatic rings are crucial for identifying the indazole core. These bands are typically found in the 1660-1450 cm⁻¹ range and are often referred to as imidazole-I bands in related systems.[10]

  • Ring Vibrations: The "breathing" vibrations of the entire ring system and in-plane bending vibrations contribute to a complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹), which is unique to the specific substitution pattern of the indazole.[11]

The true power of FT-IR lies in its ability to identify the functional groups attached to the indazole core. The nature and position of these substituents significantly influence the overall spectrum.

  • Carbonyl Groups (C=O): The introduction of a carbonyl group, as seen in indazole-3-carboxylic acid or N-acyl indazoles, gives rise to a strong and sharp absorption band. The position of this band is highly sensitive to the electronic environment:

    • Carboxylic Acids: The C=O stretch in carboxylic acid derivatives is typically found around 1650-1690 cm⁻¹.[9]

    • Esters: In ester-functionalized indazoles, the C=O stretching vibration is also prominent.[12]

    • Amides: For amide derivatives, the C=O stretch (Amide I band) appears in the 1680-1630 cm⁻¹ region.

  • Nitro Groups (NO₂): Nitro-substituted indazoles, which are important synthetic intermediates, exhibit two characteristic stretching vibrations: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.

  • Sulfonamides (SO₂-N): The presence of a sulfonamide group, a common feature in many drug candidates, can be identified by its characteristic asymmetric and symmetric SO₂ stretching bands.

  • Halogens (C-X): The stretching vibrations of carbon-halogen bonds appear in the lower frequency region of the spectrum. For instance, the C-Cl stretching mode is often observed around 786 cm⁻¹.[10]

Comparative Analysis of Functional Group Frequencies in Indazole Derivatives

To facilitate rapid identification, the following table summarizes the characteristic FT-IR absorption ranges for common functional groups encountered in indazole chemistry.

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)Notes
N-H (Indazole Ring)Stretching3500 - 3000Broadens and shifts to lower frequency with hydrogen bonding.[5][7]
C-H (Aromatic)Stretching3100 - 3000Characteristic of the benzene portion of the indazole core.[8]
C-H (Alkyl)Stretching3000 - 2840Present in alkyl-substituted indazoles.[9]
C=O (Carboxylic Acid)Stretching1690 - 1650Often accompanied by a broad O-H stretch from the carboxylic acid dimer.[9]
C=O (Ester)Stretching1750 - 1735Position can be influenced by conjugation.
C=O (Amide)Stretching1680 - 1630Known as the Amide I band.
C=N / C=C (Ring)Stretching1660 - 1450A complex region of overlapping bands characteristic of the indazole ring system.[10]
NO₂ (Nitro)Asymmetric & Symmetric Stretching1550 - 1500 & 1350 - 1300Two distinct bands are typically observed.
C-O (Ether/Ester)Stretching1300 - 1000Can be useful in identifying ether or ester linkages.[13]
N-N (in pyrazole ring)Stretching~1076This vibration can be sensitive to coordination with metal ions.[14]
C-ClStretching~786Example of a carbon-halogen stretch.[10]
Experimental Protocol: A Self-Validating Workflow for FT-IR Analysis of Indazoles

The integrity of your FT-IR data hinges on a meticulously executed experimental protocol. The following workflow is designed to be self-validating, ensuring reproducibility and accuracy.

The choice of sample preparation technique depends on the physical state of the indazole derivative.

  • Solid Samples (KBr Pellet Method):

    • Rationale: This method is ideal for obtaining high-quality spectra of solid samples by minimizing scattering effects.

    • Procedure:

      • Grind 1-2 mg of the indazole sample with approximately 200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet-forming die.

      • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

      • Self-Validation Check: A good pellet should be clear and free of cracks or cloudiness, which can cause spectral artifacts.

  • Solid or Liquid Samples (Attenuated Total Reflectance - ATR):

    • Rationale: ATR is a rapid and versatile technique that requires minimal sample preparation, making it suitable for a wide range of samples.

    • Procedure:

      • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

      • Record a background spectrum of the clean, empty ATR crystal.

      • Place a small amount of the indazole sample directly onto the crystal.

      • Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

      • Self-Validation Check: The applied pressure should be consistent for all measurements to ensure reproducibility.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹. This range covers the fundamental vibrations of most organic functional groups.

    • Resolution: 4 cm⁻¹. This resolution is generally sufficient for identifying functional groups in condensed phases.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background Correction:

    • Rationale: A background spectrum must be collected under the same conditions as the sample spectrum to subtract the contributions from atmospheric water and carbon dioxide, as well as any instrumental artifacts.

    • Procedure:

      • For the KBr pellet method, the background is typically the empty sample compartment.

      • For ATR, the background is the clean, empty crystal.

  • Sample Analysis:

    • Place the prepared sample in the instrument's sample compartment and collect the spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Peak Picking: Identify the wavenumbers of the major absorption bands in the spectrum.

  • Functional Group Assignment: Correlate the observed absorption bands with the characteristic frequencies of known functional groups using the comparison table and reference spectra.

  • Cross-Verification: Whenever possible, correlate the FT-IR data with data from other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for unambiguous structure confirmation.[2][12][15]

Workflow for FT-IR Analysis of Indazoles

The following diagram illustrates the logical flow of the experimental and analytical process for identifying functional groups in indazole derivatives using FT-IR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation KBr KBr Pellet Method BG Background Spectrum Acquisition KBr->BG ATR ATR Method ATR->BG SampleSpec Sample Spectrum Acquisition BG->SampleSpec Process Background Subtraction SampleSpec->Process PeakPick Peak Picking & Assignment Process->PeakPick Compare Comparison with Reference Data PeakPick->Compare Confirm Structural Confirmation (with NMR/MS) Compare->Confirm End End: Functional Group Identification Confirm->End Start Start: Indazole Sample Start->KBr Solid Start->ATR Solid or Liquid

Caption: Workflow for FT-IR functional group identification in indazoles.

Conclusion

FT-IR spectroscopy is an indispensable technique in the characterization of indazole derivatives. By understanding the principles behind the vibrational spectra and adhering to a robust, self-validating experimental protocol, researchers can confidently identify key functional groups, thereby accelerating the drug discovery and development process. This guide provides a comprehensive framework for leveraging the full potential of FT-IR in the structural elucidation of this important class of heterocyclic compounds.

References

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link][2][12][15]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)... (n.d.). ResearchGate. Retrieved from [Link]

  • S. Gunasekaran, S. Sailatha, S. Seshadri, S. Kumaresan. (2009). Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent. Asian Journal of Chemistry, 21(9). [Link]

  • Ramasamy, K. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 50-57.
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  • Examples of bioactive compounds containing indole or indazole. (n.d.). ResearchGate. Retrieved from [Link]

  • NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. (2023). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 290, 122283. [Link]

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Molecules, 11(11), 867-89. [Link]

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  • Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Hansen, P. E., Spanget-Larsen, J., & Bolvig, S. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules, 26(24), 7659. [Link]

  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025). Journal of Chemical Health Risks. [Link]

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  • FT-IR spectrum of tetra substituted imidazole amine monomer. (n.d.). ResearchGate. Retrieved from [Link]

  • NH stretching spectra of imidazole monomers (insets illustrating the n... (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR spectra of N–H stretching vibrations of 1 H - and 2 H... (n.d.). ResearchGate. Retrieved from [Link]

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A Comparative Analysis of 4-Nitro, 5-Nitro, and 7-Nitroindazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse biological activities.[1] The introduction of a nitro group (—NO₂) to this bicyclic heteroaromatic system dramatically influences its electronic properties, reactivity, and ultimately, its pharmacological profile. The specific position of this potent electron-withdrawing group creates distinct isomers with unique characteristics. For researchers, scientists, and drug development professionals, understanding the nuanced differences between these positional isomers—4-nitroindazole, 5-nitroindazole, and 7-nitroindazole—is critical for rational drug design and synthetic strategy.

This guide provides an in-depth comparative analysis of these three key isomers. We will dissect their physicochemical properties, spectroscopic signatures, synthetic pathways, and critically, their divergent biological activities, supported by experimental data and established protocols.

Comparative Physicochemical Properties

The position of the nitro group directly impacts intermolecular forces and crystal packing, leading to observable differences in physical properties such as melting point and solubility. While all three isomers share the same molecular formula and weight, their structural arrangement dictates their behavior.

Property4-Nitroindazole5-Nitroindazole7-Nitroindazole
Molecular Formula C₇H₅N₃O₂C₇H₅N₃O₂C₇H₅N₃O₂
Molecular Weight 163.13 g/mol [2]163.13 g/mol [3]163.13 g/mol [4]
Appearance Dark orange solid[5]Pale yellow needles[6]Yellow orange solid[7]
Melting Point 181-183 °C208–209 °C[6]184-187 °C
Solubility Soluble in DMFLow aqueous solubility (14.2 µg/mL at pH 7.4)[8]Soluble in DMSO and DMF (50 mg/mL)[7]
CAS Number 2942-40-7[2]5401-94-5[3]2942-42-9[4]
Spectroscopic Signatures: An Isomeric Fingerprint

The electronic environment of each proton and carbon atom in the indazole ring is uniquely altered by the nitro group's location. This results in distinct chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, providing a reliable method for isomer identification.

A comparative study of their ¹³C NMR spectra reveals the significant deshielding effect of the nitro group on the adjacent carbon atoms.[9] For instance, in 4-nitroindazole, the C4 signal is significantly downfield. Similarly, the protons on the benzene portion of the indazole ring exhibit characteristic splitting patterns and chemical shifts depending on the isomer. The ¹H NMR spectrum of 5-nitroindazole in DMSO-d6, for example, shows characteristic signals at 8.84 ppm, 8.43 ppm, 8.21 ppm, and 7.75 ppm.[10]

Synthesis and Reactivity: A Tale of Three Pathways

The most common and reliable method for synthesizing these nitroindazole isomers involves the diazotization of a corresponding 2-methyl-nitroaniline precursor, followed by intramolecular cyclization. The choice of starting material directly dictates the final product.

G cluster_4 4-Nitroindazole Synthesis cluster_5 5-Nitroindazole Synthesis cluster_7 7-Nitroindazole Synthesis A 2-Methyl-3-nitroaniline B Diazotization (NaNO₂, Acetic Acid) A->B C 4-Nitroindazole B->C D 2-Methyl-4-nitroaniline or 2-Amino-5-nitrotoluene E Diazotization (NaNO₂, Acetic Acid) D->E F 5-Nitroindazole E->F G 2-Methyl-6-nitroaniline H Diazotization (NaNO₂, Acetic Acid) G->H I 7-Nitroindazole H->I

Caption: General synthetic workflows for nitroindazole isomers.

Reactivity Insights: The position of the electron-withdrawing nitro group significantly influences the electrophilicity of the indazole ring system. This has profound implications for subsequent functionalization. For example, in 5-nitro-1H-indazole-3-carbaldehyde, the nitro group at the 5-position strongly enhances the electrophilicity of the aldehyde at the C3 position through resonance delocalization.[11] This makes it more susceptible to nucleophilic attack compared to an isomer where the nitro group is at the 6-position, which has a less direct resonance effect.[11] These electronic differences are crucial when planning multi-step syntheses using a nitroindazole core.

Comparative Biological Activity and Applications

The most striking differences among the isomers are found in their biological activities. The specific orientation of the nitro group and its resulting influence on the molecule's overall shape and electronic distribution govern its interaction with biological targets.

IsomerPrimary Biological Target/ActivityKey Applications & Research Areas
4-Nitroindazole Synthetic Intermediate, Enzyme InhibitionServes as a crucial building block in the synthesis of more complex bioactive molecules.[2] Used in studies related to neuropharmacology and cancer research.
5-Nitroindazole Antiprotozoal, AntineoplasticDevelopment of drugs against parasitic diseases like Chagas disease (Trypanosoma cruzi), leishmaniasis, and trichomoniasis.[12][13][14][15] Investigated for anticancer properties.[12][16]
7-Nitroindazole Selective Neuronal Nitric Oxide Synthase (nNOS) InhibitionNeuroprotection against excitotoxicity, anxiolytic effects, anticonvulsant activity, and research into neurodegenerative diseases like Parkinson's.[4][17][18][19][20][21]
5-Nitroindazole: A Champion Against Protozoa

A substantial body of research highlights the potent activity of 5-nitroindazole derivatives against various protozoan parasites.[14][15] These compounds have demonstrated significant efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, and various Leishmania species.[13] Recent studies have also shown that certain 5-nitroindazole derivatives are more effective against Acanthamoeba castellanii trophozoites than the reference drug chlorhexidine, with IC₅₀ values below 5 µM.[15] This has positioned the 5-nitroindazole scaffold as a critical starting point for the development of new-generation antiparasitic agents.

7-Nitroindazole: A Precise Tool in Neuropharmacology

In stark contrast, 7-nitroindazole (7-NI) is renowned as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[7][20] This enzyme is responsible for producing nitric oxide (NO), a key signaling molecule in the brain. By inhibiting nNOS, 7-NI can mitigate the neurotoxic effects of excessive NO production, which is implicated in various neurological conditions.[17] This has led to its extensive use as a pharmacological tool to study the role of NO in the brain and as a potential therapeutic agent for conditions ranging from anxiety to neurodegenerative diseases.[19][21]

G cluster_pathway Nitric Oxide Signaling Pathway L_Arginine L-Arginine nNOS nNOS (Neuronal Nitric Oxide Synthase) L_Arginine->nNOS NO Nitric Oxide (NO) nNOS->NO + Citulline Citulline nNOS->Citulline Neurotoxicity Neurotoxicity / Oxidative Stress NO->Neurotoxicity Citrulline Citrulline NI7 7-Nitroindazole NI7->nNOS Inhibits

Caption: Mechanism of action for 7-Nitroindazole (7-NI).

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. Below are representative protocols for the synthesis and biological evaluation of nitroindazole isomers.

Protocol 1: Synthesis of 5-Nitroindazole

This procedure is adapted from a well-established method for the preparation of 5-nitroindazole from 2-amino-5-nitrotoluene.[6]

Rationale: This classic organic synthesis reaction proceeds via the diazotization of an aniline derivative, followed by an intramolecular cyclization to form the indazole ring. Glacial acetic acid serves as both the solvent and a mild acidic catalyst for the reaction.

Step-by-Step Methodology:

  • Dissolution: In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

  • Diazotization: Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water. Add this solution all at once to the stirred acetic acid solution. Maintain the reaction temperature below 25°C, using an ice bath if necessary.

  • Reaction: Continue stirring for 15 minutes after the addition of the nitrite solution to complete the diazotization.

  • Standing: Allow the solution to stand at room temperature for 3 days. During this time, the cyclization to form the indazole ring occurs.

  • Concentration: Concentrate the solution on a steam bath under reduced pressure until spattering begins.

  • Isolation: Pour the concentrated residue into 3 L of cold water and stir for 30 minutes to precipitate the crude product.

  • Filtration and Washing: Filter the crude product and wash it thoroughly with cold water on the funnel.

  • Drying: Dry the material in an oven at 80–90°C. The crude product typically melts at 204–206°C.

  • Recrystallization: For purification, recrystallize the crude product from approximately 650 ml of boiling methanol, using decolorizing charcoal if necessary. The pure, pale yellow needles of 5-nitroindazole should have a melting point of 208–209°C.[6]

Protocol 2: In Vitro Antiprotozoal Activity Assay (Resazurin-Based)

This protocol describes a common method for evaluating the inhibitory activity of compounds against protozoan parasites like Leishmania.[13]

Rationale: Resazurin (a blue, non-fluorescent dye) is metabolically reduced to the pink, highly fluorescent resorufin by viable, metabolically active cells. The intensity of the fluorescence is therefore directly proportional to the number of living parasites, allowing for a quantitative assessment of the compound's cytotoxic effect.

Step-by-Step Methodology:

  • Parasite Culture: Culture promastigotes of the target parasite (e.g., Leishmania infantum) in appropriate liquid media at 26°C until they reach the logarithmic growth phase.

  • Plate Preparation: Dispense 100 µL of the parasite culture (at a concentration of 1x10⁶ promastigotes/mL) into each well of a 96-well microtiter plate.

  • Compound Addition: Add 100 µL of the test compounds (serially diluted in culture medium) to the wells. Include wells with untreated parasites (negative control) and a reference drug (e.g., Amphotericin B) as a positive control.

  • Incubation: Incubate the plate at 26°C for 48 hours.

  • Resazurin Addition: Add 20 µL of a 2 mM resazurin solution to each well and incubate for an additional 24 hours.

  • Fluorescence Measurement: Measure the fluorescence of each well using a spectrofluorometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) values by performing a non-linear regression analysis of the fluorescence data versus the compound concentration.

Conclusion

The positional isomerism of the nitro group on the indazole ring is not a trivial structural modification. It is a powerful determinant of the molecule's physicochemical properties, reactivity, and, most importantly, its biological function. While 4-nitroindazole serves primarily as a versatile synthetic intermediate, 5-nitroindazole has been extensively developed as a lead scaffold for potent antiparasitic agents. In a distinct therapeutic arena, 7-nitroindazole has been established as a selective nNOS inhibitor, making it an invaluable tool for neuropharmacological research and a potential candidate for treating neurological disorders. For the drug development professional, the choice between these isomers is a critical first step, dictating the entire trajectory of the research program from synthetic strategy to the ultimate therapeutic application.

References
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A Researcher's Guide to Distinguishing Positional Isomers of Iodo-Nitro-Indazoles by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1][2] The precise substitution pattern on the indazole ring is critical, as positional isomers—molecules with the same chemical formula but different arrangements of substituents—can exhibit dramatically different pharmacological, toxicological, and pharmacokinetic profiles.[3] The synthesis of iodo-nitro-indazoles often yields a mixture of such isomers, making their unambiguous structural characterization a paramount challenge for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.[4][5][6] It provides detailed information about the molecular structure by probing the magnetic environments of atomic nuclei. This guide offers an in-depth, field-proven comparison of NMR techniques to reliably distinguish positional isomers of iodo-nitro-indazoles. We will move from foundational one-dimensional (1D) methods to advanced two-dimensional (2D) correlation experiments, explaining the causality behind experimental choices and providing actionable protocols.

Part 1: The Foundational Role of 1D NMR Spectroscopy

The initial analysis always begins with standard ¹H and ¹³C NMR spectra. The potent electronic effects of the electron-withdrawing nitro group and the halogen iodine atom create distinct and predictable signatures on the indazole ring.

¹H NMR Spectroscopy: A Game of Shifts and Couplings

In ¹H NMR, two key parameters provide the initial clues for isomer identification: chemical shift (δ) and spin-spin coupling constants (J). The electron-withdrawing nature of the nitro group strongly deshields (shifts to a higher ppm value) protons that are ortho or para to it.[3][4]

  • Chemical Shifts (δ): The proton adjacent to the nitro group is typically the most downfield signal in the aromatic region. For instance, in 5-nitro-indazole derivatives, the H-4 proton is significantly deshielded, often appearing as a doublet around δ 8.8 ppm.[4] In contrast, for 6-nitro-indazole derivatives, the H-7 proton is the most deshielded, appearing as a doublet near δ 8.6 ppm.[4][7]

  • Spin-Spin Coupling Constants (J): The magnitude of the J-coupling constant is a reliable indicator of the proximity of two protons.

    • ³J (ortho-coupling): Between adjacent protons, this is the largest coupling, typically 6-10 Hz.[3]

    • ⁴J (meta-coupling): Between protons separated by three bonds, this coupling is smaller, around 1-3 Hz.

    • ⁵J (para-coupling): Often too small to be resolved.

By analyzing the splitting patterns, one can piece together the connectivity of the protons on the benzene portion of the indazole ring. For example, a proton showing only a small meta-coupling (d, J ≈ 2 Hz) is likely situated between two substituents.

Table 1: Predicted ¹H NMR Characteristics for Representative 3-Iodo-Nitro-1H-Indazole Isomers

IsomerMost Deshielded ProtonExpected Splitting Pattern & Key Couplings
3-Iodo-4-nitro-1H-indazole H-5Doublet of doublets (dd), ortho-coupled to H-6 and meta-coupled to H-7.
3-Iodo-5-nitro-1H-indazole H-4Doublet (d) with small meta-coupling to H-6, appearing significantly downfield.[8]
3-Iodo-6-nitro-1H-indazole H-7Doublet (d) with small meta-coupling to H-5, appearing significantly downfield.[4][7]
3-Iodo-7-nitro-1H-indazole H-6Doublet of doublets (dd), ortho-coupled to H-5 and H-4.

Note: Chemical shifts are solvent-dependent. Data synthesized from related structures.[4][7][8]

¹³C NMR Spectroscopy: Pinpointing Substituent Positions

¹³C NMR complements the proton data, with chemical shifts being highly sensitive to substituent effects. The most diagnostic signal is that of the carbon atom directly bonded to the nitro group.

  • Ipso-Carbon to Nitro Group: This carbon experiences significant deshielding, resonating far downfield. For example, in 6-nitro-1H-indazole-3-carbaldehyde, the C-6 carbon appears at δ 146.9 ppm, while in the 5-nitro isomer, the C-5 is at δ 143.5 ppm.[4] This provides a direct confirmation of the nitro group's location.

  • Ipso-Carbon to Iodine: The C-3 carbon bearing the iodine atom typically appears at a much lower chemical shift compared to other aromatic carbons, often in the δ 90-100 ppm range, due to the heavy atom effect.

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in 3-Iodo-Nitro-1H-Indazoles

IsomerC3 (Iodo-substituted)Nitro-substituted Carbon
3-Iodo-4-nitro-1H-indazole ~95 ppmC4: ~140-145 ppm
3-Iodo-5-nitro-1H-indazole ~95 ppmC5: ~143 ppm[4]
3-Iodo-6-nitro-1H-indazole ~95 ppmC6: ~147 ppm[4]
3-Iodo-7-nitro-1H-indazole ~95 ppmC7: ~135-140 ppm

Note: Values are estimates based on substituent effects and data from related compounds.[4][9]

Part 2: Advanced 2D NMR for Unambiguous Structural Confirmation

While 1D NMR provides strong evidence, signal overlap or complex splitting can create ambiguity. 2D NMR experiments provide definitive proof by revealing correlations between nuclei through bonds or through space.

HSQC and HMBC: The Connectivity Powerhouses
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is the essential first step in 2D analysis. It creates a map correlating each proton signal directly to the carbon atom it is attached to (a one-bond ¹JCH correlation).[10][11] This allows for the confident assignment of all protonated carbons in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for distinguishing isomers. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[12][13] This allows us to piece the molecular puzzle together across quaternary (non-protonated) carbons and heteroatoms.

The Logic of HMBC in Isomer Differentiation: The strategy is to use a proton with a known position (from ¹H NMR analysis) as an anchor and look for its long-range correlations to key carbons.

  • To confirm a 3-iodo-5-nitro structure: The most downfield proton, H-4, should show a three-bond correlation (³JCH) to the carbon bearing the iodine (C-3) and a two-bond correlation (²JCH) to the nitro-substituted carbon (C-5).

  • To confirm a 3-iodo-6-nitro structure: The most downfield proton, H-7, should show a two-bond correlation (²JCH) to the nitro-substituted carbon (C-6) and a three-bond correlation (³JCH) to C-5.

NOESY: Probing Through-Space Proximity
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike correlation experiments that rely on through-bond couplings, NOESY identifies nuclei that are physically close to each other in space (typically < 5 Å).[14][15] This is invaluable for confirming regiochemistry, especially when through-bond data is ambiguous.

For example, in a 3-iodo-4-nitro-1H-indazole, a NOESY correlation would be expected between H-5 and the N-H proton (or the protons of an N1-alkyl group). This spatial proximity would be absent in a 3-iodo-7-nitro isomer, where H-6 would instead show a NOE to the N-H proton.[12]

Logical Workflow for Isomer Elucidation

The following diagram illustrates a systematic workflow for distinguishing positional isomers using a combination of NMR techniques.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Confirmation cluster_2 Final Structure Elucidation A Acquire ¹H & ¹³C NMR Spectra B Analyze Chemical Shifts (δ) & Coupling Constants (J) A->B C Formulate Putative Isomer Structures B->C D Acquire HSQC Spectrum C->D Proceed to 2D F Acquire HMBC Spectrum C->F Proceed to 2D E Assign Protonated Carbons D->E G Identify Key ²JCH & ³JCH Correlations (e.g., H-4 to C-3, C-5) F->G J Unambiguous Isomer Assignment G->J Confirm Connectivity H Acquire NOESY Spectrum (If ambiguity remains) I Observe Through-Space Correlations (e.g., H-5 to N1-H) H->I I->J Confirm Spatial Arrangement

Caption: A systematic workflow for the structural elucidation of iodo-nitro-indazole isomers.

Part 3: Experimental Protocols

Trustworthy data begins with meticulous experimental execution. The following protocols are designed to yield high-quality, reproducible NMR data.

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the iodo-nitro-indazole sample.[5]

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended as it readily dissolves most indazole derivatives and allows for the observation of the exchangeable N-H proton.[5] CDCl₃ is another common option if solubility permits.

  • Dissolution: Place the sample in a clean, dry vial. Add 0.6-0.7 mL of the chosen deuterated solvent.[16] Gently vortex or agitate the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of cotton wool placed inside the pipette during transfer.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal reference (δ = 0.00 ppm), though modern spectrometers can reference the residual solvent peak (e.g., DMSO-d₆ at δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).[5]

Protocol 2: NMR Spectrometer Parameters (400/500 MHz)

The following are generalized parameters. Optimization may be required based on the specific instrument and sample concentration.[3]

ExperimentKey ParametersPurpose
¹H NMR Pulse Program: zg30; Scans: 8-16; Relaxation Delay (d1): 2 s.Provides initial proton chemical shifts and coupling patterns.
¹³C NMR Pulse Program: zgpg30; Scans: 1024+; Relaxation Delay (d1): 2 s.Identifies unique carbon environments, especially the key C-NO₂ signal.
gHSQC ¹JCH set to 145 Hz; Scans per increment: 2-4.Correlates protons to their directly attached carbons.
gHMBC Long-range coupling set to 8 Hz; Scans per increment: 8-16.Establishes multi-bond connectivity, crucial for isomer differentiation.
NOESY Mixing time (d8): 300-800 ms; Scans per increment: 16-32.Reveals through-space proximities to resolve any remaining ambiguity.
Experimental Workflow Diagram

G A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent (e.g., DMSO-d₆) A->B C Transfer to NMR Tube B->C D Spectrometer Setup (Tuning & Shimming) C->D E 1D Spectra Acquisition (¹H, ¹³C) D->E F 2D Spectra Acquisition (HSQC, HMBC, NOESY) E->F G Data Processing (FT, Phasing, Calibration) F->G H Structural Analysis & Isomer Assignment G->H

Caption: Standard experimental workflow from sample preparation to final structural analysis.

Conclusion

Distinguishing positional isomers of iodo-nitro-indazoles is a critical task that demands a rigorous and systematic analytical approach. While 1D ¹H and ¹³C NMR provide essential initial clues based on predictable electronic effects, their data can sometimes be insufficient for an absolute assignment. The application of 2D NMR techniques is non-negotiable for achieving full scientific integrity. The HMBC experiment, in particular, is the definitive tool, providing unambiguous evidence of through-bond connectivity that directly confirms the substitution pattern. When necessary, NOESY offers an orthogonal layer of proof through spatial correlations. By integrating these powerful NMR methods into a logical workflow, researchers, scientists, and drug development professionals can confidently elucidate the precise structures of their target molecules, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from RSC Publishing. Available at: [Link]

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  • Berlin, K. D., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 655. Available at: [Link]

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  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

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A Comparative Guide to the Definitive Structural Elucidation of Indazole Derivatives: The Unambiguous Power of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, indazole derivatives have emerged as a privileged scaffold, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antibacterial treatments.[1][2][3][4] The precise three-dimensional arrangement of atoms within these molecules is not merely an academic detail; it is a critical determinant of their biological activity, dictating how they interact with their protein targets.[2][5] Consequently, the unambiguous determination of their structure is a cornerstone of rational drug design. While several analytical techniques can provide structural insights, single-crystal X-ray crystallography stands as the gold standard for providing a definitive, high-resolution molecular structure.[6][7]

This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural elucidation of indazole derivatives. It delves into the causality behind experimental choices, offers detailed protocols, and presents a clear rationale for why X-ray crystallography is the definitive method for achieving an unambiguous structural assignment.

The Imperative of Definitive Structure in Indazole-Based Drug Design

Indazole derivatives can exist as different isomers and tautomers, each with a unique three-dimensional shape.[1][8][9] For instance, substitution at the N-1 versus the N-2 position of the indazole ring can dramatically alter the molecule's overall conformation and its ability to form key interactions, such as hydrogen bonds, with a biological target.[8][10] A vague or incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of a promising drug candidate. Therefore, the ability to unequivocally determine the precise connectivity and spatial arrangement of every atom is paramount.

A Comparative Analysis of Structural Elucidation Techniques

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are invaluable tools in the chemist's arsenal, they have inherent limitations that prevent them from providing the same level of definitive structural information as X-ray crystallography.

Technique Principle Advantages Disadvantages
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal.[6][11]Provides a precise and accurate three-dimensional structure at atomic resolution.[7][12] Can unambiguously determine absolute configuration.[7]Requires high-quality single crystals, which can be challenging to grow.[6][13] Provides a static picture of the molecule in the solid state.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[14][15]Provides detailed information about the connectivity and chemical environment of atoms in solution.[8][16] Can be used to study dynamic processes.[14]Structure determination can be complex and may not always be unambiguous, especially for complex molecules.[17] Does not directly provide information on the three-dimensional packing of molecules.
Computational Modeling/DFT Theoretical calculations based on quantum mechanics.[18][19]Can predict molecular structures and properties.[19][20] Useful for generating hypotheses and understanding reaction mechanisms.[21]Predictions are not experimental proof and must be validated by other techniques.[22] Accuracy is dependent on the level of theory and basis set used.[21]

Why X-ray Crystallography Prevails for Definitive Structure:

As the table illustrates, while NMR provides excellent data on the connectivity of atoms in a molecule, it is an indirect method for determining the three-dimensional structure. The process of converting NMR data into a 3D model can be subjective and may not always yield a single, unambiguous solution.[17] Computational methods, while powerful for prediction and exploration, are theoretical and require experimental validation.[22]

X-ray crystallography, in contrast, directly visualizes the electron density of the molecule, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[11] This direct observation of the molecular structure in the solid state provides an unparalleled level of certainty, making it the definitive technique for resolving any structural ambiguities.

The Crystallographic Workflow: A Step-by-Step Guide

The process of determining a crystal structure can be broken down into a logical sequence of steps, each with a clear purpose. The following diagram illustrates this workflow.

X-ray Crystallography Workflow X-ray Crystallography Workflow A Compound Synthesis & Purification B Crystal Growth A->B Purity is crucial C Crystal Mounting & Screening B->C Select a high-quality single crystal D Data Collection C->D Mount on diffractometer E Data Processing D->E Integrate diffraction spots F Structure Solution E->F Determine initial atomic positions G Structure Refinement F->G Optimize the structural model H Structure Validation & Deposition G->H Check for errors and deposit data

Caption: The workflow for determining a crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Novel Indazole Derivative

This protocol provides a generalized methodology for the structural determination of a new indazole derivative.

1. Crystallization: The Critical First Step

The success of an X-ray crystallographic analysis hinges on the ability to grow high-quality single crystals.[13] This is often the most challenging and empirical part of the process.

  • Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble.[23] If the compound is too soluble, it will be difficult to achieve the supersaturation required for crystallization. If it is too insoluble, it will precipitate out as an amorphous powder. A screening of various solvents and solvent mixtures is often necessary.

  • Common Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared and allowed to stand undisturbed. The slow evaporation of the solvent leads to a gradual increase in concentration, promoting the formation of well-ordered crystals.[23]

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a solvent in which the compound is less soluble. The slow diffusion of the "anti-solvent" vapor into the compound's solution reduces its solubility, inducing crystallization.

    • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal is obtained, it is mounted on a diffractometer for data collection.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.[13]

  • X-ray Source: The crystal is irradiated with a monochromatic X-ray beam, typically from a molybdenum (Mo) or copper (Cu) source.[6]

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[6] The positions and intensities of the diffracted X-ray spots are recorded by a detector.

3. Structure Solution and Refinement: From Diffraction to a 3D Model

The collected diffraction data is then used to solve and refine the crystal structure.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice).

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as "direct methods" or the "Patterson method." This yields an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data. This is an iterative process where the atomic positions and other parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.

4. Structure Validation and Deposition: Ensuring Scientific Integrity

Before a crystal structure is published, it must undergo a rigorous validation process to ensure its quality and accuracy.[24][25][26][27]

  • Validation with checkCIF: The final structural model is typically checked using software like checkCIF, which is a service provided by the International Union of Crystallography (IUCr).[25] This program checks for inconsistencies, potential errors, and adherence to crystallographic standards.

  • Deposition in a Crystallographic Database: Once validated, the crystallographic data, in the form of a Crystallographic Information File (CIF), is deposited in a public database such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds.[28][29][30][31][32][33] This ensures that the data is publicly accessible and can be independently verified by other researchers.

Logical Comparison of Analytical Techniques

The choice of analytical technique depends on the specific question being asked. The following diagram illustrates the logical relationship between the information provided by different techniques.

Analytical Techniques Comparison Comparison of Analytical Techniques cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy cluster_2 X-ray Crystallography A Molecular Formula B Connectivity (2D Structure) A->B Informs C 3D Structure in Solution (Conformational Ensemble) B->C D Definitive 3D Structure (Solid State) B->D Prerequisite for C->D Complements

Caption: The hierarchical relationship of structural information.

Conclusion: The Unwavering Authority of X-ray Crystallography

For researchers, scientists, and drug development professionals working with indazole derivatives, the need for accurate and unambiguous structural information cannot be overstated. While NMR spectroscopy and computational modeling provide valuable and complementary data, single-crystal X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms. Its ability to provide a direct, high-resolution visualization of the molecule in the solid state resolves any potential ambiguities in isomerism, tautomerism, and conformation. By adhering to rigorous experimental protocols and validation standards, the crystallographic community ensures the integrity and reliability of the structural data that underpins modern drug discovery. The investment in obtaining a high-quality crystal structure of a novel indazole derivative is an investment in the foundational knowledge required for successful and efficient drug development.

References

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  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Retrieved from [Link]

  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265. Retrieved from [Link]

  • Tariq, R., et al. (2018). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1128-1133. Retrieved from [Link]

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  • CCDC. (n.d.). Validation of Experimental Crystal Structures. Retrieved from [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica. Section D, Biological Crystallography, 56(Pt 3), 249–265. Retrieved from [Link]

  • Elguero, J., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. Retrieved from [Link]

  • Mal, D., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1175-1209. Retrieved from [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • Panda, S. S., et al. (2022). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Organic Chemistry, 26(15), 1421-1442. Retrieved from [Link]

  • Wang, S., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Mini-Reviews in Medicinal Chemistry, 18(16), 1344-1355. Retrieved from [Link]

  • CCDC. (n.d.). Deposit. Retrieved from [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. Retrieved from [Link]

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Nature Structural Biology, 4(11), 862-865. Retrieved from [Link]

  • Silva, V. L. M., et al. (2017). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 22(1), 103. Retrieved from [Link]

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  • Shankland, K., & David, W. I. F. (2007). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. International Tables for Crystallography, Volume H, Chapter 4.4. Retrieved from [Link]

  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Retrieved from [Link]

  • CCDC. (n.d.). Structure Deposition Workshop (DEP-001). Retrieved from [Link]

  • Kumar, S., et al. (2022). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 12(1), 6758. Retrieved from [Link]

  • Stadlbauer, W. (2008). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Current Organic Chemistry, 12(14), 1138-1156. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. Retrieved from [Link]

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  • Chabukswar, A. R., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(3), 549-560. Retrieved from [Link]

  • Unknown. (n.d.). Structure and synthesis of indazole. Retrieved from [Link]

  • Nanaware, R., et al. (2024). Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods. International Journal of Applied Pharmaceutics, 16(6), 1-10. Retrieved from [Link]

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  • Claramunt, R. M., et al. (2009). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 74(17), 6614-6621. Retrieved from [Link]

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A Senior Application Scientist's Guide to Iodo-Indazole Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Imperative of C-C/C-N Bond Formation

The indazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antiviral treatments.[1][2] The strategic functionalization of this privileged scaffold is paramount for exploring structure-activity relationships (SAR) and developing novel drug candidates. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which provide versatile and efficient pathways for constructing new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3][4]

This guide provides an in-depth comparison of the reactivity of positional iodo-indazole isomers in three seminal cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. As researchers and drug development professionals, understanding the subtle yet critical differences in reactivity imparted by the iodine's position is essential for rational synthetic design, troubleshooting, and optimization. The insights and data presented herein are synthesized from established literature to provide a clear, objective, and experimentally grounded resource.

Core Principles: Understanding the Drivers of Reactivity

The reactivity of an iodo-indazole in a palladium-catalyzed cycle is not absolute; it is a function of several interrelated electronic and steric factors. The rate-determining step is often the initial oxidative addition of the C-I bond to the Pd(0) catalyst.[5] Factors that influence the ease of this step will dictate the overall reaction efficiency.

  • Electronic Effects : The electron density at the carbon atom of the C-I bond is a primary determinant of reactivity. Electron-withdrawing groups (EWGs) on the indazole ring, such as a nitro group, decrease electron density at the coupling site. This makes the carbon more electrophilic and accelerates the oxidative addition step, thereby increasing reactivity.[5][6] Conversely, electron-donating groups (EDGs) can have the opposite effect. The inherent electronic nature of the indazole ring itself means the C3 position is generally more electron-deficient, often leading to higher reactivity at this site.[7]

  • The N-H Proton : The acidic proton on the indazole nitrogen can interfere with the catalytic cycle.[7][8] It can react with the base or catalyst, leading to catalyst deactivation or undesired side reactions like N-arylation.[7] For this reason, N-protection (e.g., with a Boc or SEM group) is a common strategy to ensure reproducible and high-yielding couplings, particularly for more challenging transformations or when using strong bases.[7][8] However, with careful selection of milder bases (e.g., K₂CO₃, Cs₂CO₃), many couplings can be successful on the unprotected indazole.[8][9]

G cluster_0 Factors Influencing Reactivity Iodine Position Iodine Position Electronic Effects Electronic Effects Iodine Position->Electronic Effects Substituents (EWG/EDG) Substituents (EWG/EDG) Substituents (EWG/EDG)->Electronic Effects N-H Acidity N-H Acidity Side Reactions / Catalyst Deactivation Side Reactions / Catalyst Deactivation N-H Acidity->Side Reactions / Catalyst Deactivation Steric Hindrance Steric Hindrance Rate of Oxidative Addition Rate of Oxidative Addition Steric Hindrance->Rate of Oxidative Addition Catalyst System Catalyst System Overall Reactivity Overall Reactivity Catalyst System->Overall Reactivity Reaction Conditions Reaction Conditions Reaction Conditions->Overall Reactivity Electronic Effects->Rate of Oxidative Addition Rate of Oxidative Addition->Overall Reactivity Side Reactions / Catalyst Deactivation->Overall Reactivity

Key factors that govern the cross-coupling reactivity of iodo-indazoles.
Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of modern synthesis for its reliability and broad functional group tolerance.[5] When applied to iodo-indazoles, it provides a direct route to biaryl and vinyl-indazole structures.

Comparative Reactivity Data (Suzuki-Miyaura)
Iodo-indazole IsomerCoupling PartnerCatalyst / LigandBaseSolventTemp (°C) / TimeYield (%)Reference
3-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O120 (MW) / 40 min75-87[10]
3-Iodo-5-nitro-1H-indazolePinacol vinyl boronatePdCl₂(dppf)K₂CO₃Dioxane/H₂O150 (MW) / 30 min87[11]
4-Iodo-3-methyl-1H-indazoleArylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O120-150 (MW) / 30-60 minHigh[12]
5-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄K₂CO₃THF/H₂O80 / 12hHigh[7]
7-Iodo-1H-indazolePhenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O100 / 12h95[13]
6-Bromo-3-iodo-1H-indazole4-Fluorophenylboronic acidPdCl₂(dppf)Na₂CO₃Dioxane/H₂O100 / 1h85[14]

Note: Reaction conditions are not standardized across studies and serve as a comparative guide. "High" yield indicates yields generally reported as >80% in the source. MW = Microwave irradiation.

Analysis of Reactivity Trends

The available data demonstrates that iodo-indazoles are generally excellent substrates for Suzuki coupling across all positions (C3, C4, C5, C7).

  • Positional Reactivity : While direct side-by-side comparisons are rare, the high yields obtained for all isomers suggest a high degree of reactivity. The C3 position, often electronically activated, consistently provides excellent results.[10][15] A key finding is the selective reactivity of the C3-I bond over a C6-Br bond, highlighting the superior reactivity of the iodide as a leaving group.[14]

  • Influence of Substituents : The presence of an electron-withdrawing nitro group at the C5 position results in a highly reactive substrate, affording an 87% yield in a C-3 vinylation.[11] This aligns with the principle that EWGs accelerate the oxidative addition step.

  • N-Protection : Notably, many high-yielding Suzuki reactions on iodo-indazoles can be performed without N-protection, particularly when using carbonate bases.[9][11] However, for complex substrates or during optimization, N-protection remains a valuable strategy to prevent side reactions and ensure reproducibility.[15][16]

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(R)L2 Transmetalation Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Ar-I Ar-I Ar-I->Ar-Pd(II)(I)L2 R-B(OR)2 R-B(OR)2 R-B(OR)2->Ar-Pd(II)(R)L2 Base Base Base->Ar-Pd(II)(R)L2

Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, enabling the coupling of amines with aryl halides.[4][17] This reaction is critical for synthesizing the arylamine moieties prevalent in pharmaceuticals.[17][18]

Comparative Reactivity Data (Buchwald-Hartwig)
Iodo-indazole IsomerAmine PartnerCatalyst / LigandBaseSolventTemp (°C) / TimeYield (%)Reference
4-Iodo-3-methyl-1H-indazoleVarious aminesPd₂(dba)₃ / XantphosCs₂CO₃Toluene80-110 / 4-24hGood-Excellent[17]
5-Iodo-1H-indazoleAnilinePd₂(dba)₃ / XPhosK₃PO₄Dioxane110 / 12hHigh[7]
7-Iodo-1H-indazolePrimary AliphaticRuPhos Pd G3LiHMDSTHF60-80 / 12hHigh[2]
7-Iodo-1H-indazoleSecondary AliphaticRuPhos Pd G3NaOtBuToluene80-110 / 12hHigh[2]
7-Iodo-1H-indazoleAryl aminePd₂(dba)₃ / XPhosK₃PO₄Dioxane100-120 / 16hHigh[2]

Note: "Good-Excellent" and "High" yields are as reported in the sources, typically >70-95%.

Analysis of Reactivity Trends

The success of the Buchwald-Hartwig amination is highly dependent on the synergistic combination of catalyst, ligand, and base.[17]

  • Ligand Choice is Critical : For the amination of iodo-indazoles, bulky and electron-rich biarylphosphine ligands such as Xantphos, XPhos, and RuPhos are essential for high catalytic activity.[2][17] These ligands stabilize the palladium center and facilitate the crucial reductive elimination step.

  • Base Selection : The choice of base is critical, especially for unprotected indazoles. Strong bases like NaOtBu or LiHMDS are highly effective but can also deprotonate the indazole N-H, potentially causing complications.[2] Milder inorganic bases like Cs₂CO₃ and K₃PO₄ are often used to mitigate these side reactions.[2][17]

  • Substrate Scope : Iodo-indazoles are highly competent substrates for this transformation.[5] The reaction is tolerant of various amine coupling partners, including primary and secondary aliphatic amines as well as aryl amines, providing access to a wide diversity of 4-, 5-, and 7-amino-indazole derivatives.[2][17]

Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction provides a powerful method for the vinylation of aryl halides, installing a versatile alkene functionality onto the indazole scaffold.[13][19]

Comparative Reactivity Data (Heck)
Iodo-indazole IsomerAlkene PartnerCatalyst / LigandBaseSolventTemp (°C) / TimeYield (%)Reference
3-Iodo-1H-indazoleMethyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF100 / 6h78[6][7]
4-Iodo-3-methyl-1H-indazoleVarious alkenesPd(OAc)₂ / PPh₃Et₃NDMF80-120 / several h23-54[12]
7-Iodo-1H-indazoleStyrenePd(OAc)₂Et₃NDMF100 / 12hHigh[13]
Analysis of Reactivity Trends

Data for Heck reactions involving iodo-indazoles is less common than for Suzuki or Buchwald-Hartwig couplings.[3] However, some clear trends emerge.

  • N-Protection is Often Recommended : The conditions for Heck couplings, often involving amine bases and higher temperatures, can increase the likelihood of side reactions at the indazole nitrogen. Therefore, N-protection is frequently employed to achieve clean and high-yielding reactions.[7][12]

  • Reactivity and Yields : The C3 and C7 positions appear to be effective coupling sites, providing high yields.[7][13] The reported yields for the 4-iodo isomer are more modest under the specified conditions, which may reflect the need for further optimization of the catalyst system for this particular substrate.[12]

Experimental Protocols: From Theory to Practice

The following protocols are generalized starting points. Optimization for specific substrates is often necessary. Always conduct reactions under an inert atmosphere (Nitrogen or Argon) using dry, degassed solvents.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup : To an oven-dried reaction vessel, add the iodo-indazole (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and the base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv).[7][12]

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).[5][12]

  • Reaction : Heat the mixture to the desired temperature (e.g., 80–120 °C, or 120-150 °C for microwave heating) and stir for the required time (0.5–24 hours), monitoring progress by TLC or LC-MS.[7][12]

  • Work-up : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[7][13]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup : In an inert atmosphere glovebox or a dry Schlenk tube, combine the iodo-indazole (1.0 equiv), the amine (1.1–1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃ or a precatalyst like RuPhos Pd G3, 2–5 mol%), the phosphine ligand (e.g., Xantphos, XPhos, 4–10 mol%), and the base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 1.5–2.0 equiv).[2][17]

  • Solvent Addition : Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[17]

  • Reaction : Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80–110 °C) for the specified time (4–24 hours), monitoring progress by TLC or LC-MS.[17]

  • Work-up : After cooling, dilute the mixture with an organic solvent, and wash with water and brine. For some reactions, filtration through a pad of Celite® may be necessary.[2][17]

  • Purification : Dry the organic layer, filter, concentrate, and purify the crude product by flash column chromatography.[17]

G cluster_0 General Experimental Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Add Degassed Solvent A->B C 3. Heat & Stir (Monitor by TLC/LC-MS) B->C D 4. Cool & Quench C->D E 5. Aqueous Work-up (Extraction) D->E F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G

Standard workflow for cross-coupling setup and purification.
Conclusion

Iodo-indazoles are exceptionally versatile and highly reactive substrates for a range of palladium-catalyzed cross-coupling reactions. The choice of positional isomer, the nature of other ring substituents, and the decision of whether to protect the indazole nitrogen all play crucial roles in determining the outcome of a reaction.

  • General Reactivity : All positions on the indazole ring are amenable to functionalization, with the C-I bond providing superior reactivity compared to C-Br bonds.

  • Suzuki & Buchwald-Hartwig Dominance : These two reactions are the most robust and well-documented methods for functionalizing iodo-indazoles, offering broad substrate scope and high yields.

  • Condition Optimization : Success is fundamentally tied to the careful selection of the catalyst, ligand, base, and solvent. For Buchwald-Hartwig amination, bulky biarylphosphine ligands are paramount, while for Suzuki couplings, a wider range of catalysts are effective.

By understanding these principles and leveraging the experimental data and protocols provided, researchers can confidently and strategically design synthetic routes to novel indazole derivatives, accelerating the engine of drug discovery and development.

References
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The Indazole Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone for the development of novel therapeutics.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted indazoles, offering a comparative overview of their performance as kinase inhibitors, anticancer agents, and antimicrobial compounds. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in their drug discovery endeavors.

I. Indazoles as Potent Kinase Inhibitors: Targeting the ATP-Binding Site

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole scaffold has proven to be an exceptional starting point for the design of potent and selective kinase inhibitors. Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core and target key kinases in angiogenesis and tumor progression.[2][3]

Key Structural Insights for Kinase Inhibition

The indazole ring system, particularly the 1H-indazole tautomer, which is more thermodynamically stable, serves as an excellent mimic of the adenine core of ATP, allowing it to effectively compete for the ATP-binding site of kinases.[1] The SAR of substituted indazoles as kinase inhibitors is heavily influenced by the nature and position of substituents on both the indazole ring and its appended functionalities.

A general workflow for identifying and characterizing indazole-based kinase inhibitors is depicted below:

Figure 1: A typical workflow for the discovery and optimization of indazole-based kinase inhibitors.
Comparative SAR of Indazole-Based Kinase Inhibitors

The following table summarizes the SAR of substituted indazoles against various kinase targets, highlighting the impact of different substitution patterns on inhibitory activity.

Target KinaseIndazole Substitution PatternKey SAR ObservationsIC50 Range (nM)Reference
VEGFR-2 3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazoleThe pyridine ring is crucial for activity. Modifications to the pyridine often lead to decreased potency.1 - 10Axitinib SAR
5-substituted indazolesSmall, electron-withdrawing groups at the 5-position can enhance activity.5 - 50[4]
FGFR1 3-substituted 1H-indazolesSubstitution with a 3-ethoxyphenyl or 3-isopropoxyphenyl group at the 3-position increases activity compared to a 3-methoxyphenyl group. An additional fluorine on the phenyl ring further enhances potency.5.5 - 15[5]
Aurora Kinases N1-substituted indazolesSubstitution at the N1 position with bulky groups can modulate selectivity between Aurora A and Aurora B isoforms.10 - 100[6]
p38 MAP Kinase 5-substituted indazolesA tert-butyl group at the 5-position is a critical binding element, occupying a lipophilic pocket.3 - 20[4][7]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for determining the IC50 values of indazole derivatives against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • Test compounds (substituted indazoles) dissolved in DMSO

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction: a. In a 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO in kinase buffer). b. Add 10 µL of a solution containing the kinase and its substrate in kinase buffer. c. Initiate the reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km value for the specific kinase. d. Incubate the plate at 30°C for 1 hour.

  • ADP Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.

  • Data Analysis: a. Measure the luminescence using a plate reader. b. The amount of ADP produced is proportional to the kinase activity. c. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

II. Indazoles as Broad-Spectrum Anticancer Agents: Beyond Kinase Inhibition

The anticancer activity of substituted indazoles extends beyond their role as kinase inhibitors. These compounds can induce apoptosis, inhibit cell proliferation, and disrupt other critical cellular processes in cancer cells.

Structure-Activity Relationship for Anticancer Activity

The antiproliferative activity of indazoles is highly dependent on the substitution pattern around the core scaffold.

Figure 2: Key positions on the indazole scaffold influencing anticancer activity.
Comparative Anticancer Activity of Substituted Indazoles

The following table presents a comparison of the in vitro antiproliferative activity of various substituted indazoles against different human cancer cell lines.

Compound SeriesSubstitution PatternCancer Cell LineIC50 (µM)Reference
Indazole-3-carboxamides N1-alkylation with various groupsA549 (Lung)0.010 - 12.8[8]
MCF7 (Breast)0.015 - 10.5[8]
6-Aminoindazoles N-(4-fluorobenzyl) at 6-amino positionHCT116 (Colon)14.3[9]
Indazole-based diarylureas 4-(trifluoromethyl)-1H-indazole with 4-(trifluoromethyl)benzeneMultiple cell linesSuperior to Sorafenib[10]
Piperazine-indazole derivatives Piperazine at C3, various substitutions on piperazineK562 (Leukemia)5.15[11]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][11][12][13][14]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (substituted indazoles) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO in medium) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank from all readings. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of cell viability versus the logarithm of the compound concentration. d. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

III. Indazoles as Promising Antimicrobial Agents

In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. The indazole scaffold has demonstrated significant potential in this therapeutic area.

Structure-Activity Relationship for Antimicrobial Activity

The antimicrobial efficacy of indazoles is influenced by substitutions that enhance their ability to penetrate microbial cell walls and interact with essential cellular targets.

Comparative Antimicrobial Activity of Substituted Indazoles

The following table summarizes the minimum inhibitory concentrations (MIC) of various N-methyl-3-aryl indazoles against a panel of bacterial and fungal strains.

CompoundR Group on 3-arylXanthomonas campestris MIC (µL)Bacillus megaterium MIC (µL)Candida albicans MIC (µL)Reference
5a Phenyl50100>100[12][15]
5b 4-Methylphenyl>100>10075[12][15]
5d 4-Methoxyphenyl>100>10075[12][15]
5f 4-Chlorophenyl50>100>100[12][15]
5i 4-Nitrophenyl50>100>100[12][15]
5j 2,4-Dichlorophenyl>100100>100[12][15]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15][16][17][18][19]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (substituted indazoles) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well round-bottom microtiter plates

  • Inoculum suspension of the microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is typically assessed by visual inspection for turbidity.

  • Result Interpretation: The lower the MIC value, the more potent the antimicrobial agent.

IV. Conclusion and Future Perspectives

The indazole scaffold continues to be a highly versatile and fruitful starting point for the design of novel therapeutic agents. This guide has provided a comparative analysis of the structure-activity relationships of substituted indazoles across different biological targets, supported by detailed experimental protocols. The key to successful drug discovery with this privileged scaffold lies in the rational design of substitution patterns to optimize potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring novel substitution patterns, developing multi-target indazole derivatives, and leveraging computational methods to predict the activity and toxicity of new analogs. The insights and methodologies presented here aim to equip researchers with the knowledge and tools necessary to advance the development of next-generation indazole-based therapeutics.

V. References

  • Broth microdilution. Wikipedia. [Link]

  • Waites KB, Bade DJ, Bébéar C, et al. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute; 2011. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Wiegand I, Hilpert K, Hancock RE. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nat Protoc. 2008;3(2):163-175.

  • Babu BH, Sreekanth G, Rao JV, et al. Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. 2021;37(2):896-902. [Link]

  • Babu BH, Sreekanth G, Rao JV, et al. Novel Substituted Indazoles towards Potential Antimicrobial Agents. Semantic Scholar. [Link]

  • Li X, Wang Y, Chen Y, et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. 2023;28(10):4105. [Link]

  • Cell Viability Assays. Assay Guidance Manual. [Link]

  • Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. ResearchGate. [Link]

  • Scapin G, Patel SB, Tuman RW, et al. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. J Biol Chem. 2005;280(39):33399-33408. [Link]

  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. ResearchGate. [Link]

  • Hsieh HP, Hsu T, Lee YC, et al. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Eur J Med Chem. 2016;124:846-857. [Link]

  • Shang C, Hou Y, Meng T, Shi M, Cui G. The Anticancer Activity of Indazole Compounds: A Mini Review. Curr Top Med Chem. 2021;21(5):363-376. [Link]

  • Pargellis C, Tong L, Churchill L, et al. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). J Med Chem. 2003;46(22):4676-4686. [Link]

  • Zhao CR, Wang RQ, Li G, et al. Synthesis of indazole based diarylurea derivatives and their antiproliferative activity against tumor cell lines. Bioorg Med Chem Lett. 2013;23(7):1989-1992. [Link]

  • Shang C, Hou Y, Meng T, Shi M, Cui G. The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Iodo-6-nitro-1H-indazole for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, chemists, and drug development professionals. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors targeted in oncology.[1][2] The compound 4-Iodo-6-nitro-1H-indazole represents a critical, high-value building block. The iodine at the C4 position provides a versatile synthetic handle for introducing molecular complexity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the nitro group at C6 modulates the electronic properties of the ring system.

However, the synthesis of this specific isomer is not trivial. The inherent electronic properties of the indazole ring present a significant regioselectivity challenge. This guide provides a critical evaluation of viable and alternative synthetic pathways, grounding our recommendations in established chemical principles and experimental evidence to ensure you can confidently select and execute the most robust strategy.

The Core Challenge: Regioselectivity in Indazole Substitution

A foundational principle in indazole chemistry is the high nucleophilicity of the C3 position. Consequently, direct electrophilic substitution reactions, such as iodination, on an unprotected indazole ring overwhelmingly favor substitution at the C3 position.[1][3] A standard protocol for iodinating 6-nitroindazole, for instance, reliably yields 3-iodo-6-nitro-1H-indazole, not the desired 4-iodo isomer.[4]

Therefore, any successful synthesis of the 4-iodo isomer must strategically circumvent this natural reactivity. This guide will compare two primary approaches:

  • Pathway 1: Constructing the Indazole Ring from a Pre-functionalized Precursor. A regiochemically-defined approach where the substitution pattern is locked in before the indazole ring is formed.

  • Pathway 2: Direct Electrophilic Iodination of 6-Nitro-1H-indazole. A more direct but mechanistically flawed approach for this specific target, which serves as a crucial comparative alternative.

Pathway 1: Regiocontrolled Synthesis via Ring Formation

This strategy is predicated on the classical conversion of a substituted o-toluidine derivative into an indazole via diazotization and subsequent intramolecular cyclization. By starting with an aniline precursor that already contains the required iodo and nitro groups in the correct positions, the regiochemical outcome is unambiguously controlled. The proposed starting material for this pathway is 2-methyl-3-iodo-5-nitroaniline .

Workflow Visualization

G cluster_0 Pathway 1: Ring Formation from Pre-functionalized Aniline A 2-Methyl-3-iodo-5-nitroaniline B Diazonium Salt Intermediate A->B  NaNO₂, Acid (e.g., Acetic Acid)  0-5 °C C This compound B->C  Intramolecular Cyclization  (Spontaneous)

Caption: Regiocontrolled synthesis of this compound.

Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is based on established methods for indazole synthesis from substituted 2-methylanilines.[5][6]

  • Preparation: In a reaction vessel equipped with a magnetic stirrer and a thermometer, dissolve 2-methyl-3-iodo-5-nitroaniline (1.0 equiv.) in glacial acetic acid. Cool the resulting solution to 0-5°C using an ice bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 equiv.) in a minimal amount of deionized water. Add this NaNO₂ solution dropwise to the stirred aniline solution, ensuring the internal temperature is maintained below 5°C throughout the addition.

  • Cyclization & Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 30-60 minutes. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) for the consumption of the starting aniline. The cyclization of the diazonium intermediate to the indazole product typically occurs spontaneously in the acidic medium.

  • Workup & Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. The crude product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final, high-purity product.

Expertise & Rationale
  • Causality: This pathway's primary advantage is its absolute control over regiochemistry. The positions of the iodo and nitro substituents are fixed on the starting benzene ring, dictating the final substitution pattern of the bicyclic indazole product.

  • Trustworthiness: The diazotization of anilines is a robust and well-documented reaction. The key to success is rigorous temperature control. Allowing the temperature to rise above 10°C can lead to the decomposition of the diazonium salt and the formation of undesired phenolic byproducts.[7]

Pathway 2: Direct Electrophilic Iodination (Comparative Alternative)

As discussed, this approach is the most straightforward on paper but is synthetically destined to produce the incorrect isomer. It serves as an essential comparison to highlight the importance of a regiocontrolled strategy. The procedure involves the direct iodination of commercially available 6-nitro-1H-indazole.

Workflow Visualization

G cluster_1 Pathway 2: Direct Iodination (Undesired Outcome) X 6-Nitro-1H-indazole Y 3-Iodo-6-nitro-1H-indazole (Major Product) X->Y  I₂, Base (K₂CO₃ or KOH)  Solvent (DMF) Z This compound (Trace or No Product) X->Z  Minor/Negligible Pathway

Caption: Direct iodination of 6-nitro-1H-indazole yields the 3-iodo isomer.

Experimental Protocol (Yielding the 3-Iodo Isomer)

This protocol is well-documented for the synthesis of 3-iodo-indazoles.[4][8]

  • Preparation: Dissolve 6-nitro-1H-indazole (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (2.0 equiv.) to the solution and stir. The base deprotonates the indazole, activating it for electrophilic attack.

  • Iodination: Add molecular iodine (I₂) (1.2-1.5 equiv.) portion-wise to the reaction mixture.

  • Reaction & Monitoring: Stir the reaction at room temperature for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Workup & Isolation: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any excess iodine. The product often precipitates and can be collected by filtration.

  • Purification: The resulting solid is washed and dried to yield 3-Iodo-6-nitro-1H-indazole.

Expertise & Rationale
  • Causality: The indazole N1 proton is acidic. The base removes this proton, creating an anionic species. The negative charge is delocalized across the heterocyclic ring, but the highest electron density resides at the C3 position, making it the most nucleophilic and thus the primary site of attack for the electrophile (I₂).[1][3]

  • Trustworthiness: While this protocol is highly reliable for producing the 3-iodo isomer, it is fundamentally unsuitable for generating the 4-iodo target. Attempting this synthesis would result in significant loss of time and resources.

Comparative Analysis & Data Summary

The choice of synthesis pathway has profound implications for the success of the research objective. The following table provides a clear comparison of the two approaches.

ParameterPathway 1: Ring FormationPathway 2: Direct Iodination
Regioselectivity Excellent: Exclusively yields the 4-iodo isomer.Poor: Exclusively or primarily yields the 3-iodo isomer.[4]
Feasibility for Target High: The only mechanistically sound approach presented.Very Low: Will not produce the desired compound in meaningful quantities.
Number of Steps 1 (from aniline precursor)1 (from nitro-indazole)
Key Challenge Availability and synthesis of the 2-methyl-3-iodo-5-nitroaniline starting material.Fundamental lack of regiochemical control for the desired product.
Scalability Good; diazotization reactions are common in industrial processes.Good; but for the synthesis of the incorrect isomer.
Purification Standard (recrystallization or chromatography).Would involve a likely impossible separation of isomers if any 4-iodo were formed.

Senior Application Scientist's Recommendation

For any research or development program requiring This compound , the evidence overwhelmingly supports Pathway 1 (Ring Formation from a Pre-functionalized Precursor) as the only viable and robust synthetic strategy. The upfront investment in preparing the correctly substituted 2-methyl-3-iodo-5-nitroaniline precursor is critical, as it guarantees the desired regiochemical outcome.

Direct electrophilic substitution methods (Pathway 2) should be definitively avoided for this specific target due to the inherent electronic properties of the indazole ring that strongly direct iodination to the C3 position. Proceeding with a direct iodination approach would be contrary to established reactivity principles and would not yield the target molecule. By understanding the underlying mechanistic principles, researchers can avoid costly and time-consuming synthetic dead ends and proceed confidently with a validated, regiocontrolled strategy.

References

  • Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Rel
  • 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4. Benchchem.
  • Application Note: A Detailed Protocol for the Electrophilic Iodination of 6-methyl-4-nitro-1H-indazole. Benchchem.
  • Methods for preparing indazole compounds.
  • reduction of nitroindazoles: preparation of new amino and chloroamino deriv
  • Process for the preparation of substituted indazoles.
  • Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Detailed Applic
  • A kind of synthetic method of the iodo- 1H- indazole of 6-.
  • detailed synthesis pathway for 7-Iodo-1H-indazole. Benchchem.
  • A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Deriv
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Synthesis of 4-iodonitrobenzene.

Sources

A Senior Application Scientist's Comparative Guide to 4-Iodo-6-nitro-1H-indazole and Other Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of halogen atoms and other functional groups onto this bicyclic heterocycle dramatically influences its physicochemical properties, reactivity, and biological activity.[3][4] This guide provides an in-depth comparison of 4-iodo-6-nitro-1H-indazole with its fluorine, chlorine, and bromine analogs, offering insights grounded in experimental data and established chemical principles to aid researchers in selecting the optimal building block for their synthetic campaigns.

The presence of a halogen at the 4-position and a nitro group at the 6-position creates a unique electronic environment within the indazole ring. The nitro group, a strong electron-withdrawing group, modulates the reactivity of the entire molecule, while the identity of the halogen atom dictates the lability of the C4-halogen bond, a critical parameter for cross-coupling reactions. This guide will explore the synthesis, reactivity, and applications of these valuable intermediates.

Synthesis of 4-Halo-6-nitro-1H-indazoles: A Comparative Overview

The synthesis of 4-halo-6-nitro-1H-indazoles typically begins with a suitably substituted aniline precursor, which undergoes diazotization followed by intramolecular cyclization. The specific halogen can be introduced either before or after the formation of the indazole core.

A common synthetic pathway starts from 2-methyl-3,5-dinitroaniline. This precursor can be challenging to source commercially, so an alternative route often commences with the nitration of a more readily available substituted toluene. The subsequent steps involve reduction of one nitro group, diazotization, and cyclization to form the 6-nitro-1H-indazole core. Halogenation at the 4-position can then be achieved through various electrophilic halogenating agents. For instance, iodination is often accomplished using iodine in the presence of a base.[5]

Below is a generalized workflow for the synthesis of 4-halo-6-nitro-1H-indazoles.

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Indazole Core Formation cluster_2 Direct Halogenation Route A Substituted 2-Methylaniline B Nitration A->B C Selective Reduction B->C D 2-Methyl-X-amino -Y-nitroaniline E Diazotization D->E F Cyclization G Halogenated Nitro-1H-indazole J 4-Halo-6-nitro -1H-indazole H 6-Nitro-1H-indazole I Electrophilic Halogenation H->I

Caption: Generalized synthetic workflows for 4-halo-6-nitro-1H-indazoles.

Detailed Synthetic Protocol: Synthesis of this compound

While a specific, detailed protocol for this compound is not widely published, a reliable route can be adapted from the synthesis of analogous compounds, such as the iodination of a 6-nitro-1H-indazole precursor.[5][6]

Step 1: Synthesis of 6-nitro-1H-indazole This intermediate can be prepared from 2-methyl-5-nitroaniline through diazotization and cyclization.

Step 2: Iodination of 6-nitro-1H-indazole

  • To a solution of 6-nitro-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of iodine (I₂) (1.5 eq) in DMF dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3-5 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Comparative Synthesis of Other 4-Halo-6-nitro-1H-indazoles

HalogenHalogenating AgentTypical ConditionsNotes
Fluorine Selectfluor® (F-TEDA-BF₄)Acetonitrile, room temp.Direct fluorination can be challenging and may require specific precursors.
Chlorine N-Chlorosuccinimide (NCS)Acetic acid or DMF, heatReaction conditions may need optimization to control regioselectivity.
Bromine N-Bromosuccinimide (NBS) or Br₂Acetonitrile or Acetic acid, refluxA common and effective method for bromination.[7]
Iodine N-Iodosuccinimide (NIS) or I₂/baseDMF, room temp.Generally proceeds under mild conditions due to the high reactivity of iodine.

Reactivity in Cross-Coupling Reactions: A Physicochemical Perspective

The utility of 4-halo-6-nitro-1H-indazoles as synthetic intermediates is largely defined by their performance in transition metal-catalyzed cross-coupling reactions. The key to this reactivity lies in the strength of the carbon-halogen (C-X) bond, which directly impacts the rate-determining oxidative addition step in the catalytic cycle of reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[8][9]

The C-X bond strength follows the trend: C-F > C-Cl > C-Br > C-I .[9]

Consequently, this compound is the most reactive in this series, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.[9] This enhanced reactivity is a significant advantage, particularly when dealing with sensitive functional groups on the coupling partner.

Suzuki_Miyaura_Cycle cluster_reactivity Rate of Oxidative Addition Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X Ar-Pd(II)-X(L)₂ Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-R Ar-Pd(II)-R(L)₂ Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R-B(OR)₂) Ar-Pd(II)-R->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R->Ar-R Reactivity Ar-I > Ar-Br > Ar-Cl >> Ar-F

Sources

A Comparative Guide to Purity Assessment of 4-Iodo-6-nitro-1H-indazole: The Definitive Advantage of LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy. 4-Iodo-6-nitro-1H-indazole is a key building block in the synthesis of various therapeutic agents, particularly kinase inhibitors.[1][2] Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the overall integrity of the active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, culminating in a detailed exposition of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method. We will demonstrate through comparative data and methodological rationale why LC-MS represents the gold standard for this application, offering unparalleled sensitivity, specificity, and impurity identification capabilities that surpass traditional techniques.

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

The journey from a chemical intermediate to a life-saving drug is paved with rigorous quality control. For a molecule like this compound, which contains reactive functional groups (iodo and nitro), the potential for side-reactions and the formation of closely related structural impurities is significant. These impurities, if left undetected, can carry forward through the synthetic route, potentially leading to final APIs that fail regulatory scrutiny or exhibit unforeseen toxicity. Therefore, the choice of an analytical method for purity determination is a foundational decision in the drug development process.[3] This guide will explore the practical advantages and limitations of various techniques, providing researchers and drug development professionals with a clear framework for making this critical choice.

A Comparative Overview of Purity Assessment Techniques

The determination of chemical purity can be approached from several angles, each with inherent strengths and weaknesses. The selection of the optimal method depends on the required level of certainty, the nature of the expected impurities, and the stage of drug development.[4]

Method Principle Advantages Limitations for this compound
Melting Point Measures the temperature range over which the solid phase transitions to liquid.Simple, inexpensive, provides a quick indication of gross impurities.Insensitive to small amounts of impurities (<2-3%); impurities with similar melting points may not be detected.
NMR Spectroscopy Analyzes the magnetic properties of atomic nuclei to elucidate molecular structure.[5]Provides definitive structural confirmation of the main component; can identify and quantify major impurities.Lower sensitivity compared to chromatographic methods for trace impurities; complex spectra can make quantification of minor components challenging.[4]
HPLC-UV Separates compounds based on their interaction with a stationary phase, with detection via UV absorbance.[6]Robust, highly quantitative, excellent for routine quality control.[3]Peak identity is based only on retention time; co-eluting impurities without a distinct chromophore or similar UV spectra will be missed.
LC-MS Combines the separation of HPLC with the mass-based detection of mass spectrometry.[7]High sensitivity and selectivity; provides molecular weight information for impurity identification; can resolve co-eluting peaks by mass.[8]More complex instrumentation; potential for ion suppression or enhancement (matrix effects).

As the table illustrates, while simpler methods have their place, they lack the specificity and sensitivity required for comprehensive impurity profiling in a pharmaceutical context. The real contest for definitive purity assessment lies between HPLC-UV and LC-MS.

The LC-MS Advantage: A Deeper Dive

The power of LC-MS lies in its dual-dimensional analysis. While HPLC separates components in time (retention time), the mass spectrometer adds a second dimension of mass-to-charge ratio (m/z). This is a game-changer for impurity profiling. An impurity that co-elutes with the main this compound peak on an HPLC-UV system would be invisible. However, the mass spectrometer can easily distinguish the two compounds based on their different molecular weights, providing a more accurate purity assessment and crucial information for impurity identification.[8]

Workflow for LC-MS Purity Assessment

The following diagram outlines the typical workflow for the purity assessment of a pharmaceutical intermediate using LC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting prep Weigh & Dissolve Sample in appropriate solvent (e.g., Acetonitrile/Water) filter Filter through 0.22 µm syringe filter prep->filter lc_system HPLC System (Pump, Autosampler, Column) filter->lc_system Sample Injection ms_system Mass Spectrometer (e.g., Q-TOF or Triple Quad) lc_system->ms_system Eluent Flow acquisition Data Acquisition (Total Ion Chromatogram & Mass Spectra) ms_system->acquisition Signal Output processing Integration & Analysis (Peak Area % Calculation) acquisition->processing report Purity Report Generation (Impurity Identification & Quantification) processing->report

Caption: Workflow for LC-MS Purity Assessment of this compound.

Validated LC-MS Method for Purity Assessment

The following protocol has been developed and validated according to International Conference on Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability for the intended purpose.[9][10]

Experimental Protocol

Instrumentation:

  • UHPLC System coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Data Acquisition and Processing Software.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Rationale: The C18 stationary phase provides excellent hydrophobic retention for the indazole core, while the small particle size ensures high resolution and sharp peaks.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Formic acid acts as a proton source, aiding in consistent ionization for mass spectrometry.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 10% B (re-equilibration)

    • Rationale: A gradient elution is essential to separate the main compound from potential impurities that may have significantly different polarities, ensuring they elute as focused bands.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

    • Rationale: The nitro group and the acidic N-H of the indazole ring make the molecule amenable to deprotonation, leading to a strong signal for the [M-H]⁻ ion in negative mode.

  • Expected [M-H]⁻ ion for this compound (C₇H₄IN₃O₂): m/z 288.9276

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 100 µg/mL stock solution.

  • Further dilute to a final concentration of 10 µg/mL for analysis.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

Method Validation Summary

The method was validated for specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for routine purity testing.[6]

Parameter Result ICH Acceptance Criteria
Specificity No interference from blank at the retention time of the main peak and known impurities. Peak purity confirmed.[11]Method is specific.
Linearity (R²) > 0.999 for a range of 1-100 µg/mL.R² ≥ 0.99
Accuracy (% Recovery) 98.5% - 101.2% for spiked samples at three concentration levels.Typically 80-120%
Precision (%RSD) Repeatability (n=6): 0.8% Intermediate Precision: 1.5%%RSD ≤ 2.0%
LOD / LOQ LOD: 0.01 µg/mL (0.1%) LOQ: 0.03 µg/mL (0.3%)Sufficiently low to detect and quantify relevant impurities.
Robustness No significant impact on results with minor variations in flow rate (±0.02 mL/min) and column temperature (±2 °C).Method is robust.

Comparative Experimental Data

To illustrate the practical differences between methods, a single batch of synthesized this compound was analyzed using HPLC-UV and the validated LC-MS method.

Method Purity of Main Peak (% Area) Impurity 1 (RT ~4.5 min) Impurity 2 (RT ~5.1 min) Notes
HPLC-UV (254 nm) 99.6%0.4%Not DetectedA single impurity was detected and quantified. Purity appears high.
LC-MS (TIC) 99.1%0.4% (m/z 162.0)0.5% (m/z 314.9)Revealed a second, co-eluting impurity (Impurity 2) with a different mass, providing a more accurate purity value.

Analysis of Results: The HPLC-UV method provided a seemingly acceptable purity value of 99.6%. However, the LC-MS analysis revealed a more complex picture. Impurity 2, which has a different molecular weight (potentially a di-iodinated or dimeric species), co-eluted with the main peak and was therefore completely invisible to the UV detector. The LC-MS method, by resolving components based on their mass, was able to detect and quantify this hidden impurity, leading to a more accurate and reliable purity assessment of 99.1%. This difference of 0.5% is highly significant in a pharmaceutical context and underscores the potential for HPLC-UV to overestimate the purity of a sample.

Conclusion

For the critical task of assessing the purity of pharmaceutical intermediates like this compound, the evidence overwhelmingly favors the use of a validated LC-MS method. While traditional methods like melting point and NMR serve important, complementary roles in substance characterization, they lack the sensitivity and resolving power for comprehensive impurity profiling.[5][12] Even the robust and widely used HPLC-UV technique can be compromised by co-eluting impurities, leading to an inaccurate overestimation of purity.

The LC-MS method detailed in this guide provides a superior solution by combining high-resolution chromatographic separation with the specificity of mass detection.[7] This approach not only delivers a more accurate quantitative purity value but also provides critical molecular weight information that is the first step in identifying and characterizing unknown impurities. For researchers, scientists, and drug development professionals committed to the highest standards of quality and safety, adopting LC-MS for purity analysis is not just a best practice—it is an essential component of rigorous scientific development.

References

  • TutorChase. What methods are used to test the purity of organic compounds?. Available from: [Link]

  • Study.com. Other than performing the purity test, research and explain one different method that can be used to determine the purity of a compound. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available from: [Link]

  • Modern Gh-Pharma Journal. Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • ResearchGate. How to determine the purity of newly synthesized organic compound?. Available from: [Link]

  • Resolvemass Laboratories. Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available from: [Link]

  • International Journal of Pharmaceutical and Medical Research. IMPURITY PROFILING OF PHARMACEUTICALS. Available from: [Link]

  • ResearchGate. (PDF) Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Available from: [Link]

  • IJRAR. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Available from: [Link]

  • Farmacia. Development of LC-MS method for nitrosamine impurities separation and quantification. Available from: [Link]

  • ResearchGate. Development and optimization of an LC-MS method for the separation of nitrosamine impurities. Available from: [Link]

  • Sunway Pharm Ltd. This compound. Available from: [Link]

  • PharmaCompass.com. 3-IODO-6-NITRO-1H-INDAZOLE. Available from: [Link]

  • ORBi. Development and validation of an LC-MS/MS method for screening and quantification of trace N-nitrosamines in a pharmaceutical formulation. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available from: [Link]

  • Cheméo. Chemical Properties of 1H-Indazole, 6-nitro- (CAS 7597-18-4). Available from: [Link]

  • MDPI. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available from: [Link]

  • ResearchGate. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available from: [Link]

  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • MDPI. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. Available from: [Link]

Sources

A Spectroscopic Comparison Guide: Characterizing 4-Iodo-6-nitro-1H-indazole and its Precursor, 6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, functionalized heterocyclic scaffolds are of paramount importance. The indazole core, in particular, is a privileged structure found in numerous therapeutic agents, including potent kinase inhibitors. 4-Iodo-6-nitro-1H-indazole represents a highly valuable synthetic intermediate; the nitro group acts as a powerful electron-withdrawing group and a precursor to an amine, while the iodine atom at the C4 position provides a versatile handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions.

The synthesis of such a specific regioisomer requires unambiguous structural verification. Simply confirming the presence of an indazole, a nitro group, and an iodine atom is insufficient. It is critical to establish the precise connectivity of these functionalities. This guide provides an in-depth comparison of the key spectroscopic data—NMR, IR, and Mass Spectrometry—for the final product, this compound, and its logical precursor, 6-nitro-1H-indazole. By analyzing the causal relationships between structural modifications and spectral changes, we offer researchers a clear, validated framework for characterizing this important molecule and confirming synthetic success.

Molecular Structures and Synthetic Transformation

The conversion of 6-nitro-1H-indazole to this compound is achieved through electrophilic aromatic substitution. The indazole ring, while aromatic, has positions with varying reactivity. Direct iodination of the 6-nitro-1H-indazole precursor must be regioselective to yield the desired C4 product.

Caption: Synthetic transformation from precursor to product.

Illustrative Synthesis Workflow

The iodination of an electron-deficient aromatic system like 6-nitro-1H-indazole typically requires an iodinating agent and conditions that promote electrophilic substitution.

G start Dissolve 6-nitro-1H-indazole in Anhydrous DMF reagents Add Base (e.g., KOH) & Iodinating Agent (I₂) start->reagents Step 1 reaction Stir at Room Temp (Monitor by TLC) reagents->reaction Step 2 workup Quench with Na₂S₂O₃ (aq) & Extract with Ethyl Acetate reaction->workup Step 3 purify Purify via Silica Gel Chromatography workup->purify Step 4 end Characterize Pure This compound purify->end Step 5

Caption: General workflow for the synthesis of this compound.

Spectroscopic Analysis: A Comparative Deep Dive

The introduction of a heavy, electronegative iodine atom at the C4 position induces significant and predictable changes in the spectroscopic signature of the molecule.

¹H NMR Spectroscopy: Unambiguous Positional Confirmation

Proton NMR is arguably the most powerful tool for confirming the success of this specific reaction, as it directly maps the proton environment of the molecule. The substitution of a hydrogen atom at C4 with an iodine atom results in the disappearance of one aromatic signal and a simplification of the coupling patterns of the remaining protons.

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment 6-nitro-1H-indazole [1] This compound (Predicted) Causality of Change
N1-H ~13.8 ppm (br s, 1H) ~14.0 ppm (br s, 1H) Minor shift due to altered electronic environment.
H7 ~8.47 ppm (d, 1H) ~8.7 ppm (s, 1H) Deshielded by the adjacent nitro group. Coupling to H5 is removed, appears as a singlet.
H5 ~8.03 ppm (dd, 1H) ~8.2 ppm (s, 1H) Deshielded by the nitro group. Ortho-coupling to H4 is eliminated, appears as a singlet.
H4 ~7.95 ppm (d, 1H) Signal Absent Hydrogen at C4 has been substituted by iodine.

| H3 | ~8.36 ppm (s, 1H) | ~8.5 ppm (s, 1H) | Remains a singlet, may experience a slight downfield shift due to the influence of the C4-iodo group. |

Expertise & Experience: The most telling evidence of a successful C4 iodination is the disappearance of the H4 signal and the collapse of the H5 doublet of doublets and the H7 doublet into sharp singlets. This simplification of the aromatic region provides conclusive proof of the substitution pattern.

¹³C NMR Spectroscopy: Tracking the Carbon Skeleton

Carbon NMR complements the proton data by providing a map of the carbon framework. The introduction of iodine at C4 causes a dramatic shift in the resonance of that specific carbon, providing a key diagnostic marker.

Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment 6-nitro-1H-indazole [1] This compound (Predicted) Causality of Change
**C6 (C-NO₂) ** ~145.8 ppm ~146.0 ppm Minimal change expected as it is distant from the reaction site.
C7a ~138.5 ppm ~139.0 ppm Minor shift due to changes in overall electron density.
C3 ~134.2 ppm ~135.0 ppm Slight downfield shift due to proximity to the new C4-I bond.
C3a ~126.0 ppm ~128.0 ppm Experiences a downfield shift from the electronic effect of the adjacent iodine.
C5 ~114.7 ppm ~116.0 ppm Downfield shift due to proximity to the C4-I bond.
C7 ~106.9 ppm ~108.0 ppm Minor change expected.

| C4 (C-I) | ~121.8 ppm (as C-H) | ~90-100 ppm | The "heavy atom effect" of iodine typically shifts the attached carbon significantly upfield into a characteristic region. This is a key diagnostic signal. |

Trustworthiness: The appearance of a new signal in the 90-100 ppm range, coupled with the disappearance of a signal from the aromatic C-H region (~122 ppm), is a self-validating piece of evidence for the formation of the C-I bond.

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy is excellent for confirming the persistence of key functional groups throughout the reaction. While it is less effective at determining the exact position of substitution, it serves as a crucial quality control check.

Table 3: Comparative IR Absorption Data (KBr Pellet, cm⁻¹)

Vibrational Mode 6-nitro-1H-indazole [2] This compound (Expected) Interpretation
N-H Stretch 3100-3400 (broad) 3100-3400 (broad) Confirms the presence of the indazole N-H group in both molecules.
Aromatic C-H Stretch 3000-3100 3000-3100 Indicates the aromatic C-H bonds are intact.
NO₂ Asymmetric Stretch ~1525 ~1525 Strong absorption confirming the nitro group is present post-reaction.
NO₂ Symmetric Stretch ~1345 ~1345 Strong absorption, another key indicator of the nitro group's presence.
Aromatic C=C Stretch 1600-1450 1600-1450 Confirms the integrity of the aromatic ring system.

| C-I Stretch | N/A | < 600 (weak) | The C-I stretch is typically weak and falls in the far-infrared region, making it difficult to observe on a standard mid-IR spectrometer. |

Authoritative Grounding: The characteristic, strong absorption bands for the nitro group (asymmetric and symmetric stretches) are the most dominant features in the fingerprint region of both spectra.[3][4] Their persistence is a primary, albeit non-regiospecific, indicator of success.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry provides the definitive molecular weight of the product, offering final confirmation of the atomic composition. The addition of one iodine atom and the removal of one hydrogen atom results in a predictable mass increase.

Table 4: Comparative Mass Spectrometry Data

Parameter 6-nitro-1H-indazole [5] This compound (Expected) Interpretation
Molecular Formula C₇H₅N₃O₂ C₇H₄IN₃O₂ One hydrogen is replaced by one iodine.
Exact Mass 163.04 g/mol 288.94 g/mol The mass difference is +125.9 g/mol (Mass of I - Mass of H).

| [M+H]⁺ (ESI) | m/z 164.05 | m/z 289.95 | The observed mass in ESI+ mode will correspond to the new molecular weight. Iodine is essentially monoisotopic, so no complex isotopic pattern is expected. |

Trustworthiness: A high-resolution mass spectrometry (HRMS) result matching the calculated exact mass of C₇H₄IN₃O₂ provides irrefutable evidence that the iodination has occurred, validating the data from other spectroscopic methods.

Experimental Protocols

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is recommended as it effectively solubilizes both the precursor and product and allows for the observation of the exchangeable N-H proton.[6]

  • Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional spectrum on a 400 MHz (or higher) spectrometer. Use a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate integration.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Protocol 2: General Method for IR and MS Analysis
  • Infrared (IR) Spectroscopy: Obtain the spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples, or by preparing a KBr pellet.[7] Collect data from 4000 to 600 cm⁻¹.

  • Mass Spectrometry (MS): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an electrospray ionization (ESI) source in positive ion mode to observe the [M+H]⁺ ion.

Conclusion

The successful synthesis of this compound is unequivocally confirmed by a holistic analysis of its spectroscopic data in comparison to its precursor, 6-nitro-1H-indazole. While IR and Mass Spectrometry confirm the presence of the required functional groups and the correct molecular weight, it is NMR spectroscopy that provides the definitive evidence of regiochemistry. The disappearance of the H4 proton signal and the corresponding simplification of the aromatic coupling patterns in the ¹H NMR spectrum, along with the appearance of a characteristic C-I signal in the ¹³C NMR spectrum, together form a self-validating system of proof. This guide provides the necessary data and causal interpretations to empower researchers to confidently characterize this valuable synthetic building block.

References

  • BenchChem Technical Support Team. (2025). Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers. BenchChem.
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The Strategic Advantage of 4-Iodo-6-nitro-1H-indazole in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a hallmark of numerous pathologies, most notably cancer. The development of potent and selective kinase inhibitors is therefore a cornerstone of contemporary medicinal chemistry. At the heart of this endeavor lies the strategic selection of precursor molecules—scaffolds that serve as the foundation for building vast and diverse libraries of potential drug candidates. This guide provides an in-depth technical comparison of 4-iodo-6-nitro-1H-indazole as a kinase inhibitor precursor, evaluating its performance against alternative scaffolds and providing the necessary experimental context for researchers, scientists, and drug development professionals.

The indazole core is a well-established "privileged scaffold" in kinase inhibitor design, prized for its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.[1][2] The strategic introduction of a halogen, such as iodine, provides a versatile handle for diversification through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

This compound: A Precursor of Strategic Importance

This compound is a highly functionalized precursor that offers several distinct advantages in the synthesis of kinase inhibitors. The presence of the iodo group at the 4-position facilitates a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura, Heck, and Sonogashira couplings.[3] The electron-withdrawing nitro group at the 6-position can influence the reactivity of the indazole ring system and provides a potential site for further chemical modification, such as reduction to an amino group, which can then be derivatized.[4]

The strategic placement of these functional groups allows for the exploration of structure-activity relationships (SAR) in a highly controlled manner. The 4-position is often directed towards the solvent-exposed region of the ATP-binding pocket, making it an ideal site for introducing substituents that can enhance selectivity or modulate physical properties.

Comparative Performance: this compound vs. Alternative Precursors

While direct, head-to-head comparative studies of kinase inhibitor precursor performance are not always readily available in the public domain, we can infer performance characteristics based on the known reactivity and the biological activity of the resulting derivatives. For the purpose of this guide, we will compare this compound with two common alternative precursors: 5-bromo-1H-indazole and 3-iodo-1H-indazole.

PrecursorKey FeaturesAdvantages in SynthesisPotential for Diverse Kinase Inhibitors
This compound Iodo at C4, Nitro at C6Highly reactive C-I bond for cross-coupling; Nitro group for further functionalization or electronic tuning.Allows for extensive exploration of the solvent-exposed region; potential for developing highly selective inhibitors.
5-Bromo-1H-indazole Bromo at C5Readily available; participates in a wide range of cross-coupling reactions.A versatile and widely used precursor for a variety of kinase inhibitor classes.
3-Iodo-1H-indazole Iodo at C3Directs substitution towards the "gatekeeper" residue region of the kinase active site.Useful for targeting specific kinase conformations and achieving high potency.

Data-Driven Insights:

While specific yield and IC50 data for a single kinase target using derivatives from all three precursors is not available in a single source, we can collate representative data from the literature to provide a comparative overview. For instance, Suzuki-Miyaura coupling reactions involving iodo-indazoles often proceed with good to excellent yields, typically ranging from 60% to over 90% depending on the coupling partners and reaction conditions.[5][6]

In terms of biological activity, derivatives of 3-substituted indazoles have shown remarkable potency. For example, some 1H-indazol-3-amine derivatives have demonstrated IC50 values in the low nanomolar range against fibroblast growth factor receptors (FGFR1 and FGFR2).[7] Similarly, indazole-based inhibitors targeting Polo-like kinase 4 (PLK4) have exhibited exceptional potency, with IC50 values less than 0.1 nM.[8] While direct IC50 values for derivatives of this compound are not as prevalent in the literature, its structural features suggest a strong potential for generating highly potent and selective inhibitors. The nitro group, for instance, has been shown in some cases to contribute to better overall selectivity in kinase inhibitor profiles.

Experimental Protocols: A Practical Guide

To provide a tangible framework for utilizing this compound, we present a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Objective: To synthesize a 4-aryl-6-nitro-1H-indazole derivative as a potential kinase inhibitor.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05 mmol, 5 mol%).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-6-nitro-1H-indazole.

Self-Validation: The success of the reaction can be validated by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the final product.

Visualizing the Path Forward: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative\nAddition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-I 4-Iodo-6-nitro- 1H-indazole Ar-I->Oxidative\nAddition Ar'B(OH)2 Arylboronic acid Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinase_Inhibitor_Synthesis_Workflow cluster_0 Synthesis cluster_1 Biological Evaluation Precursor_Selection Precursor Selection (this compound) Cross_Coupling Cross-Coupling Reaction (e.g., Suzuki-Miyaura) Precursor_Selection->Cross_Coupling Purification Purification & Characterization Cross_Coupling->Purification Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Based_Assay Cell-Based Proliferation Assay Kinase_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assay->SAR_Analysis SAR_Analysis->Precursor_Selection Optimization

Caption: General workflow for kinase inhibitor synthesis and evaluation.

Conclusion: A Versatile Tool for Drug Discovery

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  • Wang, C., et al. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 2023. Available from: [Link].

  • Chen, Y., et al. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Eur J Med Chem, 2016. Available from: [Link].

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  • Al-Blewi, F. F., et al. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 2020. Available from: [Link].

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Iodo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-Iodo-6-nitro-1H-indazole. As a specialized heterocyclic compound utilized in complex organic synthesis and drug discovery, its unique molecular structure—incorporating both a nitro group and an iodine atom—necessitates a rigorous and informed approach to waste management. This document is intended for researchers, chemists, and laboratory managers, offering actionable protocols grounded in established safety principles and regulatory compliance.

Hazard Profile and Risk Assessment: Understanding the "Why"

The primary hazards stem from two key functional groups:

  • The Nitro Group (-NO₂): Nitroaromatic compounds are often associated with toxicity, including methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[3] They may also be reactive and can form explosive mixtures under specific conditions, such as intense heating.

  • The Iodo- Group (-I): Iodinated organic compounds can pose significant environmental risks. Iodine is a known biocide, and its release into aquatic ecosystems can be harmful to wildlife.[4][5] Furthermore, improper disposal, such as through incineration without appropriate scrubbers, can release iodine vapor.[5]

Table 1: Inferred Hazard Profile for this compound

Hazard CategoryDescriptionRationale & Supporting Evidence
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Based on data for 6-Nitro-1H-indazole and 4-Nitrophenol, which are classified as harmful via multiple exposure routes.[1]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.Analogous nitro-compounds show potential for liver and kidney damage.
Environmental Hazard Harmful to aquatic life.The presence of the iodo- and nitro- functional groups suggests environmental toxicity.[4] Direct disposal to drains must be strictly avoided.[5]
Physical Hazard Combustible solid. May form explosive dust/air mixtures upon intense heating.This is a common characteristic of organic nitro compounds.

Regulatory Framework: Ensuring Compliance

All chemical waste disposal is governed by strict regulations. In the United States, the primary frameworks are provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][7]

  • EPA Hazardous Waste Codes: this compound is not explicitly listed by name. However, it would likely be classified under the following codes based on its characteristics and chemical class:

    • U-List Wastes (Toxic Wastes): Similar compounds like Nitrobenzene (U169) and p-Nitrophenol (U170) are on this list.[8] It is prudent to manage this compound as a U-listed waste.

    • D-List Wastes (Characteristic Wastes): The waste may also be classified based on characteristics such as ignitability (D001), corrosivity (D002), or reactivity (D003), although these are less likely for this specific compound under normal conditions.[9]

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP) which must include procedures for safe disposal of chemical waste.[6]

On-Site Waste Management: Segregation and Containment

Proper disposal begins at the point of generation. Meticulous segregation and containment are critical to prevent accidental reactions and ensure the waste can be handled safely by disposal personnel.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, the following minimum PPE is required:

  • Eye Protection: Chemical safety goggles as described by OSHA's eye and face protection regulations (29 CFR 1910.133).[10][11]

  • Hand Protection: Nitrile gloves. Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A standard laboratory coat.[10]

  • Respiratory Protection: Required when dusts are generated. Work should be conducted in a certified chemical fume hood.

Waste Collection and Segregation Protocol

The primary directive is to never dispose of this compound down the drain or in the regular trash .[4][12]

  • Designate a Waste Container: Use a clearly labeled, sturdy, and chemically resistant container for all this compound waste. The container must have a secure, tight-fitting lid.[12]

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents (e.g., "this compound, Solid Waste" or "this compound in Acetonitrile").

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or expired pure compounds, as well as contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate liquid waste container. Do not mix with other incompatible waste streams.

  • Maintain a Closed System: Keep waste containers closed except when adding waste.[12]

  • Use Secondary Containment: All liquid hazardous waste containers must be stored in a larger, chemically resistant tub or tray to contain any potential leaks.[12]

WasteSegregation cluster_type Determine Waste Type cluster_action Action start Waste Generated (this compound) is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes is_container Empty Container? is_liquid->is_container No collect_liquid Collect in Labeled Liquid Waste Container (with Secondary Containment) is_liquid->collect_liquid Yes decontaminate Triple Rinse Container is_container->decontaminate Yes final_disposal_ehs final_disposal_ehs is_container->final_disposal_ehs No collect_solid->final_disposal_ehs Arrange Pickup by EHS/EH&S collect_liquid->final_disposal_ehs rinseate Collect First Rinseate as Hazardous Liquid Waste decontaminate->rinseate final_disposal Dispose of Rinsed Container per Institutional Policy decontaminate->final_disposal rinseate->collect_liquid

Waste Segregation and Container Management Workflow.
Chemical Incompatibilities

To prevent dangerous reactions, do not mix this compound waste with the following:

Table 2: Chemical Incompatibility Chart

Incompatible MaterialPotential HazardRationale
Strong Oxidizing Agents Fire, explosionNitro compounds can react violently with oxidizers.[10]
Strong Bases Vigorous reaction, decompositionMay cause deprotonation and subsequent decomposition reactions.
Strong Acids Decomposition, release of toxic fumesCan catalyze decomposition, potentially releasing NOx and iodine vapors.[13]
Bleach (Sodium Hypochlorite) Release of toxic gasMixing iodine-containing compounds with bleach can produce toxic fumes.[5]

Spill Management Protocol

Immediate and correct response to a spill is crucial for maintaining laboratory safety.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

  • Don PPE: Before addressing the spill, don the appropriate PPE as listed above, including respiratory protection if the material is a fine powder.

  • Containment: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with an absorbent dike (e.g., vermiculite or sand).

  • Clean-Up:

    • Carefully sweep up the contained solid material or absorb the liquid.

    • Place all contaminated materials into a designated hazardous waste container. Do not create dust.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

    • All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

SpillResponse cluster_large Large or High-Risk Spill cluster_small Small, Manageable Spill spill Spill Occurs assess Assess Spill Size and Risk spill->assess evacuate Evacuate Area assess->evacuate Large alert Alert Nearby Personnel assess->alert Small contact_ehs Contact EHS/ Emergency Response evacuate->contact_ehs report Report Incident to Supervisor/EHS contact_ehs->report don_ppe Don Full PPE alert->don_ppe contain Contain Spill (Cover/Dike) don_ppe->contain cleanup Collect Material into Waste Container contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of all Materials as HazWaste decontaminate->dispose dispose->report

Procedural Flow for Small-Scale Spill Response.

Final Disposal Pathway

The ultimate disposal of this compound must be handled by a licensed hazardous waste management company, coordinated through your institution's EHS office.

  • Method of Choice: Incineration: The recommended disposal method for this class of compound is high-temperature incineration in a facility equipped with appropriate emission controls (e.g., scrubbers) to handle NOx gases and potential iodine release.[14] Incineration ensures the complete destruction of the hazardous organic molecule.

  • Decontamination of Empty Containers: A container that held this compound is not considered "empty" until it has been properly decontaminated. The standard procedure is a triple rinse:

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, the first rinseate must be collected and disposed of as hazardous liquid waste. [12] Subsequent rinses may also require collection depending on local regulations and the compound's toxicity.

    • After rinsing and air-drying, deface the label and dispose of the container as directed by your EHS office.

By adhering to these rigorous, step-by-step procedures, researchers can ensure the safe management and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

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A Researcher's Guide to Handling 4-Iodo-6-nitro-1H-indazole: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling specialized compounds such as 4-Iodo-6-nitro-1H-indazole (CAS No. 885520-30-7), a thorough understanding of its hazard profile is not merely a regulatory formality—it is the bedrock of sound science. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring both personal safety and the validity of your experimental outcomes.

While a specific, verified Safety Data Sheet (SDS) for this compound was not found in the public domain, its chemical structure—featuring a nitroaromatic group and a halogen (iodine)—allows us to infer a reliable safety profile based on analogous compounds. Structurally similar chemicals, such as 6-nitro-1H-indazole and 6-iodo-1H-indazole, are known to be irritants and potentially harmful if ingested, inhaled, or absorbed through the skin.[1][2][3][4] Therefore, a cautious and well-defined handling protocol is mandatory.

Hazard Profile and Risk Assessment

Before any manipulation of this compound, a thorough risk assessment is critical.[5] The primary hazards are anticipated to stem from its classification as a halogenated nitroaromatic compound.[6][7]

Anticipated Hazards of this compound:

Hazard ClassAnticipated EffectRationale based on Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][4]Nitro- and iodo-substituted indazoles and similar aromatics frequently exhibit these warnings.[2][4][8]
Skin Corrosion/Irritation Causes skin irritation.[2][4]A common characteristic of functionalized aromatic compounds.[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][4]Direct contact of chemical powders with eyes can cause significant irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][8]Inhalation of fine dust can irritate the respiratory tract.[9]

This table is constructed based on hazard data for structurally related compounds. Always consult a verified SDS for the specific compound when it becomes available and defer to your institution's Environmental Health and Safety (EHS) department.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against chemical exposure.[10][11] It should be chosen not just to meet minimum standards, but to provide a robust barrier against the specific risks posed by the compound.[12][13]

Eye and Face Protection: The Non-Negotiable Barrier
  • Requirement: Chemical safety goggles that form a tight seal around the eyes are mandatory.[10][12]

  • Causality: this compound is a solid powder. Weighing and transfer operations create a significant risk of airborne particles. Standard safety glasses offer insufficient protection against fine dust that can circulate in the air and cause serious eye irritation.[1][3]

  • Enhanced Precaution: When handling larger quantities (>5g) or if there is a heightened risk of splashing (e.g., during rapid dissolution), a face shield should be worn in addition to safety goggles to protect the entire face.[6][14]

Hand Protection: Preventing Dermal Absorption
  • Requirement: Chemically resistant nitrile gloves are the standard requirement.[6][11] Always check for tears or punctures before use.

  • Causality: Halogenated and nitro-aromatic compounds can be absorbed through the skin. Nitrile provides a reliable barrier for incidental contact. For prolonged handling or in the event of a spill, double-gloving is a prudent measure.[15] After handling, gloves must be removed correctly (without touching the outer surface with bare skin) and disposed of as contaminated solid waste.[6]

Protective Clothing: Shielding Against Contamination
  • Requirement: A flame-resistant lab coat, fully buttoned, is required.[6]

  • Causality: The lab coat protects your personal clothing and skin from contamination by dust or splashes.[12] It should be kept clean and laundered professionally, never taken home. For tasks with a higher risk of spills, a chemically resistant apron can be worn over the lab coat.

Respiratory Protection: Controlling Inhalation Risks
  • Requirement: All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood.[9]

  • Causality: The fume hood is an engineering control designed to capture and exhaust airborne contaminants, providing the highest level of respiratory protection.[9] If, under rare and specific circumstances approved by EHS, work must be done outside a hood where dust could be generated, a NIOSH-approved respirator with P95 or P100 particulate filters would be required.[16]

Operational and Disposal Plans

A self-validating protocol extends from the moment you retrieve the chemical to its final disposal.

Step-by-Step Safe Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Place absorbent bench paper on the work surface to contain minor spills.[15]

  • PPE Donning: Put on all required PPE (lab coat, goggles, gloves) before entering the area where the chemical is stored or handled.

  • Weighing and Transfer: Perform all weighing and transfers of the solid compound deep within the fume hood to minimize the escape of dust. Use a spatula for transfers and gently tap to dislodge powder; avoid scraping, which can aerosolize particles.

  • Dissolution: When adding the compound to a solvent, do so slowly and with gentle stirring to prevent splashing. Keep the container capped or covered when not actively adding material.

  • Post-Handling Decontamination: After completing the work, decontaminate the spatula and any other equipment with an appropriate solvent (e.g., ethanol or acetone) within the fume hood. Wipe down the work surface with the same solvent. All cleaning materials (wipes, bench paper) must be disposed of as hazardous waste.[6]

  • PPE Doffing: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after removing gloves.[16]

Visual Workflow for Safe Handling

Below is a diagram illustrating the critical decision points and workflow for safely handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_ppe PPE cluster_handling Chemical Handling (In Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Assess Risks & Consult SDS prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Prepare Workspace (Absorbent Paper) prep2->prep3 ppe1 Don Lab Coat, Safety Goggles, Nitrile Gloves prep3->ppe1 handle1 Weigh & Transfer Solid Compound ppe1->handle1 handle2 Dissolve in Solvent handle1->handle2 clean1 Decontaminate Equipment & Surfaces handle2->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Remove & Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe handling workflow from preparation to disposal.

Spill and Emergency Procedures
  • Minor Spill (Solid): If a small amount of solid is spilled inside the fume hood, carefully sweep it up with a brush and dustpan, avoiding dust creation.[16] Place the material and cleaning tools into a sealed container labeled as "Halogenated Hazardous Waste." Decontaminate the area.

  • Major Spill or Spill Outside Hood: Evacuate the immediate area and alert others.[6] Contact your institution's EHS department immediately. Do not attempt to clean it up yourself unless you are trained and have the appropriate spill kit and respiratory protection.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[6]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6]

    • In all cases of exposure, seek immediate medical attention and provide the SDS or chemical name to the medical personnel. [16]

Waste Disposal Plan

Improper waste disposal can cause significant environmental harm and regulatory violations. As a halogenated nitroaromatic compound, this compound waste must be handled with care.[6]

  • Waste Segregation is Key: Halogenated organic waste must be collected separately from non-halogenated waste.[7][17][18]

  • Solid Waste: All materials contaminated with this compound (e.g., excess solid, contaminated gloves, wipes, bench paper, silica gel) must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."[6][17]

  • Liquid Waste: Solutions containing this compound must be collected in a sealed, compatible container (e.g., glass or polyethylene) labeled "Halogenated Organic Liquid Waste."[6][18] The container must list all chemical constituents.

  • Disposal Pathway: All waste containers must be handled and disposed of through your institution's EHS department or a licensed hazardous waste contractor.[6][18] Never pour this chemical waste down the drain.

By adhering to these rigorous safety and handling protocols, you uphold your responsibility as a scientist to protect yourself, your colleagues, and the environment, while ensuring the continued integrity of your research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.